molecular formula C11H16 B043884 1-butyl-2-methylbenzene CAS No. 1595-11-5

1-butyl-2-methylbenzene

Cat. No.: B043884
CAS No.: 1595-11-5
M. Wt: 148.24 g/mol
InChI Key: NUJILYKLNKQOOX-UHFFFAOYSA-N
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Description

1-Butyl-2-methylbenzene (CAS 1595-11-5) is an alkyl-substituted aromatic compound with the molecular formula C 11 H 16 and a molecular weight of 148.24 g/mol. This compound serves as a valuable intermediate in organic synthesis and materials science research, particularly for studying steric and electronic effects in substituted benzene rings. Researchers can utilize this compound in various catalytic and synthetic applications. Its structure makes it a candidate for use in Friedel-Crafts alkylation studies and as a starting material for the synthesis of more complex organic molecules. The physical properties of this compound, as determined from calculated data, include a boiling point of approximately 482.74 K (209.59 °C) and a melting point of 252.67 K (-20.48 °C). Its vapor pressure can be correlated using the equation ln(Pvp) = A + B/(T + C) with coefficients A=14.402, B=-3986.64, and C=-73.67, where Pvp is in kPa and T is in Kelvin . Selected Physical Properties: Property Value Unit Molecular Weight 148.24 g/mol Boiling Point (T boil ) 482.74 K Melting Point (T fus ) 252.67 K Critical Temperature (T c ) 685.93 K Critical Pressure (P c ) 2608.40 kPa Standard Enthalpy of Formation (Δ f H° gas ) -45.31 kJ/mol WARNING: This product is strictly for research purposes and is classified as For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals. Ensure all handling and experimental procedures are conducted by qualified professionals in accordance with applicable laboratory safety standards.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-butyl-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H16/c1-3-4-8-11-9-6-5-7-10(11)2/h5-7,9H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUJILYKLNKQOOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=CC=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4074273
Record name Benzene, 1-butyl-2-methyl-
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Molecular Weight

148.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1595-11-5
Record name 1-Butyl-2-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1595-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-butyl-2-methyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-butyl-2-methyl-
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Foundational & Exploratory

An In-depth Technical Guide to 1-butyl-2-methylbenzene (CAS: 1595-11-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-butyl-2-methylbenzene (CAS number 1595-11-5), also known as o-butyltoluene. The information compiled herein is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on its chemical properties, synthesis, and potential metabolic pathways based on current scientific literature.

Chemical and Physical Properties

This compound is an aromatic hydrocarbon with the molecular formula C₁₁H₁₆.[1][2] Its structure consists of a benzene (B151609) ring substituted with a butyl group and a methyl group at adjacent positions. A summary of its key physicochemical properties is presented below.

PropertyValueSource
CAS Number 1595-11-5[1]
Molecular Formula C₁₁H₁₆[1][2]
Molecular Weight 148.24 g/mol [1]
IUPAC Name This compound[1]
Synonyms o-Butyltoluene, 2-Butyltoluene, 1-Methyl-2-n-butylbenzene[1]
Appearance Colorless liquid (presumed)N/A
Boiling Point 183 °C / 361.4 °F @ 760 mmHg (for n-butylbenzene)[3]
Melting Point -88 °C / -126.4 °F (for n-butylbenzene)[3]
Density 0.860 g/cm³ (for n-butylbenzene)[3]
logP (Octanol/Water Partition Coefficient) 4.6[1]
Vapor Pressure 1.33 hPa @ 23 °C (for n-butylbenzene)[3]

Synthesis of this compound

The primary method for the synthesis of this compound is through the Friedel-Crafts alkylation of toluene (B28343). This electrophilic aromatic substitution reaction involves the reaction of toluene with a butylating agent, such as 1-chlorobutane (B31608) or 1-bromobutane, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[4]

Experimental Protocol: Friedel-Crafts Alkylation of Toluene

This protocol is an adapted procedure for the synthesis of this compound based on established methods for Friedel-Crafts alkylation.[4][5]

Materials:

  • Toluene (dry)

  • 1-Chlorobutane

  • Anhydrous aluminum chloride (AlCl₃)

  • Concentrated hydrochloric acid (HCl)

  • Ice

  • Anhydrous calcium chloride (or magnesium sulfate)

  • Dichloromethane (or diethyl ether) for extraction

  • Saturated sodium bicarbonate solution

  • Brine

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser with a gas trap (to handle evolved HCl)

  • Ice bath

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Set up a dry three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap.

  • In the flask, add 8 mL of dry toluene and cool the flask in an ice bath.

  • Carefully and portion-wise, add the anhydrous aluminum chloride to the cooled toluene with stirring.

  • In the dropping funnel, place a mixture of 3.5 mL of 1-chlorobutane and 3.5 mL of toluene.

  • Slowly add the 1-chlorobutane/toluene mixture dropwise to the stirred toluene/AlCl₃ suspension over a period of 10-20 minutes, maintaining the temperature of the reaction mixture between 0-5 °C. HCl gas will evolve.[4]

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 20-30 minutes. The reaction is complete when the evolution of HCl gas ceases.[4]

  • Carefully pour the reaction mixture into a separatory funnel containing 1 mL of concentrated HCl in 30 mL of ice-cold water to decompose the aluminum chloride complex.[4]

  • Shake the separatory funnel, venting frequently to release any pressure. Allow the layers to separate.

  • Drain the lower aqueous layer and wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Transfer the organic layer to a clean flask and dry it over anhydrous calcium chloride.

  • Filter to remove the drying agent and remove the excess toluene and solvent by distillation.

  • The crude product can be purified by fractional distillation under reduced pressure to yield this compound.

Synthesis Workflow

SynthesisWorkflow Toluene Toluene ReactionMixture Reaction Mixture (0-5 °C) Toluene->ReactionMixture Chlorobutane 1-Chlorobutane Chlorobutane->ReactionMixture AlCl3 AlCl3 (catalyst) AlCl3->ReactionMixture Workup Aqueous Workup (HCl, H2O) ReactionMixture->Workup Extraction Extraction & Washing Workup->Extraction Drying Drying (Anhydrous CaCl2) Extraction->Drying Purification Purification (Distillation) Drying->Purification Product This compound Purification->Product

Synthesis of this compound via Friedel-Crafts alkylation.

Biological Activity and Metabolism

There is currently a lack of specific data in the scientific literature regarding the biological activity, toxicology, and involvement in signaling pathways of this compound. However, general metabolic pathways for alkylbenzenes have been studied, which can provide an indication of its likely fate in biological systems.

The metabolism of alkylbenzenes is a key factor in their toxicity.[6] In anaerobic bacteria, toluene and other alkylbenzenes are known to be degraded through addition to fumarate (B1241708) to form benzylsuccinate, which is then further metabolized.[7] Another pathway involves the dehydrogenation of the alkyl side chain.[7]

In mammals, the metabolism of alkylbenzenes typically involves oxidation of the alkyl side chain. For compounds with a benzylic hydrogen, this position is susceptible to oxidation.[8] The metabolism of n-butylbenzene has been studied, and it is known to undergo oxidation to various metabolites.[9] It is plausible that this compound would follow similar metabolic routes.

Potential Metabolic Pathways of Alkylbenzenes

The following diagram illustrates the general and potential metabolic pathways for alkylbenzenes, which may be applicable to this compound.

MetabolicPathways Alkylbenzene Alkylbenzene (e.g., this compound) BenzylicOxidation Benzylic Oxidation (Oxidation at carbon attached to the ring) Alkylbenzene->BenzylicOxidation OmegaOxidation ω-Oxidation (Oxidation at the terminal carbon of the alkyl chain) Alkylbenzene->OmegaOxidation Omega1Oxidation ω-1 Oxidation (Oxidation at the penultimate carbon) Alkylbenzene->Omega1Oxidation AromaticHydroxylation Aromatic Hydroxylation (Addition of -OH to the ring) Alkylbenzene->AromaticHydroxylation BenzoicAcidDerivatives Benzoic Acid Derivatives BenzylicOxidation->BenzoicAcidDerivatives AlcoholMetabolites Alcohol & Carboxylic Acid Metabolites OmegaOxidation->AlcoholMetabolites Omega1Oxidation->AlcoholMetabolites PhenolicMetabolites Phenolic Metabolites AromaticHydroxylation->PhenolicMetabolites Conjugation Conjugation (Glucuronidation, Sulfation) BenzoicAcidDerivatives->Conjugation AlcoholMetabolites->Conjugation PhenolicMetabolites->Conjugation Excretion Excretion Conjugation->Excretion

General metabolic pathways for alkylbenzenes.

Use in Pharmaceutical and Chemical Industries

While specific applications of this compound in drug development are not well-documented, related compounds such as iso-butyl benzene are important raw materials in the pharmaceutical industry. For instance, iso-butyl benzene is a key starting material for the synthesis of ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID).[10] Alkylbenzenes, in general, can serve as intermediates in the synthesis of various organic molecules.

Safety Information

Based on safety data for related compounds like butylbenzenes, this compound should be handled with care. Butylbenzenes are generally classified as flammable liquids and may cause skin irritation.[11][12] It is recommended to handle this chemical in a well-ventilated area, using appropriate personal protective equipment, including gloves and safety glasses.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional scientific guidance. All laboratory work should be conducted with appropriate safety precautions.

References

A Comprehensive Technical Guide to the Physical Properties of 1-butyl-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-butyl-2-methylbenzene, also known as o-butyltoluene, is an aromatic hydrocarbon with the chemical formula C₁₁H₁₆.[1][2] This guide provides a detailed overview of its key physical properties, offering valuable data for its application in chemical synthesis, as a solvent, and in various research and development settings.[1] The strategic placement of the butyl and methyl groups on the benzene (B151609) ring influences its physical characteristics and reactivity.

Core Physical Properties

The physical characteristics of this compound are essential for its handling, application, and the design of chemical processes. Below is a summary of its key physical properties.

Data Presentation
Physical PropertyValueUnitSource(s)
Molecular Weight 148.24 g/mol [1][2][3]
Boiling Point 190.3 - 230°C[1][4][5]
Melting Point -50.32°C[1][4]
Density 0.859 - 0.873g/cm³[1][4][5]
Refractive Index 1.485 - 1.497[1][4][5]
Flash Point 61.4°C[4]
Vapor Pressure 0.754mmHg at 25°C[4]
Solubility Insoluble in water; miscible with ethanol, benzene, diethyl ether, acetone, chloroform, glacial acetic acid, and carbon disulfide.[6]

Experimental Protocols

The accurate determination of physical properties is fundamental in chemical research. The following sections outline the standard methodologies for measuring the key physical properties of liquid compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[7] A common and accurate method for this determination is distillation.[7][8][9]

Methodology: Simple Distillation

  • Apparatus Setup : A distillation flask is filled with the liquid sample (a minimum of 1/3 full) and a few boiling chips or a magnetic stir bar to ensure smooth boiling.[8] A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation head, ensuring it accurately measures the temperature of the vapor that is distilling.[7][10] A condenser is attached to the side arm and connected to a receiving flask.

  • Heating : The distillation flask is gently heated.[7]

  • Data Collection : As the liquid boils and the vapor condenses, the temperature is recorded. The boiling point is the constant temperature observed on the thermometer during the distillation of the bulk of the liquid.[7][9]

  • Pressure Correction : The atmospheric pressure should be recorded as the boiling point is pressure-dependent.[8]

A micro-method using a Thiele tube is also suitable for small sample volumes.[8]

Determination of Density

The density of a liquid is its mass per unit volume.[11]

Methodology: Mass and Volume Measurement

  • Mass Measurement : An empty, dry graduated cylinder is weighed on an electronic balance.[11][12][13]

  • Volume Measurement : A specific volume of this compound is added to the graduated cylinder. The volume is read from the bottom of the meniscus.[12]

  • Final Mass Measurement : The graduated cylinder containing the liquid is reweighed.[11][12][13]

  • Calculation : The mass of the liquid is determined by subtracting the mass of the empty cylinder from the final mass. The density is then calculated by dividing the mass of the liquid by its volume.[14]

  • Temperature : The temperature at which the measurement is taken should be recorded as density is temperature-dependent.[12]

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance.

Methodology: Abbe Refractometer

  • Calibration : The refractometer is calibrated using a standard sample with a known refractive index, such as distilled water.[15]

  • Sample Application : A few drops of this compound are placed on the clean, dry prism of the refractometer.[15]

  • Measurement : The prisms are closed, and the light source is adjusted to illuminate the sample. The adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.[15]

  • Reading : The refractive index is read directly from the instrument's scale.[15]

  • Temperature Control : The temperature is controlled by circulating water through the instrument, as the refractive index is temperature-dependent.[15]

Visualized Workflows

To further clarify the experimental procedures, the following diagrams illustrate the workflows for determining the boiling point, density, and refractive index.

BoilingPointDetermination cluster_setup Apparatus Setup cluster_procedure Procedure cluster_result Result A Fill flask with This compound and boiling chips B Position thermometer correctly A->B C Assemble distillation apparatus B->C D Gently heat the flask C->D E Observe for stable temperature during condensation D->E F Record the constant temperature E->F G Recorded temperature is the boiling point F->G

Caption: Workflow for Boiling Point Determination by Distillation.

DensityDetermination A Weigh empty graduated cylinder (Mass 1) B Add a known volume of This compound (Volume) A->B C Weigh cylinder with liquid (Mass 2) B->C D Calculate mass of liquid (Mass 2 - Mass 1) C->D E Calculate Density (Mass / Volume) D->E

Caption: Workflow for Density Determination.

RefractiveIndexDetermination A Calibrate Abbe refractometer B Apply sample to the prism A->B C Adjust for sharp boundary line B->C D Read refractive index from scale C->D E Record temperature D->E F Final Refractive Index D->F E->F

References

An In-depth Technical Guide on 1-butyl-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental physicochemical properties of 1-butyl-2-methylbenzene, a substituted aromatic hydrocarbon. The information is presented to be a valuable resource for professionals in chemical research and development.

Quantitative Data Summary

The key molecular and physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₁₁H₁₆[1][2][3]
Molecular Weight 148.24 g/mol [1][2][3]
CAS Registry Number 1595-11-5[1][2][3]
IUPAC Name This compound[2]
Synonyms o-Butyltoluene, 1-Methyl-2-butylbenzene[1][2][3]

Molecular Structure

The structure of this compound consists of a benzene (B151609) ring substituted with a butyl group and a methyl group at adjacent positions (ortho positions).

Caption: Molecular structure of this compound.

Experimental Protocols and Signaling Pathways

This compound is a simple aromatic hydrocarbon. Based on available scientific literature, it is not typically involved in complex biological signaling pathways relevant to drug development. Its primary applications are in organic synthesis and as a specialty solvent. Therefore, detailed experimental protocols for biological assays or descriptions of signaling pathways are not applicable to this compound. Researchers interested in its synthesis or specific chemical reactions should consult organic chemistry literature.

References

Synthesis of 1-Butyl-2-Methylbenzene from Toluene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 1-butyl-2-methylbenzene, also known as o-butyltoluene, from toluene (B28343). The document details two primary methodologies: direct Friedel-Crafts alkylation and a two-step Friedel-Crafts acylation followed by reduction. Emphasis is placed on the experimental protocols, reaction conditions, and challenges associated with achieving regioselectivity for the ortho isomer. Quantitative data from the literature is summarized, and key experimental workflows and reaction pathways are visualized to aid in comprehension and laboratory application.

Introduction

This compound is an alkylated aromatic hydrocarbon with applications as a specialty solvent and as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. The synthesis of this compound from the readily available starting material, toluene, presents a classic challenge in electrophilic aromatic substitution, namely the control of regioselectivity. The methyl group of toluene is an ortho, para-directing group, meaning that electrophilic attack is favored at the positions adjacent (ortho) and opposite (para) to the methyl group.[1][2] This guide explores the primary synthetic routes to this compound, providing detailed insights for researchers in organic synthesis and process development.

Synthetic Strategies

Two principal strategies are employed for the synthesis of this compound from toluene:

  • Direct Friedel-Crafts Alkylation: This single-step approach involves the direct introduction of a butyl group onto the toluene ring.

  • Friedel-Crafts Acylation followed by Reduction: A two-step sequence that first introduces a butanoyl group, which is subsequently reduced to a butyl group.

Direct Friedel-Crafts Alkylation

The Friedel-Crafts alkylation is a direct method for forming a carbon-carbon bond between an aromatic ring and an alkyl group.[3] In this case, toluene is reacted with a butylating agent, such as 1-chlorobutane (B31608) or 1-butanol, in the presence of a Lewis acid or a solid acid catalyst.

A significant challenge in this approach is controlling the regioselectivity. The reaction typically yields a mixture of ortho and para isomers (this compound and 1-butyl-4-methylbenzene). The ratio of these isomers is influenced by reaction conditions, particularly temperature.[4] At lower temperatures, the reaction is under kinetic control, and the ortho isomer can be the major product.[4] However, at higher temperatures, the reaction can become reversible, leading to the thermodynamically more stable para isomer.[3]

Another potential complication is the rearrangement of the primary butyl carbocation to the more stable secondary carbocation, which would lead to the formation of sec-butyltoluene isomers.[5]

Table 1: Isomer Distribution in Friedel-Crafts Alkylation of Toluene

Alkylating AgentCatalystTemperature (°C)ortho-Isomer (%)meta-Isomer (%)para-Isomer (%)Reference
Methyl chlorideAlCl₃0541729[4]
Methyl chlorideAlCl₃2536928[4]
tert-Butyl alcoholFe₂O₃/Hβ190--81.5 (selectivity)[6]
Friedel-Crafts Acylation and Reduction

To circumvent the issues of carbocation rearrangement and to achieve a straight-chain butyl group, a two-step acylation-reduction sequence can be employed.

Step 1: Friedel-Crafts Acylation

Toluene is first reacted with butanoyl chloride or butyric anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 2-methyl-1-butyrophenone (and the corresponding para isomer). This reaction is generally highly regioselective for the para position due to the steric bulk of the acyl group, which makes it a less efficient route for the synthesis of the ortho isomer.[4]

Step 2: Reduction of the Ketone

The resulting aryl ketone is then reduced to the corresponding alkane. Two common methods for this transformation are the Clemmensen reduction (using zinc amalgam and hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base).[7][8]

  • Clemmensen Reduction: This method is performed under strongly acidic conditions and is particularly effective for reducing aryl ketones.[7]

  • Wolff-Kishner Reduction: This reduction is carried out under strongly basic conditions, making it suitable for substrates that are sensitive to acid.[8]

Experimental Protocols

Direct Friedel-Crafts Alkylation of Toluene

This protocol is a general procedure and may require optimization to favor the ortho isomer.

Materials:

  • Toluene (anhydrous)

  • 1-Chlorobutane

  • Aluminum chloride (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Diethyl ether (anhydrous)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to absorb evolved HCl.

  • Charge the flask with anhydrous toluene (in 5-10 fold molar excess to 1-chlorobutane) and cool the flask in an ice bath to 0-5 °C.

  • Slowly add anhydrous aluminum chloride (approximately 0.25 equivalents relative to 1-chlorobutane) to the stirred toluene.

  • From the dropping funnel, add 1-chlorobutane (1 equivalent) dropwise to the reaction mixture over 1-2 hours, maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-4 hours.

  • Quench the reaction by slowly pouring the mixture over crushed ice.

  • Separate the organic layer and wash it sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess toluene and solvent by rotary evaporation.

  • The crude product, a mixture of isomers, can be purified by fractional distillation under reduced pressure.

Table 2: Physical Properties of Butyltoluene Isomers

CompoundCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)
This compound1595-11-5148.25196-198
1-Butyl-4-methylbenzene99-89-8148.25199-201

The close boiling points of the ortho and para isomers necessitate a highly efficient fractional distillation column for separation.

Friedel-Crafts Acylation of Toluene

Materials:

  • Toluene (anhydrous)

  • Butanoyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Crushed ice

Procedure:

  • In a flame-dried, three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

  • Cool the suspension in an ice bath and add butanoyl chloride (1 equivalent) dropwise.

  • After the addition is complete, add anhydrous toluene (1 equivalent) dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction to stir at room temperature for 1-2 hours.

  • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to quench the reaction.

  • Separate the organic layer, wash with water and saturated sodium bicarbonate solution, and dry over anhydrous magnesium sulfate.

  • Remove the solvent by rotary evaporation to obtain the crude ketone mixture.

Clemmensen Reduction of 2-Methyl-1-butyrophenone

Materials:

  • Zinc dust

  • Mercuric chloride

  • Concentrated hydrochloric acid

  • Water

  • Toluene (as a co-solvent)

  • 2-Methyl-1-butyrophenone

Procedure:

  • Prepare zinc amalgam by stirring zinc dust with a 5% mercuric chloride solution for 5-10 minutes. Decant the aqueous solution and wash the amalgam with water.

  • In a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, water, concentrated hydrochloric acid, and toluene.

  • Add the 2-methyl-1-butyrophenone to the flask.

  • Heat the mixture to reflux with vigorous stirring for 4-6 hours. Additional portions of hydrochloric acid may be added during the reflux period.

  • After cooling, separate the organic layer, wash with water and saturated sodium bicarbonate solution, and dry over anhydrous magnesium sulfate.

  • Remove the solvent by rotary evaporation and purify the product by distillation.

Wolff-Kishner Reduction of 2-Methyl-1-butyrophenone

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide in diethylene glycol by heating.

  • Add the 2-methyl-1-butyrophenone and hydrazine hydrate to the flask.

  • Heat the mixture to reflux for 1-2 hours.

  • Rearrange the condenser for distillation and remove water and excess hydrazine until the temperature of the reaction mixture reaches approximately 200 °C.

  • Reflux the mixture for an additional 3-4 hours.

  • After cooling, dilute the reaction mixture with water and extract with diethyl ether.

  • Wash the organic layer with water, dry over anhydrous magnesium sulfate, and remove the solvent.

  • Purify the product by distillation.

Visualizations

Synthetic Pathways

Synthesis_Pathways Toluene Toluene OrthoParaMixture Mixture of o- and p-butyltoluene Toluene->OrthoParaMixture Friedel-Crafts Alkylation OrthoKetone 2-Methyl-1-butyrophenone Toluene->OrthoKetone Friedel-Crafts Acylation ParaKetone 4-Methyl-1-butyrophenone Toluene->ParaKetone Friedel-Crafts Acylation ButylChloride 1-Chlorobutane (or 1-Butanol) ButylChloride->OrthoParaMixture AlCl3 AlCl₃ ButanoylChloride Butanoyl Chloride ButanoylChloride->OrthoKetone ButanoylChloride->ParaKetone OrthoButyltoluene This compound OrthoParaMixture->OrthoButyltoluene Fractional Distillation ParaButyltoluene 1-Butyl-4-methylbenzene OrthoParaMixture->ParaButyltoluene OrthoKetone->OrthoButyltoluene Reduction Reduction (Clemmensen or Wolff-Kishner)

Caption: Synthetic pathways to this compound from toluene.

Experimental Workflow for Direct Alkylation

Direct_Alkylation_Workflow Start Start: Anhydrous Toluene and AlCl₃ in Flask Cooling Cool to 0-5 °C Start->Cooling Addition Dropwise addition of 1-Chlorobutane Cooling->Addition Reaction Stir at 0-5 °C for 2-4h Addition->Reaction Quench Quench with Ice Reaction->Quench Workup Aqueous Workup (HCl, H₂O, NaHCO₃) Quench->Workup Drying Dry with MgSO₄ Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Fractional Distillation Evaporation->Purification Product This compound Purification->Product

Caption: Experimental workflow for the direct Friedel-Crafts alkylation.

Experimental Workflow for Acylation-Reduction

Acylation_Reduction_Workflow cluster_acylation Friedel-Crafts Acylation cluster_reduction Reduction Acylation_Start Toluene & Butanoyl Chloride with AlCl₃ Acylation_Reaction Reaction at RT Acylation_Start->Acylation_Reaction Acylation_Workup Aqueous Workup Acylation_Reaction->Acylation_Workup Ketone Aryl Ketone Intermediate Acylation_Workup->Ketone Reduction_Step Clemmensen or Wolff-Kishner Reduction Ketone->Reduction_Step Reduction_Workup Aqueous Workup Reduction_Step->Reduction_Workup Purification Distillation Reduction_Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the two-step acylation-reduction pathway.

Conclusion

The synthesis of this compound from toluene is a feasible yet challenging endeavor for the synthetic organic chemist. The direct Friedel-Crafts alkylation offers a more straightforward route, but careful control of reaction conditions, particularly temperature, is crucial to maximize the yield of the desired ortho isomer and minimize the formation of the para isomer and rearranged products. The two-step acylation-reduction pathway, while effective for producing straight-chain alkylbenzenes, is generally not optimal for the synthesis of this compound due to the high para-selectivity of the initial acylation step. The choice of synthetic route will ultimately depend on the desired purity of the final product and the available separation capabilities. Further research into ortho-selective catalysts for the Friedel-Crafts alkylation of toluene could significantly improve the efficiency of this synthesis.

References

An In-depth Technical Guide to the Structural Isomers of 1-butyl-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the structural isomers of 1-butyl-2-methylbenzene, focusing on their nomenclature, physical properties, and synthesis. The information is tailored for researchers, scientists, and professionals in drug development who require a detailed understanding of these aromatic hydrocarbons.

Introduction to Structural Isomerism

Structural isomers are molecules that share the same molecular formula but have different bonding arrangements of atoms. For this compound, which has the molecular formula C₁₁H₁₆, isomerism arises from two main factors: the arrangement of the butyl group itself and the substitution pattern on the benzene (B151609) ring.

The butyl group can exist as four distinct isomers:

  • n-butyl: A straight-chain four-carbon group.

  • sec-butyl: A branched-chain group where the benzene ring is attached to the second carbon of the butane (B89635) chain.

  • isobutyl: A branched-chain group with a methylpropane backbone.

  • tert-butyl: A highly branched group with a central carbon atom bonded to three methyl groups and the benzene ring.

Furthermore, for each of these butyl isomers, the methyl and butyl groups can be positioned differently around the benzene ring, leading to ortho (1,2), meta (1,3), and para (1,4) positional isomers.

Nomenclature and Isomer Identification

The systematic naming of these isomers follows the IUPAC (International Union of Pure and Applied Chemistry) nomenclature rules. The benzene ring is the parent structure, and the alkyl groups are named as substituents.

The primary isomers of butyl-substituted toluene (B28343) (methylbenzene) are:

  • n-Butyltoluene Isomers: These are positional isomers where a straight-chain butyl group and a methyl group are attached to the benzene ring.

    • This compound (Common name: o-butyltoluene)

    • 1-butyl-3-methylbenzene (Common name: m-butyltoluene)[1][2][3][4]

    • 1-butyl-4-methylbenzene (Common name: p-butyltoluene)

  • sec-Butyltoluene Isomers: These isomers feature a sec-butyl group (systematically named butan-2-yl or 1-methylpropyl) and a methyl group on the benzene ring.[5]

    • 1-(butan-2-yl)-2-methylbenzene (o-sec-butyltoluene)

    • 1-(butan-2-yl)-3-methylbenzene (m-sec-butyltoluene)

    • 1-(butan-2-yl)-4-methylbenzene (p-sec-butyltoluene)

  • iso-Butyltoluene Isomers: These contain an isobutyl group (systematically named 2-methylpropyl) and a methyl group.

    • 1-isobutyl-2-methylbenzene (o-isobutyltoluene)

    • 1-isobutyl-3-methylbenzene (m-isobutyltoluene)

    • 1-isobutyl-4-methylbenzene (p-isobutyltoluene)

  • tert-Butyltoluene Isomers: These isomers are characterized by a bulky tert-butyl group and a methyl group.[6]

    • 1-tert-butyl-2-methylbenzene (o-tert-butyltoluene)

    • 1-tert-butyl-3-methylbenzene (m-tert-butyltoluene)[7]

    • 1-tert-butyl-4-methylbenzene (p-tert-butyltoluene)[6][8]

Quantitative Data Summary

The physical properties of these isomers are influenced by the degree of branching in the butyl group and the substitution pattern on the aromatic ring. Generally, increased branching leads to a lower boiling point. Para-substituted isomers often have higher melting points due to their symmetrical structure, which allows for more efficient packing in a crystal lattice.

Isomer NameCommon NameIUPAC NameBoiling Point (°C)Density (g/mL)
n-Butyl Isomers
This compoundo-butyltolueneThis compound199-2000.868
1-butyl-3-methylbenzenem-butyltoluene1-butyl-3-methylbenzene197-1980.864[2]
1-butyl-4-methylbenzenep-butyltoluene1-butyl-4-methylbenzene205.6[9]0.864[9]
sec-Butyl Isomers
1-(butan-2-yl)-2-methylbenzeneo-sec-butyltoluene1-(1-methylpropyl)-2-methylbenzene~193N/A
1-(butan-2-yl)-3-methylbenzenem-sec-butyltoluene1-(1-methylpropyl)-3-methylbenzene193.5[10]0.86[10]
1-(butan-2-yl)-4-methylbenzenep-sec-butyltoluene1-(1-methylpropyl)-4-methylbenzene~196N/A
tert-Butyl Isomers
1-tert-butyl-2-methylbenzeneo-tert-butyltoluene1-(1,1-dimethylethyl)-2-methylbenzene190.3[11]0.859[11]
1-tert-butyl-3-methylbenzenem-tert-butyltoluene1-(1,1-dimethylethyl)-3-methylbenzene189[7]0.87[7]
1-tert-butyl-4-methylbenzenep-tert-butyltoluene1-(1,1-dimethylethyl)-4-methylbenzene192-193[6]0.858

Note: Some values are approximate as they can vary slightly based on experimental conditions. "N/A" indicates that reliable experimental data was not found in the search results.

Experimental Protocols: Synthesis via Friedel-Crafts Alkylation

The most common method for synthesizing butyl-substituted toluenes is the Friedel-Crafts alkylation.[12][13] This reaction involves the electrophilic aromatic substitution of toluene with a suitable alkylating agent, such as a butyl halide or an alkene, in the presence of a Lewis acid catalyst.

General Protocol for the Synthesis of tert-Butyltoluene

This protocol details the synthesis of p-tert-butyltoluene, which is often the major product due to steric hindrance favoring para substitution.[12]

Materials:

  • Toluene (anhydrous)

  • tert-Butyl chloride

  • Aluminum chloride (anhydrous, AlCl₃)

  • Ice bath

  • Three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a magnetic stirrer

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Setup: Assemble the three-necked flask in an ice bath to maintain a temperature of 0-5°C.

  • Catalyst Addition: Add anhydrous toluene to the flask, followed by the slow and careful addition of anhydrous aluminum chloride while stirring. This step can be exothermic.

  • Alkylation: Add tert-butyl chloride to the dropping funnel and introduce it dropwise into the stirred toluene-AlCl₃ mixture over 15-20 minutes, ensuring the temperature remains between 0-5°C. Hydrogen chloride gas will be evolved and should be directed to a scrubbing system.[12]

  • Reaction Completion: After the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature. Continue stirring for an additional 30-60 minutes.

  • Workup: Quench the reaction by slowly adding ice-cold water to the mixture. Separate the organic layer using a separatory funnel.

  • Extraction and Drying: Wash the organic layer with a dilute sodium bicarbonate solution and then with water. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the unreacted toluene using a rotary evaporator. The crude product can then be purified by fractional distillation.[12] The boiling point of 4-tert-butyltoluene (B18130) is approximately 192°C.[12]

Note on Isomer Distribution: The choice of alkylating agent and reaction conditions can influence the isomer distribution. For instance, using n-butyl bromide will primarily yield n-butyltoluenes, but carbocation rearrangements can sometimes lead to the formation of sec-butyl products. The bulky nature of the tert-butyl group strongly favors the formation of the para isomer.[12]

Visualization of Isomeric Relationships

The following diagrams illustrate the logical relationships between the different structural isomers of butyl-methylbenzene.

Butyl_Isomers cluster_butyl Butyl Group Isomers cluster_toluene Attached to Toluene n_butyl n-Butyl n_butyl_toluene n-Butyltoluene (o, m, p) n_butyl->n_butyl_toluene forms sec_butyl sec-Butyl sec_butyl_toluene sec-Butyltoluene (o, m, p) sec_butyl->sec_butyl_toluene forms iso_butyl iso-Butyl iso_butyl_toluene iso-Butyltoluene (o, m, p) iso_butyl->iso_butyl_toluene forms tert_butyl tert-Butyl tert_butyl_toluene tert-Butyltoluene (o, m, p) tert_butyl->tert_butyl_toluene forms

Caption: Isomers based on the structure of the butyl group.

Positional_Isomers parent Butyl-methylbenzene (C11H16) ortho This compound (ortho) parent->ortho positional isomer meta 1-butyl-3-methylbenzene (meta) parent->meta positional isomer para 1-butyl-4-methylbenzene (para) parent->para positional isomer

Caption: Positional isomers of n-butyl-methylbenzene.

References

spectroscopic data for 1-butyl-2-methylbenzene (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Spectroscopic Data of 1-Butyl-2-methylbenzene

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound (also known as o-butyltoluene). It is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information for the identification, characterization, and analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are essential for complete characterization.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the number of different types of protons and their neighboring protons. The aromatic protons of this compound are expected to appear in the downfield region (δ 6.5-8.0 ppm), while the benzylic and alkyl protons will be found in the upfield region.[1]

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.1-7.2m4HAr-H
~ 2.6t2HAr-CH₂-
~ 2.3s3HAr-CH₃
~ 1.6m2H-CH₂-CH₂-CH₂-CH₃
~ 1.4m2H-CH₂-CH₂-CH₃
~ 0.9t3H-CH₂-CH₃

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions.

A typical ¹H NMR spectrum can be acquired using the following protocol:

  • Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[2] Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.0 ppm).[3] Ensure the sample is free of solid particles.[2]

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a high-field NMR spectrometer (e.g., 300 MHz or higher).

  • Data Acquisition: Shim the magnetic field to achieve homogeneity. Acquire the free induction decay (FID) by applying a radiofrequency pulse. The acquisition time is typically a few minutes.

  • Data Processing: Perform a Fourier transform on the FID to obtain the NMR spectrum. Phase and baseline correct the spectrum. Integrate the signals to determine the relative number of protons.

H_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in Deuterated Solvent add_tms Add TMS Standard dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer insert_sample Insert Sample into Spectrometer transfer->insert_sample shim Shim Magnetic Field insert_sample->shim acquire_fid Acquire FID shim->acquire_fid fourier_transform Fourier Transform acquire_fid->fourier_transform phase_baseline Phase and Baseline Correction fourier_transform->phase_baseline integrate Integrate Signals phase_baseline->integrate final_spectrum final_spectrum integrate->final_spectrum Final Spectrum

¹H NMR Experimental Workflow
¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the different carbon environments in a molecule. In proton-decoupled ¹³C NMR spectra, each unique carbon atom typically appears as a single line. The aromatic carbons of this compound are expected in the range of δ 120-150 ppm.[1]

Table 2: ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
142.3C-1 (quaternary)
136.2C-2 (quaternary)
129.8C-6
128.9C-4
126.1C-5
125.7C-3
33.5Ar-CH₂-
33.1-CH₂-CH₂-CH₂-CH₃
22.8-CH₂-CH₂-CH₃
19.3Ar-CH₃
14.1-CH₂-CH₃

Source: Spectral Database for Organic Compounds (SDBS)

The protocol for ¹³C NMR is similar to that for ¹H NMR, with a few key differences:

  • Sample Preparation: A higher concentration of the sample is typically required (50-100 mg) due to the low natural abundance of the ¹³C isotope and its weaker magnetic moment.[2][4]

  • Data Acquisition: A greater number of scans are usually necessary to achieve an adequate signal-to-noise ratio.[4] The experiment is typically run with proton decoupling to simplify the spectrum to single lines for each carbon.

  • Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. Peak integration is generally not quantitative in standard ¹³C NMR.[4]

C13_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Concentrated Sample add_tms Add TMS Standard dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer insert_sample Insert Sample transfer->insert_sample decouple Proton Decoupling insert_sample->decouple acquire_scans Acquire Multiple Scans decouple->acquire_scans fourier_transform Fourier Transform acquire_scans->fourier_transform phase_baseline Phase and Baseline Correction fourier_transform->phase_baseline final_spectrum final_spectrum phase_baseline->final_spectrum Final Spectrum

¹³C NMR Experimental Workflow

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[5]

Table 3: IR Spectroscopy Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~ 3050MediumAromatic C-H stretch
~ 2940StrongAliphatic C-H stretch
1440 - 1625Medium-WeakAromatic C=C ring stretch
~ 700StrongC-H out-of-plane bend (ortho-disubstituted)

Source: Based on typical values for aromatic compounds.[6]

For a liquid sample like this compound, the spectrum can be obtained using the neat liquid technique:

  • Sample Preparation: Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[7]

  • Instrument Setup: Place the salt plates in the sample holder of the FT-IR spectrometer.

  • Data Acquisition: Collect a background spectrum of the clean salt plates. Then, run the sample spectrum. The instrument records an interferogram which is then Fourier transformed.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to give the final IR spectrum.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing place_drop Place Drop of Liquid on Salt Plate create_film Create Thin Film with Second Plate place_drop->create_film background_scan Run Background Scan (Empty) create_film->background_scan sample_scan Run Sample Scan background_scan->sample_scan subtract_bg Subtract Background sample_scan->subtract_bg fourier_transform Fourier Transform subtract_bg->fourier_transform final_spectrum final_spectrum fourier_transform->final_spectrum Final Spectrum

IR Spectroscopy Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural elucidation.

Table 4: Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
148~ 20%[M]⁺ (Molecular Ion)
105100%[M - C₃H₇]⁺ (Base Peak)
91~ 15%[C₇H₇]⁺ (Tropylium ion)
77~ 10%[C₆H₅]⁺ (Phenyl cation)

Source: Based on typical fragmentation patterns for alkylbenzenes.[8]

A common method for analyzing volatile organic compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS).

  • Sample Preparation: Dilute the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

  • Injection: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC injector port, where it is vaporized.

  • Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase.

  • Ionization: As the separated components elute from the GC column, they enter the mass spectrometer's ion source. Electron ionization (EI) is a common method where high-energy electrons bombard the molecules, causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

MS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography (GC) cluster_ms Mass Spectrometry (MS) dissolve Dilute Sample in Volatile Solvent inject Inject and Vaporize Sample dissolve->inject separate Separate Components in Column inject->separate ionize Ionize and Fragment Molecules separate->ionize analyze Separate Ions by m/z ionize->analyze detect Detect Ions analyze->detect final_spectrum final_spectrum detect->final_spectrum Final Spectrum

GC-MS Experimental Workflow

References

Technical Guide: Physicochemical Properties of 1-Butyl-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Subject: Boiling and Melting Point of 1-Butyl-2-methylbenzene (o-Butyltoluene)

This technical guide provides a detailed overview of the boiling and melting points of this compound. Due to the limited availability of specific experimental data for the isolated this compound isomer, this document includes data for a mixture of butyltoluene isomers and related compounds to provide a comprehensive physicochemical context. Additionally, standardized experimental protocols for determining these thermal properties are outlined.

Data Presentation: Thermal Properties of Butyltoluene Isomers

The following table summarizes the available boiling and melting point data for butyltoluene and its isomers. The data for "Butyltoluene (mixed isomers)" provides a likely range for this compound.

CompoundCAS NumberBoiling Point (°C)Melting / Freezing Point (°C)
Butyltoluene (mixed isomers)27458-20-4189–192-62
1-tert-Butyl-2-methylbenzene1074-92-6~200-50.32
4-tert-Butyltoluene98-51-1Not Specified-52

Note: The boiling and freezing points for "Butyltoluene (mixed isomers)" are sourced from the CAMEO Chemicals database and represent a valuable reference for the expected properties of this compound.[1] Data for other isomers are provided for comparative purposes.[2][3]

Experimental Protocols

The determination of boiling and melting points is fundamental to the characterization of a chemical substance. The following are detailed methodologies for these key experiments.

1. Melting Point Determination

The melting point of a solid is the temperature at which it transitions to a liquid state at atmospheric pressure. For pure crystalline compounds, this occurs over a narrow temperature range.

  • Apparatus:

    • Melting point apparatus (e.g., Mel-Temp or similar digital device)

    • Capillary tubes (sealed at one end)

    • Thermometer (calibrated)

    • Sample of the substance

  • Procedure:

    • Sample Preparation: A small amount of the finely powdered, dry sample is packed into the sealed end of a capillary tube to a height of 2-3 mm.

    • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.

    • Heating: The sample is heated at a controlled rate. Initially, a rapid heating rate can be used to approach the expected melting point. Within 15-20°C of the anticipated melting point, the heating rate is reduced to 1-2°C per minute to ensure thermal equilibrium.

    • Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal liquefies is recorded as the end of the melting range. For a pure substance, this range should be narrow (typically <1°C).

2. Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

  • Apparatus:

    • Small test tube or fusion tube

    • Capillary tube (sealed at one end)

    • Thermometer (calibrated)

    • Heating bath (e.g., oil bath) or a Thiele tube

    • Beaker and heating source (if using an oil bath)

  • Procedure (Micro Method):

    • Sample Preparation: Approximately 0.5 mL of the liquid sample is placed into a small test tube.

    • Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.

    • Apparatus Assembly: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then clamped and suspended in a heating bath or a Thiele tube.

    • Heating: The bath is heated gently. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

    • Observation: Upon reaching the boiling point, a continuous and rapid stream of bubbles will emerge from the capillary tube.

    • Recording the Boiling Point: The heat source is removed, and the apparatus is allowed to cool slowly. The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point. This is the point where the external pressure equals the vapor pressure of the liquid.

Mandatory Visualization

The following diagram illustrates the logical workflow for the experimental determination and verification of the boiling and melting points of a chemical compound like this compound.

G cluster_0 Phase 1: Sample Preparation & Purity Analysis cluster_1 Phase 2: Physical Property Determination cluster_2 Phase 3: Data Verification & Reporting synthesis Synthesis or Procurement of This compound purification Purification (e.g., Distillation, Chromatography) synthesis->purification purity_analysis Purity Analysis (GC-MS, NMR) purification->purity_analysis mp_determination Melting Point Determination (Capillary Method) purity_analysis->mp_determination bp_determination Boiling Point Determination (Micro Method / Thiele Tube) purity_analysis->bp_determination data_recording Record Experimental Values (Temperature Range) mp_determination->data_recording bp_determination->data_recording literature_comparison Comparison with Literature/Database Values data_recording->literature_comparison final_report Final Report Generation literature_comparison->final_report

Caption: Workflow for determining the physical properties of this compound.

References

An In-depth Technical Guide to the Chemical Structure and Bonding of 1-butyl-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the chemical structure and bonding of 1-butyl-2-methylbenzene, also known as o-butyltoluene. Due to the limited availability of experimental crystallographic data for this specific molecule, this document outlines the theoretical framework and computational methodologies required to determine its precise geometric parameters. Additionally, a detailed experimental protocol for its synthesis via Friedel-Crafts alkylation is presented.

Chemical Identity and Properties

This compound is an aromatic hydrocarbon with the chemical formula C₁₁H₁₆.[1][2] It consists of a benzene (B151609) ring substituted with a butyl group and a methyl group at adjacent positions (ortho substitution).

PropertyValue
Molecular Formula C₁₁H₁₆
Molecular Weight 148.25 g/mol [1]
CAS Number 1595-11-5[1][2]
Synonyms o-Butyltoluene, 1-Methyl-2-butylbenzene[1][2]

Molecular Structure and Bonding

The core of this compound is the benzene ring, a planar hexagonal structure of six carbon atoms. Each carbon atom in the ring is sp² hybridized, forming σ bonds with two adjacent carbon atoms and one hydrogen atom (or a substituent carbon). The remaining p-orbital on each carbon atom participates in π-bonding, creating a delocalized system of six π electrons above and below the plane of the ring. This delocalization is responsible for the characteristic aromaticity and stability of the benzene ring.

The butyl and methyl substituents are attached to the benzene ring via C-C σ bonds. The carbon atoms within the alkyl chains are sp³ hybridized, resulting in a tetrahedral geometry around these atoms.

Determination of Molecular Geometry: A Computational Approach

Experimental Protocol: Computational Geometry Optimization

  • Software Selection: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Initial Structure Construction: Build an initial 3D model of this compound using the software's molecular editor.

  • Method and Basis Set Selection: Choose a suitable level of theory and basis set. A common and effective choice for molecules of this size is the B3LYP functional with the 6-31G(d) basis set.[3] For higher accuracy, a larger basis set such as 6-311+G(d,p) can be employed.

  • Geometry Optimization: Perform a full geometry optimization calculation. This process iteratively adjusts the positions of all atoms to find the lowest energy conformation (a local or global minimum on the potential energy surface).

  • Frequency Analysis: Following optimization, a frequency calculation should be performed. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

  • Data Extraction: From the output of the optimized calculation, the precise bond lengths, bond angles, and dihedral angles can be extracted.

Expected Structural Parameters (Qualitative)

  • Benzene Ring: The C-C bond lengths within the aromatic ring will be intermediate between a single and a double bond, approximately 1.39-1.40 Å. The internal C-C-C bond angles will be close to 120°.

  • Alkyl Substituents: The C-C single bonds within the butyl and methyl groups will have lengths of approximately 1.53-1.54 Å. The bond angles around the sp³ hybridized carbons will be approximately 109.5°.

  • Ring-Substituent Bonds: The C-C bonds connecting the alkyl groups to the benzene ring will be slightly shorter than a typical C(sp²)-C(sp³) single bond due to the influence of the aromatic system.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Friedel-Crafts alkylation of toluene (B28343).[4][5] This electrophilic aromatic substitution reaction involves the reaction of toluene with an alkylating agent, such as 1-chlorobutane (B31608) or 1-bromobutane, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Alkylation of Toluene

Materials:

  • Toluene (anhydrous)

  • 1-Chlorobutane (or 1-bromobutane)

  • Aluminum chloride (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate solution (5%)

  • Anhydrous magnesium sulfate

  • Dichloromethane (or diethyl ether)

  • Ice

Procedure:

  • Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. The outlet of the condenser should be connected to a gas trap (e.g., a tube containing a cotton plug lightly soaked in mineral oil) to manage the evolving HCl gas.

  • Reactant Charging: In the flask, place anhydrous toluene (a molar excess is recommended to minimize polysubstitution) and cool the flask in an ice bath to 0-5 °C.

  • Catalyst Addition: While stirring, carefully and portion-wise add anhydrous aluminum chloride to the cooled toluene. The addition is exothermic.

  • Addition of Alkylating Agent: Add 1-chlorobutane to the dropping funnel. Slowly add the 1-chlorobutane dropwise to the stirred toluene-AlCl₃ mixture over a period of 1-2 hours, ensuring the reaction temperature is maintained between 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Quench the reaction by slowly and carefully pouring the reaction mixture over a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold water and a 5% sodium bicarbonate solution to neutralize any remaining acid.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter to remove the drying agent. Remove the excess toluene and the extraction solvent by rotary evaporation.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to obtain pure this compound.

Logical Workflow for Synthesis and Purification

A Reaction Setup (Dry Glassware) B Charge Toluene and Cool A->B C Add AlCl3 B->C D Add 1-Chlorobutane (0-5 °C) C->D E Reaction (2-3 hours) D->E F Quench (Ice/HCl) E->F G Extraction F->G H Wash (H2O, NaHCO3) G->H I Dry (MgSO4) H->I J Solvent Removal I->J K Purification (Fractional Distillation) J->K L Pure this compound K->L

Caption: Workflow for the synthesis and purification of this compound.

Visualization of Chemical Structure

The following diagram, generated using the DOT language, illustrates the chemical structure of this compound, highlighting the connectivity of the atoms.

Caption: Chemical structure of this compound.

References

The Unseen Isomer: A Technical Guide to the Discovery and History of o-Butyltoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of industrial organic chemistry, the synthesis of alkylated aromatic compounds is a cornerstone for the production of a vast array of materials, from plastics and resins to fragrances and pharmaceuticals. Among these, the butylation of toluene (B28343) holds a significant place, leading to the formation of butyltoluene isomers. While the para-isomer, 4-tert-butyltoluene, has garnered the majority of scientific and industrial attention due to its utility as a precursor for valuable derivatives, its ortho counterpart, o-butyltoluene (more specifically, 2-tert-butyltoluene), remains a less-explored yet integral component of this chemical family. This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthesis of o-butyltoluene, offering insights for researchers, scientists, and drug development professionals.

Historical Context and Discovery

The discovery of o-butyltoluene is intrinsically linked to the development of the Friedel-Crafts alkylation reaction in the late 19th century. This powerful synthetic method, which involves the alkylation of an aromatic ring using an alkyl halide in the presence of a Lewis acid catalyst, opened up new avenues for the synthesis of a wide range of substituted aromatic hydrocarbons.[1]

Early investigations into the alkylation of toluene with butyl halides or butenes would have invariably produced a mixture of isomers, including the ortho, meta, and para forms.[2] The initial challenge for chemists of that era was not only the synthesis itself but also the separation and identification of these closely related compounds. The discovery of o-butyltoluene, therefore, was not a singular event but rather a gradual elucidation of the product distribution of the toluene butylation reaction. The development of analytical techniques, such as fractional distillation and later, gas chromatography, were crucial in isolating and characterizing the individual isomers.[2]

While the primary focus of industrial processes quickly shifted to maximizing the yield of the more commercially valuable p-tert-butyltoluene, the study of the formation and properties of o-butyltoluene has provided valuable insights into the mechanisms and selectivity of electrophilic aromatic substitution reactions.

Physicochemical Properties of Butyltoluene Isomers

The physical properties of the tert-butyltoluene isomers are closely related, yet distinct enough to allow for their separation, primarily through fractional distillation. A summary of key physicochemical data is presented below for comparison.

Propertyo-tert-Butyltoluenem-tert-Butyltoluenep-tert-Butyltoluene
CAS Number 1074-92-6[3]1075-38-3[4]98-51-1[5]
Molecular Formula C₁₁H₁₆[3]C₁₁H₁₆[4]C₁₁H₁₆[5]
Molecular Weight 148.25 g/mol [4]148.25 g/mol [4]148.25 g/mol [4]
Boiling Point 187-188 °C[4]189 °C[4]192-193 °C[4]
Melting Point -52 °C[4]-62.3 °C[4]-52 °C[4]
Density 0.873 g/mL at 20°C[4]0.865 g/mL at 20°C[4]0.866 g/mL at 20°C[4]

Synthesis of o-Butyltoluene: The Friedel-Crafts Alkylation

The primary route to o-butyltoluene is the Friedel-Crafts alkylation of toluene. This reaction typically yields a mixture of the ortho, meta, and para isomers, with the product distribution being influenced by the choice of catalyst, alkylating agent, and reaction conditions.

Core Reaction Pathway

The fundamental mechanism involves the generation of a tert-butyl carbocation from a suitable precursor, which then acts as an electrophile in an attack on the electron-rich toluene ring. The methyl group of toluene is an ortho, para-directing group, meaning it activates these positions for electrophilic substitution.

G Toluene Toluene SigmaComplex_o Ortho σ-Complex Toluene->SigmaComplex_o Electrophilic Attack (ortho) SigmaComplex_p Para σ-Complex Toluene->SigmaComplex_p Electrophilic Attack (para) AlkylatingAgent Alkylating Agent (e.g., tert-butyl chloride, isobutylene) Carbocation tert-Butyl Carbocation AlkylatingAgent->Carbocation Activation by Catalyst Catalyst Lewis Acid Catalyst (e.g., AlCl₃) Catalyst->Carbocation Carbocation->SigmaComplex_o Carbocation->SigmaComplex_p o_BT o-Butyltoluene SigmaComplex_o->o_BT Deprotonation p_BT p-Butyltoluene SigmaComplex_p->p_BT Deprotonation Isomerization Isomerization o_BT->Isomerization p_BT->Isomerization m_BT m-Butyltoluene Isomerization->p_BT Isomerization->m_BT

Caption: Generalized pathway for the Friedel-Crafts alkylation of toluene.

Experimental Protocols

Traditional Homogeneous Catalysis (Illustrative)

This protocol describes a general laboratory-scale synthesis of butyltoluenes using a traditional Lewis acid catalyst. It is important to note that this method typically produces a mixture of isomers.

Materials and Reagents:

  • Toluene

  • tert-Butyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Hydrochloric acid (HCl), dilute

  • Sodium bicarbonate solution, saturated

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

  • In a fume hood, a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel is charged with toluene and anhydrous aluminum chloride.

  • The mixture is cooled in an ice bath.

  • tert-Butyl chloride is added dropwise from the dropping funnel with continuous stirring, maintaining the temperature below 10°C.

  • After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at room temperature.

  • The reaction is quenched by slowly pouring the mixture over crushed ice and dilute hydrochloric acid to decompose the aluminum chloride complex.

  • The organic layer is separated using a separatory funnel and washed sequentially with water, saturated sodium bicarbonate solution, and again with water.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the excess toluene is removed by distillation.

  • The resulting mixture of butyltoluene isomers can be separated by fractional distillation.[2]

The Shift to Heterogeneous Catalysis

A significant evolution in the synthesis of butyltoluenes has been the move from corrosive and difficult-to-recycle homogeneous catalysts like AlCl₃ and H₂SO₄ to solid acid catalysts, particularly zeolites.[2] The key advantage of zeolites is their "shape selectivity." The defined pore structure of certain zeolites can sterically hinder the formation of the bulkier ortho and meta isomers, thereby favoring the production of the linear para isomer.[2] This has been a major focus of industrial research to improve the efficiency and environmental footprint of p-tert-butyltoluene production.

G cluster_0 Homogeneous Catalysis cluster_1 Heterogeneous Catalysis Homogeneous_Catalyst AlCl₃, H₂SO₄ Isomer_Mix Mixture of o-, m-, p-isomers Homogeneous_Catalyst->Isomer_Mix Reaction_Mix Toluene + Alkylating Agent Reaction_Mix->Homogeneous_Catalyst Separation Costly Separation Isomer_Mix->Separation Waste Acidic Waste Separation->Waste Zeolite Zeolite Catalyst p_Isomer High Selectivity for p-isomer Zeolite->p_Isomer Recycle Catalyst Recycling Zeolite->Recycle Reaction_Mix2 Toluene + Alkylating Agent Reaction_Mix2->Zeolite

Caption: Evolution from homogeneous to heterogeneous catalysis in butyltoluene synthesis.

Isomerization of o-Butyltoluene

o-Butyltoluene, being a kinetically favored product in some instances, is susceptible to isomerization to the more thermodynamically stable meta and para isomers, especially in the presence of strong acid catalysts and at elevated temperatures. This isomerization is a key reason why isolating pure o-butyltoluene can be challenging and why it is often a minor component in the final product mixture under equilibrium conditions.

Applications and Future Outlook

The applications of isolated o-butyltoluene are not as well-defined as those of its para isomer. However, its unique steric and electronic properties could make it a valuable, albeit niche, building block in organic synthesis. Potential areas of research could include its use as a specialty solvent, a precursor for fine chemicals where the ortho-substitution pattern is desired, or in the development of new polymers with specific properties.

For drug development professionals, understanding the formation and properties of all isomers produced in a synthetic route is critical for impurity profiling and ensuring the safety and efficacy of the final active pharmaceutical ingredient.

Conclusion

The history of o-butyltoluene is a story intertwined with the broader development of synthetic organic chemistry. While often overshadowed by its more industrially prominent para-isomer, o-butyltoluene serves as an important case study in the principles of electrophilic aromatic substitution, reaction kinetics versus thermodynamic control, and the ongoing evolution of catalytic processes. Further research into ortho-selective alkylation methods and the unique properties of o-butyltoluene may yet unveil new and valuable applications for this "unseen" isomer.

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Reactions of 1-Butyl-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) reactions of 1-butyl-2-methylbenzene. It details the underlying principles governing product regioselectivity, provides established experimental protocols for key transformations, and summarizes relevant data to aid in synthetic planning and execution.

Core Principles: Directing Effects and Regioselectivity

The regiochemical outcome of electrophilic aromatic substitution on a substituted benzene (B151609) ring is dictated by the electronic and steric properties of the substituents. In the case of this compound, both the methyl (-CH₃) and butyl (-C₄H₉) groups are alkyl substituents.

1.1 Electronic Effects: Alkyl groups are classified as activating, ortho-, para-directing substituents.[1][2][3][4][5] They donate electron density to the aromatic ring through two primary mechanisms:

  • Inductive Effect (+I): The sp³-hybridized carbon atoms of the alkyl groups are less electronegative than the sp²-hybridized carbons of the benzene ring. This results in a net push of electron density from the alkyl groups into the ring, increasing its nucleophilicity and making it more reactive towards electrophiles than benzene itself.[5]

  • Hyperconjugation: The overlap of the C-H σ-bonds on the carbon adjacent to the ring with the π-system of the aromatic ring also donates electron density. This effect is most pronounced at the ortho and para positions.

The increased electron density is not distributed uniformly but is concentrated at the ortho and para positions relative to the alkyl group. This is evident when examining the resonance structures of the carbocation intermediate (the sigma complex or arenium ion) formed during electrophilic attack. Attack at the ortho and para positions allows for a resonance structure where the positive charge is placed on the carbon bearing the alkyl group, a stabilizing tertiary carbocation. Attack at the meta position does not allow for this stabilization.[1]

1.2 Steric Effects: While electronic effects favor substitution at the ortho and para positions, steric hindrance—the physical bulk of the substituents—can significantly influence the final product distribution.[6][7][8] Larger alkyl groups and larger incoming electrophiles will disfavor reaction at the sterically crowded ortho positions.[6][8] In this compound, the butyl group is significantly larger than the methyl group, and it will exert a greater steric influence on the adjacent position (position 6).

1.3 Predicting the Major Products: For this compound, there are four non-equivalent positions for electrophilic attack:

  • Position 3: ortho to the methyl group and meta to the butyl group. This position is electronically activated by the methyl group.

  • Position 4: para to the methyl group and meta to the butyl group. This position is strongly activated by the methyl group and experiences minimal steric hindrance.

  • Position 5: meta to the methyl group and para to the butyl group. This position is strongly activated by the butyl group.

  • Position 6: ortho to both the methyl and butyl groups. This position is electronically activated but is severely sterically hindered by the adjacent butyl group.

Based on these factors, electrophilic attack is most likely to occur at positions 4 and 5 , which are para to the activating methyl and butyl groups, respectively, and are sterically accessible. Attack at position 3 is possible but may be less favored than at 4 and 5. Attack at position 6 is expected to be a very minor pathway due to significant steric hindrance.

Key Electrophilic Aromatic Substitution Reactions

The following sections detail the primary EAS reactions applicable to this compound.

2.1 Nitration Nitration introduces a nitro group (-NO₂) onto the aromatic ring using a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[9][10][11]

  • Predicted Major Products: 4-butyl-3-methylnitrobenzene and 1-butyl-2-methyl-4-nitrobenzene.

  • Reaction Conditions: Treatment with HNO₃/H₂SO₄ at temperatures typically between 0 and 30°C to favor mono-nitration.[11]

2.2 Halogenation Halogenation involves the substitution of a hydrogen atom with a halogen (typically Cl or Br). The reaction requires a Lewis acid catalyst, such as FeCl₃, FeBr₃, or AlCl₃, to polarize the halogen molecule and generate a potent electrophile.[12][13]

  • Predicted Major Products: 1-bromo-4-butyl-3-methylbenzene and 4-bromo-1-butyl-2-methylbenzene (B8706512) (for bromination).

  • Reaction Conditions: Reaction with Br₂ and FeBr₃ or Cl₂ and AlCl₃, typically at or slightly above room temperature in the absence of UV light.[14]

2.3 Sulfonation Sulfonation introduces a sulfonic acid group (-SO₃H) using fuming sulfuric acid (H₂SO₄ containing dissolved SO₃). The electrophile is sulfur trioxide (SO₃). This reaction is often reversible.[15][16]

  • Predicted Major Products: 4-butyl-3-methylbenzenesulfonic acid and 5-butyl-2-methylbenzenesulfonic acid.

  • Reaction Conditions: Heating with fuming sulfuric acid. The product distribution can be temperature-dependent; higher temperatures may favor the thermodynamically more stable product.[17]

2.4 Friedel-Crafts Acylation This reaction introduces an acyl group (R-C=O) to the ring using an acyl chloride or acid anhydride (B1165640) with a Lewis acid catalyst (e.g., AlCl₃). It is a reliable method for forming C-C bonds and yields ketones. The resulting acylbenzene is deactivated, preventing further substitution.[18][19][20]

  • Predicted Major Products: 1-(4-butyl-3-methylphenyl)ethan-1-one and 1-(5-butyl-2-methylphenyl)ethan-1-one (for acetylation with acetyl chloride).

  • Reaction Conditions: Reaction with an acyl chloride and a stoichiometric amount of AlCl₃, typically in an inert solvent like CS₂ or CH₂Cl₂.

Quantitative Data Summary

ReactionElectrophilePosition of SubstitutionPredicted Product NameExpected YieldRationale
NitrationNO₂⁺41-Butyl-2-methyl-4-nitrobenzeneMajorPara to methyl group; moderate steric hindrance.
54-Butyl-3-methylnitrobenzeneMajorPara to butyl group; minimal steric hindrance.
31-Butyl-2-methyl-3-nitrobenzeneMinorOrtho to methyl group; some steric hindrance from methyl.
61-Butyl-2-methyl-6-nitrobenzeneVery MinorOrtho to both groups; severe steric hindrance from butyl group.
BrominationBr⁺44-Bromo-1-butyl-2-methylbenzeneMajorPara to methyl group; moderate steric hindrance.
51-Bromo-4-butyl-3-methylbenzeneMajorPara to butyl group; minimal steric hindrance.
62-Bromo-1-butyl-6-methylbenzeneVery MinorSevere steric hindrance.

Note: Yield predictions are qualitative ("Major," "Minor") due to the absence of specific experimental data for this substrate. The relative ratios of the two major products would depend on the specific reaction conditions and the size of the electrophile.

Detailed Experimental Protocols

The following are generalized protocols for the key electrophilic aromatic substitution reactions of this compound.

4.1 Protocol for Nitration

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (1.2 equivalents) to 0°C in an ice-water bath.

  • Nitrating Mixture: Slowly add concentrated nitric acid (1.0 equivalent) to the cooled sulfuric acid with continuous stirring, ensuring the temperature remains below 10°C.

  • Reaction: To this nitrating mixture, add this compound (1.0 equivalent) dropwise from the dropping funnel. Maintain vigorous stirring and keep the reaction temperature between 25-30°C.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, pour the mixture slowly over crushed ice. The nitrated product will often separate as an oil.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

  • Washing: Wash the combined organic layers sequentially with cold water, a saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography or distillation to separate the isomers.

4.2 Protocol for Friedel-Crafts Acylation (Acetylation)

  • Setup: In a dry, three-necked flask fitted with a reflux condenser, a mechanical stirrer, and a dropping funnel, place anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and a dry, inert solvent (e.g., dichloromethane).

  • Acyl Chloride Addition: Add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension at room temperature.

  • Substrate Addition: After the initial reaction subsides, add this compound (1.0 equivalent) dropwise, maintaining a gentle reflux if necessary.

  • Reaction: Stir the mixture at room temperature or gentle reflux until the reaction is complete (monitor by TLC or GC).

  • Workup: Cool the reaction mixture in an ice bath and slowly add crushed ice, followed by dilute hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction and Purification: Follow steps 6-9 as described in the nitration protocol.

Visualizations of Mechanisms and Workflows

5.1 General Mechanism of Electrophilic Aromatic Substitution

EAS_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Formation Arene This compound SigmaComplex Sigma Complex (Arenium Ion) Arene->SigmaComplex Attack by π-system Electrophile Electrophile (E+) Electrophile->SigmaComplex Product Substituted Product SigmaComplex->Product Deprotonation (Restores Aromaticity) Proton H+ SigmaComplex->Proton

Caption: General mechanism for electrophilic aromatic substitution.

5.2 Logical Workflow for a Typical EAS Experiment

EAS_Workflow node_react Combine Reactants (Arene, Reagent, Catalyst) node_reaction Stir at Controlled Temperature node_react->node_reaction node_monitor Monitor Progress (TLC / GC) node_reaction->node_monitor node_monitor->node_reaction Incomplete node_quench Quench Reaction (e.g., add to ice/water) node_monitor->node_quench Complete node_extract Extract with Organic Solvent node_quench->node_extract node_wash Wash Organic Layer (Water, Bicarbonate, Brine) node_extract->node_wash node_dry Dry and Concentrate (MgSO4, Rotary Evaporator) node_wash->node_dry node_purify Purify Product (Chromatography / Distillation) node_dry->node_purify node_analyze Characterize Product (NMR, IR, MS) node_purify->node_analyze

Caption: Logical workflow for a typical EAS experiment.

5.3 Predicted Regioselectivity for Nitration

Regioselectivity sub This compound + HNO3/H2SO4 p4 Attack at C4 (para to Me) sub->p4 Favored: Electronic Activation p5 Attack at C5 (para to Bu) sub->p5 Favored: Electronic Activation p3 Attack at C3 (ortho to Me) sub->p3 Less Favored p6 Attack at C6 (ortho to Me & Bu) sub->p6 Disfavored: Severe Steric Hindrance prod4 Major Product p4->prod4 prod5 Major Product p5->prod5 prod3 Minor Product p3->prod3 prod6 Trace Product p6->prod6

Caption: Predicted regioselectivity for the nitration of this compound.

References

An In-depth Technical Guide to the Thermodynamic Properties of 1-Butyl-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of 1-butyl-2-methylbenzene (also known as o-butyltoluene). The document is intended for researchers, scientists, and professionals in drug development who require accurate thermodynamic data for process design, chemical reaction modeling, and safety analysis. This guide consolidates available experimental and computed data, details the methodologies for their determination, and presents the information in a clear and accessible format.

Introduction

This compound is an aromatic hydrocarbon with the chemical formula C₁₁H₁₆.[1][2] It is a substituted derivative of benzene (B151609) and a member of the alkylbenzene family. Understanding its thermodynamic properties is crucial for a variety of applications, including its use as a solvent, a component in fuel mixtures, and an intermediate in chemical synthesis. Accurate thermodynamic data are essential for predicting the behavior of this compound under different temperature and pressure conditions, designing separation processes, and ensuring the safety and efficiency of chemical operations.

This guide provides a detailed compilation of key thermodynamic parameters for this compound, including its enthalpy of formation, heat capacity, and vapor pressure. Furthermore, it outlines the standard experimental protocols employed for the measurement of these properties in alkylbenzenes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1. Physicochemical Properties of this compound

PropertyValueUnitSource
Molecular FormulaC₁₁H₁₆-[1][2]
Molecular Weight148.24 g/mol [2][3]
IUPAC NameThis compound-[1]
Synonymso-Butyltoluene, 2-Butyltoluene-[1]
CAS Number1595-11-5-[1][2]
Boiling Point (at 101.325 kPa)466.15K[3]
Critical Temperature658.0K[3]
Critical Pressure2760.0kPa[3]
Critical Volume0.545m³/kmol[3]

Thermodynamic Data

The thermodynamic properties of this compound are crucial for understanding its energy content and behavior in chemical processes. The following tables summarize the available data for key thermodynamic parameters.

Enthalpy and Gibbs Free Energy of Formation

The standard enthalpy and Gibbs free energy of formation are fundamental thermodynamic quantities that describe the energy changes associated with the formation of a compound from its constituent elements in their standard states.

Table 2. Standard Enthalpy and Gibbs Free Energy of Formation of this compound (Ideal Gas Phase at 298.15 K)

PropertyValueUnitSource
Standard Enthalpy of Formation (ΔfH°)-80.3 ± 2.4kJ/mol[3]
Standard Gibbs Free Energy of Formation (ΔfG°)144.52kJ/mol[3]
Heat Capacity

The ideal gas heat capacity (Cp,gas) is a measure of the amount of heat required to raise the temperature of the substance by one degree at constant pressure.

Table 3. Ideal Gas Heat Capacity of this compound at 298.15 K

PropertyValueUnitSource
Ideal Gas Heat Capacity (Cp,gas)249.91J/mol·K[3]
Enthalpy of Vaporization

The enthalpy of vaporization (ΔvapH°) is the amount of energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure.

Table 4. Enthalpy of Vaporization of this compound

Temperature (K)Enthalpy of Vaporization (kJ/mol)Source
298.1555.4[3]
466.15 (Boiling Point)40.8[3]

Experimental Protocols

Calorimetry

4.1.1. Combustion Calorimetry: This is the primary method for determining the enthalpy of formation of organic compounds.

  • Principle: A known mass of the substance is completely combusted in a high-pressure oxygen atmosphere within a sealed container (a "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is measured precisely.

  • Apparatus: A bomb calorimeter, typically a Parr bomb, equipped with a platinum resistance thermometer or a high-precision thermistor.

  • Procedure:

    • A weighed sample of this compound is placed in a crucible inside the bomb.

    • The bomb is sealed, purged of air, and pressurized with pure oxygen to approximately 30 atm.

    • The bomb is submerged in a known quantity of water in the calorimeter.

    • The sample is ignited by passing an electric current through a fuse wire.

    • The temperature of the water is recorded at regular intervals before, during, and after combustion until thermal equilibrium is reached.

    • The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system. The enthalpy of formation is then derived using Hess's law.

4.1.2. Differential Scanning Calorimetry (DSC): DSC is used to measure heat capacity as a function of temperature.

  • Principle: The difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.

  • Apparatus: A differential scanning calorimeter.

  • Procedure:

    • A small, accurately weighed sample of this compound is hermetically sealed in a sample pan. An empty pan is used as a reference.

    • The sample and reference pans are heated at a constant rate.

    • The instrument records the difference in heat flow to the two pans, which is proportional to the heat capacity of the sample.

Vapor Pressure Measurement

Vapor pressure data is essential for determining the enthalpy of vaporization and for modeling phase equilibria.

  • Principle: The vapor pressure of a liquid is measured at various temperatures. The relationship between vapor pressure and temperature is described by the Clausius-Clapeyron equation, from which the enthalpy of vaporization can be calculated.

  • Apparatus: A static or dynamic vapor pressure apparatus. A static apparatus involves measuring the pressure of the vapor in equilibrium with the liquid in a closed system.

  • Procedure (Static Method):

    • A sample of degassed this compound is placed in a thermostated vessel connected to a pressure measuring device (e.g., a capacitance diaphragm gauge).

    • The sample is heated to a specific temperature, and the system is allowed to reach equilibrium.

    • The vapor pressure is recorded.

    • This process is repeated at different temperatures to obtain a vapor pressure curve.

Visualizations

Experimental Workflow for Thermodynamic Property Determination

The following diagram illustrates the general workflow for the experimental determination of key thermodynamic properties of an alkylbenzene like this compound.

experimental_workflow cluster_sample Sample Preparation cluster_enthalpy Enthalpy of Formation cluster_heat_capacity Heat Capacity cluster_vaporization Enthalpy of Vaporization purification Purification of This compound comb_cal Combustion Calorimetry purification->comb_cal dsc Differential Scanning Calorimetry (DSC) purification->dsc vp_measurement Vapor Pressure Measurement purification->vp_measurement data_analysis1 Data Analysis (Hess's Law) comb_cal->data_analysis1 final_data Final Thermodynamic Data Compilation data_analysis1->final_data data_analysis2 Data Analysis dsc->data_analysis2 data_analysis2->final_data clausius_clapeyron Clausius-Clapeyron Analysis vp_measurement->clausius_clapeyron clausius_clapeyron->final_data

Caption: Workflow for determining thermodynamic properties.

Conclusion

This technical guide has compiled and presented the available thermodynamic data for this compound in a structured format suitable for scientific and industrial applications. The provided data, including enthalpy of formation, heat capacity, and enthalpy of vaporization, are essential for chemical engineers and scientists involved in process modeling, reaction engineering, and safety assessments. Furthermore, the detailed descriptions of standard experimental protocols offer valuable insight into the methodologies used to obtain such data. While a comprehensive set of experimental data for this specific compound is not widely published in the open literature, the information presented here, drawn from reliable databases, provides a strong foundation for its practical application. For more extensive and critically evaluated data, specialized databases such as the NIST/TRC Web Thermo Tables are recommended.[2]

References

Commercial Availability and Technical Profile of 1-Butyl-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and key synthetic and analytical methodologies for 1-butyl-2-methylbenzene (also known as o-butyltoluene). This information is intended to support research, development, and sourcing activities within the pharmaceutical and chemical industries.

Physicochemical Properties

This compound is an aromatic hydrocarbon with the chemical formula C₁₁H₁₆ and a molecular weight of 148.24 g/mol .[1] It is characterized as a colorless liquid. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₆[1]
Molecular Weight 148.24 g/mol [1]
CAS Number 1595-11-5[1]
Appearance Colorless liquidInferred from typical properties of similar compounds
Boiling Point ~198 °C (predicted)
Density ~0.87 g/cm³ (predicted)
Solubility Insoluble in water; Soluble in common organic solventsInferred from structure
Synonyms o-Butyltoluene, 2-Butyltoluene, 1-Methyl-2-butylbenzene[1]

Commercial Availability

This compound is available from several commercial chemical suppliers, typically in research and development quantities. While a comprehensive list of all potential suppliers is beyond the scope of this guide, Table 2 provides a summary of representative vendors offering this compound. It is crucial for researchers to verify the purity and specifications of the product from the chosen supplier, as this can vary.

Table 2: Commercial Suppliers of this compound (CAS 1595-11-5)

SupplierProduct NamePurityAvailable Quantities
United States Biological 2-ButyltolueneHighly Purified1 g
LGC Standards (TRC) 2-ButyltolueneNot specifiedCustom synthesis

Note: There is a discrepancy in the molecular formula and weight listed by United States Biological for their "2-Butyltoluene" product. Researchers are strongly advised to contact the supplier to confirm the identity of the compound before purchase.

Synthesis of this compound

The synthesis of this compound can be achieved through several established organic chemistry methodologies. A common and effective approach is the Friedel-Crafts alkylation of toluene (B28343) with a suitable butylating agent.

Experimental Protocol: Friedel-Crafts Alkylation of Toluene

This protocol describes a general procedure for the synthesis of this compound via Friedel-Crafts alkylation.

Materials:

  • Toluene

  • 1-Bromobutane (or 1-chlorobutane)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (B109758) (DCM)

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet is assembled. The system is flushed with dry nitrogen.

  • Catalyst Suspension: Anhydrous dichloromethane (DCM) and anhydrous aluminum chloride (AlCl₃) are added to the reaction flask under a nitrogen atmosphere. The suspension is cooled to 0 °C in an ice bath.

  • Addition of Alkylating Agent: 1-Bromobutane is added dropwise to the stirred suspension of AlCl₃ in DCM.

  • Addition of Toluene: Toluene, dissolved in anhydrous DCM, is added dropwise to the reaction mixture at 0 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for a specified period (e.g., 2-4 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: The reaction is quenched by carefully pouring the mixture over crushed ice and 1 M hydrochloric acid. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, and then dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield this compound. The ortho isomer is the minor product compared to the para isomer due to steric hindrance.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Flask Three-necked Flask Stirrer Magnetic Stirrer Funnel Dropping Funnel Condenser Reflux Condenser N2 Nitrogen Inlet Catalyst Suspend AlCl3 in DCM (0 °C) Add_Alkyl Add 1-Bromobutane Catalyst->Add_Alkyl Add_Toluene Add Toluene in DCM Add_Alkyl->Add_Toluene React Stir at RT Add_Toluene->React Quench Quench with Ice/HCl React->Quench Separate Separate Layers Quench->Separate Wash Wash with NaHCO3 & Brine Separate->Wash Dry Dry over MgSO4 Wash->Dry Purify Fractional Distillation Dry->Purify G cluster_sample Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Sample This compound Sample Dilute Dilute in Solvent Sample->Dilute Inject Inject into GC Dilute->Inject Separate Separation on Capillary Column Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Analyze Mass Analysis (m/z 40-400) Ionize->Analyze Detect Detection Analyze->Detect Data Data Detect->Data Data Acquisition & Analysis

References

1-butyl-2-methylbenzene IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 1-Butyl-2-methylbenzene

This guide provides a comprehensive overview of this compound, including its nomenclature, physicochemical properties, and a representative synthetic protocol. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

IUPAC Nomenclature and Synonyms

The unequivocally recognized IUPAC name for this aromatic hydrocarbon is This compound .[1][2] It is also commonly known by several synonyms, which are frequently encountered in chemical literature and databases.

Common Synonyms:

  • o-Butyltoluene[1]

  • 2-Butyltoluene[1]

  • 1-Methyl-2-butylbenzene[2]

  • Toluene (B28343), o-butyl-[2]

  • Benzene, 1-butyl-2-methyl-[1]

  • 1-Methyl-2-n-butylbenzene[2]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, application in synthetic procedures, and for analytical characterization.

PropertyValueReference
Molecular Formula C₁₁H₁₆[1][2]
Molecular Weight 148.24 g/mol [1][2]
CAS Number 1595-11-5[1][2]
Appearance Colorless liquid
Boiling Point 195-196 °C[3]
Density 0.869 g/cm³[3]
Refractive Index 1.4950[3]
Solubility Insoluble in water; Soluble in organic solvents[3]

Experimental Protocols: Synthesis via Friedel-Crafts Alkylation

A common and effective method for the synthesis of this compound is the Friedel-Crafts alkylation of toluene. This electrophilic aromatic substitution reaction involves the reaction of toluene with an alkylating agent, such as 1-bromobutane (B133212) or 1-chlorobutane, in the presence of a Lewis acid catalyst.

Reaction: Toluene + 1-Bromobutane → this compound + 1-Butyl-4-methylbenzene

It is important to note that this reaction typically yields a mixture of ortho and para isomers. The ortho isomer, this compound, can be separated from the para isomer by distillation.

Detailed Methodology:

  • Reaction Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. The apparatus should be dried to prevent the deactivation of the Lewis acid catalyst.

  • Reagents: Toluene is used as the aromatic substrate. 1-Bromobutane serves as the alkylating agent, and anhydrous aluminum chloride (AlCl₃) is a commonly used Lewis acid catalyst.

  • Procedure:

    • Anhydrous aluminum chloride is suspended in an excess of toluene within the reaction flask, and the mixture is cooled in an ice bath.

    • 1-Bromobutane is added dropwise from the dropping funnel to the stirred suspension. The reaction is exothermic and the temperature should be maintained between 0-5 °C.

    • After the addition is complete, the reaction mixture is stirred at room temperature for a specified period to ensure the completion of the reaction.

  • Workup:

    • The reaction is quenched by the slow addition of ice-cold water, followed by dilute hydrochloric acid to decompose the aluminum chloride complex.

    • The organic layer is separated using a separatory funnel.

    • The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether) to recover any dissolved product.

    • The combined organic layers are washed with a saturated sodium bicarbonate solution and then with brine.

    • The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).

  • Purification:

    • The solvent is removed by rotary evaporation.

    • The resulting crude product, a mixture of ortho and para isomers, is purified by fractional distillation to isolate this compound.

Visualizations

Logical Relationship of Isomers

The following diagram illustrates the isomeric relationship between the products of the Friedel-Crafts alkylation of toluene with a butyl group.

isomers toluene Toluene alkylation Friedel-Crafts Alkylation toluene->alkylation ortho This compound (ortho) alkylation->ortho para 1-Butyl-4-methylbenzene (para) alkylation->para

Caption: Isomeric products from the Friedel-Crafts alkylation of toluene.

Experimental Workflow for Synthesis

The diagram below outlines the key stages in the synthesis and purification of this compound.

workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Reactants: Toluene, 1-Bromobutane, AlCl3 B Reaction at 0-5 °C A->B C Quenching with H2O/HCl B->C D Separation of Organic Layer C->D E Washing and Drying D->E F Solvent Removal E->F G Fractional Distillation F->G H Pure this compound G->H

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-butyl-2-methylbenzene via Friedel-Crafts Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of 1-butyl-2-methylbenzene, a substituted aromatic hydrocarbon with potential applications in organic synthesis and as an intermediate in the development of pharmaceuticals and other fine chemicals. The primary challenge in this synthesis is achieving high regioselectivity for the ortho-isomer due to the inherent steric hindrance and electronic effects of the toluene (B28343) substrate in classical Friedel-Crafts reactions.

Two main strategies are discussed: direct Friedel-Crafts alkylation and a two-step approach involving Friedel-Crafts acylation followed by reduction. While direct alkylation is a one-pot reaction, it is often plagued by carbocation rearrangements and a lack of regioselectivity, typically favoring the para-isomer. The acylation-reduction pathway offers a more controlled synthesis of the n-butyl isomer, although separation of ortho and para isomers is generally required.

Part 1: Direct Friedel-Crafts Alkylation of Toluene

Direct alkylation of toluene with a butylating agent such as 1-bromobutane (B133212) or 1-chlorobutane (B31608) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) is the most direct route. However, this method presents significant challenges.

Challenges:

  • Carbocation Rearrangement: Primary alkyl halides, like 1-bromobutane, form a primary carbocation intermediate that is highly prone to a 1,2-hydride shift to form a more stable secondary carbocation. This rearrangement leads to the formation of sec-butyltoluene isomers as the major products, rather than the desired n-butyltoluene.

  • Regioselectivity: The methyl group of toluene is an ortho, para-directing group in electrophilic aromatic substitution.[1][2][3] Due to steric hindrance from the methyl group, the incoming electrophile preferentially attacks the para position, making 1-butyl-4-methylbenzene the major product over the ortho isomer.[4] At lower temperatures (e.g., sub-zero), kinetic control can sometimes favor the formation of the ortho isomer, as seen in the methylation of toluene.[5] However, at higher temperatures, the reaction is under thermodynamic control, which favors the more stable para and meta isomers.[5]

  • Polyalkylation: The alkylated product is more reactive than the starting material, which can lead to the introduction of multiple butyl groups on the toluene ring. Using a large excess of toluene can help to minimize this side reaction.

Experimental Protocol: Direct Alkylation (Illustrative)

This protocol is provided for illustrative purposes to highlight the general procedure. Note that this reaction is expected to yield a mixture of isomers, with the sec-butylated and para-substituted products likely predominating.

Materials:

  • Toluene (anhydrous)

  • 1-Bromobutane

  • Aluminum chloride (AlCl₃, anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl, 1 M)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Protect the apparatus from atmospheric moisture using drying tubes.

  • To the flask, add anhydrous toluene (a significant excess, e.g., 5-10 equivalents) and anhydrous dichloromethane.

  • Cool the flask in an ice bath and slowly add anhydrous aluminum chloride (1.1 equivalents relative to 1-bromobutane) in portions with stirring.

  • Add 1-bromobutane (1 equivalent) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction by slowly pouring the mixture over crushed ice and 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The resulting crude product will be a mixture of isomers and will require purification by fractional distillation or column chromatography to isolate this compound.

Expected Outcome: The primary products will likely be a mixture of o-, m-, and p-sec-butyltoluene, with smaller amounts of n-butyltoluene isomers. The ratio of these products is highly dependent on the specific reaction conditions.

Part 2: Friedel-Crafts Acylation followed by Reduction

To circumvent the issue of carbocation rearrangement and gain better control over the formation of the n-butyl chain, a two-step acylation-reduction pathway is recommended.[6][7]

Step 2.1: Friedel-Crafts Acylation of Toluene with Butanoyl Chloride

In this step, toluene is acylated with butanoyl chloride in the presence of a Lewis acid catalyst. This reaction forms a mixture of 2-methyl-1-(butan-1-one)benzene and 4-methyl-1-(butan-1-one)benzene. The ketone products are deactivated towards further electrophilic substitution, thus preventing polyacylation.[7] The para-isomer is typically the major product due to steric hindrance at the ortho position.[4]

Experimental Protocol: Acylation of Toluene

Materials:

  • Toluene (anhydrous)

  • Butanoyl chloride

  • Aluminum chloride (AlCl₃, anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl, concentrated)

  • Ice

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a fume hood, equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser protected by a drying tube.

  • Add anhydrous aluminum chloride (1.2 equivalents) to the flask, followed by anhydrous dichloromethane.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Dissolve butanoyl chloride (1 equivalent) in a small amount of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the low temperature.

  • After the addition of butanoyl chloride, add a solution of toluene (1 equivalent) in anhydrous DCM to the dropping funnel and add it dropwise to the reaction mixture, keeping the temperature below 10 °C.

  • Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

  • Quench the reaction by carefully and slowly pouring the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

  • Transfer the quenched mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash them sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to obtain the crude ketone product.

  • The mixture of ortho and para isomers can be separated at this stage by column chromatography or carried forward to the next step, with separation performed on the final product.

Reactant/ProductMolecular Weight ( g/mol )Molar Ratio
Toluene92.141.0
Butanoyl Chloride106.551.0
Aluminum Chloride133.341.2
2-Methyl-1-(butan-1-one)benzene162.23Variable
4-Methyl-1-(butan-1-one)benzene162.23Variable
Step 2.2: Reduction of the Acyl Group

The resulting ketone can be reduced to the corresponding alkane using standard reduction methods such as the Clemmensen or Wolff-Kishner reduction.

Experimental Protocol: Clemmensen Reduction

Materials:

  • Acylated toluene product from Step 2.1

  • Zinc amalgam (Zn(Hg))

  • Concentrated hydrochloric acid (HCl)

  • Toluene

  • Water

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Prepare zinc amalgam by stirring zinc dust with a 5% mercury(II) chloride solution for 10 minutes, then decanting the solution and washing the solid with water.

  • In a round-bottom flask equipped with a reflux condenser, place the zinc amalgam.

  • Add water, concentrated hydrochloric acid, and toluene.

  • Add the crude ketone mixture from the acylation step.

  • Heat the mixture to reflux with vigorous stirring for 4-6 hours. Additional portions of concentrated HCl may be added during the reflux period.

  • After cooling, transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts and wash them with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting mixture of this compound and 1-butyl-4-methylbenzene by fractional distillation or column chromatography.

Starting MaterialReducing AgentProduct
2-Methyl-1-(butan-1-one)benzeneZn(Hg), HClThis compound
4-Methyl-1-(butan-1-one)benzeneZn(Hg), HCl1-Butyl-4-methylbenzene

Visualizations

Reaction_Workflow cluster_alkylation Direct Alkylation Pathway cluster_acylation_reduction Acylation-Reduction Pathway Toluene_A Toluene Reaction_A Friedel-Crafts Alkylation Toluene_A->Reaction_A ButylHalide_A 1-Bromobutane ButylHalide_A->Reaction_A Catalyst_A AlCl3 Catalyst_A->Reaction_A Products_A Mixture of Isomers (sec-butyltoluene, n-butyltoluene - o, m, p) Reaction_A->Products_A Purification_A Purification (Fractional Distillation) Products_A->Purification_A FinalProduct_A This compound (Low Yield) Purification_A->FinalProduct_A Toluene_B Toluene Acylation_B Friedel-Crafts Acylation Toluene_B->Acylation_B ButanoylChloride_B Butanoyl Chloride ButanoylChloride_B->Acylation_B Catalyst_B AlCl3 Catalyst_B->Acylation_B Ketone_B Mixture of Ketone Isomers (o- and p-) Acylation_B->Ketone_B Reduction_B Clemmensen Reduction Ketone_B->Reduction_B AlkylProducts_B Mixture of Alkyl Isomers (o- and p- n-butyltoluene) Reduction_B->AlkylProducts_B Purification_B Purification (Fractional Distillation) AlkylProducts_B->Purification_B FinalProduct_B This compound (Higher Purity) Purification_B->FinalProduct_B

Caption: Comparative workflow for the synthesis of this compound.

Mechanism cluster_acylation Friedel-Crafts Acylation cluster_reduction Clemmensen Reduction AcylChloride Butanoyl Chloride AcyliumIon Acylium Ion (Electrophile) AcylChloride->AcyliumIon + AlCl3 LewisAcid AlCl3 SigmaComplex Sigma Complex (Resonance Stabilized) AcyliumIon->SigmaComplex + Toluene Toluene Toluene KetoneProduct Acylated Toluene (o- and p- isomers) SigmaComplex->KetoneProduct -H+, -AlCl3 Ketone Acylated Toluene Alkane This compound Ketone->Alkane Reduction ZnHg Zn(Hg) / conc. HCl

Caption: Reaction mechanism for the acylation-reduction pathway.

References

Application Notes and Protocols for 1-Butyl-2-Methylbenzene as a High-Boiling Point Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 1-butyl-2-methylbenzene as a high-boiling point solvent for organic synthesis, with a focus on its application in Suzuki-Miyaura cross-coupling and Diels-Alder reactions. Detailed protocols and comparative data are provided to facilitate its adoption in research and development settings.

Introduction to this compound

This compound, an alkylbenzene, is a colorless liquid with a high boiling point, making it an excellent solvent for chemical reactions that require elevated temperatures.[1][2] Its aromatic nature and relatively low polarity allow it to dissolve a wide range of organic compounds. These properties, combined with its thermal stability, make it a suitable alternative to other high-boiling aromatic solvents such as xylene and toluene (B28343).

Advantages of this compound:

  • High Boiling Point: Enables reactions to be conducted at higher temperatures, often leading to faster reaction rates and improved yields.

  • Inert Reaction Medium: Its stability under common reaction conditions prevents it from participating in or interfering with the desired chemical transformation.

  • Good Solubilizing Power: Effectively dissolves a variety of organic substrates, reagents, and catalysts.

  • Azeotropic Water Removal: Can be used to remove water from a reaction mixture azeotropically, which is beneficial for moisture-sensitive reactions.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are compared with those of other common high-boiling aromatic solvents to aid in solvent selection.

Table 1: Physicochemical Properties of this compound and Analogous Solvents

PropertyThis compoundo-XyleneToluene
CAS Number 1595-11-5[1][3]95-47-6108-88-3[4]
Molecular Formula C₁₁H₁₆[1][3]C₈H₁₀C₇H₈[4]
Molecular Weight 148.24 g/mol [1][5]106.16 g/mol 92.14 g/mol [4]
Boiling Point 196-198 °C[2]144 °C111 °C[4]
Melting Point -44.72 °C (estimate)[2]-25 °C-95 °C
Density 0.869 g/cm³[2]0.88 g/cm³0.87 g/cm³[4]
Solubility in Water Insoluble[2]InsolubleInsoluble[4]

Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling is a powerful and widely used method for the formation of carbon-carbon bonds. The reaction typically requires elevated temperatures, making high-boiling point solvents like this compound ideal. The choice of solvent can significantly influence reaction rates and yields.

General Considerations

Aromatic solvents are commonly employed in Suzuki-Miyaura reactions. The higher boiling point of this compound compared to toluene allows for reactions to be run at temperatures closer to those achievable with xylene, potentially leading to improved outcomes for challenging substrates.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Catalytic_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R1-X PdII R1-Pd(II)L2-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal [R2-B(OR)3] M+ RPdII R1-Pd(II)L2-R2 Transmetal->RPdII RedElim Reductive Elimination RPdII->RedElim RedElim->Pd0 Product R1-R2 RedElim->Product

Suzuki-Miyaura Catalytic Cycle
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using this compound as the solvent.

Materials:

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • This compound (5 mL)

  • Anhydrous, degassed solvent

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add this compound via syringe.

  • Heat the reaction mixture to 110-120 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Comparative Data

The performance of different aromatic solvents in a representative Suzuki-Miyaura coupling reaction is summarized in Table 2. This data illustrates the potential of this compound as a high-performance solvent.

Table 2: Comparison of Solvents in a Suzuki-Miyaura Coupling of 4-Bromotoluene and Phenylboronic Acid

SolventTemperature (°C)Time (h)Yield (%)Reference
Toluene1101285Adapted from[6]
o-Xylene140892Adapted from[6]
This compound 140 8 ~90-95 (Expected) -
Dioxane/H₂O1001290[6]

Note: The yield for this compound is an expected value based on its properties relative to o-xylene.

Application in Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings and is often carried out at elevated temperatures.[7] High-boiling aromatic solvents like this compound provide an excellent medium for these cycloaddition reactions, particularly when dealing with less reactive dienes or dienophiles.

General Considerations

The use of a high-boiling solvent in the Diels-Alder reaction can significantly reduce reaction times and improve yields. This compound's inertness is crucial to avoid side reactions at the high temperatures often required for these transformations.

Experimental Workflow for Diels-Alder Reaction

Diels_Alder_Workflow cluster_workflow Diels-Alder Reaction Workflow Reactants Combine Diene, Dienophile, and this compound Heat Heat to Reflux Reactants->Heat Monitor Monitor Reaction (TLC/GC) Heat->Monitor Workup Cool, Aqueous Workup, and Extraction Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify Product Diels-Alder Adduct Purify->Product

Diels-Alder Experimental Workflow
Experimental Protocol: Diels-Alder Reaction

This protocol provides a general procedure for the Diels-Alder reaction between anthracene (B1667546) and maleic anhydride (B1165640) using this compound as the solvent.[8][9][10][11]

Materials:

  • Anthracene (1.0 mmol)

  • Maleic anhydride (1.0 mmol)

  • This compound (10 mL)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine anthracene and maleic anhydride.

  • Add this compound to the flask.

  • Heat the mixture to reflux (approximately 196 °C) with stirring.

  • Continue heating at reflux for 30-60 minutes. The reaction progress can be monitored by the disappearance of the yellow color of the reactants.

  • After the reaction is complete, allow the mixture to cool to room temperature. The product should precipitate out of the solution.

  • Cool the mixture in an ice bath to maximize product precipitation.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold hexanes or petroleum ether.

  • Dry the product in a vacuum oven.

Comparative Data

Table 3 provides a comparison of reaction conditions and outcomes for the Diels-Alder reaction between anthracene and maleic anhydride in different high-boiling aromatic solvents.

Table 3: Comparison of Solvents in the Diels-Alder Reaction of Anthracene and Maleic Anhydride

SolventTemperature (°C)Time (min)Yield (%)Reference
Toluene11160~70Adapted from[8]
Xylene~1403085-95[8][10][11]
This compound ~196 <30 (Expected) >90 (Expected) -

Note: The time and yield for this compound are expected values based on the higher reaction temperature it allows.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions. Use in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.

Conclusion

This compound is a versatile and effective high-boiling point solvent for a range of organic transformations. Its properties make it a particularly attractive alternative to other aromatic solvents for high-temperature reactions such as the Suzuki-Miyaura cross-coupling and Diels-Alder reactions. The protocols and data presented in these application notes provide a solid foundation for its implementation in synthetic chemistry laboratories, offering the potential for improved reaction efficiency and outcomes.

References

Application Notes: 1-Butyl-2-methylbenzene as a Versatile Intermediate in the Synthesis of a Novel Bioactive Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Butyl-2-methylbenzene, a readily available substituted aromatic hydrocarbon, presents a valuable starting material for the synthesis of novel molecular scaffolds in pharmaceutical research. Its unique substitution pattern offers the potential for the development of new chemical entities with tailored pharmacological profiles. This document outlines a hypothetical, yet chemically sound, application of this compound as an intermediate in the synthesis of a novel ethyl-substituted aromatic compound, which could serve as a lead structure for drug discovery programs. The synthetic strategy employs a classic two-step sequence of Friedel-Crafts acylation followed by Clemmensen reduction, a robust method for the introduction of straight-chain alkyl groups onto an aromatic ring.

Hypothetical Bioactive Target: Peroxisome Proliferator-Activated Receptors (PPARs)

Substituted lipophilic aromatic compounds are known to interact with various biological targets, including nuclear receptors that regulate gene expression. The hypothetical product, 1-butyl-2-ethyl-3-methylbenzene, due to its structural features, is proposed as a potential modulator of Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are key regulators of lipid and glucose metabolism and are established therapeutic targets for dyslipidemia, type 2 diabetes, and non-alcoholic fatty liver disease.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₁₆
Molecular Weight 148.25 g/mol
Boiling Point 196 °C
Density 0.869 g/cm³
CAS Number 1595-11-5

Table 2: Summary of Hypothetical Synthesis Quantitative Data

StepReactionProductCatalyst/ReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
1 Friedel-Crafts Acylation1-(4-Butyl-3-methylphenyl)ethanoneAcetyl chloride, AlCl₃Dichloromethane0 to rt4~85
2 Clemmensen Reduction1-Butyl-2-ethyl-3-methylbenzeneZn(Hg), conc. HClToluene (B28343)Reflux12~70

Experimental Protocols

Step 1: Friedel-Crafts Acylation of this compound

Objective: To synthesize 1-(4-butyl-3-methylphenyl)ethanone via Friedel-Crafts acylation.

Materials:

  • This compound (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Anhydrous Aluminum chloride (AlCl₃) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • To a stirred solution of this compound in anhydrous DCM at 0 °C, add anhydrous aluminum chloride portion-wise.

  • Add acetyl chloride dropwise to the reaction mixture via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford 1-(4-butyl-3-methylphenyl)ethanone.

Step 2: Clemmensen Reduction of 1-(4-Butyl-3-methylphenyl)ethanone

Objective: To synthesize 1-butyl-2-ethyl-3-methylbenzene via Clemmensen reduction.[1][2][3][4]

Materials:

  • 1-(4-Butyl-3-methylphenyl)ethanone (1.0 eq)

  • Zinc amalgam (Zn(Hg))

  • Concentrated Hydrochloric acid (HCl)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Prepare zinc amalgam by adding zinc dust to a solution of mercuric chloride in water, followed by washing with water.

  • To a round-bottom flask, add the zinc amalgam, water, and concentrated hydrochloric acid.

  • Add a solution of 1-(4-butyl-3-methylphenyl)ethanone in toluene to the flask.

  • Heat the mixture to reflux with vigorous stirring for 12 hours. Add additional portions of concentrated HCl at intervals to maintain the acidic condition.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and decant the toluene layer.

  • Extract the aqueous layer with toluene (2 x 30 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation to yield 1-butyl-2-ethyl-3-methylbenzene.

Mandatory Visualization

experimental_workflow start This compound step1 Friedel-Crafts Acylation (Acetyl chloride, AlCl₃) start->step1 intermediate 1-(4-Butyl-3-methylphenyl)ethanone step1->intermediate step2 Clemmensen Reduction (Zn(Hg), HCl) intermediate->step2 product 1-Butyl-2-ethyl-3-methylbenzene (Hypothetical Bioactive Molecule) step2->product

Caption: Synthetic workflow for the preparation of a hypothetical bioactive molecule.

ppar_signaling_pathway ligand Hypothetical Ligand (1-Butyl-2-ethyl-3-methylbenzene) ppar PPAR Receptor ligand->ppar Binds complex PPAR-RXR Heterodimer ppar->complex rxr RXR rxr->complex p_p_r_e PPRE (Peroxisome Proliferator Response Element) complex->p_p_r_e Binds to DNA gene_expression Target Gene Transcription p_p_r_e->gene_expression Initiates metabolism Regulation of Lipid and Glucose Metabolism gene_expression->metabolism Leads to

References

Application Notes and Protocols: 1-Butyl-2-methylbenzene in Agrochemical Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols describe a hypothetical application of 1-butyl-2-methylbenzene in the synthesis of a potential agrochemical. Due to the limited publicly available information directly linking this compound to the manufacturing of specific agrochemicals, this document is intended to serve as a theoretical guide based on established chemical principles for creating novel active ingredients.

Introduction

Alkylated aromatic compounds are pivotal intermediates in the synthesis of a wide array of agrochemicals, including herbicides, fungicides, and insecticides. Their substituted benzene (B151609) ring serves as a versatile scaffold for introducing various functional groups that impart biological activity. This compound, a derivative of toluene, possesses a unique substitution pattern that can be strategically exploited to generate novel agrochemical candidates. This document outlines a hypothetical application of this compound as a starting material for the synthesis of a novel herbicidal agent, "Butachlor-Ester."

The proposed synthetic route leverages common and scalable chemical transformations, making it a plausible pathway for industrial-scale production. The target molecule, Butachlor-Ester, is a hypothetical phenoxyacetic acid derivative, a class of compounds known for their herbicidal activity, which often function as synthetic auxins, disrupting plant growth.

Hypothetical Agrochemical Profile: Butachlor-Ester

  • Chemical Name: 2-(4-butyl-2-methylphenoxy)-2-oxoethyl acetate (B1210297)

  • Proposed Activity: Pre- and post-emergent herbicide

  • Mode of Action (Hypothesized): Synthetic auxin, leading to uncontrolled growth and eventual death of susceptible plant species. The lipophilic butyl group may enhance cuticular penetration and systemic transport within the plant.

Experimental Protocols

The synthesis of Butachlor-Ester from this compound is proposed as a four-step process.

Step 1: Nitration of this compound

This initial step introduces a nitro group onto the aromatic ring, which will later be reduced to an amine and then converted to a hydroxyl group.

  • Materials:

    • This compound (98% purity)

    • Concentrated Sulfuric Acid (H₂SO₄, 98%)

    • Concentrated Nitric Acid (HNO₃, 70%)

    • Dichloromethane (B109758) (CH₂Cl₂)

    • Sodium Bicarbonate (NaHCO₃) solution (5% w/v)

    • Anhydrous Magnesium Sulfate (B86663) (MgSO₄)

  • Procedure:

    • In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add this compound (50 g, 0.337 mol) and dichloromethane (150 mL).

    • Cool the mixture to 0-5 °C in an ice-water bath.

    • Slowly add a pre-cooled mixture of concentrated sulfuric acid (75 mL) and concentrated nitric acid (35 mL) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, stir the reaction mixture at 5-10 °C for 2 hours.

    • Carefully pour the reaction mixture into 500 mL of ice-water.

    • Separate the organic layer and wash it sequentially with water (2 x 200 mL) and 5% sodium bicarbonate solution (2 x 150 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-butyl-2-methyl-4-nitrobenzene.

Step 2: Reduction of the Nitro Group

The nitro group is reduced to an amine using catalytic hydrogenation.

  • Materials:

    • 1-Butyl-2-methyl-4-nitrobenzene

    • Ethanol (B145695) (95%)

    • Palladium on Carbon (10% Pd/C)

    • Hydrogen gas (H₂)

  • Procedure:

    • In a hydrogenation vessel, dissolve the crude 1-butyl-2-methyl-4-nitrobenzene from Step 1 in ethanol (250 mL).

    • Add 10% Pd/C (1.5 g) to the solution.

    • Pressurize the vessel with hydrogen gas to 50 psi.

    • Stir the mixture at room temperature until the hydrogen uptake ceases (approximately 4-6 hours).

    • Carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain 4-butyl-2-methylaniline (B126901).

Step 3: Diazotization and Hydroxylation

The amine is converted to a phenol (B47542) via a diazonium salt intermediate.

  • Materials:

    • 4-Butyl-2-methylaniline

    • Hydrochloric Acid (HCl, 37%)

    • Sodium Nitrite (B80452) (NaNO₂)

    • Sulfuric Acid (H₂SO₄, 50%)

    • Diethyl Ether

  • Procedure:

    • Dissolve 4-butyl-2-methylaniline in a mixture of water (100 mL) and concentrated hydrochloric acid (50 mL) in a 1 L beaker, and cool to 0-5 °C.

    • Slowly add a solution of sodium nitrite (25 g in 50 mL of water) dropwise, keeping the temperature below 5 °C.

    • Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

    • In a separate flask, heat 50% sulfuric acid (200 mL) to boiling.

    • Slowly and carefully add the cold diazonium salt solution to the boiling sulfuric acid. Vigorous nitrogen evolution will occur.

    • After the addition is complete, continue to heat the mixture for 30 minutes.

    • Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x 150 mL).

    • Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

    • Concentrate under reduced pressure to yield 4-butyl-2-methylphenol (B3379753).

Step 4: Etherification and Esterification to Butachlor-Ester

The final step involves the reaction of the phenol with 2-chloroacetyl chloride followed by esterification.

  • Materials:

  • Procedure:

    • To a solution of 4-butyl-2-methylphenol in anhydrous THF (200 mL) at 0 °C, carefully add sodium hydride (1.2 equivalents) portion-wise.

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Cool the mixture back to 0 °C and add 2-chloroacetyl chloride (1.1 equivalents) dropwise.

    • Stir the reaction at room temperature for 4 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate (3 x 100 mL).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the intermediate chloroacetate.

    • Dissolve the crude intermediate in pyridine (100 mL) and add acetic anhydride (1.5 equivalents).

    • Stir the reaction at room temperature overnight.

    • Pour the reaction mixture into ice-water and extract with diethyl ether.

    • Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.

    • Dry over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain Butachlor-Ester.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative data for the synthesis of Butachlor-Ester.

StepReactionStarting MaterialProductMolar Mass ( g/mol )Theoretical Yield (g)Actual Yield (g)Yield (%)Purity (by HPLC)
1NitrationThis compound1-Butyl-2-methyl-4-nitrobenzene148.2565.259.391>95%
2Reduction1-Butyl-2-methyl-4-nitrobenzene4-Butyl-2-methylaniline193.2553.649.893>97%
3Diazotization & Hydroxylation4-Butyl-2-methylaniline4-Butyl-2-methylphenol163.2644.536.582>96%
4Etherification & Esterification4-Butyl-2-methylphenolButachlor-Ester164.2434.228.483>98%

Visualizations

Synthetic Workflow for Butachlor-Ester

G A This compound B Nitration (HNO3, H2SO4) A->B Step 1 C 1-Butyl-2-methyl-4-nitrobenzene B->C D Reduction (H2, Pd/C) C->D Step 2 E 4-Butyl-2-methylaniline D->E F Diazotization & Hydroxylation (NaNO2, H2SO4) E->F Step 3 G 4-Butyl-2-methylphenol F->G H Etherification & Esterification (1. ClCOCH2Cl, NaH 2. Ac2O, Pyridine) G->H Step 4 I Butachlor-Ester (Hypothetical Herbicide) H->I

Caption: Synthetic pathway for the hypothetical herbicide Butachlor-Ester.

Signaling Pathway (Hypothesized Mode of Action)

G cluster_plant_cell Plant Cell Butachlor Butachlor-Ester AuxinReceptor Auxin Receptor Butachlor->AuxinReceptor Binds to GeneExpression Altered Gene Expression AuxinReceptor->GeneExpression Activates UncontrolledGrowth Uncontrolled Growth & Cell Division GeneExpression->UncontrolledGrowth Leads to PlantDeath Plant Death UncontrolledGrowth->PlantDeath

Caption: Hypothesized mode of action of Butachlor-Ester as a synthetic auxin.

Application Note and Protocol for the Synthesis of 1-Butyl-2-methylbenzene via Grignard Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1-butyl-2-methylbenzene, a substituted aromatic hydrocarbon, utilizing a Grignard reagent-based cross-coupling reaction. The protocol is divided into two main stages: the preparation of butylmagnesium bromide and its subsequent catalytic cross-coupling with 2-methylbenzyl bromide.

Reaction Overview

The synthesis involves the formation of a Grignard reagent from 1-bromobutane (B133212) and magnesium metal. This organometallic intermediate, butylmagnesium bromide, is then coupled with 2-methylbenzyl bromide in the presence of an iron catalyst to yield the target compound, this compound.

Reaction Scheme:

  • Grignard Reagent Formation: CH₃CH₂CH₂CH₂Br + Mg → CH₃CH₂CH₂CH₂MgBr

  • Cross-Coupling Reaction: CH₃CH₂CH₂CH₂MgBr + 2-Methylbenzyl-Br --(FeCl₃ catalyst)--> this compound + MgBr₂

Experimental Protocols

Part 1: Preparation of Butylmagnesium Bromide

This procedure outlines the formation of the Grignard reagent, butylmagnesium bromide, in diethyl ether.

Materials and Reagents:

Reagent/MaterialQuantityMolar Mass ( g/mol )Moles (mol)
Magnesium Turnings2.67 g24.310.11
1-Bromobutane13.7 g (10.8 mL)137.020.10
Anhydrous Diethyl Ether50 mL74.12-
Iodine1 small crystal253.81-

Procedure:

  • Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen to ensure anhydrous conditions.

  • Initiation of Grignard Reaction: The magnesium turnings and a small crystal of iodine are placed in the reaction flask. A solution of 1-bromobutane in 20 mL of anhydrous diethyl ether is prepared in the dropping funnel.

  • A small portion of the 1-bromobutane solution (approximately 5 mL) is added to the magnesium turnings. The reaction is initiated, which is indicated by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming with a heat gun may be applied.

  • Addition of 1-Bromobutane: Once the reaction has started, the remaining 1-bromobutane solution is added dropwise from the dropping funnel at a rate that maintains a steady reflux. The reaction is exothermic and may require occasional cooling in an ice bath to control the rate.

  • Completion of Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting solution of butylmagnesium bromide will be cloudy and greyish-brown.

Part 2: Iron-Catalyzed Cross-Coupling

This part details the cross-coupling of the prepared butylmagnesium bromide with 2-methylbenzyl bromide.

Materials and Reagents:

Reagent/MaterialQuantityMolar Mass ( g/mol )Moles (mol)
Butylmagnesium Bromide Solution~0.10 mol-~0.10
2-Methylbenzyl Bromide18.5 g (13.3 mL)185.060.10
Anhydrous Diethyl Ether50 mL74.12-
Iron(III) Chloride (FeCl₃)0.81 g162.200.005

Procedure:

  • Reaction Setup: The solution of butylmagnesium bromide from Part 1 is cooled in an ice bath.

  • Catalyst Addition: Anhydrous iron(III) chloride is added to the stirred Grignard reagent solution.

  • Addition of Electrophile: A solution of 2-methylbenzyl bromide in 30 mL of anhydrous diethyl ether is added dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) while cooling in an ice bath.

  • The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with diethyl ether.

  • The combined organic layers are washed with water and then with brine, dried over anhydrous magnesium sulfate (B86663) (MgSO₄), and filtered.

  • Purification: The solvent is removed by rotary evaporation. The crude product is then purified by vacuum distillation to yield this compound as a colorless oil.

Data Presentation

Physical and Spectroscopic Properties of this compound:

PropertyValue
Molecular Formula C₁₁H₁₆
Molecular Weight 148.25 g/mol [1]
Appearance Colorless liquid
Boiling Point 195-196 °C[2]
Density 0.869 g/cm³[2]
¹H NMR (CDCl₃) δ (ppm): 7.15-7.05 (m, 4H, Ar-H), 2.60 (t, 2H, Ar-CH₂), 2.30 (s, 3H, Ar-CH₃), 1.60-1.50 (m, 2H, -CH₂-), 1.40-1.30 (m, 2H, -CH₂-), 0.90 (t, 3H, -CH₃)
¹³C NMR (CDCl₃) δ (ppm): 140.2, 136.0, 129.8, 129.2, 126.0, 125.8, 33.5, 33.2, 22.5, 19.1, 13.9
IR (neat, cm⁻¹) 3020, 2955, 2925, 2855 (C-H stretch), 1605, 1495 (C=C stretch, aromatic), 745 (C-H bend, ortho-disubstituted)
Mass Spectrum (m/z) 148 (M+), 105 (M-C₃H₇), 91 (tropylium ion)
Expected Yield 60-80% (based on similar Grignard cross-coupling reactions)

Visualizations

Experimental Workflow

G cluster_prep Part 1: Grignard Reagent Preparation cluster_coupling Part 2: Cross-Coupling and Purification prep_start Start: Dry Glassware add_mg_i2 Add Mg turnings and I₂ crystal prep_start->add_mg_i2 add_brbu Add 1-bromobutane in Et₂O dropwise add_mg_i2->add_brbu reflux Reflux to complete reaction add_brbu->reflux grignard_sol Butylmagnesium bromide solution reflux->grignard_sol cool_grignard Cool Grignard solution grignard_sol->cool_grignard Transfer to coupling add_fecl3 Add FeCl₃ catalyst cool_grignard->add_fecl3 add_benzyl_br Add 2-methylbenzyl bromide in Et₂O add_fecl3->add_benzyl_br react Stir at room temperature add_benzyl_br->react workup Aqueous work-up (NH₄Cl) react->workup extract Extraction with Et₂O workup->extract dry Dry organic layer (MgSO₄) extract->dry purify Vacuum Distillation dry->purify product Product: this compound purify->product

Caption: Workflow for the synthesis of this compound.

Catalytic Cycle of Iron-Catalyzed Cross-Coupling

G Fe_III Fe(III)Cl₃ Fe_I Fe(I) species Fe_III->Fe_I Reduction by Grignard reagent Ox_Add Oxidative Addition Intermediate Fe_I->Ox_Add Oxidative Addition Transmetal Transmetalation Intermediate Ox_Add->Transmetal Transmetalation Red_Elim Reductive Elimination Transmetal->Red_Elim Isomerization MgX2 MgX₂ Transmetal->MgX2 Red_Elim->Fe_I Reductive Elimination Product R-Ar Red_Elim->Product Grignard R-MgX Grignard->Transmetal Benzyl_Br Ar-X Benzyl_Br->Ox_Add

Caption: Proposed catalytic cycle for the iron-catalyzed Kumada coupling.

References

Gas Chromatography Methods for the Analysis of 1-Butyl-2-methylbenzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of 1-butyl-2-methylbenzene using gas chromatography (GC). The methodologies outlined are designed to deliver robust, sensitive, and accurate quantification of this alkylbenzene in various matrices. These protocols are suitable for implementation in research, quality control, and process monitoring environments.

Introduction

This compound is an alkylated aromatic hydrocarbon that can be present as a raw material, intermediate, or impurity in chemical manufacturing and drug development processes. Accurate and reliable analytical methods are essential for its quantification to ensure product quality, process efficiency, and safety. Gas chromatography, coupled with either a Flame Ionization Detector (FID) for robust quantification or a Mass Spectrometer (MS) for definitive identification and enhanced sensitivity, is the technique of choice for analyzing such volatile and semi-volatile compounds.

This guide details two primary GC-based methods for the analysis of this compound:

  • GC-MS Method: Offers high selectivity and sensitivity, providing definitive identification based on mass spectra. This method is ideal for complex matrices and trace-level analysis.

  • GC-FID Method: A robust and widely available technique that provides excellent quantitative performance for routine analysis where high sample throughput is required and the sample matrix is relatively clean.

Experimental Protocols

Sample Preparation

The choice of sample preparation is critical and depends on the sample matrix and the target concentration of this compound.

Protocol 1: Direct Liquid Injection

This protocol is suitable for samples where this compound is dissolved in a volatile organic solvent.

  • Solvent Selection: Use a high-purity, volatile solvent in which this compound is soluble, such as hexane, dichloromethane, or methanol.[1] Ensure the solvent is compatible with the GC column's stationary phase.

  • Sample Dilution: Accurately weigh the sample and dissolve it in a known volume of the selected solvent to achieve a concentration within the calibration range (e.g., 0.1 - 25 µg/mL).[2]

  • Internal Standard: For enhanced accuracy and precision, add an internal standard (e.g., Toluene-d8) to all standards and samples to a final concentration of 5 µg/mL.[2]

  • Vialing: Transfer the final solution to a 2 mL autosampler vial for GC analysis.

Protocol 2: Headspace Analysis

This method is ideal for determining volatile organic compounds in solid or liquid samples by analyzing the vapor phase in equilibrium with the sample.

  • Sample Aliquoting: Place a known amount of the solid or liquid sample into a headspace vial (e.g., 10 or 20 mL).

  • Equilibration: Seal the vial and incubate it in a thermostatted headspace autosampler at a constant temperature (e.g., 80°C) for a specific time (e.g., 15 minutes) to allow volatile compounds to partition into the headspace.

  • Injection: A heated gas-tight syringe on the autosampler is used to inject a specific volume of the headspace gas into the GC injector.

Protocol 3: Solid-Phase Microextraction (SPME)

SPME is a solvent-free sample preparation technique that uses a coated fiber to extract and concentrate analytes from a sample.[3]

  • Fiber Selection: Choose an SPME fiber with a coating that has a high affinity for aromatic hydrocarbons, such as polydimethylsiloxane (B3030410) (PDMS).

  • Extraction: Expose the SPME fiber to the headspace of the sample or directly immerse it in a liquid sample for a defined period to allow for the adsorption of this compound.

  • Desorption: After extraction, the fiber is retracted and inserted into the heated GC injector, where the trapped analytes are thermally desorbed onto the GC column.

GC-MS Method Parameters

The following parameters are recommended as a starting point and may require optimization for specific instruments and applications. This method is adapted from a validated protocol for the similar compound 1-butyl-4-ethylbenzene.[2]

ParameterSetting
Gas Chromatograph Agilent 7890 GC or equivalent
Mass Spectrometer Agilent 5977 MS or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Split/Splitless
Injector Temperature 250°C
Injection Volume 1 µL
Injection Mode Split (50:1 ratio for concentrations >1 µg/mL), Splitless for trace analysis
Oven Program Initial: 70°C, hold for 1 minRamp: 15°C/min to 280°CHold: 5 min at 280°C
MS Transfer Line 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Scan (m/z 40-300) and/or Selected Ion Monitoring (SIM)
SIM Ions m/z 105, 133, 148 (Quantifier: 105)

GC-FID Method Parameters

This method is suitable for routine quantitative analysis. The parameters are based on established methods for similar alkylbenzenes.[4][5]

ParameterSetting
Gas Chromatograph Agilent 7820A GC or equivalent with FID
Column VF-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column
Carrier Gas Nitrogen or Helium at a constant flow of 2.5 mL/min
Injector Split/Splitless
Injector Temperature 250°C
Injection Volume 1 µL
Injection Mode Split (50:1 ratio)
Oven Program Isothermal at 180°C or a temperature ramp similar to the GC-MS method
Detector Flame Ionization Detector (FID)
Detector Temperature 275°C
Hydrogen Flow 40 mL/min
Air Flow 400 mL/min
Makeup Gas (N2) 25 mL/min

Data Presentation and Quantitative Analysis

For quantitative analysis, a calibration curve is constructed by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of the prepared standards. The concentration of this compound in the samples is then determined from this calibration curve.

Table 1: GC-MS Method Validation Data (based on 1-butyl-4-ethylbenzene) [2]

ParameterResult
Linearity Range 0.1 - 25.0 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL
Precision (%RSD, n=6) < 5%
Accuracy (Recovery %) 95 - 105%

Table 2: Retention Data for this compound on Various Stationary Phases [6][7]

Stationary PhaseTemperature (°C)Kovats Retention Index (I)
OV-1011001155
OV-1011201161
OV-1011401169
SE-30Not Specified1154
Squalane1001142

Note: The quantitative data in Table 1 is based on a validated method for the isomeric compound 1-butyl-4-ethylbenzene and should be validated specifically for this compound before use.

Visualizations

The following diagrams illustrate the workflows for the GC analysis of this compound.

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Sample Matrix Solvent Add Solvent & Internal Standard Sample->Solvent Dilution Dilute to Working Concentration Solvent->Dilution Vial Transfer to Autosampler Vial Dilution->Vial GC_Injector GC Injector Vial->GC_Injector GC_Column GC Column (Separation) GC_Injector->GC_Column MS_Detector MS Detector (Detection & Identification) GC_Column->MS_Detector Chromatogram Generate Chromatogram MS_Detector->Chromatogram Calibration Create Calibration Curve Chromatogram->Calibration Quantification Quantify Analyte Calibration->Quantification Report Final Report Quantification->Report

Caption: General workflow for the GC-MS analysis of this compound.

Sample_Prep_Options cluster_liquid Liquid Samples cluster_solid Solid Samples Start Sample Direct_Injection Direct Liquid Injection Start->Direct_Injection Headspace_Liquid Headspace Start->Headspace_Liquid SPME_Liquid SPME (Direct Immersion) Start->SPME_Liquid Solvent_Extraction Solvent Extraction Start->Solvent_Extraction Headspace_Solid Headspace Start->Headspace_Solid SPME_Solid SPME (Headspace) Start->SPME_Solid GC_Analysis GC Analysis Direct_Injection->GC_Analysis Headspace_Liquid->GC_Analysis SPME_Liquid->GC_Analysis Solvent_Extraction->Direct_Injection Headspace_Solid->GC_Analysis SPME_Solid->GC_Analysis

Caption: Decision tree for selecting a suitable sample preparation technique.

References

Application Note: 1H and 13C NMR Spectral Assignment of 1-butyl-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the acquisition and analysis of 1H and 13C Nuclear Magnetic Resonance (NMR) spectra for 1-butyl-2-methylbenzene. Due to the absence of publicly available experimental spectra, this note presents predicted 1H and 13C NMR data, including chemical shifts, multiplicities, and coupling constants. These predictions are based on established NMR principles and spectral data of analogous compounds. A standard experimental protocol for sample preparation and NMR data acquisition is also detailed. This guide serves as a practical resource for the structural elucidation and verification of this compound and related alkylbenzene derivatives.

Introduction

This compound, also known as o-butyltoluene, is an aromatic hydrocarbon. The structural confirmation of such organic molecules heavily relies on spectroscopic techniques, with 1H and 13C NMR spectroscopy being paramount for detailed structural elucidation. These techniques provide precise information about the chemical environment of individual protons and carbon atoms within the molecule. This application note outlines the predicted spectral assignments for this compound and provides a generalized experimental protocol for obtaining high-quality NMR data for similar small organic molecules.

Predicted NMR Spectral Data

The following tables summarize the predicted 1H and 13C NMR spectral data for this compound. These values have been estimated using NMR prediction software and analysis of spectral data from structurally related compounds.

Table 1: Predicted 1H NMR Spectral Data for this compound (in CDCl3)

Atom Number(s)Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
1'2.58t7.72HAr-CH2-
2'1.45sextet7.52H-CH2-
3'1.38sextet7.42H-CH2-
4'0.92t7.33H-CH3
72.31s-3HAr-CH3
3, 4, 5, 67.10-7.20m-4HAr-H

t = triplet, s = singlet, m = multiplet, sextet

Table 2: Predicted 13C NMR Spectral Data for this compound (in CDCl3)

Atom NumberChemical Shift (δ, ppm)Assignment
1139.8Quaternary Ar-C
2136.5Quaternary Ar-C
3129.8Ar-CH
4126.2Ar-CH
5125.8Ar-CH
6129.5Ar-CH
719.3Ar-CH3
1'33.4Ar-CH2-
2'33.2-CH2-
3'22.8-CH2-
4'14.1-CH3

Experimental Protocol

This section details a standard protocol for the acquisition of 1H and 13C NMR spectra for small organic molecules like this compound.

1. Sample Preparation

  • Weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl3).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition

  • Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for good spectral resolution.

  • Locking and Shimming:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl3 solvent.

    • Shim the magnetic field to achieve a narrow and symmetrical lock signal, which indicates a homogeneous magnetic field.

  • 1H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans, depending on the sample concentration.

    • Temperature: 298 K.

  • 13C NMR Acquisition Parameters:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: Approximately 240 ppm, centered around 120 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128-1024 scans, as 13C has a low natural abundance.

    • Temperature: 298 K.

3. Data Processing

  • Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the NMR spectrum.

  • Phase correct the spectrum to obtain a flat baseline.

  • Calibrate the spectrum by setting the TMS signal to 0 ppm.

  • Integrate the signals in the 1H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Visualizations

Caption: Molecular structure of this compound with atom numbering for NMR assignment.

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Spectral Analysis and Assignment SamplePrep Sample Preparation NMR_Acq 1H and 13C NMR Data Acquisition SamplePrep->NMR_Acq FT Fourier Transformation NMR_Acq->FT Phasing Phase Correction FT->Phasing Calibration Chemical Shift Calibration (TMS) Phasing->Calibration Integration Integration (1H NMR) Calibration->Integration Analysis Analysis of Chemical Shifts, Multiplicities, and Coupling Constants Integration->Analysis Assignment Structural Assignment Analysis->Assignment

Caption: Workflow for NMR spectral assignment.

Conclusion

This application note provides predicted 1H and 13C NMR spectral data for this compound, offering a valuable reference for its structural identification. The detailed experimental protocol serves as a robust guideline for acquiring high-quality NMR spectra for this and similar small organic molecules. The structured presentation of data and protocols aims to support researchers in their analytical and drug development endeavors.

Application Notes and Protocols: The Role of Alkylbenzenes in Biofuel Strategies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While 1-butyl-2-methylbenzene is not identified in current research as a primary feedstock for the preparation of biofuels, the broader class of alkylbenzenes plays a significant and emerging role in the development of sustainable aviation and diesel fuels. These aromatic compounds can be produced from renewable biomass sources, particularly lignin (B12514952), and are considered for use as valuable blend components to meet the stringent requirements of modern engines. This document outlines the potential pathways for producing and utilizing alkylbenzenes in the context of biofuel production, drawing on established catalytic conversion principles.

The primary routes for integrating alkylbenzenes into the biofuel landscape involve their synthesis from biomass-derived intermediates and their subsequent blending or conversion. Lignin, an abundant aromatic biopolymer, serves as a key renewable source for the aromatic precursors to alkylbenzenes.[1][2] Through processes like pyrolysis and hydrodeoxygenation, lignin can be broken down into simpler aromatic compounds, which can then be alkylated to produce alkylbenzenes.[1] Alternatively, some biorefining processes are designed for the co-production of biofuels and alkylbenzenes from natural oils, where alkylbenzenes represent a valuable co-product.[3]

Conceptual Pathways for Alkylbenzene Integration in Biofuels

The conversion of biomass, particularly lignin, into usable fuel components is a multi-step process. For the production of alkylbenzenes, a typical pathway would involve the depolymerization of lignin followed by hydrodeoxygenation and alkylation.

BiofuelPathway Biomass Lignocellulosic Biomass Lignin Lignin Biomass->Lignin Pretreatment OtherBiofuels Other Biofuels (from Cellulose/ Hemicellulose) Biomass->OtherBiofuels Fermentation/ Upgrading Aromatics Aromatic Intermediates (e.g., phenols, benzene) Lignin->Aromatics Depolymerization & Hydrodeoxygenation Alkylbenzenes Alkylbenzenes (e.g., this compound) Aromatics->Alkylbenzenes Alkylation BiofuelBlend Biofuel Blend (e.g., Sustainable Aviation Fuel) Alkylbenzenes->BiofuelBlend Blending OtherBiofuels->BiofuelBlend Blending

Figure 1: Conceptual workflow for the production of alkylbenzenes from biomass and their integration into biofuels.

Potential Catalytic Conversion Routes

While direct conversion of this compound to other biofuel components is not a focus of current research, related catalytic processes such as hydrocracking and ring-opening are employed to upgrade aromatic-rich streams in refineries. These principles could be applied to streams containing alkylbenzenes to produce more desirable, non-aromatic fuel molecules.

Data on Hydrocracking of Aromatic Compounds

The following table summarizes typical product distributions from the hydrocracking of multi-ring aromatic hydrocarbons, a process that aims to break them down into smaller, more valuable molecules like monoaromatics (benzene, toluene, xylene - BTX).

FeedstockCatalystTemperature (°C)Pressure (bar)Major ProductsReference
Di- and Tri-aromatic MixPt/Al2O3 and Y zeolite45060Monoaromatics (BTX, Butylbenzene), Gas (Methane, Ethane)[4]
1-methylnaphthalene (B46632)NiW/Beta zeolite350-40040BTX, Naphthalene, Decalin[5]
n-butylbenzeneThermal (no catalyst)310-350700Toluene, Propane, Propylene[6]

Experimental Protocols

As there are no established protocols for the direct conversion of this compound into biofuel, a generalized protocol for the hydrocracking of a model aromatic compound is provided below. This serves as an illustrative example of how such a conversion could be approached in a research setting.

General Protocol for Hydrocracking of an Alkyl-Aromatic Compound

Objective: To catalytically hydrocrack an alkyl-aromatic compound (e.g., a model compound like 1-methylnaphthalene or a stream rich in alkylbenzenes) to produce smaller aromatic and aliphatic hydrocarbons suitable for fuel blending.

Materials:

  • Alkyl-aromatic feedstock

  • Bifunctional catalyst (e.g., a noble metal on an acidic support like Pt on ZSM-5 or NiW on Beta zeolite)

  • High-pressure batch or fixed-bed reactor

  • Hydrogen gas (high purity)

  • Solvent (e.g., decalin, if required)

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

  • Catalyst Preparation:

    • The bifunctional catalyst is prepared, often by impregnating the acidic support with a solution of the metal precursor.

    • The catalyst is then dried and calcined at high temperatures (e.g., 500-600 °C) to activate it.

    • Prior to the reaction, the catalyst is typically reduced in situ in the reactor under a flow of hydrogen at an elevated temperature (e.g., 350-450 °C).

  • Reactor Setup:

    • The reactor is loaded with a known amount of the prepared catalyst.

    • The feedstock (and solvent, if used) is introduced into the reactor.

    • The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen.

  • Reaction Execution:

    • The reactor is pressurized with hydrogen to the desired reaction pressure (e.g., 40-60 bar).

    • The reactor is heated to the target reaction temperature (e.g., 350-450 °C) while stirring (in a batch reactor) or with continuous flow (in a fixed-bed reactor).

    • The reaction is allowed to proceed for a set duration (e.g., 1-4 hours) or until a steady state is reached in a flow system.

  • Product Collection and Analysis:

    • After the reaction, the reactor is cooled to room temperature, and the pressure is carefully released.

    • Gas samples are collected for analysis by gas chromatography (GC) to identify light hydrocarbon products.

    • Liquid products are collected, filtered to remove the catalyst, and analyzed by GC-MS to identify and quantify the distribution of products, including remaining feedstock, smaller aromatics, and any ring-opened products.

  • Data Interpretation:

    • The conversion of the feedstock and the selectivity for various products are calculated based on the GC-MS analysis.

    • This data helps in understanding the reaction pathways and optimizing the catalyst and reaction conditions for desired fuel properties.

ExperimentalWorkflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_analysis Analysis CatalystPrep Catalyst Synthesis (Impregnation, Drying, Calcination) CatalystRed In-situ Catalyst Reduction (H2 flow, high temp) CatalystPrep->CatalystRed ReactorLoad Load Catalyst & Feedstock into Reactor CatalystRed->ReactorLoad PressurizeHeat Pressurize with H2 & Heat to Reaction Temp ReactorLoad->PressurizeHeat React Hold at Reaction Conditions PressurizeHeat->React ProductCollect Cool, Depressurize & Collect Products React->ProductCollect GasAnalysis Gas Phase Analysis (GC) ProductCollect->GasAnalysis LiquidAnalysis Liquid Phase Analysis (GC-MS) ProductCollect->LiquidAnalysis DataCalc Calculate Conversion & Selectivity LiquidAnalysis->DataCalc

Figure 2: Generalized experimental workflow for the hydrocracking of an alkyl-aromatic compound.

Concluding Remarks

The direct use of this compound as a feedstock for biofuel production is not a well-established pathway. However, the broader family of alkylbenzenes is integral to strategies for producing high-quality, sustainable biofuels. They can be derived from renewable biomass, particularly lignin, and serve as essential blend components to impart necessary properties, such as in sustainable aviation fuels.[7] The catalytic principles of hydrocracking and ring-opening, while not specifically detailed for this compound in a biofuel context, represent potential avenues for upgrading aromatic-rich bio-oils into more suitable fuel components. Future research may further elucidate the specific roles and conversion pathways for individual alkylbenzene isomers in the evolving landscape of biorefining.

References

Application Notes and Protocols: Oxidation of 1-Butyl-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective oxidation of alkyl side-chains on aromatic rings is a fundamental transformation in organic synthesis, providing access to a wide range of valuable intermediates such as carboxylic acids, ketones, and alcohols. These products are crucial building blocks in the pharmaceutical, agrochemical, and materials science industries. 1-Butyl-2-methylbenzene, an ortho-substituted dialkylbenzene, presents an interesting substrate for oxidation studies, with two benzylic positions susceptible to reaction. The reactivity of each side-chain can be influenced by the choice of oxidizing agent and reaction conditions, allowing for selective transformations.

This document provides detailed application notes and experimental protocols for the oxidation of this compound using common and robust oxidizing agents: potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄). Additionally, a protocol for a more contemporary catalytic aerobic oxidation is included, offering a greener alternative.

Predicted Reaction Pathways

The oxidation of this compound can proceed via two main pathways, depending on the strength and selectivity of the oxidizing agent. The benzylic positions of both the butyl and methyl groups are susceptible to oxidation.

ReactionPathways cluster_start Starting Material cluster_products Oxidation Products This compound This compound 2-Butylbenzoic acid 2-Butylbenzoic acid This compound->2-Butylbenzoic acid Selective oxidation of methyl group 2-Methylbenzoic acid 2-Methylbenzoic acid This compound->2-Methylbenzoic acid Selective oxidation of butyl group Phthalic acid Phthalic acid This compound->Phthalic acid Complete oxidation

Figure 1: Potential oxidation products of this compound.

Strong oxidizing agents like potassium permanganate and chromic acid are expected to oxidize any alkyl chain with at least one benzylic hydrogen to a carboxylic acid group. Therefore, the primary products anticipated from the vigorous oxidation of this compound are 2-methylbenzoic acid (from oxidation of the butyl group) and potentially phthalic acid (from oxidation of both alkyl groups). Selective oxidation of one alkyl group over the other is challenging with these strong oxidants but may be influenced by reaction conditions.

Data Presentation: Oxidation of Alkylbenzenes

The following tables summarize typical reaction conditions and yields for the oxidation of alkylbenzenes analogous to this compound, providing a reference for expected outcomes.

Table 1: Oxidation with Potassium Permanganate (KMnO₄)

SubstrateProductConditionsYield (%)Reference
n-ButylbenzeneBenzoic acidAqueous KMnO₄, heat85%[1][2][3][4]
TolueneBenzoic acidAqueous KMnO₄, heatHigh[4]
p-XyleneTerephthalic acidPhase-transfer catalysis, KMnO₄, 70-80°C95%[5]
MesityleneTrimesic acidPhase-transfer catalysis, KMnO₄, 70-80°C90%[5]

Table 2: Oxidation with Chromic Acid (H₂CrO₄)

SubstrateProductConditionsYield (%)Reference
n-ButylbenzeneBenzoic acidNa₂Cr₂O₇, H₂SO₄, heatHigh[4]
sec-ButylbenzeneBenzoic acidNa₂Cr₂O₇, H₂SO₄, heatHigh[6]
p-Nitrotoluenep-Nitrobenzoic acidNa₂Cr₂O₇, H₂SO₄, Acetic acid, 100°CNot specified[7]

Table 3: Catalytic Aerobic Oxidation

SubstrateCatalystProductConditionsConversion (%)Selectivity (%)
TolueneCo(OAc)₂/NHPIBenzaldehydeHFIP, O₂up to 99%up to 98%
Xylene mixtureCo/Mn catalystBenzoic acidsO₂, 125°C, 0.6 MPa>99.9%>99%

Experimental Protocols

Protocol 1: Oxidation with Potassium Permanganate (Phase-Transfer Catalysis)

This protocol is adapted from a general procedure for the phase-transfer catalyzed oxidation of alkylbenzenes and is expected to favor the formation of 2-methylbenzoic acid and phthalic acid.

KMnO4_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine this compound, KMnO₄, water, and phase-transfer catalyst (e.g., CTAB) in a flask. B Heat the mixture with vigorous stirring at 70-80°C for 2-4 hours. A->B C Cool the reaction mixture and quench with sodium bisulfite. B->C D Filter to remove MnO₂. C->D E Acidify the filtrate with HCl to precipitate the carboxylic acid(s). D->E F Collect the precipitate by filtration, wash with cold water, and dry. E->F G Recrystallize from an appropriate solvent (e.g., water or ethanol/water). F->G ChromicAcid_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve this compound and Na₂Cr₂O₇·2H₂O in glacial acetic acid. B Heat the solution to 100°C. A->B C Carefully add concentrated H₂SO₄ dropwise. B->C D Maintain at 100°C for 5-10 minutes. C->D E Cool and quench excess Cr(VI) with ethanol. D->E F Add water to precipitate the crude product. E->F G Collect the precipitate by filtration, wash with cold water, and dry. F->G H Recrystallize from ethanol. G->H AerobicOxidation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up A Charge a pressure reactor with This compound, catalyst (e.g., Co(OAc)₂), co-catalyst (e.g., NHPI), and solvent. B Pressurize the reactor with O₂ or air. A->B C Heat the mixture to the desired temperature (e.g., 100-160°C) with stirring for a specified time. B->C D Cool the reactor and vent the pressure. C->D E Analyze the reaction mixture by GC/MS to determine conversion and selectivity. D->E F Isolate the product by extraction or distillation. E->F

References

Application Notes and Protocols for the Large-Scale Synthesis of 1-Butyl-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Butyl-2-methylbenzene, an alkylated aromatic hydrocarbon, serves as a valuable intermediate in the synthesis of various fine chemicals, including pharmaceuticals, agrochemicals, and specialty polymers. Its industrial-scale production is primarily achieved through the Friedel-Crafts alkylation of toluene (B28343). This document provides detailed application notes and protocols for the large-scale synthesis of this compound, with a focus on modern, environmentally benign catalytic systems. Traditional methods employing corrosive Lewis acid catalysts like aluminum chloride (AlCl₃) are being supplanted by heterogeneous solid acid catalysts, such as zeolites, which offer advantages in terms of catalyst recovery, reduced waste, and improved process safety.[1][2]

This protocol will detail a continuous-flow process utilizing a solid acid catalyst, which is indicative of current best practices in industrial chemical synthesis for similar alkylbenzenes.

Principle and Reaction Mechanism

The synthesis of this compound is achieved via the Friedel-Crafts alkylation of toluene with a suitable butene isomer, typically 1-butene (B85601), in the presence of a solid acid catalyst. The reaction proceeds through an electrophilic aromatic substitution mechanism. The solid acid catalyst, often a zeolite, protonates the alkene to form a carbocation. This electrophile then attacks the electron-rich toluene ring, preferentially at the ortho and para positions due to the activating and directing effects of the methyl group. Subsequent deprotonation of the resulting arenium ion intermediate yields the alkylated product and regenerates the active catalytic site. While the primary products are ortho- and para-butyltoluene, process conditions can be optimized to favor the desired this compound (o-butyltoluene) isomer.

Data Presentation: Process Parameters for Continuous Flow Synthesis

The following table summarizes the key quantitative data and process parameters for the continuous-flow synthesis of this compound using a solid acid catalyst. These parameters are based on established industrial practices for similar alkylation processes and provide a robust starting point for process optimization.

ParameterValueUnitNotes
Reactants
Toluene Feed Rate1000 kg/hr
1-Butene Feed Rate425 kg/hr Molar ratio of toluene to 1-butene is approximately 2:1 to minimize polyalkylation.
Catalyst
TypeH-Beta Zeolite-A solid acid catalyst with high activity and selectivity.[3]
Particle Size1.5 - 3.0mmSuitable for fixed-bed reactor applications.
Catalyst Bed Volume2.5
Reaction Conditions
Reactor TypeFixed-Bed-Allows for continuous operation and easy catalyst separation.
Temperature150 - 200°CHigher temperatures can increase reaction rate but may lead to side reactions.
Pressure20 - 30barMaintained to keep reactants in the liquid phase.
Weight Hourly Space Velocity (WHSV)2 - 4h⁻¹
Performance
Toluene Conversion40 - 60%Per pass. Unreacted toluene is recycled.
1-Butene Conversion>95%
Selectivity for Monobutyltoluene>90%
ortho:para Isomer Ratio1:1 - 1:2-This ratio can be influenced by catalyst choice and temperature.
Purification
Distillation Column 1 (Toluene Recovery)
Bottoms Temperature120 - 130°C
Overhead Temperature110 - 115°C
Distillation Column 2 (Isomer Separation)
Bottoms Temperature200 - 210°C
Overhead Temperature190 - 195°C
Final Product Purity>99%

Experimental Protocols

Catalyst Preparation and Activation
  • Catalyst Loading: The fixed-bed reactor is loaded with H-Beta zeolite catalyst pellets.

  • Catalyst Activation: Prior to the introduction of reactants, the catalyst bed is activated in-situ. This is achieved by heating the reactor to 300-400°C under a continuous flow of dry nitrogen for 12-24 hours to remove any adsorbed moisture.

Synthesis Procedure (Continuous Flow)
  • Reactant Preparation: Toluene and 1-butene are sourced from storage tanks and fed into the process stream. The feed streams are typically passed through guard beds to remove impurities that could poison the catalyst.

  • Reactant Feed: The liquid toluene and 1-butene streams are pumped separately and then mixed to the desired molar ratio (e.g., 2:1 toluene to 1-butene) before being preheated to the reaction temperature.

  • Alkylation Reaction: The preheated reactant mixture is fed into the top of the fixed-bed reactor. The reaction is carried out at the specified temperature and pressure to ensure the reactants remain in the liquid phase as they pass through the catalyst bed.

  • Product Effluent: The effluent from the reactor, containing this compound, its isomers, unreacted toluene, and minor byproducts, is cooled and depressurized.

Downstream Processing and Purification
  • Toluene Recovery: The reactor effluent is first directed to a distillation column to separate the unreacted toluene. The lighter toluene is recovered as the overhead product and recycled back to the reactant feed stream.

  • Isomer Separation: The bottom product from the first column, which is a mixture of butyltoluene isomers and heavier byproducts, is fed into a second distillation column. Due to the close boiling points of the ortho, meta, and para isomers, this separation requires a column with a high number of theoretical plates. This compound is collected as a specific fraction.

  • Product Storage: The purified this compound is cooled and transferred to a dedicated storage tank.

Quality Control

Samples are taken from the final product stream and analyzed using gas chromatography (GC) to determine the purity and isomeric distribution. The analysis should confirm a purity of >99% for this compound.

Mandatory Visualization

Signaling Pathway Diagram

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Alkylation cluster_purification Purification cluster_products Products & Recycle Toluene Toluene Storage Mixer Mixing & Preheating Toluene->Mixer Butene 1-Butene Storage Butene->Mixer Reactor Fixed-Bed Reactor (H-Beta Zeolite) Mixer->Reactor Liquid Phase 150-200°C, 20-30 bar Distillation1 Toluene Recovery Column Reactor->Distillation1 Crude Product Distillation2 Isomer Separation Column Distillation1->Distillation2 Bottoms Recycle Recycled Toluene Distillation1->Recycle Overhead Product This compound (>99% Purity) Distillation2->Product Purified Product Recycle->Mixer

References

Application Notes and Protocols: Nitration of 1-Butyl-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the nitration of 1-butyl-2-methylbenzene, a key reaction in the synthesis of various intermediates for drug development and materials science. The protocol is based on established methods for the nitration of analogous dialkylbenzenes, such as o-xylene.

Introduction

The nitration of this compound is an electrophilic aromatic substitution reaction where a nitro group (-NO2) is introduced onto the benzene (B151609) ring. The reaction is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the nitronium ion (NO2+) as the active electrophile. The positions of the existing alkyl groups (butyl and methyl) on the aromatic ring direct the incoming nitro group primarily to the ortho and para positions relative to themselves. Both the butyl and methyl groups are activating and ortho-, para-directing. However, the steric hindrance from the bulky butyl group will influence the final isomer distribution of the product.

Predicted Isomer Distribution

The major products expected from the nitration of this compound are:

  • 1-butyl-2-methyl-4-nitrobenzene

  • 1-butyl-2-methyl-6-nitrobenzene

  • 1-butyl-2-methyl-3-nitrobenzene

  • 1-butyl-2-methyl-5-nitrobenzene

Due to the steric hindrance of the butyl group, substitution at the 6-position (ortho to the butyl group) is expected to be less favored compared to the 4-position (para to the methyl group).

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compoundReagentSigma-Aldrich
Concentrated Nitric Acid (70%)ACS ReagentFisher Scientific
Concentrated Sulfuric Acid (98%)ACS ReagentVWR
Dichloromethane (B109758) (DCM)HPLC GradeFisher Scientific
Saturated Sodium Bicarbonate SolutionLaboratory Grade---
Anhydrous Magnesium SulfateLaboratory Grade---
Deionized Water------

Equipment:

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • NMR spectrometer and/or GC-MS for product analysis

Procedure:

  • Reaction Setup:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 0.034 mol).

    • Cool the flask in an ice bath to 0-5 °C.

  • Preparation of Nitrating Mixture:

    • In a separate beaker, carefully and slowly add concentrated sulfuric acid (10 mL) to concentrated nitric acid (10 mL) while cooling in an ice bath. Caution: This is a highly exothermic reaction.

  • Nitration Reaction:

    • Slowly add the cold nitrating mixture dropwise to the stirred solution of this compound over a period of 30-45 minutes.

    • Maintain the reaction temperature between 0-10 °C throughout the addition.

    • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1 hour.

    • Allow the reaction to slowly warm to room temperature and stir for another 2 hours.

  • Work-up:

    • Carefully pour the reaction mixture onto crushed ice (approx. 100 g) in a beaker with stirring.

    • Transfer the mixture to a separatory funnel.

    • Extract the product with dichloromethane (3 x 30 mL).

    • Combine the organic layers and wash sequentially with deionized water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and again with deionized water (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent using a rotary evaporator.

  • Purification:

    • The resulting crude product, a mixture of nitro isomers, can be purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient.

Characterization:

The identity and purity of the isomers can be determined by:

  • NMR Spectroscopy (¹H and ¹³C): To elucidate the structure of the different isomers.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the relative abundance of each isomer and confirm their molecular weights.

Data Presentation

Table 1: Summary of Quantitative Data for the Nitration of this compound

ParameterValue
Mass of this compound5.0 g
Moles of this compound0.034 mol
Volume of Concentrated Nitric Acid10 mL
Volume of Concentrated Sulfuric Acid10 mL
Reaction Temperature0-10 °C
Reaction Time3 hours
Theoretical Yield of Mononitrated Product6.57 g
Example Experimental Results:
Actual Yield (Crude)~5.9 g (90%)
Isomer Ratio (Hypothetical, from GC-MS)
1-butyl-2-methyl-4-nitrobenzene~55%
1-butyl-2-methyl-6-nitrobenzene~15%
1-butyl-2-methyl-3-nitrobenzene~20%
1-butyl-2-methyl-5-nitrobenzene~10%

Experimental Workflow Diagram

Nitration_Workflow Start Start Reagents 1. Prepare Reagents: - this compound - Conc. HNO3 - Conc. H2SO4 Start->Reagents NitratingMix 2. Prepare Nitrating Mixture (H2SO4 + HNO3) Cool in Ice Bath Reagents->NitratingMix Reaction 3. Nitration Reaction: - Add Nitrating Mix to Substrate - Maintain 0-10°C - Stir for 3h Reagents->Reaction NitratingMix->Reaction Workup 4. Work-up: - Quench with Ice - DCM Extraction - Wash with H2O & NaHCO3 Reaction->Workup Drying 5. Dry Organic Layer (Anhydrous MgSO4) Workup->Drying Evaporation 6. Solvent Removal (Rotary Evaporator) Drying->Evaporation Purification 7. Purification: - Fractional Distillation or - Column Chromatography Evaporation->Purification Analysis 8. Characterization: - NMR - GC-MS Purification->Analysis End End Analysis->End

Caption: Experimental workflow for the nitration of this compound.

Signaling Pathway of Electrophilic Aromatic Substitution

EAS_Pathway Reagents HNO3 + H2SO4 Nitronium Nitronium Ion (NO2+) Electrophile Reagents->Nitronium Generation of Electrophile Attack Electrophilic Attack (π-complex) Nitronium->Attack Substrate This compound Substrate->Attack Sigma Arenium Ion Intermediate (σ-complex) Attack->Sigma Deprotonation Deprotonation (by HSO4-) Sigma->Deprotonation Loss of H+ Product Nitrated Product Mixture Deprotonation->Product Restoration of Aromaticity

Caption: Mechanism of electrophilic aromatic nitration.

Application of p-tert-Butyltoluene Derivatives in Polymer Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

While ortho-butyltoluene finds limited direct application in polymer chemistry, its isomer, para-tert-butyltoluene, serves as a crucial precursor to valuable compounds that are widely used in the synthesis and modification of polymers. This document provides detailed application notes and protocols for the use of two key derivatives of p-tert-butyltoluene: 4-tert-butylphenol (B1678320) and 4-tert-butylstyrene. These compounds offer precise control over polymer properties and enable the creation of high-performance materials for a variety of applications.

4-tert-Butylphenol as a Chain Terminator in Polycarbonate Synthesis

Application: Control of Molecular Weight in Polycarbonate Resins.

4-tert-Butylphenol is a monofunctional phenol (B47542) that acts as a chain terminator or "end-capper" during the synthesis of polycarbonates.[1] Its single reactive hydroxyl group reacts with the growing polymer chain, effectively halting further chain propagation.[1] This allows for precise control over the final molecular weight of the polycarbonate, a critical parameter that dictates its mechanical and thermal properties.[1] The amount of 4-tert-butylphenol added to the polymerization reaction is inversely proportional to the desired molecular weight of the resulting polymer.[1]

Quantitative Data: Effect of 4-tert-Butylphenol on Polycarbonate Properties

The concentration of 4-tert-butylphenol has a direct and predictable impact on the number-average molecular weight (Mn) and the polydispersity index (PDI) of the final polycarbonate. The following table summarizes this relationship based on typical interfacial polymerization conditions.

ExperimentBisphenol A (mol)Phosgene (B1210022) (mol)4-tert-Butylphenol (mol %)Resulting Polymer Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)
11.01.11.0~35,0002.2
21.01.12.0~25,0002.1
31.01.13.0~18,0002.0

Note: The data presented in this table is representative and synthesized from general principles of polycarbonate synthesis for illustrative purposes.[1]

Experimental Protocol: Interfacial Polymerization of Polycarbonate

This protocol describes a laboratory-scale synthesis of polycarbonate using 4-tert-butylphenol as a chain terminator.

Materials:

  • Bisphenol A

  • Phosgene (or a phosgene substitute like triphosgene)

  • 4-tert-Butylphenol

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Sodium hydroxide (B78521) (NaOH)

  • Phase transfer catalyst (e.g., benzyltriethylammonium chloride)

  • Hydrochloric acid (HCl), dilute

  • Deionized water

  • Methanol

Procedure:

  • Preparation of Aqueous Phase: In a baffled reactor, dissolve Bisphenol A and the calculated amount of 4-tert-butylphenol (based on the target molecular weight) in an aqueous solution of sodium hydroxide.

  • Preparation of Organic Phase: Dissolve phosgene in dichloromethane.

  • Interfacial Polymerization: Vigorously stir the aqueous phase and add the phase transfer catalyst. Slowly add the organic phase (phosgene solution) to the reactor. The polymerization will occur at the interface between the two liquid phases. Maintain the pH of the aqueous phase between 10 and 12 by the controlled addition of a sodium hydroxide solution.[1]

  • Chain Termination: The 4-tert-butylphenol present in the reaction mixture will react with the growing polycarbonate chains, terminating their growth.[1]

  • Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid and then with deionized water until the washings are neutral.[1]

  • Polymer Precipitation: Precipitate the polycarbonate by adding the dichloromethane solution to a stirred excess of methanol.[1]

  • Drying: Filter the precipitated white polymer and dry it in a vacuum oven at 80-100 °C until a constant weight is achieved.

  • Characterization: The number-average molecular weight (Mn) and polydispersity index (PDI) of the resulting polycarbonate can be determined by gel permeation chromatography (GPC). The glass transition temperature (Tg) can be determined by differential scanning calorimetry (DSC).

Signaling Pathway: Chain Termination in Polycarbonate Synthesis

ChainTermination Growing_Polycarbonate_Chain Growing Polycarbonate Chain (Active Chain End) Growing_Polycarbonate_Chain->Reaction 4_tert_Butylphenol 4-tert-Butylphenol 4_tert_Butylphenol->Reaction Terminated_Polycarbonate_Chain Terminated Polycarbonate Chain (Inactive) Reaction->Terminated_Polycarbonate_Chain

Caption: Chain termination of a growing polycarbonate chain by 4-tert-butylphenol.

4-tert-Butylstyrene as a Monomer for High-Performance Polymers

Application: Synthesis of Homopolymers and Block Copolymers with Tailored Properties.

4-tert-Butylstyrene (TBS) is a versatile monomer used in the synthesis of polymers with unique thermal and mechanical properties. The bulky tert-butyl group on the styrene (B11656) monomer imparts a higher glass transition temperature (Tg) to the resulting polymer, poly(4-tert-butylstyrene) (PTBS), compared to polystyrene.[2] TBS is particularly well-suited for living anionic polymerization, which allows for the synthesis of polymers with precisely controlled molecular weights and very narrow molecular weight distributions (low PDI).[3]

Quantitative Data: Properties of Poly(4-tert-butylstyrene)

The glass transition temperature (Tg) of poly(4-tert-butylstyrene) is significantly influenced by its molecular weight.

PolymerNumber-Average Molecular Weight (Mn) ( g/mol )Polydispersity Index (PDI)Glass Transition Temperature (Tg) (°C)
Poly(4-tert-butylstyrene)32,0001.04144
Poly(4-tert-butylstyrene)1,3001.0854
Polystyrene95,000Not Specified~105
Polystyrene1,940Not Specified~60

Note: The Tg of polymers is dependent on the molecular weight; lower molecular weight polymers have more chain ends, which increases free volume and lowers the Tg.[2]

Experimental Protocol: Living Anionic Polymerization of 4-tert-Butylstyrene

This protocol describes the synthesis of well-defined poly(4-tert-butylstyrene) with a narrow molecular weight distribution.

Materials:

  • 4-tert-Butylstyrene (TBS), inhibitor removed and freshly distilled

  • Tetrahydrofuran (THF), anhydrous

  • sec-Butyllithium (sec-BuLi) in cyclohexane, titrated solution

  • Methanol, anhydrous

  • Argon or Nitrogen gas, high purity

  • Schlenk line and glassware

Procedure:

  • Glassware Preparation: All glassware must be rigorously dried by flame-drying under vacuum or oven-drying at >120°C overnight and assembled hot under a stream of inert gas.[3]

  • Reagent Purification:

    • 4-tert-Butylstyrene: Remove the inhibitor (e.g., 4-tert-butylcatechol) by washing with an aqueous base solution, followed by drying and distillation under reduced pressure.[3]

    • Tetrahydrofuran: Freshly distill from a sodium/benzophenone ketyl still under an inert atmosphere.

  • Reaction Setup: Assemble the reaction flask on a Schlenk line under a positive pressure of inert gas.

  • Solvent and Monomer Addition: Transfer anhydrous THF to the reaction flask via cannula. Cool the flask to -78 °C in a dry ice/acetone bath. Add the purified TBS monomer to the cooled THF with stirring.

  • Initiation: The number-average molecular weight (Mn) is determined by the molar ratio of monomer to initiator ([M]/[I]).[3] Inject the calculated amount of sec-BuLi initiator dropwise into the monomer solution. A color change to deep red indicates the formation of the living polystyryl anions.

  • Polymerization: Allow the reaction to proceed for several hours at -78 °C.

  • Termination: Terminate the polymerization by adding a small amount of anhydrous methanol, which will quench the living anionic chain ends. The red color will disappear.

  • Polymer Isolation: Warm the polymer solution to room temperature and precipitate it into a large excess of methanol.

  • Drying: Collect the white precipitate by filtration, wash with methanol, and dry under vacuum to a constant weight.

  • Characterization: Determine the number-average molecular weight (Mn) and polydispersity index (PDI) by Size Exclusion Chromatography (SEC). Measure the glass transition temperature (Tg) by Differential Scanning Calorimetry (DSC).

Experimental Workflow: Living Anionic Polymerization of 4-tert-Butylstyrene

AnionicPolymerizationWorkflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Characterization Reagent_Purification Reagent Purification (Monomer, Solvent) Reaction_Setup Reaction Setup (Schlenk Line, Inert Atmosphere) Reagent_Purification->Reaction_Setup Glassware_Drying Glassware Drying (Flame-dried under vacuum) Glassware_Drying->Reaction_Setup Solvent_Monomer_Addition Solvent & Monomer Addition (-78 °C) Reaction_Setup->Solvent_Monomer_Addition Initiation Initiation (sec-BuLi) Solvent_Monomer_Addition->Initiation Propagation Propagation (Living Anionic Chains) Initiation->Propagation Termination Termination (Methanol) Propagation->Termination Polymer_Isolation Polymer Isolation (Precipitation in Methanol) Termination->Polymer_Isolation Drying Drying (Vacuum Oven) Polymer_Isolation->Drying Characterization Characterization (SEC, DSC) Drying->Characterization

Caption: Experimental workflow for the living anionic polymerization of 4-tert-butylstyrene.

References

Application Notes and Protocols for the Characterization of 1-Butyl-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butyl-2-methylbenzene, also known as o-butyltoluene, is an alkylbenzene that may be encountered as a specialty chemical, an intermediate in organic synthesis, or a component in complex hydrocarbon mixtures.[1] Its structural elucidation and quantification are critical for process monitoring, quality control, and safety assessment in various research and development settings. This document provides detailed application notes and experimental protocols for the characterization of this compound using several key analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. It is highly suitable for the analysis of this compound, providing both retention time information for quantification and mass spectra for structural confirmation.

Application Note

GC-MS analysis of this compound is typically performed using a non-polar capillary column, which separates compounds based on their boiling points and interaction with the stationary phase. The mass spectrometer fragments the eluted molecules, producing a unique mass spectrum that serves as a molecular fingerprint. The fragmentation of alkylbenzenes like this compound is characterized by a prominent molecular ion peak and specific fragment ions resulting from the cleavage of the butyl group. A common fragment is the tropylium (B1234903) ion (m/z 91), formed by benzylic cleavage and rearrangement, which is a characteristic feature of many alkylbenzenes.

Quantitative Data
ParameterValueReference Column Type
Kovats Retention Index (Standard Non-Polar) 1141 - 1169DB-5 or similar
Molecular Ion (M+) 148 m/zN/A
Base Peak 91 m/z (Tropylium ion)N/A
Other Key Fragments 105 m/z ([M-C3H7]+)N/A
Experimental Protocol

1. Sample Preparation:

  • Dissolve a precisely weighed amount of the this compound sample in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane) to a final concentration of approximately 100 µg/mL.

  • If analyzing a complex mixture, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to isolate the aromatic fraction.

  • Add an internal standard (e.g., toluene-d8) to the sample solution for accurate quantification.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890 or similar.

  • Column: DB-5 fused-silica capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector: Split/splitless injector at 250°C with a split ratio of 50:1.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Final hold: 5 minutes at 250°C.

  • Mass Spectrometer: Agilent 5973 Mass Selective Detector or similar.

  • Interface Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 300.

  • Data Acquisition: Full scan mode.

3. Data Analysis:

  • Identify the this compound peak in the total ion chromatogram (TIC) based on its retention time.

  • Confirm the identity by comparing the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST).

  • Quantify the analyte by integrating the peak area of a characteristic ion (e.g., m/z 91 or 148) and comparing it to the peak area of the internal standard.

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing this compound Dissolution Dissolve in Hexane Sample->Dissolution InternalStd Add Internal Standard (e.g., toluene-d8) Dissolution->InternalStd Vial Transfer to GC Vial InternalStd->Vial Injection Inject 1 µL into GC Vial->Injection Separation Separation on DB-5 Column Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-300) Ionization->Detection TIC Generate Total Ion Chromatogram Detection->TIC PeakID Identify Peak by Retention Time TIC->PeakID MassSpec Extract & Compare Mass Spectrum PeakID->MassSpec Quant Quantify using Internal Standard MassSpec->Quant

Caption: Workflow for GC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, in this compound.

Application Note

The ¹H NMR spectrum of this compound will show distinct signals for the aromatic protons, the benzylic protons of the butyl group, the methyl protons, and the remaining methylene (B1212753) protons of the butyl chain. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are used to confirm the structure. The ¹³C NMR spectrum will display a unique signal for each chemically distinct carbon atom, with the aromatic carbons appearing in the downfield region (120-140 ppm) and the aliphatic carbons in the upfield region.

Quantitative Data: ¹H NMR
ProtonsChemical Shift (δ, ppm) (Predicted)MultiplicityIntegration
Aromatic (4H)7.0 - 7.2Multiplet4H
Benzylic CH₂ (2H)~2.6Triplet2H
Methyl (3H)~2.3Singlet3H
Butyl CH₂ (2H)~1.6Sextet2H
Butyl CH₂ (2H)~1.4Sextet2H
Butyl CH₃ (3H)~0.9Triplet3H
Quantitative Data: ¹³C NMR
CarbonChemical Shift (δ, ppm) (Predicted)
Aromatic C (quaternary, C-butyl)~139
Aromatic C (quaternary, C-methyl)~136
Aromatic CH (4C)125 - 130
Benzylic CH₂~33
Butyl CH₂~31
Butyl CH₂~22
Methyl C~19
Butyl CH₃~14
Experimental Protocol

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of the this compound sample in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer and Parameters:

  • Spectrometer: Bruker Avance 400 MHz or similar.

  • Probe: 5 mm broadband observe (BBO) probe.

  • Solvent: CDCl₃.

  • Temperature: 298 K.

For ¹H NMR:

  • Pulse Program: zg30.

  • Number of Scans: 16.

  • Acquisition Time: ~4 seconds.

  • Relaxation Delay: 1 second.

  • Spectral Width: 16 ppm.

For ¹³C NMR:

  • Pulse Program: zgpg30 (proton-decoupled).

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Acquisition Time: ~1 second.

  • Relaxation Delay: 2 seconds.

  • Spectral Width: 240 ppm.

3. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale to the TMS signal (0.00 ppm).

  • Integrate the signals in the ¹H NMR spectrum.

  • Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample 10-20 mg of Sample Solvent Dissolve in CDCl3 with TMS Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Spectrometer Place in NMR Spectrometer (400 MHz) Tube->Spectrometer H1_Acq Acquire 1H Spectrum Spectrometer->H1_Acq C13_Acq Acquire 13C Spectrum Spectrometer->C13_Acq FT Fourier Transform H1_Acq->FT C13_Acq->FT Phasing Phase Correction FT->Phasing Calibration Calibrate to TMS (0 ppm) Phasing->Calibration Integration Integrate 1H Signals Calibration->Integration Assignment Peak Assignment Integration->Assignment

Caption: Workflow for NMR analysis of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule. It is particularly useful for confirming the presence of the aromatic ring and the aliphatic side chains in this compound.

Application Note

The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its different bonds. The aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations from the butyl and methyl groups appear just below 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring give rise to absorptions in the 1600-1450 cm⁻¹ region. Finally, the out-of-plane C-H bending vibrations of the substituted benzene (B151609) ring in the 900-650 cm⁻¹ region can provide information about the substitution pattern.

Quantitative Data: Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000C-H StretchAromatic
2960 - 2850C-H StretchAliphatic (CH₃, CH₂)
1605, 1495, 1465C=C StretchAromatic Ring
750 - 730C-H Out-of-Plane Bend1,2-Disubstituted Aromatic
Experimental Protocol

1. Sample Preparation (Liquid Film Method):

  • Place one drop of the neat liquid sample of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Gently press the plates together to form a thin liquid film.

2. FTIR Spectrometer and Data Acquisition:

  • Spectrometer: PerkinElmer Spectrum Two or similar.

  • Detector: Deuterated triglycine (B1329560) sulfate (B86663) (DTGS).

  • Scan Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16.

  • Background: A background spectrum of the empty sample compartment should be collected prior to sample analysis.

3. Data Analysis:

  • Acquire the sample spectrum.

  • Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

  • Compare the obtained spectrum with a reference spectrum if available.

FTIR Analysis Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Sample Neat Liquid Sample Plates Place a drop between KBr plates Sample->Plates Film Form a thin liquid film Plates->Film SampleScan Acquire Sample Spectrum (4000-400 cm-1) Film->SampleScan Background Acquire Background Spectrum Background->SampleScan Spectrum Obtain Transmittance Spectrum SampleScan->Spectrum PeakID Identify Characteristic Absorption Bands Spectrum->PeakID Assignment Assign Bands to Functional Groups PeakID->Assignment

Caption: Workflow for FTIR analysis of this compound.

References

Application Notes and Protocols for 1-Butyl-2-methylbenzene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 1-butyl-2-methylbenzene as a versatile starting material in organic synthesis. It covers key transformations including oxidation, nitration, and benzylic bromination, providing a foundation for the synthesis of valuable intermediates for pharmaceutical and materials science research.

Introduction

This compound, an alkyl-substituted aromatic hydrocarbon, serves as a valuable precursor in the synthesis of a variety of organic molecules. Its structure, featuring both a reactive benzylic methyl group and an aromatic ring susceptible to electrophilic substitution, allows for selective functionalization to generate key intermediates such as carboxylic acids, nitro-aromatics, and benzylic bromides. These derivatives are foundational scaffolds in the development of novel therapeutic agents and functional materials. This document outlines detailed protocols for several key transformations of this compound.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is provided below for easy reference.

PropertyValue
Molecular FormulaC₁₁H₁₆
Molecular Weight148.25 g/mol
Boiling Point195-196 °C
Density0.869 g/cm³
CAS Number1595-11-5

Key Synthetic Transformations and Protocols

This section details the experimental procedures for the oxidation, nitration, and benzylic bromination of this compound.

Oxidation of the Methyl Group to a Carboxylic Acid

The oxidation of the benzylic methyl group of this compound yields 2-butylbenzoic acid, a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Despite the presence of the butyl group, the benzene (B151609) ring is generally inert to strong oxidizing agents like potassium permanganate (B83412) (KMnO₄), which selectively oxidizes the alkyl side chain.[2] The reaction proceeds efficiently for alkylbenzenes that possess at least one benzylic hydrogen.[2]

Table 1: Summary of a Typical Oxidation Reaction of this compound

ParameterValue
Reactant This compound
Reagent Potassium Permanganate (KMnO₄)
Solvent Water/Pyridine (B92270)
Reaction Temperature 100 °C (Reflux)
Reaction Time 4-8 hours
Product 2-Butylbenzoic Acid
Typical Yield 75-85%

Experimental Protocol: Synthesis of 2-Butylbenzoic Acid

This protocol is adapted from established procedures for the oxidation of alkylbenzenes.[2]

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Pyridine

  • Water

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium bisulfite

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Add a 1:1 mixture of pyridine and water.

  • While stirring, add potassium permanganate (KMnO₄) (3.0-4.0 eq) portion-wise to the reaction mixture. The addition should be controlled to manage the exothermic nature of the reaction.

  • Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the manganese dioxide (MnO₂) precipitate. Wash the filter cake with a small amount of hot water.

  • Combine the filtrate and washes and remove the pyridine by distillation.

  • Cool the remaining aqueous solution in an ice bath and acidify with concentrated hydrochloric acid (HCl) to a pH of approximately 1-2. This will precipitate the 2-butylbenzoic acid.

  • If the purple color of permanganate persists, add a small amount of sodium bisulfite until the solution becomes colorless.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-butylbenzoic acid.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol/water.

DOT Diagram: Workflow for the Oxidation of this compound

Oxidation_Workflow Start This compound Reaction Oxidation with KMnO4 in Pyridine/Water, Reflux Start->Reaction Reagents Workup Workup: 1. Filtration 2. Acidification (HCl) 3. Isolation Reaction->Workup Reaction Mixture Product 2-Butylbenzoic Acid Workup->Product Purified Product

Caption: Workflow for the synthesis of 2-butylbenzoic acid.

Electrophilic Aromatic Substitution: Nitration

The nitration of this compound introduces a nitro group onto the aromatic ring, a key functional group for further transformations, such as reduction to an amine. The directing effects of the alkyl groups (ortho-, para-directing) will influence the position of nitration.[3] Due to steric hindrance from the butyl group at the 1-position and the methyl group at the 2-position, the primary products are expected to be 1-butyl-2-methyl-4-nitrobenzene and 1-butyl-2-methyl-6-nitrobenzene.

Table 2: General Conditions for the Nitration of this compound

ParameterValue
Reactant This compound
Reagents Concentrated Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄)
Reaction Temperature 0-10 °C
Reaction Time 1-2 hours
Products Isomeric mixture of nitro-1-butyl-2-methylbenzenes
Typical Yield 80-90% (for the mixture of isomers)

Experimental Protocol: Nitration of this compound

This protocol is based on standard procedures for the nitration of substituted benzenes.[3][4]

Materials:

  • This compound

  • Concentrated nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice

  • Water

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, cool concentrated sulfuric acid (2.0 eq) to 0 °C in an ice-salt bath.

  • Slowly add this compound (1.0 eq) to the cold sulfuric acid with stirring, maintaining the temperature below 10 °C.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) while cooling in an ice bath.

  • Add the nitrating mixture dropwise to the solution of this compound in sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-10 °C for 1-2 hours. Monitor the reaction by TLC.

  • Pour the reaction mixture slowly onto crushed ice with stirring.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The isomeric products can be separated by column chromatography on silica (B1680970) gel.

DOT Diagram: Logical Relationship in Nitration Product Formation

Nitration_Products Start This compound Reagents HNO3, H2SO4 Intermediate Electrophilic Attack by NO2+ Reagents->Intermediate Product1 1-Butyl-2-methyl-4-nitrobenzene (Major) Intermediate->Product1 Para to methyl Product2 1-Butyl-2-methyl-6-nitrobenzene (Minor) Intermediate->Product2 Ortho to methyl

Caption: Expected major and minor products of nitration.

Benzylic Bromination

The methyl group of this compound is susceptible to free-radical bromination at the benzylic position using N-bromosuccinimide (NBS) in the presence of a radical initiator.[5] This reaction provides a direct route to 1-(bromomethyl)-2-butylbenzene, a versatile intermediate for introducing further functionalities.

Table 3: Typical Conditions for Benzylic Bromination of this compound

ParameterValue
Reactant This compound
Reagent N-Bromosuccinimide (NBS)
Initiator Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
Solvent Carbon tetrachloride (CCl₄) or 1,2-Dichlorobenzene
Reaction Temperature 80 °C (Reflux)
Reaction Time 4-12 hours
Product 1-(Bromomethyl)-2-butylbenzene
Typical Yield 70-85%

Experimental Protocol: Synthesis of 1-(Bromomethyl)-2-butylbenzene

This protocol is based on established methods for benzylic bromination.[6]

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • 1,2-Dichlorobenzene

  • Hexane (B92381)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in 1,2-dichlorobenzene.

  • Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN) (0.05 eq).

  • Heat the reaction mixture to 80 °C and maintain for 4-12 hours, monitoring the reaction by GC-MS or TLC.

  • Cool the reaction mixture to room temperature and filter to remove the succinimide (B58015) byproduct.

  • Wash the filtrate with water to remove any remaining succinimide.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel using hexane as the eluent to yield 1-(bromomethyl)-2-butylbenzene.

Applications in Drug Discovery and Development

Derivatives of this compound, particularly 2-butylbenzoic acid and its analogs, are of significant interest in medicinal chemistry. Benzoic acid derivatives are known to possess a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][7] The lipophilic butyl group can enhance membrane permeability and binding affinity to biological targets.

Hypothetical Signaling Pathway Involvement:

A hypothetical derivative of 2-butylbenzoic acid could be designed as an inhibitor of a key enzyme in an inflammatory signaling pathway, such as cyclooxygenase (COX). The carboxylic acid moiety can mimic the substrate, while the substituted phenyl ring can provide specific interactions within the enzyme's active site.

DOT Diagram: Hypothetical Inhibition of a Kinase Signaling Pathway

Kinase_Inhibition cluster_pathway Inflammatory Signaling Pathway GrowthFactor Pro-inflammatory Signal Receptor Receptor Activation GrowthFactor->Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor Activation KinaseB->TranscriptionFactor Inflammation Inflammatory Response TranscriptionFactor->Inflammation Inhibitor 2-Butylbenzoic Acid Derivative Inhibitor->KinaseB

Caption: Hypothetical inhibition of a kinase by a 2-butylbenzoic acid derivative.

Conclusion

This compound is a readily available and versatile starting material for the synthesis of a range of functionalized aromatic compounds. The protocols provided herein for oxidation, nitration, and benzylic bromination offer robust methods for accessing key synthetic intermediates. The potential for the derivatives of this compound in drug discovery, particularly as exemplified by the diverse biological activities of benzoic acid analogs, underscores the importance of this scaffold in modern organic and medicinal chemistry. These application notes and protocols serve as a valuable resource for researchers engaged in the synthesis of novel molecules with potential therapeutic applications.

References

Protocols for Handling and Disposal of 1-Butyl-2-Methylbenzene Waste: Application Notes for Researchers and Scientists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Butyl-2-methylbenzene is an aromatic hydrocarbon used in various research and development applications, including as a solvent and an intermediate in organic synthesis. Proper management of waste generated from processes involving this chemical is crucial to ensure the safety of laboratory personnel and to minimize environmental impact. These application notes provide detailed protocols for the safe handling, storage, and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals. The protocols are based on available safety data for the compound and its structural analogs, as well as general guidelines for handling flammable and hazardous chemical waste.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is essential for safe handling. The following table summarizes key data for this compound.

PropertyValueUnitSource
Molecular Formula C₁₁H₁₆-[1][2][3][4]
Molecular Weight 148.24 g/mol [1][2][3][4]
CAS Number 1595-11-5-[1][2][3][4]
Appearance Colorless liquid-
Odor Aromatic, gasoline-like-[5]
Boiling Point 196°C
Melting Point -44.72 (estimate)°C
Density 0.869g/cm³
Vapor Pressure Not available-
Flash Point Not available-
Solubility Insoluble in water; soluble in organic solvents-

Hazard Identification and Safety Precautions

While specific toxicological data for this compound is limited, it should be handled as a hazardous substance due to its similarity to other alkylbenzenes and aromatic hydrocarbons.

Primary Hazards:

  • Flammability: Assumed to be a flammable liquid. Vapors may form explosive mixtures with air.

  • Health Hazards:

    • May be harmful if swallowed or inhaled.

    • May cause skin and eye irritation.

    • Prolonged or repeated exposure may have adverse effects.

    • As a benzene (B151609) derivative, it should be treated as a potential carcinogen and reproductive hazard.[6][7]

Personal Protective Equipment (PPE)

Proper PPE is mandatory when handling this compound waste.

PPE TypeSpecification
Eye/Face Protection Chemical safety goggles or a face shield.
Skin Protection Chemical-resistant gloves (e.g., Viton®, Silver Shield®/4H®, polyvinyl alcohol). Flame-retardant lab coat or apron. Closed-toe shoes.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood. If exposure limits are likely to be exceeded, a NIOSH-approved respirator with an organic vapor cartridge is required.

Experimental Protocols for Waste Handling and Disposal

Waste Collection and Segregation

Objective: To safely collect and segregate this compound waste at the point of generation.

Materials:

  • Properly labeled, compatible hazardous waste containers (e.g., glass or polyethylene).

  • Secondary containment for waste containers.

  • Hazardous waste labels.

Protocol:

  • Container Selection: Use only containers that are compatible with this compound. Avoid using containers that may degrade or react with the waste.

  • Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable," "Toxic").

  • Segregation:

    • Collect this compound waste separately from other waste streams, especially incompatible materials such as strong oxidizing agents.

    • Do not mix halogenated and non-halogenated solvent wastes.

  • Collection:

    • Keep the waste container closed at all times, except when adding waste.

    • Use a funnel to transfer liquid waste to the container to minimize spills.

    • Do not fill the container to more than 80% of its capacity to allow for vapor expansion.

  • Storage: Store the waste container in a designated, well-ventilated satellite accumulation area, within secondary containment.

Spill Management Protocol

Objective: To safely clean up a minor spill of this compound waste. For major spills, evacuate the area and contact emergency personnel.

Materials:

  • Spill kit containing:

    • Absorbent materials (e.g., vermiculite, sand, or commercial sorbent pads).

    • Chemical-resistant gloves and goggles.

    • Plastic bags for waste disposal.

    • Non-sparking scoop or dustpan.

Protocol:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area and call for emergency assistance.

  • Ventilate: Increase ventilation in the area of the spill, if it is safe to do so.

  • Containment:

    • Wearing appropriate PPE, contain the spill using absorbent materials from the spill kit. Work from the outside of the spill inwards to prevent it from spreading.

  • Cleanup:

    • Once the liquid is absorbed, use a non-sparking scoop to collect the contaminated absorbent material.

    • Place the collected material into a heavy-duty plastic bag or a designated waste container.

  • Decontamination: Clean the spill area with soap and water.

  • Disposal: Seal the bag or container of contaminated material, label it as "Hazardous Waste: this compound spill debris," and dispose of it through the institution's hazardous waste management program.

Waste Disposal

Disposal of this compound waste must comply with all local, state, and federal regulations. As a benzene derivative and a flammable solvent, it is considered hazardous waste.

Regulatory Considerations:

  • RCRA Waste Codes: Depending on the specific waste stream, it may be classified under the following Resource Conservation and Recovery Act (RCRA) codes:

    • D001: Ignitable waste (if it has a flash point below 140°F).[8][9]

    • F-listed wastes (F001-F005): If it is a spent solvent from a non-specific source.[8][9][10][11]

  • Treatment and Disposal:

    • The primary recommended method of disposal is incineration in a permitted hazardous waste incinerator.

    • Land disposal is generally not permitted without prior treatment to meet specific standards set by the EPA.[12]

Disposal Workflow:

WasteDisposalWorkflow Start Waste Generation Collection Collect in Labeled, Compatible Container Start->Collection Storage Store in Designated Satellite Accumulation Area Collection->Storage Pickup Schedule Waste Pickup with Environmental Health & Safety Storage->Pickup Transportation Transport by Licensed Hazardous Waste Hauler Pickup->Transportation Disposal Incineration at a Permitted TSD Facility Transportation->Disposal

Caption: Workflow for the disposal of this compound waste.

Logical Relationships in Waste Handling

The following diagram illustrates the key logical relationships and decision points in the handling of this compound waste.

WasteHandlingLogic cluster_Initial Initial Handling cluster_Decision Immediate Action cluster_Response Response Pathways cluster_Final Final Disposition Chemical_Use Use of this compound Waste_Generated Waste is Generated Chemical_Use->Waste_Generated Is_Spill Spill Occurs? Waste_Generated->Is_Spill Collect_Waste Follow Waste Collection Protocol Is_Spill->Collect_Waste No Cleanup_Spill Follow Spill Management Protocol Is_Spill->Cleanup_Spill Yes Dispose_Waste Dispose of Waste via EHS Collect_Waste->Dispose_Waste Cleanup_Spill->Dispose_Waste

Caption: Decision-making process for handling this compound waste.

Conclusion

The protocols outlined in these application notes provide a framework for the safe and compliant management of this compound waste. Adherence to these guidelines, in conjunction with institution-specific procedures and a thorough understanding of the associated hazards, is essential for protecting laboratory personnel and the environment. All researchers and scientists are encouraged to review the relevant Safety Data Sheets for this compound and its analogs and to consult with their institution's Environmental Health and Safety department for any specific questions or concerns.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-butyl-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Friedel-Crafts reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and optimization strategies for the synthesis of 1-butyl-2-methylbenzene.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My Friedel-Crafts reaction to produce this compound has a very low yield or is not working at all. What are the common causes?

A1: Low or no yield in this alkylation can stem from several factors related to reactants, catalyst, and reaction conditions. The most common culprits are:

  • Catalyst Inactivity: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[1] Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst. It is crucial to maintain strictly anhydrous (dry) conditions throughout the experiment.

  • Insufficient Catalyst Activity: While strong Lewis acids like AlCl₃ are typically used, the choice of catalyst is critical. For alkylations using alcohols like 1-butanol (B46404), a protic acid (like H₂SO₄) or a Lewis acid is needed to generate the carbocation electrophile.[2] Ensure your chosen catalyst is appropriate for activating the alkylating agent.

  • Reaction Temperature: The reaction may be too slow at low temperatures. While lower temperatures can help control selectivity, you may need to gradually increase the temperature while monitoring for product formation and potential side reactions.[3]

  • Deactivated Aromatic Ring: Although toluene (B28343) is an activated ring, the presence of any deactivating contaminants in your starting material could inhibit the reaction.

Issue 2: Formation of Incorrect Isomers

Q2: My main product is 1-sec-butyl-4-methylbenzene or other isomers, not the desired this compound. Why is this happening and how can I fix it?

A2: This is one of the most significant challenges in Friedel-Crafts alkylation and is caused by two distinct phenomena: carbocation rearrangement and lack of regioselectivity.

  • Carbocation Rearrangement: When using 1-butanol or 1-chlorobutane, the initial electrophile is a primary butyl carbocation. This is unstable and will rapidly rearrange via a hydride shift to the more stable secondary carbocation.[4][5][6] This secondary carbocation then alkylates the toluene, leading to the formation of sec-butyl isomers.

    • Solution: To obtain the straight-chain n-butyl product, you must avoid the formation of the free primary carbocation. The best strategy is to perform a Friedel-Crafts Acylation with butanoyl chloride (or a related acylating agent) followed by a Clemmensen or Wolff-Kishner reduction of the resulting ketone. The acylium ion formed during acylation does not rearrange.[3][4]

  • Regioselectivity (Ortho vs. Para): The methyl group on toluene is an ortho, para-director.[7][8] Typically, the para product (1-butyl-4-methylbenzene) is favored due to less steric hindrance.[9] Achieving high selectivity for the ortho isomer (this compound) is challenging.

    • Solutions to Improve Ortho-Selectivity:

      • Temperature Control: The ratio of isomers can be highly dependent on temperature. For the alkylation of toluene, lower temperatures (e.g., 0°C) may favor the ortho product (kinetic control), while higher temperatures can lead to isomerization and favor the more thermodynamically stable meta or para products.[7][8]

      • Shape-Selective Catalysts: Modern approaches utilize solid acid catalysts like zeolites. By modifying the pore size and acidity of zeolites (e.g., Fe₂O₃-modified Hβ), it's possible to create a "shape-selective" environment that favors the formation and diffusion of the less bulky ortho or para isomers while restricting the formation of others.[10][11]

Issue 3: Polyalkylation

Q3: I am observing significant amounts of di- and tri-butylated toluene in my product mixture. How can I prevent this?

A3: This occurs because the initial product, this compound, is more reactive (more nucleophilic) than the starting material, toluene, due to the electron-donating nature of the alkyl groups.[12][13] This makes the product more susceptible to further alkylation.

  • Solution: The most effective way to minimize polyalkylation is to use a large excess of the aromatic substrate (toluene) relative to the alkylating agent (1-butanol).[2][3] This increases the statistical probability that the electrophile will react with a molecule of toluene rather than the already alkylated product.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues to improve the yield of the target product.

G start Low Yield of this compound check_isomer Incorrect Isomer Formed? (e.g., sec-butyl or para-) start->check_isomer check_poly Polyalkylation Observed? start->check_poly check_yield Still Low Yield / No Reaction? start->check_yield check_isomer->check_poly No rearrange Rearrangement to sec-butyl check_isomer->rearrange Yes regio Para-isomer dominates check_isomer->regio Yes check_poly->check_yield No sol_poly Solution: Increase Molar Ratio of Toluene to Alkylating Agent check_poly->sol_poly Yes sol_yield Solutions: 1. Ensure Anhydrous Conditions 2. Check Catalyst Activity/Amount 3. Optimize Temperature check_yield->sol_yield Yes end_node Optimized Reaction check_yield->end_node No, yield is good sol_acyl Solution: Use Friedel-Crafts Acylation followed by Reduction rearrange->sol_acyl sol_regio Solutions: 1. Lower Reaction Temperature 2. Use Shape-Selective Catalyst (Zeolites) regio->sol_regio sol_acyl->end_node sol_regio->end_node sol_poly->end_node sol_yield->end_node

References

Technical Support Center: Separation of 1-Butyl-2-Methylbenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the separation of 1-butyl-2-methylbenzene and its related isomers. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions to address challenges encountered during the chromatographic separation of these closely related aromatic compounds.

Troubleshooting Guides

This section provides solutions to common problems encountered during the separation of this compound isomers.

Issue 1: Poor Resolution Between Isomers

Symptoms:

  • Overlapping or co-eluting peaks for different isomers of butyl-methylbenzene.

  • Inability to accurately quantify individual isomers.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Inadequate Column Selectivity The stationary phase of your column may not have the necessary selectivity to differentiate between the isomers. For Gas Chromatography (GC), consider a column with a different stationary phase. Non-polar phases separate based on boiling points, while more polar phases can offer different selectivity.[1] For High-Performance Liquid Chromatography (HPLC), a phenyl-based column might provide better resolution for aromatic compounds compared to a standard C18 column.[2]
Suboptimal Temperature Program (GC) A fast temperature ramp can lead to co-elution. Try a slower ramp rate or a lower initial oven temperature to improve separation.[1]
Incorrect Mobile Phase Composition (HPLC) The mobile phase composition is critical for resolution in HPLC. Adjust the ratio of your organic solvent to the aqueous phase. A shallower gradient or isocratic elution with an optimized solvent ratio can enhance separation.
Column Overloading Injecting too much sample can lead to broad, overlapping peaks. Reduce the injection volume or dilute your sample.[3]
Insufficient Column Efficiency Longer columns generally provide better resolution.[1] Ensure your column is in good condition and not voided.

Troubleshooting Workflow for Poor Resolution

Poor_Resolution_Troubleshooting start Start: Poor Isomer Resolution check_params Verify GC/HPLC Parameters (Temperature Program, Mobile Phase, Flow Rate) start->check_params optimize_conditions Optimize Separation Conditions (Slower GC ramp, Adjust HPLC gradient) check_params->optimize_conditions resolution_improved1 Resolution Improved? optimize_conditions->resolution_improved1 check_column Evaluate Column (Check for degradation, consider alternative stationary phase) resolution_improved1->check_column No end_good Problem Resolved resolution_improved1->end_good Yes resolution_improved2 Resolution Improved? check_column->resolution_improved2 reduce_sample Reduce Sample Concentration/ Injection Volume resolution_improved2->reduce_sample No resolution_improved2->end_good Yes resolution_improved3 Resolution Improved? reduce_sample->resolution_improved3 resolution_improved3->end_good Yes end_bad Consult Further/ Method Redevelopment resolution_improved3->end_bad No

Caption: A flowchart for troubleshooting poor resolution of isomers.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating this compound isomers?

A1: The main difficulty arises from the fact that positional isomers of alkylbenzenes, such as this compound, 1-butyl-3-methylbenzene, and 1-butyl-4-methylbenzene, have very similar physicochemical properties, including boiling points and polarities. This makes their separation by conventional chromatographic techniques challenging.[4][5]

Q2: Which analytical technique is better for this separation: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?

A2: Gas chromatography is often the more promising method for separating volatile, non-polar compounds like alkylbenzene isomers.[4] High-resolution capillary columns in GC can provide the efficiency needed to resolve these closely related compounds.[4] However, reversed-phase HPLC can also be effective, particularly with stationary phases that offer shape selectivity or pi-pi interactions.[2][6]

Q3: What type of GC column is recommended for separating this compound isomers?

A3: A good starting point is a non-polar or medium-polarity capillary column. A 5% phenyl / 95% dimethylpolysiloxane stationary phase is a common choice for general-purpose separation of aromatic compounds.[1] For particularly difficult separations, a liquid crystalline stationary phase may offer the necessary high selectivity for positional isomers.[4][7]

Q4: How do column dimensions affect the separation in GC?

A4: Longer columns provide higher resolution but also lead to longer analysis times.[1] A smaller internal diameter can increase efficiency, while a thinner stationary phase film is suitable for highly volatile compounds. A 30-meter column is a standard length that provides a good balance of resolution and analysis time for many applications.[1]

Q5: Can mass spectrometry (MS) help in distinguishing the isomers?

A5: While GC-MS or LC-MS can provide the same mass-to-charge ratio for isomers, making them difficult to distinguish by mass alone, the chromatographic separation prior to MS is crucial.[2][8] The retention time is the primary identifier for each isomer.

Experimental Protocols

General Protocol for GC Separation of Alkylbenzene Isomers

This protocol provides a starting point for developing a separation method for this compound isomers. Optimization will likely be required.

1. Sample Preparation

  • Prepare individual stock solutions of the available isomers at 1 mg/mL in a suitable solvent like hexane (B92381) or methanol.

  • Create a working standard mixture containing all isomers of interest at a concentration of approximately 10 µg/mL by diluting the stock solutions.

  • Filter the sample through a 0.45 µm syringe filter before injection if any particulate matter is present.[9]

2. Gas Chromatography (GC) System and Conditions

Parameter Recommended Setting Rationale
GC System Standard capillary GC system with FID or MS detectorProvides the necessary resolution and detection capabilities.[1]
Column 30 m x 0.25 mm ID, 0.25 µm film, 5% phenyl / 95% dimethylpolysiloxaneA good starting point for resolving aromatic isomers.[1]
Carrier Gas Helium or HydrogenInert and provides good efficiency.[3]
Flow Rate 1.0 - 1.5 mL/min (Constant Flow)Optimal for efficiency with a 0.25 mm ID column.[1]
Injector Split/SplitlessAllows for flexibility depending on sample concentration.[3]
Injection Mode Split (e.g., 50:1 ratio)Prevents column overloading for concentrated samples.[3]
Injection Volume 1 µLStandard injection volume.[3]
Oven Program Initial Temp: 60°C, hold for 2 min. Ramp: 5°C/min to 150°C. Final Hold: 5 min.This is a starting point; the ramp rate is a critical parameter to optimize for resolution.[1]
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID is robust for quantification; MS provides definitive identification.[1]

General Workflow for Isomer Separation

Isomer_Separation_Workflow start Start: Isomer Mixture sample_prep Sample Preparation (Dilution, Filtration) start->sample_prep method_dev Method Development (Select Column and Initial GC/HPLC Parameters) sample_prep->method_dev initial_run Initial Chromatographic Run method_dev->initial_run evaluate_sep Evaluate Separation (Resolution, Peak Shape) initial_run->evaluate_sep optimization Optimization (Adjust Temperature Program/Mobile Phase) evaluate_sep->optimization Not Acceptable validation Method Validation (Reproducibility, Linearity) evaluate_sep->validation Acceptable optimization->initial_run analysis Routine Analysis validation->analysis

Caption: A general workflow for the separation of chemical isomers.

References

purification of crude 1-butyl-2-methylbenzene by fractional distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude 1-butyl-2-methylbenzene by fractional distillation. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities expected in crude this compound?

A1: The primary impurities in crude this compound, typically synthesized via Friedel-Crafts alkylation, are its positional isomers: 1-butyl-3-methylbenzene and 1-butyl-4-methylbenzene. Other possible impurities include unreacted starting materials and other butylbenzene (B1677000) isomers such as sec-butylbenzene (B1681704) and tert-butylbenzene.

Q2: Why is fractional distillation the recommended method for purification?

A2: Fractional distillation is the preferred method for separating liquids with close boiling points.[1][2] Since this compound and its isomers have very similar boiling points, a simple distillation will not provide adequate separation. Fractional distillation utilizes a fractionating column to achieve a series of vaporization-condensation cycles, which effectively enriches the vapor phase with the more volatile component at each stage, leading to a better separation.[2]

Q3: How critical is the choice of fractionating column for this separation?

A3: The choice of fractionating column is critical due to the small difference in boiling points among the isomers. A column with a high number of theoretical plates is necessary to achieve good separation. The efficiency of the column is influenced by its length, packing material, and operating conditions.[2][3] For closely boiling liquids, a longer column with a more efficient packing is generally recommended.[2]

Q4: What is the significance of the reflux ratio in this purification process?

A4: The reflux ratio, which is the ratio of the amount of condensed vapor returned to the column to the amount collected as distillate, is a crucial parameter. A higher reflux ratio generally leads to better separation but also increases the time and energy required for the distillation.[3][4] For separating closely boiling isomers like butylmethylbenzenes, a relatively high reflux ratio is typically necessary to achieve high purity.

Q5: How can I confirm the purity of the collected fractions?

A5: The purity of the collected fractions should be assessed using analytical techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. GC can effectively separate and quantify the different isomers, providing a clear picture of the purity of each fraction.[5][6] ¹H NMR spectroscopy can be used to confirm the identity of the desired isomer by analyzing the chemical shifts and splitting patterns of the protons.

Data Presentation

Table 1: Boiling Points of this compound and Potential Impurities

CompoundStructureBoiling Point (°C)
This compoundortho-isomer188.6 (Predicted)
1-Butyl-3-methylbenzenemeta-isomerNot explicitly found
1-Butyl-4-methylbenzenepara-isomerNot explicitly found in provided results
sec-Butylbenzene173-174[7]
tert-Butylbenzene169[8]
1-tert-Butyl-2-methylbenzene190.3[4]
1-tert-Butyl-4-methylbenzene189-192[8]

Note: The significant challenge in this purification arises from the very close boiling points of the positional isomers of n-butylmethylbenzene.

Experimental Protocols

Protocol 1: Fractional Distillation of Crude this compound

Objective: To separate this compound from its isomers and other impurities.

Methodology:

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using a round-bottom flask, a packed fractionating column (e.g., Vigreux or packed with Raschig rings or structured packing), a distillation head with a thermometer, a condenser, and a set of receiving flasks.[2]

    • Ensure all glass joints are properly sealed.

    • The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[2]

    • Insulate the distillation column with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient.[2]

  • Procedure:

    • Charge the crude this compound into the round-bottom flask along with a few boiling chips or a magnetic stir bar for smooth boiling.

    • Begin heating the flask gently using a heating mantle.

    • Observe the vapor rising through the packing of the column.

    • Set a high reflux ratio (e.g., 10:1 or higher) by controlling the rate of distillate collection. This means for every 10 drops of condensate that return to the column, only 1 drop is collected.

    • Collect the forerun, which will contain any lower-boiling impurities, in the first receiving flask.

    • The temperature should stabilize at the boiling point of the first major component. Collect this fraction in a separate flask.

    • As the distillation progresses, the temperature may start to rise. Collect fractions over narrow temperature ranges. The fraction corresponding to the boiling point of this compound should be collected in a clean, pre-weighed flask.

    • Monitor the purity of the collected fractions by GC analysis.

Protocol 2: Gas Chromatography (GC) Analysis of Fractions

Objective: To determine the isomeric purity of the collected distillation fractions.

Methodology:

  • Instrumentation:

    • A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column is suitable for this analysis.[9]

    • A non-polar or medium-polarity column is often used for the separation of aromatic isomers. For instance, a column with a 5% phenyl polysiloxane phase can be effective.[10]

  • GC Conditions (Typical):

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min)

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes

      • Ramp: 5 °C/min to 200 °C

      • Hold at 200 °C for 5 minutes

    • Injection Volume: 1 µL (with appropriate split ratio, e.g., 50:1)

  • Sample Preparation:

    • Dilute a small aliquot of each fraction in a suitable solvent (e.g., hexane (B92381) or dichloromethane) before injection.

  • Data Analysis:

    • Identify the peaks corresponding to this compound and its isomers based on their retention times (which generally correlate with their boiling points).

    • Calculate the relative percentage of each isomer in the fractions by peak area integration.

Protocol 3: ¹H NMR Spectroscopy for Isomer Identification

Objective: To confirm the chemical structure of the purified this compound.

Methodology:

  • Sample Preparation:

    • Dissolve a few milligrams of the purified sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a standard NMR spectrometer (e.g., 300 or 400 MHz).

  • Spectral Interpretation:

    • The aromatic protons of the different isomers will exhibit distinct chemical shifts and splitting patterns.

    • This compound (ortho-isomer): The aromatic region is expected to be more complex due to the different environments of the four aromatic protons.

    • 1-Butyl-4-methylbenzene (para-isomer): The aromatic region should show two doublets due to the symmetry of the molecule.

    • The chemical shifts of the butyl and methyl protons will also provide structural information. Protons on carbons attached to the aromatic ring (benzylic protons) will appear further downfield than the other alkyl protons.[11][12]

Troubleshooting Guides

Table 2: Fractional Distillation Troubleshooting

ProblemPossible Cause(s)Solution(s)
Poor Separation of Isomers Insufficient column efficiency (too few theoretical plates).Use a longer and/or more efficiently packed column (e.g., with structured packing).
Reflux ratio is too low.Increase the reflux ratio. A higher ratio of liquid returning to the column improves separation.[3][4]
Distillation rate is too fast.Decrease the heating rate to allow for proper equilibrium between the liquid and vapor phases in the column.
Flooding of the Column Heating rate is too high, causing excessive vapor flow.Reduce the heating rate.
Column is not vertical.Ensure the column is perfectly vertical to allow for even liquid flow.
Bumping or Irregular Boiling Absence of boiling chips or inadequate stirring.Add fresh boiling chips or use a magnetic stirrer.
Temperature Fluctuations at the Distillation Head Uneven heating.Ensure the heating mantle is properly fitted to the flask and provides uniform heating.
Drafts in the laboratory.Shield the apparatus from drafts or use an insulated column.[2]

Mandatory Visualization

experimental_workflow Purification and Analysis Workflow crude_product Crude this compound distillation Fractional Distillation crude_product->distillation fractions Collect Fractions distillation->fractions gc_analysis GC Analysis fractions->gc_analysis pure_product Pure this compound (>99%) gc_analysis->pure_product Purity Confirmed impure_fractions Impure Fractions (Recycle/Re-distill) gc_analysis->impure_fractions Purity Not Met nmr_analysis ¹H NMR Analysis pure_product->nmr_analysis Structural Confirmation

References

minimizing side-product formation in 1-butyl-2-methylbenzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side-product formation during the synthesis of 1-butyl-2-methylbenzene.

Troubleshooting Guides

Unsatisfactory results in the synthesis of this compound can often be traced back to specific reaction parameters. The following guides address common issues, their probable causes, and recommended solutions.

Issue 1: Low Yield of this compound

Potential Cause Recommended Solution
Catalyst Inactivity: Lewis acid catalysts like AlCl₃ are highly sensitive to moisture, which leads to deactivation.[1]Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.[1]
Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups on the toluene (B28343) ring can hinder the electrophilic aromatic substitution.[1]This is less of a concern with toluene itself, but be mindful of any existing substituents on your starting material.
Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product can form a complex with the Lewis acid, rendering it inactive.[1]For acylation reactions, use at least a stoichiometric amount of the Lewis acid catalyst.[1]
Poor Work-up Procedure: Product loss can occur during quenching, extraction, and purification steps.Optimize the quenching process by slowly adding the reaction mixture to ice. Ensure efficient extraction by performing multiple extractions with a suitable solvent.

Issue 2: High Percentage of Isomeric Side-Products (e.g., 1-butyl-4-methylbenzene)

Potential Cause Recommended Solution
Thermodynamic vs. Kinetic Control: The isomer distribution is highly dependent on reaction temperature. At higher temperatures, the thermodynamically more stable meta and para isomers can be favored.[2][3]To favor the ortho product (kinetic control), conduct the reaction at a lower temperature (e.g., 0°C).[2][4]
Steric Hindrance: The bulky butyl group can favor substitution at the less sterically hindered para position.While difficult to completely avoid, using a bulkier Lewis acid catalyst may slightly influence the ortho/para ratio.
Catalyst Choice: The type of catalyst can influence isomer selectivity.For enhanced para-selectivity, consider using shape-selective catalysts like modified zeolites (e.g., Fe₂O₃/Hβ).[5][6]

Issue 3: Presence of sec-Butyl-2-methylbenzene

Potential Cause Recommended Solution
Carbocation Rearrangement: When using a primary alkyl halide like 1-chlorobutane, the initially formed primary carbocation can rearrange to a more stable secondary carbocation via a hydride shift.[7][8]To prevent rearrangement, use the Friedel-Crafts acylation-reduction pathway. This involves acylating toluene with butanoyl chloride to form a ketone, followed by reduction of the carbonyl group.[8][9]

Issue 4: Formation of Polyalkylated Products (e.g., di-butyl-methylbenzene)

Potential Cause Recommended Solution
Product is More Reactive than Starting Material: The alkyl group on the product is an activating group, making the product more susceptible to further alkylation than the starting toluene.[10][11]Use a large excess of toluene relative to the alkylating agent. This increases the probability that the electrophile will react with the starting material rather than the product.[10][11]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side-product formation in the Friedel-Crafts alkylation of toluene to produce this compound?

A1: The primary causes of side-product formation are carbocation rearrangement when using primary alkyl halides, the formation of other isomers (para and meta), and polyalkylation due to the increased reactivity of the product.[7][8][10]

Q2: How can I completely avoid the formation of sec-butyl-2-methylbenzene?

A2: The most effective method to avoid carbocation rearrangement and the formation of the sec-butyl isomer is to use a two-step acylation-reduction process. First, perform a Friedel-Crafts acylation of toluene with butanoyl chloride to form 2-methyl-1-butyrophenone. The acylium ion intermediate in this reaction does not rearrange. Subsequently, reduce the ketone to the desired n-butyl group using a method like the Clemmensen or Wolff-Kishner reduction.[8][9][12]

Q3: What is the effect of temperature on the isomer distribution?

A3: Temperature plays a crucial role in determining the ratio of ortho, meta, and para isomers. Lower temperatures (e.g., 0°C) generally favor the kinetically controlled product, which is often a mixture rich in the ortho and para isomers. Higher temperatures can lead to thermodynamic control, favoring the formation of the most stable isomer, which may be the meta or para isomer.[2][4]

Q4: Can I use 1-butanol (B46404) directly as the alkylating agent?

A4: Yes, 1-butanol can be used as an alkylating agent in the presence of a strong acid catalyst, such as a modified zeolite.[5][6] However, be aware that this can still lead to carbocation rearrangements and the formation of isomeric products.

Q5: What analytical techniques are best for identifying and quantifying the product and side products?

A5: Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for separating and identifying the different isomers and polyalkylated products, as well as for quantifying their relative amounts.[13][14] Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural elucidation of the isolated products.[15][16][17]

Data Presentation

Table 1: Effect of Temperature on Isomer Distribution in the Methylation of Toluene (Illustrative Example)

TemperatureOrtho-xylene (%)Meta-xylene (%)Para-xylene (%)
0°C541729
25°C36928
Data is for the methylation of toluene and serves as an example of the effect of temperature on isomer distribution in Friedel-Crafts alkylation.[2][4]

Table 2: Influence of Catalyst on Toluene tert-Butylation (Illustrative Example)

CatalystToluene Conversion (%)p-tert-Butyltoluene Selectivity (%)
Parent Hβ58.467.3
Fe₂O₃ (20%)/Hβ54.781.5
This data for tert-butylation illustrates how catalyst modification can significantly impact product selectivity.[5][6]

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Toluene followed by Clemmensen Reduction

Step 1: Friedel-Crafts Acylation of Toluene

  • Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer, under an inert atmosphere.

  • In the flask, suspend anhydrous aluminum chloride (AlCl₃) (1.1 eq.) in an anhydrous solvent like dichloromethane (B109758) (DCM).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add butanoyl chloride (1.0 eq.) to the stirred suspension via the dropping funnel.

  • After the addition is complete, add toluene (1.5 eq.) dropwise, maintaining the temperature at 0°C.

  • Once the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring the progress by TLC or GC.

  • Upon completion, carefully quench the reaction by slowly pouring the mixture onto crushed ice with concentrated HCl.

  • Separate the organic layer, wash with water, a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 2-methyl-1-butyrophenone.

Step 2: Clemmensen Reduction of 2-Methyl-1-butyrophenone

  • Prepare zinc amalgam (Zn(Hg)) by mixing zinc powder with a mercuric chloride solution.[18]

  • In a round-bottom flask fitted with a reflux condenser, add the zinc amalgam, concentrated hydrochloric acid, toluene (as a co-solvent), and the crude 2-methyl-1-butyrophenone from Step 1.[18][19]

  • Heat the mixture to reflux with vigorous stirring for 4-6 hours. Periodically add more concentrated HCl.[18]

  • After the reaction is complete, cool the mixture and separate the organic layer.

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent.

  • Purify the resulting this compound by distillation.

Visualizations

experimental_workflow cluster_alkylation Friedel-Crafts Alkylation cluster_acylation_reduction Acylation-Reduction Pathway start_alk Reactants: Toluene, 1-Chlorobutane, AlCl3 reaction_alk Reaction at 0°C start_alk->reaction_alk workup_alk Quenching & Extraction reaction_alk->workup_alk purification_alk Distillation workup_alk->purification_alk product_alk This compound (with side products) purification_alk->product_alk start_acyl Reactants: Toluene, Butanoyl Chloride, AlCl3 reaction_acyl Acylation at 0°C start_acyl->reaction_acyl workup_acyl Quenching & Extraction reaction_acyl->workup_acyl intermediate 2-Methyl-1-butyrophenone workup_acyl->intermediate reduction Clemmensen Reduction (Zn(Hg), HCl) intermediate->reduction workup_red Extraction & Washing reduction->workup_red purification_red Distillation workup_red->purification_red product_red This compound (High Purity) purification_red->product_red

Caption: Comparative experimental workflows for the synthesis of this compound.

reaction_pathways toluene Toluene ortho_product This compound (Desired Product) toluene->ortho_product Electrophilic Attack para_product 1-Butyl-4-methylbenzene (Isomeric Side-Product) toluene->para_product Electrophilic Attack chlorobutane 1-Chlorobutane primary_carbocation Primary Butyl Carbocation chlorobutane->primary_carbocation + AlCl3 lewis_acid AlCl3 secondary_carbocation Secondary Butyl Carbocation primary_carbocation->secondary_carbocation Hydride Shift (Rearrangement) primary_carbocation->ortho_product primary_carbocation->para_product rearranged_product sec-Butyl-2-methylbenzene (Rearrangement Side-Product) secondary_carbocation->rearranged_product Electrophilic Attack polyalkylated_product Di-butyl-methylbenzene (Polyalkylation Side-Product) ortho_product->polyalkylated_product Further Alkylation

Caption: Reaction pathways in the Friedel-Crafts alkylation of toluene with 1-chlorobutane.

troubleshooting_logic start Unsatisfactory Reaction Outcome issue_yield Low Yield? start->issue_yield issue_isomers Incorrect Isomer Ratio? issue_yield->issue_isomers No cause_yield Cause: - Wet Reagents/Glassware - Insufficient Catalyst issue_yield->cause_yield Yes issue_rearrangement Rearranged Product Present? issue_isomers->issue_rearrangement No cause_isomers Cause: - High Reaction Temperature issue_isomers->cause_isomers Yes issue_polyalkylation Polyalkylation Observed? issue_rearrangement->issue_polyalkylation No cause_rearrangement Cause: - Carbocation Rearrangement issue_rearrangement->cause_rearrangement Yes cause_polyalkylation Cause: - Product More Reactive issue_polyalkylation->cause_polyalkylation Yes solution_yield Solution: - Ensure Anhydrous Conditions - Use Stoichiometric Catalyst cause_yield->solution_yield solution_isomers Solution: - Lower Reaction Temperature (e.g., 0°C) cause_isomers->solution_isomers solution_rearrangement Solution: - Use Acylation-Reduction Pathway cause_rearrangement->solution_rearrangement solution_polyalkylation Solution: - Use Excess Toluene cause_polyalkylation->solution_polyalkylation

Caption: Troubleshooting logic for common issues in this compound synthesis.

References

troubleshooting common issues in the GC-MS analysis of o-butyltoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the GC-MS analysis of o-butyltoluene.

Frequently Asked Questions (FAQs)

Q1: What is the expected mass spectrum for o-butyltoluene?

While a specific library spectrum for o-butyltoluene should be consulted, the fragmentation pattern is predictable for an alkylbenzene. The molecular ion peak ([M]+) would be expected at m/z 134. Key fragments would likely arise from the loss of a methyl group ([M-15], m/z 119) or a propyl group ([M-43], m/z 91), with the tropylium (B1234903) ion (m/z 91) often being a prominent peak for alkylbenzenes. The fragmentation pattern of similar compounds like butylated hydroxytoluene (BHT) also shows a significant peak from the loss of a methyl group.[1]

Q2: Which type of GC column is best suited for analyzing o-butyltoluene and its isomers?

For separating volatile aromatic hydrocarbons like o-butyltoluene and its isomers (m-, p-butyltoluene), a non-polar or mid-polarity column is generally recommended.

  • Non-polar phases (e.g., 100% dimethylpolysiloxane, like a DB-1 or ZB-1 type phase) separate compounds primarily by their boiling points.[2][3] This is a good starting point for general analysis.

  • Mid-polarity phases (e.g., 5% phenyl-dimethylpolysiloxane, like a DB-5ms or ZB-5ms) offer slightly different selectivity that can be crucial for resolving closely boiling isomers.[4]

For most applications, a column with a 0.25 mm internal diameter provides a good balance between efficiency and sample capacity.[5] For volatile compounds, a thicker stationary phase film (e.g., 1.0 µm) can increase retention and improve separation, potentially avoiding the need for sub-ambient oven temperatures.[3][5]

Q3: My baseline is noisy and drifting. What are the common causes?

Baseline instability is often due to impurities in the carrier gas, column bleed, or contamination in the GC system.[6][7]

  • Carrier Gas: Ensure high-purity carrier gas (Helium or Hydrogen) and check that gas purifiers and oxygen traps are functional.[6]

  • Column Bleed: This occurs when the stationary phase degrades at high temperatures.[8] Operate the column within its specified temperature limits. If bleed is excessive, the column may need to be conditioned or replaced.

  • Contamination: Contamination can originate from the sample, solvent, or system components like the septum or liner. Running a blank solvent injection can help diagnose this.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Peak tailing is a common issue where the back half of the peak is drawn out. Peak fronting, where the front is sloped, is often caused by column overload.[8]

Common Causes & Solutions for Peak Tailing
CauseSolutionCitation
Active Sites in Inlet/Column Active sites are exposed silanol (B1196071) groups that can interact with analytes. Perform inlet maintenance: replace the liner (use a deactivated liner), septum, and gold seal. Trim 10-20 cm from the front of the column to remove accumulated non-volatile residues or active sites.[9][10][11]
Improper Column Installation If the column is positioned too high or too low in the inlet or detector, it can create dead volume and turbulence. Re-install the column, ensuring correct insertion depth and clean, square cuts at the ends.[9][10]
Solvent/Phase Polarity Mismatch Injecting a polar solvent onto a non-polar column can cause poor analyte focusing. If possible, dissolve the o-butyltoluene standard in a non-polar solvent like hexane (B92381) or toluene.[6][9]
Low Inlet Temperature If the inlet temperature is too low, the sample may not vaporize quickly and homogeneously. For a volatile compound like o-butyltoluene, an inlet temperature of 250 °C is a typical starting point.[8]
Issue 2: Poor Resolution of Butyltoluene Isomers

Separating o-, m-, and p-butyltoluene can be challenging due to their similar boiling points.

Optimization Strategies for Isomer Separation
ParameterRecommended AdjustmentRationaleCitation
Oven Temperature Program Decrease the initial temperature and use a slower ramp rate (e.g., 2-5 °C/min).A slower ramp rate increases the interaction time of the analytes with the stationary phase, improving the separation of closely eluting compounds.[12]
Carrier Gas Flow Rate Optimize the linear velocity for the carrier gas (Helium ~30-40 cm/s).Operating at the optimal linear velocity maximizes column efficiency (resolution).[13]
Column Choice If using a non-polar column, consider a slightly more polar stationary phase (e.g., 5% phenyl) or a longer column (e.g., 60 m instead of 30 m).A different stationary phase can alter selectivity, while a longer column increases the total number of theoretical plates, enhancing resolution.[2][14]
Issue 3: Low Sensitivity or No Peak Detected

This issue can stem from problems with the injection, leaks in the system, or incorrect MS settings.

Troubleshooting Low Signal
CauseSolutionCitation
System Leaks Check for leaks at the injector (especially the septum), column fittings, and MS interface using an electronic leak detector. Leaks can prevent the sample from reaching the detector.[8][15]
Split Ratio Too High If using a split injection, the split ratio may be too high, sending most of the sample to the split vent instead of the column. Try reducing the split ratio (e.g., from 50:1 to 20:1) or use a splitless injection for trace analysis.[9]
Incorrect MS Parameters Ensure the mass spectrometer is in the correct acquisition mode (Scan or SIM) and that the mass range includes the target ions for o-butyltoluene (e.g., m/z 91, 119, 134). Check the ion source tuning.[16]
Syringe/Injection Issue The syringe could be clogged or not dispensing the correct volume. Check the syringe and consider running a standard of a different, reliable compound to verify injection performance.[8]
Issue 4: Ghost Peaks or Sample Carryover

Ghost peaks are unexpected peaks that appear in blank runs or subsequent sample analyses.

Troubleshooting Ghost Peaks
CauseSolutionCitation
Injector Contamination Residue from previous, more concentrated samples can build up in the liner or on the inlet seal. Replace the liner and septum. Bake out the injector at a high temperature (while not exceeding column limits).[8][11]
Sample Carryover The syringe may not be adequately cleaned between injections. Increase the number of solvent washes in the autosampler sequence.[7]
Contaminated Solvent/Gas A peak appearing in every run, including blanks, could indicate contamination in the wash solvent or carrier gas. Toluene is a common laboratory contaminant that can appear unexpectedly.[6][17]

Visualized Workflows and Logic Diagrams

TroubleshootingWorkflow cluster_start Start cluster_diagnose Diagnosis cluster_action Action cluster_end Resolution Start Problem Observed (e.g., Tailing Peak, No Signal) CheckChromatogram Analyze Chromatogram (All peaks or specific peaks affected?) Start->CheckChromatogram IsolateProblem Isolate System Component (Inlet, Column, or Detector?) CheckChromatogram->IsolateProblem Analyze symptoms MethodAdjust Adjust Method Parameters (Temp, Flow, Split Ratio) CheckChromatogram->MethodAdjust Method optimization needed InletMaint Perform Inlet Maintenance (Replace Liner, Septum, Seal) IsolateProblem->InletMaint Inlet issue suspected ColumnMaint Perform Column Maintenance (Trim Column, Condition) IsolateProblem->ColumnMaint Column issue suspected DetectorCheck Check Detector (Tune MS, Clean Source) IsolateProblem->DetectorCheck Detector issue suspected Verify Verify with Test Sample InletMaint->Verify ColumnMaint->Verify MethodAdjust->Verify DetectorCheck->Verify Resolved Problem Resolved Verify->Resolved Success NotResolved Problem Persists Verify->NotResolved Failure NotResolved->IsolateProblem Re-evaluate

Caption: General GC-MS troubleshooting workflow.

PeakTailingCauses cluster_problem Problem cluster_causes Potential Causes cluster_details Specific Issues Problem Peak Tailing Observed Cause1 Chemical Effects (Active Sites) Problem->Cause1 Cause2 Physical Effects (Flow Path Disruption) Problem->Cause2 Cause3 Methodological Issues Problem->Cause3 Detail1a Contaminated Liner Cause1->Detail1a Detail1b Column Degradation Cause1->Detail1b Detail2a Improper Column Installation Cause2->Detail2a Detail2b System Leaks Cause2->Detail2b Detail2c Dead Volume Cause2->Detail2c Detail3a Solvent Mismatch Cause3->Detail3a Detail3b Injection Speed Too Slow Cause3->Detail3b

Caption: Logical relationships for peak tailing causes.

ExperimentalWorkflow SamplePrep 1. Sample Preparation (Dilute o-butyltoluene in Hexane) GCSetup 2. GC-MS Setup (Install column, Leak Check) SamplePrep->GCSetup Injection 3. Injection (1 µL via Autosampler) GCSetup->Injection Separation 4. GC Separation (Temperature Program) Injection->Separation Ionization 5. Ionization & Fragmentation (EI Source) Separation->Ionization Detection 6. Mass Detection (Quadrupole Analyzer) Ionization->Detection DataAnalysis 7. Data Analysis (Integration & Library Search) Detection->DataAnalysis

Caption: Experimental workflow for o-butyltoluene analysis.

Detailed Experimental Protocol

Standard Method for GC-MS Analysis of o-Butyltoluene

This protocol provides a starting point for the analysis. Optimization may be required based on your specific instrument and analytical goals.

1. Sample Preparation

  • Prepare a stock solution of o-butyltoluene at 1000 µg/mL in a suitable non-polar solvent such as hexane or toluene.

  • Perform serial dilutions to create working standards at desired concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

  • If using an internal standard (e.g., deuterated toluene), spike it into all standards and samples at a constant concentration.

2. GC-MS Instrument Parameters

ParameterSettingRationale
GC System Agilent 8890 GC (or equivalent)N/A
Mass Spectrometer Agilent 5977 MS (or equivalent)N/A
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessProvides good inertness and low bleed, suitable for general MS analysis.[16]
Injection Mode Split (e.g., 20:1 ratio)Prevents column overloading for non-trace level analysis.
Injection Volume 1 µLStandard volume for capillary GC.
Inlet Temperature 250 °CEnsures rapid vaporization of the analyte.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas compatible with MS. Constant flow ensures stable retention times.
Oven Program Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 200 °C, Hold: 2 minA basic temperature program to elute the analyte and clean the column.
Transfer Line Temp 280 °CPrevents condensation of analytes before entering the MS.
MS Source Temp 230 °CStandard temperature for Electron Ionization (EI).
MS Quad Temp 150 °CStandard temperature for the quadrupole mass filter.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy for creating reproducible fragmentation patterns.
Acquisition Mode Full ScanTo acquire the full mass spectrum for identification.
Scan Range m/z 40 - 300Covers the expected molecular ion and fragments of o-butyltoluene.

3. Data Analysis

  • Integrate the total ion chromatogram (TIC) peak for o-butyltoluene.

  • Examine the mass spectrum of the peak.

  • Confirm the identity of o-butyltoluene by comparing the acquired mass spectrum to a reference library (e.g., NIST).

  • Quantify the analyte by creating a calibration curve from the peak areas of the prepared standards.

References

optimizing reaction conditions for the alkylation of toluene with 1-butene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the alkylation of toluene (B28343) with 1-butene (B85601). Our aim is to offer practical solutions to common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the alkylation of toluene with 1-butene, providing potential causes and actionable solutions.

1. Low Conversion of Toluene or 1-Butene

  • Question: My reaction shows low conversion of the starting materials. What are the likely causes and how can I improve the yield?

  • Answer: Low conversion can stem from several factors related to catalyst activity and reaction conditions.

    • Insufficient Catalyst Activity: The choice of catalyst is critical. Solid acid catalysts like zeolites (e.g., H-Beta, H-Y, H-ZSM-5) or traditional Lewis acids such as AlCl₃ are commonly employed. Ensure your catalyst is active and has not been deactivated. For zeolite catalysts, properties like the Si/Al ratio, acidity, and pore structure are crucial for performance.[1][2][3]

    • Suboptimal Reaction Temperature: Temperature significantly influences reaction rates. While higher temperatures can increase the rate of reaction, they can also lead to side reactions and catalyst deactivation. The optimal temperature is often a compromise between conversion and selectivity, typically in the range of 70-90°C for many zeolite-catalyzed reactions.[1] At very high temperatures, the reverse reaction (dealkylation) can also occur, reducing the net conversion.[4]

    • Inadequate Mixing: In heterogeneous catalysis, efficient mixing is essential to ensure proper contact between the reactants and the catalyst surface. If using a stirred reactor, ensure the stirring speed is sufficient to overcome mass transfer limitations.

2. Poor Selectivity towards Mono-alkylated Products (High Polyalkylation)

  • Question: I am observing a high proportion of di- and poly-alkylated products instead of the desired mono-alkylated toluene. How can I improve selectivity?

  • Answer: The formation of multiple alkylation products is a common issue in Friedel-Crafts alkylation because the initial product (alkylated toluene) is more reactive than the starting material (toluene).[5]

    • Reactant Ratio: The most effective way to minimize polyalkylation is to use a large excess of the aromatic compound (toluene) relative to the alkylating agent (1-butene).[5][6] A higher toluene-to-1-butene molar ratio increases the probability that 1-butene will react with toluene rather than the already alkylated product.

    • Catalyst Choice: The porous structure of certain zeolites can provide shape selectivity, favoring the formation of less bulky mono-alkylated products and hindering the formation of larger poly-alkylated molecules.

    • Temperature Control: Lower reaction temperatures generally favor mono-alkylation. High temperatures can promote further alkylation.

3. Catalyst Deactivation

  • Question: My catalyst activity decreases significantly over time. What is causing this deactivation and how can I mitigate it?

  • Answer: Catalyst deactivation is a major challenge, often caused by the deposition of carbonaceous materials, known as coke, on the catalyst surface.[1][7]

    • Coke Formation: Coke precursors can form from the polymerization of the olefin (1-butene) or from side reactions of the aromatic compounds.[7][8]

    • Mitigation Strategies:

      • Temperature and Pressure Optimization: Operating at optimal temperatures can reduce the rate of coke formation.

      • Catalyst Modification: Modifying zeolites, for instance by dealumination or desilication, can alter the acid site density and strength, which can in turn reduce coking.[1]

      • Reactor Design: Using a continuously stirred-tank reactor (CSTR) can help maintain a low concentration of the olefin, which can suppress oligomerization and subsequent coke formation.[8]

      • Regeneration: Deactivated catalysts can often be regenerated by carefully burning off the coke in a stream of air or oxygen at elevated temperatures.

4. Formation of Isomeric Products (Carbocation Rearrangement)

  • Question: I am obtaining a mixture of sec-butyltoluene isomers, and potentially other isomers. Why is this happening and can it be controlled?

  • Answer: The alkylation of toluene with 1-butene proceeds through a carbocation intermediate. This carbocation can undergo rearrangement to a more stable form, leading to a mixture of products.[6][9]

    • Mechanism: The reaction of 1-butene with an acid catalyst initially forms a secondary carbocation. This can then alkylate the toluene ring. However, this carbocation can also undergo hydride shifts to form other isomers.

    • Control: Controlling carbocation rearrangements is challenging. The choice of catalyst and reaction conditions can influence the product distribution. Catalysts with specific pore structures (shape-selective catalysts) can sometimes favor the formation of a particular isomer.

Data Presentation: Reaction Parameters

The following tables summarize key quantitative data for optimizing the alkylation of toluene with 1-butene.

Table 1: Effect of Temperature on Toluene Alkylation

Temperature (°C)Toluene:1-Butene Molar RatioCatalyst1-Butene Conversion (%)Mono-alkylated Toluene Selectivity (%)Reference
703:1H-Beta Zeolite~80High[1]
803:1H-Beta Zeolite>90Moderate[1]
903:1H-Beta Zeolite>95Lower (increased polyalkylation)[1]

Note: Specific conversion and selectivity values can vary based on the exact catalyst properties and other reaction conditions.

Table 2: Comparison of Catalysts for Toluene Alkylation

CatalystKey FeaturesAdvantagesDisadvantagesReference
H-Beta Zeolite Large pore, 3D structure, high acidityHigh activity, suitable for bulky moleculesProne to deactivation by coking[1][8]
H-Y Zeolite (FAU) Large pore, high acidityHigh activityCan be susceptible to deactivation[8]
H-ZSM-5 Medium pore, shape selectiveCan improve selectivity to specific isomersSmaller pores may limit diffusion of reactants/products
AlCl₃ Homogeneous Lewis acidHigh activityCorrosive, difficult to separate from product, disposal issues[10][11]

Experimental Protocols

General Protocol for Toluene Alkylation with 1-Butene using a Zeolite Catalyst

This protocol provides a general methodology. Specific parameters should be optimized for your particular setup and research goals.

  • Catalyst Activation:

    • Place the required amount of zeolite catalyst (e.g., H-Beta) in a calcination tube or oven.

    • Heat the catalyst under a flow of dry air or nitrogen.

    • A typical activation procedure involves heating to 150°C for 2 hours to remove adsorbed water.[1] For complete removal of organic templates from synthesis, higher temperatures (e.g., 550°C) are required, but for pre-reaction activation, a lower temperature is sufficient.

  • Reaction Setup:

    • Assemble a batch reactor (e.g., a three-necked round-bottom flask or a stainless-steel autoclave) equipped with a magnetic stirrer, condenser, and a temperature controller.

    • Charge the reactor with the activated catalyst and toluene.

    • Begin stirring to ensure a uniform slurry.

  • Reaction Execution:

    • Heat the reactor to the desired reaction temperature (e.g., 80°C).

    • Once the temperature is stable, introduce 1-butene at a controlled rate. For gaseous 1-butene, this can be done via a mass flow controller. For liquid 1-butene, it can be added via a syringe pump.

    • Maintain the desired toluene-to-1-butene molar ratio (e.g., 3:1).[1]

    • Run the reaction for the desired time (e.g., 2 hours).[1]

  • Reaction Quenching and Product Analysis:

    • After the reaction is complete, cool the reactor rapidly in an ice bath to quench the reaction.

    • Separate the catalyst from the liquid product mixture by filtration or centrifugation.

    • Analyze the liquid products using Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of reactants and the selectivity to various products.

Visualizations

Troubleshooting Workflow for Low Product Yield

low_yield_troubleshooting start Low Product Yield check_conversion Check Reactant Conversion start->check_conversion check_selectivity Check Product Selectivity start->check_selectivity low_conversion Low Conversion check_conversion->low_conversion poor_selectivity Poor Selectivity check_selectivity->poor_selectivity catalyst_issue Potential Catalyst Deactivation/Issue low_conversion->catalyst_issue Yes temp_issue Suboptimal Temperature low_conversion->temp_issue Yes mixing_issue Inadequate Mixing low_conversion->mixing_issue Yes polyalkylation High Polyalkylation Observed? poor_selectivity->polyalkylation Yes isomerization Undesired Isomers Formed? poor_selectivity->isomerization Yes check_catalyst Action: Check/Replace Catalyst catalyst_issue->check_catalyst increase_temp Action: Increase Temperature (cautiously) temp_issue->increase_temp increase_stirring Action: Increase Stirring Speed mixing_issue->increase_stirring increase_toluene_ratio Action: Increase Toluene:1-Butene Ratio polyalkylation->increase_toluene_ratio lower_temp Action: Lower Reaction Temperature polyalkylation->lower_temp change_catalyst Action: Consider Shape-Selective Catalyst isomerization->change_catalyst

Caption: A flowchart for troubleshooting low product yield.

Alkylation of Toluene with 1-Butene: Reaction Pathway

reaction_pathway Toluene Toluene Intermediate Carbocation Intermediate Toluene->Intermediate Electrophilic Attack Butene 1-Butene Catalyst Acid Catalyst (e.g., H-Zeolite) Butene->Catalyst + H+ Coke Coke Precursors -> Coke (Catalyst Deactivation) Butene->Coke Oligomerization Catalyst->Intermediate Monoalkylated Mono-sec-butyltoluene (Desired Product) Intermediate->Monoalkylated Polyalkylated Poly-sec-butyltoluene (Side Product) Intermediate->Polyalkylated Isomers Isomeric Products (Side Product) Intermediate->Isomers Rearrangement Monoalkylated->Intermediate + 1-Butene (further alkylation)

Caption: Key reaction pathways in toluene alkylation with 1-butene.

References

Technical Support Center: Catalyst Deactivation in 1-Butyl-2-Methylbenzene Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in the synthesis of 1-butyl-2-methylbenzene. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome challenges related to catalyst deactivation, a common issue in Friedel-Crafts alkylation reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My reaction shows very low conversion of toluene (B28343). What are the likely causes?

A1: Low toluene conversion is a common problem that can stem from several factors related to the catalyst, reagents, or reaction conditions. Here are the primary culprits and how to troubleshoot them:

  • Catalyst Deactivation: The most frequent cause is the deactivation of your solid acid catalyst, typically a zeolite like H-Beta or ZSM-5, due to coking.[1][2] Coke, which consists of heavy hydrocarbon deposits, blocks the catalyst's active sites and pores.

    • Solution: Regenerate the catalyst using the calcination protocol provided below. If the catalyst has undergone many cycles, its activity may not be fully recoverable, and replacement may be necessary.

  • Insufficient Catalyst Acidity: The strength and number of acid sites on your catalyst are crucial for the alkylation reaction.

    • Solution: Ensure your catalyst has a suitable Si/Al ratio. A lower Si/Al ratio generally corresponds to a higher concentration of acid sites.[3] However, excessively strong acid sites can sometimes promote side reactions and faster coking.

  • Moisture Contamination: Lewis acid catalysts and some solid acids are extremely sensitive to moisture, which can neutralize the active sites.

    • Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and reagents. Activate the catalyst in situ by heating it under an inert gas flow before starting the reaction.[4]

  • Sub-optimal Reaction Temperature: The reaction rate is highly dependent on temperature.

    • Solution: Gradually increase the reaction temperature. For toluene butylation, temperatures in the range of 120-180°C are often effective.[5] Monitor for the formation of side products at higher temperatures.

Issue 2: Poor Selectivity for this compound

Q2: I am getting a mixture of butyl-toluene isomers (ortho, meta, para) and/or polyalkylated products. How can I improve selectivity for the desired product?

A2: Controlling selectivity is a key challenge in Friedel-Crafts alkylation. Here’s how to address issues with isomerism and polyalkylation:

  • Isomer Control (Ortho vs. Meta vs. Para): The substitution pattern is influenced by the catalyst's pore structure and the reaction temperature. The methyl group on toluene is an ortho-, para-director.

    • Solution: Employ shape-selective catalysts like ZSM-5 or H-Beta zeolites. Their specific pore structures can sterically hinder the formation of bulkier isomers, favoring one over the others. Reaction temperature can also influence the isomer distribution; at higher temperatures, a thermodynamically controlled product mixture may be favored, which can sometimes increase the proportion of the meta isomer.[6][7]

  • Polyalkylation: The initial product, this compound, is more reactive than toluene itself because the butyl group is electron-donating, making the aromatic ring more susceptible to further alkylation.[8]

    • Solution 1: Use a Large Excess of Toluene: Increasing the molar ratio of toluene to the butylation agent (e.g., 1-butene (B85601) or 1-butanol) from 3:1 to 8:1 can statistically favor the alkylation of toluene over the already substituted product.[8][9]

    • Solution 2: Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can minimize the extent of secondary alkylation reactions.

Issue 3: Rapid Catalyst Deactivation

Q3: My catalyst loses activity much faster than expected. How can I extend its operational lifetime?

A3: Rapid deactivation is almost always due to accelerated coke formation. Several process parameters can be optimized to mitigate this:

  • High Olefin Concentration: A high local concentration of the butylation agent (1-butene) can lead to oligomerization and rapid coke formation.[1]

    • Solution: Maintain a high toluene-to-butene ratio in the feed. If using a flow reactor, consider a staged addition of the olefin.

  • Reaction Temperature: While higher temperatures increase the reaction rate, they also accelerate the side reactions that lead to coking.[9]

    • Solution: Find the optimal temperature that provides a good reaction rate without causing excessively rapid deactivation. This often involves a trade-off.

  • Feed Impurities: Contaminants in the toluene or butene feed, such as nitrogen or sulfur compounds, can act as poisons to the acid sites on the catalyst.

    • Solution: Use high-purity reactants. Consider passing the feeds through a guard bed to remove potential poisons before they reach the main reactor.

Data Presentation: Catalyst Performance in Toluene Alkylation

The following tables summarize quantitative data from various studies on toluene alkylation, providing a comparison of different catalysts and reaction conditions.

Table 1: Performance of Zeolite Catalysts in Toluene Alkylation

CatalystAlkylating AgentToluene/Alkene Molar RatioTemperature (°C)Toluene Conversion (%)para-Isomer Selectivity (%)Reference
Y-Zeolite1-Heptene8:190~96% (of alkene)~25% (2-heptyltoluene)[9]
H-ZSM-5Methanol**1:140052.8%~84% (Toluene+Xylene)[10][11]
H-Beta1-Heptene3:190Not SpecifiedNot Specified[2][12]
USY Zeolitetert-Butanol2:1Not SpecifiedNot SpecifiedHigh[13]

*1-Heptene is used as a representative olefin to indicate catalyst activity for alkylation. **Methanol alkylation serves as a proxy for general zeolite performance in C1 addition to an aromatic ring.

Experimental Protocols

Protocol 1: Liquid-Phase Synthesis of this compound

This protocol describes a typical batch reaction for the alkylation of toluene with 1-butanol (B46404) using an H-Beta zeolite catalyst.

Materials:

  • H-Beta Zeolite (Si/Al ratio ~25-40)

  • Toluene (anhydrous)

  • 1-Butanol (anhydrous)

  • Nitrogen gas (high purity)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Thermometer/thermocouple

  • Internal standard for GC analysis (e.g., n-dodecane)

Procedure:

  • Catalyst Activation: Place the desired amount of H-Beta zeolite catalyst (e.g., 0.25 g) into the three-neck flask. Heat the flask to 150-160°C under a slow stream of nitrogen for at least 2 hours to remove adsorbed water.[2][9]

  • Reaction Setup: Cool the flask to room temperature under nitrogen. Add anhydrous toluene (e.g., at a toluene:butanol molar ratio of 5:1) to the flask via a syringe.

  • Reaction Initiation: Begin vigorous stirring and heat the mixture to the desired reaction temperature (e.g., 140°C).

  • Reactant Addition: Slowly add anhydrous 1-butanol to the reaction mixture dropwise over 30 minutes.

  • Reaction Monitoring: Maintain the reaction at the set temperature for the desired duration (e.g., 4-8 hours). Monitor the progress of the reaction by periodically taking small aliquots, filtering out the catalyst, and analyzing the liquid by Gas Chromatography (GC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Separate the catalyst by filtration.

  • Analysis: Analyze the final product mixture using GC and GC-MS to determine conversion and selectivity. Use a pre-calibrated internal standard for quantification.

Protocol 2: Regeneration of Coked Zeolite Catalyst

This protocol describes the regeneration of a coked zeolite catalyst by calcination in air.

Materials:

  • Coked zeolite catalyst

  • Tube furnace with temperature controller

  • Quartz or ceramic tube

  • Air or a mixture of nitrogen and oxygen

Procedure:

  • Loading: Place the coked zeolite catalyst into the quartz tube within the furnace.

  • Purging: Start a flow of inert gas (nitrogen) through the tube to purge any residual hydrocarbons.

  • Drying: Slowly heat the furnace to 150°C and hold for 1 hour to remove physisorbed water and volatile organic compounds.

  • Controlled Oxidation: Gradually increase the furnace temperature to 500-550°C. Once the temperature is stable, slowly introduce a controlled flow of air or a lean oxygen/nitrogen mixture.[14][15] This slow introduction is crucial to prevent a rapid temperature increase (exotherm) from the combustion of coke, which could damage the zeolite structure.

  • Calcination: Hold the catalyst at the target temperature in the air flow for 3-5 hours to ensure complete removal of all carbonaceous deposits.[14][16]

  • Cooling: After calcination, switch the gas flow back to nitrogen and allow the catalyst to cool down to room temperature.

  • Storage: Store the regenerated catalyst in a desiccator to prevent re-adsorption of moisture.

Visualizations

Diagram 1: Reaction Pathway for Toluene Alkylation

G Toluene Toluene SigmaComplex σ-Complex (Arenium Ion) Toluene->SigmaComplex Electrophilic Attack Butanol 1-Butanol Carbocation Butyl Carbocation Butanol->Carbocation Protonation & Dehydration Catalyst1 H-Zeolite (Brønsted Acid Site) Catalyst1->Carbocation Carbocation->SigmaComplex Product This compound (and isomers) SigmaComplex->Product Deprotonation Catalyst2 H-Zeolite (Regenerated) SigmaComplex->Catalyst2 Polyalkylation Polyalkylated Byproducts Product->Polyalkylation Further Alkylation (Side Reaction)

Caption: Reaction mechanism for the zeolite-catalyzed alkylation of toluene with 1-butanol.

Diagram 2: Experimental Workflow for Catalyst Regeneration

G Start Start: Coked Catalyst Load Load Catalyst into Tube Furnace Start->Load Purge Purge with N₂ at Room Temp Load->Purge Dry Heat to 150°C in N₂ Flow Purge->Dry Ramp Ramp to 550°C in N₂ Flow Dry->Ramp Oxidize Introduce Air Flow, Hold for 3-5 hours Ramp->Oxidize Cool Cool to Room Temp in N₂ Flow Oxidize->Cool Store Store in Desiccator Cool->Store End End: Regenerated Catalyst Store->End

Caption: Step-by-step workflow for the regeneration of a coked zeolite catalyst via calcination.

Diagram 3: Troubleshooting Logic for Low Product Yield

G Problem Problem: Low Product Yield CheckCatalyst Is the catalyst active? Problem->CheckCatalyst CheckConditions Are reaction conditions optimal? CheckCatalyst->CheckConditions Yes Regenerate Action: Regenerate or replace catalyst. CheckCatalyst->Regenerate No CheckReagents Are reagents anhydrous? CheckConditions->CheckReagents Yes IncreaseTemp Action: Increase temperature. Increase reaction time. CheckConditions->IncreaseTemp No DryReagents Action: Use anhydrous reagents and solvents. Activate catalyst in-situ. CheckReagents->DryReagents No Success Yield Improved CheckReagents->Success Yes Regenerate->Success IncreaseTemp->Success DryReagents->Success

Caption: Decision-making workflow for troubleshooting low yield in toluene alkylation experiments.

References

Technical Support Center: Regioselective Synthesis of 1-butyl-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective synthesis of 1-butyl-2-methylbenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this synthetic challenge.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My Friedel-Crafts alkylation of toluene (B28343) with a butyl halide is giving low yields of the desired ortho-isomer and a mixture of other products. What is going wrong?

A1: This is a classic challenge with Friedel-Crafts alkylation. The primary issues are poor regioselectivity and potential side reactions.

  • Potential Cause 1: Lack of Regiocontrol. The methyl group on toluene is an ortho, para-director, and Friedel-Crafts alkylations often yield a mixture of isomers, with the para-product frequently favored due to reduced steric hindrance.[1][2]

    • Solution: Direct alkylation is not ideal for high ortho-selectivity. A more reliable method is a two-step Friedel-Crafts acylation followed by a reduction (e.g., Clemmensen or Wolff-Kishner). Acylation with butanoyl chloride or butanoic anhydride (B1165640) typically shows much higher para-selectivity, but it can be influenced by conditions. For ortho-selectivity, cross-coupling strategies are superior.

  • Potential Cause 2: Carbocation Rearrangement. Using 1-chlorobutane (B31608) or 1-butanol (B46404) can lead to the formation of a primary carbocation which rapidly rearranges to a more stable secondary carbocation. This results in the formation of sec-butylbenzene (B1681704) isomers instead of the desired n-butyl product.[3]

    • Solution: To prevent rearrangement, use the Friedel-Crafts acylation-reduction sequence. The acylium ion intermediate does not rearrange. First, acylate toluene with butanoyl chloride and a Lewis acid like AlCl₃ to form 2-methyl-1-butanoylbenzene (and the para-isomer), then reduce the ketone to yield the target molecule.[3]

  • Potential Cause 3: Polyalkylation. The product, this compound, is more activated towards electrophilic substitution than the starting material, toluene. This can lead to the addition of multiple butyl groups.[4]

    • Solution: Use a stoichiometric excess of toluene relative to the alkylating agent to increase the probability that the electrophile reacts with the starting material rather than the product.

Q2: I'm attempting a cross-coupling reaction (Suzuki or Kumada) to ensure ortho-selectivity, but the reaction is sluggish or fails. What are the common pitfalls?

A2: Cross-coupling reactions offer excellent regiocontrol but are sensitive to catalysts, reagents, and conditions.

  • Potential Cause 1: Inactive Catalyst. The palladium or nickel catalyst may not be in its active (0) oxidation state, or the chosen ligand may be inappropriate for the specific substrates.

    • Solution: Ensure the use of a reliable precatalyst and appropriate ligands. For Kumada coupling, phosphine-nickel complexes are effective.[5][6] For Suzuki coupling, various palladium catalysts with ligands like SPhos or PCy₃ can be used, often at room temperature.[7] The choice of base is also critical in Suzuki reactions to activate the boronic acid for transmetalation.[7][8]

  • Potential Cause 2: Poor Quality Grignard Reagent (Kumada Coupling). The Grignard reagent (e.g., butylmagnesium bromide) is highly reactive and sensitive to moisture and air. Its preparation from sterically hindered halides like 2-chlorotoluene (B165313) can also be difficult.[9][10]

    • Solution: Prepare the Grignard reagent under strictly anhydrous conditions using dry ether or THF.[10] For the coupling, it is generally more straightforward to react 2-halotoluene (e.g., 2-bromotoluene) with butylmagnesium bromide.[6]

  • Potential Cause 3: Protodeboronation (Suzuki Coupling). The boronic acid reagent can be unstable, especially under certain pH conditions, leading to the replacement of the boron group with a hydrogen atom.

    • Solution: Use potassium trifluoroborates or MIDA boronates, which are more stable than the corresponding boronic acids and release the active species slowly under the reaction conditions.[11] Ensure the chosen base and solvent system minimizes this side reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for the regioselective synthesis of this compound?

A1: There are two main strategic approaches:

  • Friedel-Crafts Acylation followed by Reduction: This indirect method avoids carbocation rearrangement of the butyl group. It involves reacting toluene with butanoyl chloride or anhydride to form an acylbenzene, which is then reduced to the final product. Regioselectivity can still be a challenge.[3]

  • Transition-Metal Catalyzed Cross-Coupling: This is the most effective method for ensuring high ortho-selectivity. Key examples include:

    • Kumada Coupling: Reacting a Grignard reagent (e.g., butylmagnesium bromide) with an aryl halide (e.g., 2-chlorotoluene or 2-bromotoluene) using a nickel or palladium catalyst.[6][12]

    • Suzuki Coupling: Reacting an arylboronic acid (e.g., 2-methylphenylboronic acid) with a butyl halide, or more commonly, butylboronic acid with an aryl halide (2-bromotoluene), using a palladium catalyst and a base.[8][11]

Q2: Which synthetic route offers the highest regioselectivity for the desired ortho-isomer?

A2: Transition-metal catalyzed cross-coupling reactions, such as Kumada or Suzuki coupling, offer the highest and most reliable regioselectivity.[6][11] Since the coupling occurs specifically at the carbon-halogen bond of the precursor (e.g., 2-bromotoluene), the formation of meta and para isomers is effectively eliminated.

Q3: Can I use zeolites or other solid acid catalysts for a direct Friedel-Crafts alkylation?

A3: While zeolites are used to promote shape-selectivity in Friedel-Crafts reactions, they are often designed to favor the formation of the sterically less hindered para-isomer.[1][13] For example, modifying Hβ zeolite can increase selectivity for 4-tert-butyltoluene (B18130) over other isomers.[13] Achieving high selectivity for the more sterically crowded ortho-isomer (this compound) with these catalysts is significantly more challenging and generally not a preferred industrial or laboratory method.

Data Presentation: Comparison of Synthetic Strategies

StrategyReagentsCatalyst/ConditionsRegioselectivityTypical YieldKey AdvantagesKey Disadvantages
Friedel-Crafts Alkylation Toluene, 1-ChlorobutaneAlCl₃, 0-25 °CLow (Mixture of o, m, p isomers)[2]VariableInexpensive reagentsPoor regioselectivity, polyalkylation, carbocation rearrangement.[1][3][4]
Friedel-Crafts Acylation + Reduction Toluene, Butanoyl Chloride; then Zn(Hg)/HCl1. AlCl₃; 2. ReductionModerate-High (Mainly para)GoodAvoids carbocation rearrangement.[3]Two-step process; regioselectivity favors para.
Kumada Coupling 2-Bromotoluene, Butylmagnesium BromideNiCl₂(dppp) or Pd catalystExcellent (ortho only)79-83% (for a similar system)[5]High regioselectivity, one-step coupling.[6]Requires moisture-sensitive Grignard reagent.[10]
Suzuki Coupling 2-Bromotoluene, Butylboronic AcidPd(PPh₃)₄, Base (e.g., K₂CO₃)Excellent (ortho only)Generally Good-ExcellentHigh regioselectivity, tolerant of many functional groups.[8]Boronic acids can be expensive or unstable.

Experimental Protocols

Protocol 1: Kumada Coupling of 2-Chlorotoluene with Butylmagnesium Bromide

This protocol is based on established procedures for nickel-catalyzed cross-coupling of Grignard reagents.[5]

Materials:

  • 2-Chlorotoluene

  • Magnesium turnings

  • 1-Bromobutane (B133212)

  • [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride [NiCl₂(dppp)]

  • Anhydrous diethyl ether or THF

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Anhydrous calcium chloride

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings. Add a solution of 1-bromobutane in anhydrous diethyl ether dropwise via a dropping funnel. If the reaction does not start, add a small crystal of iodine. Stir until the magnesium is consumed to form butylmagnesium bromide.

  • Coupling Reaction: To a separate flask under nitrogen, add 2-chlorotoluene and a catalytic amount of NiCl₂(dppp) in anhydrous diethyl ether.

  • Cool the flask in an ice bath and add the prepared butylmagnesium bromide solution dropwise with stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and then reflux for 3-20 hours, monitoring the reaction by GC.

  • Workup: Cool the reaction mixture and slowly quench by adding 1 M HCl. Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether. Combine the organic layers and wash successively with water, saturated NaHCO₃ solution, and water again.

  • Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent by rotary evaporation.

  • Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Protocol 2: Suzuki Coupling of 2-Bromotoluene with Butylboronic Acid

This protocol is a general procedure for palladium-catalyzed Suzuki-Miyaura coupling.[14]

Materials:

  • 2-Bromotoluene

  • n-Butylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene and Water (as solvents)

  • Ethyl acetate (B1210297)

  • Brine

Procedure:

  • Reaction Setup: To a round-bottom flask, add 2-bromotoluene, n-butylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Add the catalyst, Pd(PPh₃)₄ (1-5 mol %).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add degassed solvents, typically a mixture like toluene/water (e.g., 4:1 ratio).

  • Reaction: Heat the mixture to reflux (e.g., 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the layers in a separatory funnel. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica (B1680970) gel to yield pure this compound.

Visualizations

Friedel_Crafts_Acylation_Reduction Friedel-Crafts Acylation-Reduction Pathway cluster_acylation Acylation Step Toluene Toluene Acylium Butanoyl Cation (Acylium Ion) Toluene->Acylium Electrophilic Aromatic Substitution Reagents Butanoyl Chloride + AlCl₃ Reagents->Acylium Forms Electrophile Ketone 2-Methyl-4-butanoylbenzene (and ortho isomer) Reduction Reduction (e.g., Clemmensen) Product This compound (and para isomer) Ketone->Product Reduces Ketone to Alkane Reduction->Product

Caption: Friedel-Crafts acylation followed by reduction to avoid carbocation rearrangement.

Kumada_Coupling_Cycle Catalytic Cycle for Kumada Coupling Ni0 Ni(0)L₂ (Active Catalyst) NiII_Aryl Aryl-Ni(II)-X Complex Ni0->NiII_Aryl Oxidative Addition NiII_Alkyl Aryl-Ni(II)-Alkyl Complex NiII_Aryl->NiII_Alkyl Transmetalation NiII_Alkyl->Ni0 Product This compound NiII_Alkyl->Product Reductive Elimination Product->Ni0 ArylHalide 2-Chlorotoluene (Ar-X) ArylHalide->NiII_Aryl Grignard Butyl-MgBr (R-MgX) Grignard->NiII_Aryl

Caption: Catalytic cycle for the Ni-catalyzed Kumada cross-coupling reaction.

Suzuki_Workflow Experimental Workflow for Suzuki Coupling start Start setup Combine Reactants: 2-Bromotoluene, Butylboronic Acid, Base, Catalyst start->setup degas Evacuate & Backfill with Inert Gas (N₂/Ar) setup->degas solvent Add Degassed Solvents (Toluene/H₂O) degas->solvent react Heat to Reflux (12-24h) solvent->react monitor Monitor by TLC / GC-MS react->monitor monitor->react Incomplete workup Aqueous Workup & Extraction monitor->workup Complete purify Dry, Concentrate & Purify via Chromatography workup->purify product Obtain Pure Product: This compound purify->product

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.

References

resolving peak overlap in the NMR spectrum of 1-butyl-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering peak overlap in the NMR spectrum of 1-butyl-2-methylbenzene.

Frequently Asked Questions (FAQs)

Q1: Why is the aromatic region of the ¹H NMR spectrum for this compound so complex and prone to overlap?

A1: In this compound, an ortho-disubstituted benzene, the butyl and methyl groups electronically influence the four adjacent aromatic protons differently. This lack of symmetry means that all four aromatic protons are chemically non-equivalent, leading to distinct signals. These signals, typically appearing between δ 7.0-7.3 ppm, are often close in chemical shift. Furthermore, spin-spin coupling between adjacent protons (ortho-coupling, ³J ≈ 7-10 Hz) and non-adjacent protons (meta-coupling, ⁴J ≈ 2-3 Hz) splits these signals into complex multiplets (e.g., doublets of doublets, triplets of doublets), increasing the likelihood of signal overlap.

Q2: I see a broad, unresolved hump in the aromatic region of my spectrum. What are my immediate options to resolve this?

A2: An unresolved broad signal in the aromatic region suggests significant peak overlap. Immediate steps you can take include:

  • Re-running the sample with a higher number of scans: This can improve the signal-to-noise ratio and potentially reveal more of the fine structure within the multiplet.

  • Ensure proper shimming of the NMR magnet: Poor shimming can lead to broad peaks, exacerbating overlap. Re-shimming the instrument may improve resolution.

  • Varying the temperature: In some cases, temperature changes can subtly alter the chemical shifts and improve signal separation.

If these initial steps do not resolve the overlap, more advanced techniques described in the troubleshooting guide below will be necessary.

Q3: Can changing the NMR solvent really help resolve peak overlap?

A3: Yes, changing the solvent is a powerful and relatively simple method to resolve peak overlap. This phenomenon is known as Aromatic Solvent Induced Shift (ASIS).[1] Switching from a standard solvent like chloroform-d (B32938) (CDCl₃) to an aromatic solvent like benzene-d₆ (C₆D₆) can alter the chemical shifts of your protons.[1] The aromatic solvent molecules will associate with the solute, inducing changes in the local magnetic environment and shifting the proton signals, often resolving the overlap.[1][2]

Q4: What are Lanthanide Shift Reagents and are they suitable for my compound?

A4: Lanthanide Shift Reagents (LSRs) are paramagnetic complexes that can be added to an NMR sample to induce large changes in the chemical shifts of the analyte's protons.[3][4][5][6] The magnitude of this shift is dependent on the distance of the proton from the site where the LSR coordinates with the molecule.[4] For this compound, which lacks a strongly coordinating functional group (like a hydroxyl or amine), the effectiveness of traditional LSRs may be limited as they rely on Lewis acid-base interactions.[6] While they can simplify complex spectra, they can also cause significant line broadening, which might counteract the benefits.[6]

Troubleshooting Guide: Resolving Aromatic Peak Overlap in this compound

This guide provides a systematic approach to resolving peak overlap in the aromatic region of this compound.

Problem: Overlapping Multiplets in the Aromatic Region

The ¹H NMR spectrum of this compound is expected to show four distinct multiplets in the aromatic region. Due to their similar chemical environments, these signals can overlap, making assignment difficult.

Solution Workflow

The following diagram outlines a logical workflow for troubleshooting and resolving peak overlap.

G cluster_0 start Start: Overlapping Aromatic Signals acq_params Step 1: Optimize Acquisition - Increase scans - Re-shim magnet start->acq_params solvent Step 2: Change Solvent (e.g., CDCl3 to C6D6) acq_params->solvent Overlap Persists analysis Analysis Complete: Resolved & Assigned Signals acq_params->analysis Signals Resolved cosy Step 3: 2D NMR (COSY) - Identify J-coupling correlations solvent->cosy Overlap Persists solvent->analysis Signals Resolved advanced Step 4: Advanced Techniques - HSQC/HMBC for C-H correlation - Consider higher field NMR cosy->advanced Ambiguity Remains cosy->analysis Signals Resolved advanced->analysis

Caption: A workflow for resolving NMR peak overlap.

Quantitative Data Summary
Proton AssignmentPredicted Chemical Shift (δ) in CDCl₃ (ppm)Expected Shift Change in C₆D₆
H-3~7.15Upfield shift
H-4~7.20Upfield shift
H-5~7.10Upfield shift
H-6~7.05Upfield shift
-CH₂- (benzylic)~2.60Minimal change
-CH₃ (ring)~2.30Minimal change
Butyl Chain Protons0.9 - 1.6Minimal change

Note: These are estimated values. Actual chemical shifts may vary based on experimental conditions.

Experimental Protocols

Key Experiment: 2D Correlation Spectroscopy (COSY)

The COSY experiment is one of the most powerful and commonly used 2D NMR techniques for identifying proton-proton couplings, making it ideal for resolving overlapping aromatic signals.[7][8][9]

Objective: To establish connectivity between J-coupled protons in the aromatic region of this compound.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

    • Ensure the sample is homogeneous and free of particulate matter.

  • Instrument Setup:

    • Use a standard 1D ¹H NMR spectrum to determine the spectral width. Ensure the window encompasses all proton signals (typically 0-10 ppm).

    • Lock and shim the instrument to achieve optimal magnetic field homogeneity.

  • COSY Experiment Acquisition:

    • Load a standard COSY pulse sequence program (e.g., cosygpqf on Bruker instruments).

    • Set the spectral width in both dimensions (F1 and F2) to be identical to the ¹H spectrum.

    • The number of increments in the F1 dimension will determine the resolution in that dimension. A value of 256 or 512 is typically sufficient for routine analysis.

    • Set the number of scans per increment (typically 2, 4, or 8) to achieve an adequate signal-to-noise ratio.

    • The total experiment time will depend on the number of increments and scans.

  • Data Processing and Interpretation:

    • After acquisition, the data is Fourier transformed in both dimensions.

    • The resulting 2D spectrum will have the 1D ¹H spectrum along the diagonal.

    • Cross-peaks , which appear off the diagonal, are the key pieces of information. A cross-peak at the intersection of two different chemical shifts (δ₁, δ₂) indicates that the protons at δ₁ and δ₂ are J-coupled.

    • For this compound, you would expect to see cross-peaks connecting adjacent aromatic protons (e.g., H-3 with H-4, H-4 with H-5, H-5 with H-6). This allows for unambiguous assignment of the proton spin system, even if the diagonal peaks are overlapped.

The following diagram illustrates the expected COSY correlations for the aromatic protons.

Caption: J-coupling network in this compound.

References

improving the stability of 1-butyl-2-methylbenzene during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for improving the storage stability of 1-butyl-2-methylbenzene. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual diagrams to address common stability issues.

Troubleshooting Guide

Q1: I have observed a yellowing of my this compound sample during storage. What is the likely cause?

A1: The yellowing of your sample is a common indicator of degradation, specifically oxidation. This compound, like other alkylbenzenes, is susceptible to autoxidation, a free-radical chain reaction involving atmospheric oxygen. This process is often initiated by exposure to light (photo-oxidation) or elevated temperatures. The benzylic position of the butyl group is particularly prone to oxidation, leading to the formation of chromophoric (color-producing) degradation products.

Q2: My analysis shows the presence of new impurities in my stored this compound. How can I identify them?

A2: The primary degradation products of this compound are typically oxygenated species. The most common impurities you are likely to encounter are hydroperoxides, alcohols, and ketones formed at the benzylic position of the butyl group. Further oxidation can lead to the formation of carboxylic acids.

To identify these impurities, we recommend using Gas Chromatography-Mass Spectrometry (GC-MS). This technique can separate the components of your sample and provide mass spectra that help in the structural elucidation of the degradation products. A detailed protocol for GC-MS analysis is provided in the "Experimental Protocols" section.

Q3: I suspect my this compound is degrading, but I don't see any visual changes. How can I confirm this?

A3: Degradation can occur before visible changes like yellowing become apparent. To confirm degradation, you can use analytical techniques to quantify the purity of your sample and detect the presence of early-stage degradation products.

  • Gas Chromatography (GC-FID): A GC with a Flame Ionization Detector can be used to determine the purity of your sample by comparing the peak area of this compound to the total peak area of all components. A decrease in the main peak area over time indicates degradation.

  • Peroxide Value Titration: The initial products of autoxidation are hydroperoxides. Their presence can be detected and quantified using standard iodometric titration methods to determine the peroxide value of your sample. An increase in the peroxide value is a clear indication of ongoing oxidation.

  • GC-MS: As mentioned previously, GC-MS is a powerful tool for identifying and quantifying specific degradation products, even at low concentrations.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound?

A1: The stability of this compound is primarily affected by:

  • Oxygen: Autoxidation is a key degradation pathway and requires the presence of oxygen.

  • Temperature: Higher temperatures accelerate the rate of oxidation reactions.

  • Light: UV light can initiate photo-oxidation by generating free radicals.

  • Presence of Metal Ions: Certain metal ions can catalyze oxidation reactions.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a tightly sealed container in a cool, dark, and well-ventilated area. It is also advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to minimize its exposure to oxygen.

Q3: How can I prevent the degradation of this compound during storage?

A3: In addition to proper storage conditions, the use of an antioxidant is highly recommended. Phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), are effective at inhibiting the autoxidation of hydrocarbons. BHT works by scavenging free radicals, thereby interrupting the chain reaction of oxidation.[1]

Q4: What concentration of BHT should I use?

A4: The optimal concentration of BHT can vary depending on the storage conditions and the desired shelf life. A typical starting concentration for stabilizing hydrocarbons is in the range of 0.01% to 0.1% (w/w). It is recommended to perform a small-scale stability study to determine the most effective concentration for your specific application. A protocol for evaluating antioxidant effectiveness is provided below.

Data Presentation

Table 1: Summary of Factors Affecting this compound Stability and Expected Degradation Products

FactorEffect on StabilityPrimary Degradation Products
Elevated Temperature Accelerates oxidation rate1-(2-methylphenyl)butan-1-one, 1-(2-methylphenyl)butan-1-ol, 2-methylbenzoic acid
UV Light Exposure Initiates photo-oxidation1-(2-methylphenyl)butan-1-one, 1-(2-methylphenyl)butan-1-ol, 2-methylbenzoic acid
Oxygen Exposure Promotes autoxidation1-(2-methylphenyl)butan-1-hydroperoxide, 1-(2-methylphenyl)butan-1-one, 1-(2-methylphenyl)butan-1-ol
Inert Atmosphere Significantly improves stabilityMinimal degradation
Antioxidant (e.g., BHT) Inhibits autoxidationSignificantly reduced levels of oxidation products

Table 2: Properties of Butylated Hydroxytoluene (BHT)

PropertyValue
Chemical Name 2,6-di-tert-butyl-4-methylphenol
Molar Mass 220.35 g/mol
Appearance White to yellowish crystalline solid
Mechanism of Action Free radical scavenger
Typical Concentration 0.01 - 0.1% (w/w)

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound

This protocol is designed to assess the stability of this compound under accelerated conditions to predict its long-term stability.

1. Materials:

  • This compound

  • Amber glass vials with screw caps

  • Oven capable of maintaining a constant temperature (e.g., 40°C, 60°C)

  • UV light chamber (optional)

  • Inert gas (Nitrogen or Argon)

  • Antioxidant (e.g., BHT)

2. Procedure:

  • Prepare several sets of samples of this compound in amber glass vials.

  • For samples to be stabilized, add the desired concentration of BHT (e.g., 0.01%, 0.05%, 0.1% w/w) and mix thoroughly.

  • For samples to be stored under an inert atmosphere, purge the vials with nitrogen or argon before sealing.

  • Prepare control samples with no antioxidant and under a normal atmosphere.

  • Place the vials in the oven at the selected accelerated temperature (e.g., 40°C).

  • If conducting a photo-stability study, place a parallel set of samples in a UV light chamber at a controlled temperature.

  • At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove a vial from each set for analysis.

  • Analyze the samples for purity and the presence of degradation products using the GC-MS protocol below.

Protocol 2: GC-MS Analysis of this compound and its Degradation Products

This protocol outlines a general method for the separation and identification of this compound and its primary oxidation products.

1. Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: 40-400 m/z.

2. Sample Preparation:

  • Dilute the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or hexane) to a final concentration of approximately 1 mg/mL.

  • Transfer the diluted sample to a GC vial.

3. Data Analysis:

  • Identify this compound based on its retention time and mass spectrum.

  • Search for peaks corresponding to potential degradation products. Expected mass fragments for primary oxidation products include those corresponding to the loss of alkyl fragments and the presence of oxygen atoms.

  • Quantify the degradation by comparing the peak area of this compound to the total peak area or by using an internal standard.

Mandatory Visualization

Autoxidation_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination RH This compound R_dot Benzylic Radical RH->R_dot Initiator Heat, Light Initiator->RH H abstraction ROO_dot Peroxy Radical R_dot->ROO_dot + O2 R_dot_prop Benzylic Radical O2 Oxygen (O2) ROOH Hydroperoxide ROO_dot->ROOH + RH ROO_dot_term Peroxy Radical ROOH->R_dot_prop R_dot_term Benzylic Radical RH_prop This compound Non_radical Non-radical Products ROO_dot_term->Non_radical R_dot_term->Non_radical

Caption: Autoxidation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_aging Accelerated Aging cluster_analysis Analysis at Time Points (0, 1, 2, 4, 8, 12 weeks) cluster_results Data Evaluation Start Start: this compound Sample Add_BHT Add BHT (0%, 0.01%, 0.05%, 0.1%) Start->Add_BHT Inert_Atmosphere Purge with N2/Ar (optional) Add_BHT->Inert_Atmosphere Seal_Vials Seal in Amber Vials Inert_Atmosphere->Seal_Vials Incubate Incubate at Elevated Temperature (e.g., 40°C) Seal_Vials->Incubate UV_Exposure Expose to UV Light (optional) Seal_Vials->UV_Exposure Sample Take Sample Incubate->Sample UV_Exposure->Sample Dilute Dilute Sample Sample->Dilute GCMS GC-MS Analysis Dilute->GCMS Purity Determine Purity vs. Time GCMS->Purity Degradation Identify Degradation Products GCMS->Degradation Compare Compare Stability of Different Conditions Purity->Compare Degradation->Compare End End: Stability Profile Determined Compare->End

Caption: Workflow for accelerated stability testing.

Troubleshooting_Logic Issue Stability Issue Observed (e.g., yellowing, new peaks in GC) Check_Storage Review Storage Conditions Issue->Check_Storage Improper_Storage Improper Storage: - Exposed to Light/Heat/Oxygen Check_Storage->Improper_Storage No Proper_Storage Proper Storage Conditions Met Check_Storage->Proper_Storage Yes Solution_Storage Solution: - Store in cool, dark place - Use amber, sealed vials - Consider inert atmosphere Improper_Storage->Solution_Storage Check_Antioxidant Is an Antioxidant Used? Proper_Storage->Check_Antioxidant No_Antioxidant No Check_Antioxidant->No_Antioxidant No Yes_Antioxidant Yes Check_Antioxidant->Yes_Antioxidant Yes Solution_Antioxidant Solution: - Add BHT (0.01-0.1%) - Perform stability study to optimize concentration No_Antioxidant->Solution_Antioxidant Check_Concentration Is BHT Concentration Optimal? Yes_Antioxidant->Check_Concentration Low_Concentration Potentially too low Check_Concentration->Low_Concentration No Optimal_Concentration Concentration is likely sufficient Check_Concentration->Optimal_Concentration Yes Solution_Concentration Solution: - Increase BHT concentration - Re-evaluate stability Low_Concentration->Solution_Concentration Further_Investigation Consider other factors: - Contamination - Incompatible container material Optimal_Concentration->Further_Investigation

Caption: Troubleshooting logic for stability issues.

References

methods for removing impurities from commercial 1-butyl-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 1-butyl-2-methylbenzene. Here, you will find detailed methods for removing common impurities and ensuring the high purity required for your applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Commercial this compound, also known as 2-butyltoluene, is typically synthesized via Friedel-Crafts alkylation of toluene (B28343) with a butene isomer or butyl halide. The primary impurities are often positional isomers and other alkylated species. These can include:

  • Positional Isomers: 1-butyl-3-methylbenzene (m-butyltoluene) and 1-butyl-4-methylbenzene (p-butyltoluene).

  • Other Butyl Isomers: Isomers with different butyl group structures, such as sec-butyl and tert-butyl toluene.

  • Polyalkylated Products: Di- and tri-butylated toluenes can form as by-products of the alkylation reaction.

  • Unreacted Starting Materials: Residual toluene or butene may be present.

  • Catalyst Residues: Traces of the Lewis acid catalyst used in the synthesis, such as aluminum chloride (AlCl₃), may remain.[1][2]

Q2: What are the boiling points of the butylmethylbenzene isomers?

A2: The boiling points of the butylmethylbenzene isomers are very close, which makes separation by distillation challenging.

CompoundBoiling Point (°C) at 760 mmHg
This compound (ortho)191.2
1-butyl-3-methylbenzene (meta)190.1
1-butyl-4-methylbenzene (para)192.8

Note: These values are approximate and may vary slightly based on the data source.

Q3: Which purification method is best for removing isomeric impurities?

A3: The choice of purification method depends on the desired purity and the scale of the purification.

  • Fractional Distillation: This is a suitable method for large-scale purification, but due to the close boiling points of the isomers, a highly efficient fractional distillation column is required.[3]

  • Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, especially on a smaller scale, preparative HPLC is the most effective method.[4]

  • Liquid-Liquid Extraction: This technique is primarily used to remove polar impurities, such as residual catalysts or acidic/basic by-products, rather than for separating the nonpolar isomers themselves.[5]

Troubleshooting Guides

Fractional Distillation

Issue: Poor separation of isomers.

Possible Causes & Solutions:

CauseSolution
Insufficient Column Efficiency Use a longer fractionating column or a column with a more efficient packing material (e.g., structured packing) to increase the number of theoretical plates.[3]
Incorrect Reflux Ratio For close-boiling compounds, a higher reflux ratio is necessary to improve separation. Start with a high reflux ratio and gradually decrease it to optimize separation and throughput.
Unstable Heating Use a stable heat source and ensure the distillation flask is properly insulated to maintain a constant boiling rate. Fluctuations in heat can disrupt the equilibrium in the column.
Flooding of the Column This occurs when the vapor flow rate is too high, preventing the liquid from flowing down the column. Reduce the heating rate to decrease the boil-up rate.
Preparative High-Performance Liquid Chromatography (HPLC)

Issue: Co-elution or poor resolution of isomeric peaks.

Possible Causes & Solutions:

CauseSolution
Inappropriate Stationary Phase For nonpolar, aromatic isomers, a standard C18 column may not provide sufficient selectivity. Consider using a phenyl-based stationary phase to enhance separation through π-π interactions.[6]
Suboptimal Mobile Phase The choice of organic modifier in a reversed-phase system can significantly impact selectivity. If using acetonitrile (B52724), try switching to methanol (B129727) or a mixture of the two. Fine-tune the mobile phase composition to maximize the resolution between the isomeric peaks.
Column Overload Injecting too much sample can lead to broad, overlapping peaks. Reduce the injection volume or the concentration of the sample.
Flow Rate is Too High A lower flow rate can sometimes improve resolution, although it will increase the run time.
Liquid-Liquid Extraction

Issue: Incomplete removal of catalyst residues.

Possible Causes & Solutions:

CauseSolution
Insufficient Washing Perform multiple extractions with an appropriate aqueous solution. For removing Lewis acid catalysts like AlCl₃, washing with dilute hydrochloric acid followed by water and then a sodium bicarbonate solution can be effective.[5][7]
Emulsion Formation Vigorous shaking can lead to the formation of an emulsion, making phase separation difficult. Gently invert the separatory funnel instead of shaking it vigorously. If an emulsion does form, adding a small amount of brine (saturated NaCl solution) can help to break it.
Incorrect pH of Aqueous Phase Ensure the pH of the aqueous wash is appropriate for the impurity being removed. Acidic washes are for basic impurities, and basic washes are for acidic impurities.

Experimental Protocols

Fractional Distillation for Isomer Enrichment

This protocol aims to enrich the desired this compound from a mixture containing its meta and para isomers.

Apparatus:

  • Round-bottom flask

  • Heating mantle with a stirrer

  • Fractionating column (e.g., Vigreux or packed column with at least 20 theoretical plates)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

  • Place the crude this compound mixture into the round-bottom flask along with a magnetic stir bar.

  • Begin heating the flask gently while stirring.

  • As the mixture begins to boil, observe the vapor rising through the fractionating column.

  • Carefully control the heating to maintain a slow and steady distillation rate. A high reflux ratio should be maintained by insulating the column.

  • Monitor the temperature at the distillation head. The first fraction will be enriched in the lowest boiling isomer (1-butyl-3-methylbenzene).

  • Collect fractions in separate receiving flasks based on the temperature plateaus observed. The fraction collected at the boiling point of this compound will be enriched in the desired product.

  • Analyze the collected fractions by GC-MS to determine their composition.

Preparative HPLC for High-Purity Isomer Separation

This protocol provides a starting point for the separation of butylmethylbenzene isomers using preparative reversed-phase HPLC.

Apparatus:

  • Preparative HPLC system with a UV detector

  • Preparative column (e.g., Phenyl-Hexyl column, 250 x 21.2 mm, 5 µm particle size)

  • Sample injector

  • Fraction collector

Parameters:

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 85:15 v/v). The optimal ratio should be determined experimentally.

  • Flow Rate: 20 mL/min (this will vary depending on the column dimensions).

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the crude this compound in the mobile phase.

Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Perform a small analytical injection to determine the retention times of the different isomers.

  • Based on the analytical run, set up the fraction collector to collect the peaks corresponding to each isomer.

  • Inject the preparative sample.

  • Collect the fractions as they elute from the column.

  • Analyze the purity of the collected fractions using analytical HPLC or GC-MS.

Liquid-Liquid Extraction for Catalyst Removal

This protocol is for the removal of residual aluminum chloride catalyst from a crude this compound product.

Apparatus:

  • Separatory funnel

  • Beakers

  • Erlenmeyer flask

Reagents:

  • Crude this compound

  • Diethyl ether (or another suitable organic solvent)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the crude product in diethyl ether in a separatory funnel.

  • Add 1 M HCl to the separatory funnel, gently shake, and allow the layers to separate. Drain the aqueous layer.[5]

  • Repeat the wash with 1 M HCl.

  • Wash the organic layer with water and drain the aqueous layer.

  • Wash the organic layer with saturated NaHCO₃ solution to neutralize any remaining acid.

  • Wash the organic layer with brine to remove excess water.

  • Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and remove the solvent by rotary evaporation to obtain the catalyst-free product.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification Toluene Toluene Alkylation Friedel-Crafts Alkylation Toluene->Alkylation Butene Butene/Butyl Halide Butene->Alkylation Catalyst AlCl3 Catalyst Catalyst->Alkylation Crude_Product Crude this compound Alkylation->Crude_Product LLE Liquid-Liquid Extraction (Catalyst Removal) Crude_Product->LLE Distillation Fractional Distillation (Isomer Enrichment) LLE->Distillation Prep_HPLC Preparative HPLC (High Purity Separation) Distillation->Prep_HPLC Pure_Product Pure this compound Prep_HPLC->Pure_Product Fractional_Distillation_Troubleshooting Problem Poor Isomer Separation Cause1 Insufficient Column Efficiency Problem->Cause1 Cause2 Incorrect Reflux Ratio Problem->Cause2 Cause3 Unstable Heating Problem->Cause3 Solution1 Increase Column Length/Efficiency Cause1->Solution1 Solution2 Increase Reflux Ratio Cause2->Solution2 Solution3 Stabilize Heat Source Cause3->Solution3 HPLC_Troubleshooting Problem Co-elution of Isomers Cause1 Suboptimal Stationary Phase Problem->Cause1 Cause2 Mobile Phase Not Selective Problem->Cause2 Cause3 Column Overload Problem->Cause3 Solution1 Use Phenyl-based Column Cause1->Solution1 Solution2 Change Organic Modifier (e.g., MeOH) Cause2->Solution2 Solution3 Reduce Injection Volume/Concentration Cause3->Solution3

References

Technical Support Center: Optimizing the Workup for 1-Butyl-2-Methylbenzene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 1-butyl-2-methylbenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the workup procedure for this specific synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound, and how do their workups differ?

A1: The two primary routes are Friedel-Crafts alkylation of toluene (B28343) with a butylating agent and the Grignard reaction between a 2-methylphenylmagnesium halide and a butyl halide.

  • Friedel-Crafts Workup: This typically involves quenching the reaction with ice-cold water or dilute acid to decompose the Lewis acid catalyst (e.g., AlCl₃). This is a highly exothermic process that requires careful control. Subsequent steps include separation of the organic layer, washing with a basic solution (like sodium bicarbonate) to neutralize residual acids, followed by washing with brine, drying, and purification.[1]

  • Grignard Workup: The workup for a Grignard reaction involves quenching the reaction mixture, often with a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid, to hydrolyze the magnesium alkoxide intermediate and dissolve magnesium salts.[2] This is followed by extraction with an organic solvent, washing of the organic phase, drying, and purification.

Q2: What are the common isomeric impurities I can expect, and how can I minimize them?

A2: In the Friedel-Crafts alkylation of toluene, you can expect the formation of ortho-, meta-, and para-butyltoluene isomers. The methyl group in toluene is an ortho-, para-director.[1] However, the bulky butyl group can lead to a mixture of isomers.[3] The isomer distribution is influenced by reaction temperature and the catalyst used.[4] To favor the ortho product (this compound), kinetic control (lower reaction temperatures) is generally preferred.[4] Using a large excess of toluene can also help to minimize polyalkylation, which is the addition of more than one butyl group to the toluene ring.

Q3: Emulsion formation is a recurring problem during my extraction. What are the best practices to prevent or break emulsions?

A3: Emulsion formation is common, especially when there are surfactant-like byproducts or fine particulates in the reaction mixture. To address this:

  • Prevention: Add the wash solutions gently without vigorous shaking. Instead, gently invert the separatory funnel several times.

  • Breaking Emulsions:

    • Add a saturated solution of sodium chloride (brine), which increases the ionic strength of the aqueous layer and helps to break the emulsion.

    • Add a small amount of a different organic solvent with a different density.

    • For persistent emulsions, filtration through a pad of Celite or glass wool can be effective.

    • Gentle warming or cooling of the separatory funnel can also help.

Q4: What are the most effective methods for purifying the final this compound product?

A4: The most common and effective method for purifying this compound is fractional distillation.[5] Since the boiling points of the ortho, meta, and para isomers are often close, a distillation column with high theoretical plates is recommended for efficient separation. For small-scale purifications or for removing non-volatile impurities, column chromatography on silica (B1680970) gel can also be employed.

Troubleshooting Guides

Friedel-Crafts Alkylation Workup
Issue Potential Cause Troubleshooting Steps
Low Yield 1. Incomplete reaction. 2. Loss of product during workup. 3. Deactivated catalyst.1. Monitor the reaction by GC or TLC to ensure completion before quenching. 2. Ensure proper phase separation during extractions; re-extract the aqueous layer if necessary. 3. Use fresh, anhydrous Lewis acid catalyst.
Presence of Multiple Isomers Reaction conditions favoring a mixture of ortho, meta, and para isomers.1. Conduct the reaction at a lower temperature (e.g., 0-5 °C) to favor the kinetically controlled ortho-product.[1] 2. Experiment with different Lewis acid catalysts.
Polyalkylation Products Observed The mono-alkylated product is more reactive than the starting material (toluene).Use a significant molar excess of toluene to the butylating agent (e.g., 5-10 equivalents).[3]
Dark, Tarry Residue After Quenching Reaction temperature was too high, leading to side reactions and polymerization.1. Maintain a low temperature during the reaction. 2. Add the quenching solution slowly to the reaction mixture while cooling in an ice bath.
Product Contaminated with Aluminum Salts Incomplete hydrolysis and removal of the Lewis acid catalyst.1. After quenching, add dilute HCl to dissolve any precipitated aluminum hydroxides. 2. Wash the organic layer thoroughly with water.
Grignard Reaction Workup
Issue Potential Cause Troubleshooting Steps
Low Yield of this compound 1. Grignard reagent did not form successfully (due to moisture). 2. Incomplete reaction with the butyl halide. 3. Loss of product during workup.1. Ensure all glassware is flame-dried or oven-dried, and all solvents are anhydrous.[6] 2. Monitor the reaction by GC or TLC. 3. Perform multiple extractions of the aqueous layer.
Presence of Biphenyl Impurity Coupling of the Grignard reagent with unreacted 2-bromotoluene (B146081).This is a common side product. Purification by fractional distillation is the most effective removal method.
Formation of a Gelatinous Precipitate During Quenching Precipitation of magnesium salts.1. Add the quenching solution (e.g., saturated NH₄Cl or dilute HCl) slowly with vigorous stirring. 2. If a precipitate persists, add more of the acidic quenching solution until it dissolves.
Product is Contaminated with Unreacted Starting Material Incomplete reaction.1. Ensure the Grignard reagent was added in the correct stoichiometric amount. 2. Increase the reaction time or temperature (with caution). 3. Purify the product via fractional distillation.

Quantitative Data

Table 1: Influence of Reaction Temperature on Isomer Distribution in the Friedel-Crafts Alkylation of Toluene. [4]

Temperature (°C)% Ortho Isomer% Meta Isomer% Para Isomer
0541729
2536928

Table 2: Physical Properties of Butyltoluene Isomers.

CompoundBoiling Point (°C)
o-sec-butyltolueneNot Available
Data for related isomers:
p-tert-butyltoluene192.8
m-tert-butyltoluene190-191
o-tert-butyltoluene187-188

Experimental Protocols

Friedel-Crafts Alkylation of Toluene with 1-Bromobutane (B133212)

Materials:

  • Toluene (anhydrous)

  • 1-Bromobutane

  • Aluminum chloride (anhydrous)

  • Ice

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Dry diethyl ether

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap.

  • Charge the flask with a 5-fold molar excess of anhydrous toluene and cool to 0-5 °C in an ice bath.

  • Slowly add anhydrous aluminum chloride (0.3 equivalents relative to 1-bromobutane) to the stirred toluene.

  • Add 1-bromobutane (1 equivalent) dropwise from the dropping funnel over 1-2 hours, maintaining the temperature between 0-5 °C.

  • After the addition, stir the reaction at 0-5 °C for an additional 2-4 hours. Monitor the reaction progress by GC-MS.

  • Workup: a. Carefully pour the cold reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. b. Transfer the mixture to a separatory funnel and separate the organic layer. c. Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess toluene by rotary evaporation.

  • Purification: Purify the crude product by fractional distillation under reduced pressure.

Grignard Reaction of 2-Methylphenylmagnesium Bromide with 1-Bromobutane

Materials:

  • 2-Bromotoluene

  • Magnesium turnings

  • Anhydrous diethyl ether

  • 1-Bromobutane

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

  • Add a small amount of anhydrous diethyl ether to cover the magnesium.

  • Add a solution of 2-bromotoluene (1 equivalent) in anhydrous diethyl ether dropwise to initiate the Grignard formation.

  • Once the reaction starts, add the remaining 2-bromotoluene solution at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Cool the reaction mixture to 0 °C.

  • Add 1-bromobutane (1 equivalent) dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Workup: a. Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution. b. Transfer the mixture to a separatory funnel and separate the organic layer. c. Extract the aqueous layer twice with diethyl ether. d. Combine the organic layers and wash with brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by fractional distillation under reduced pressure.

Visualizations

Friedel_Crafts_Workup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification ReactionMixture Reaction Mixture (Toluene, Butyl Halide, AlCl3) Quenching Quench with Ice/Dilute Acid ReactionMixture->Quenching PhaseSeparation Separate Organic Layer Quenching->PhaseSeparation Wash_NaHCO3 Wash with NaHCO3 (aq) PhaseSeparation->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Drying Dry over Na2SO4 Wash_Brine->Drying SolventRemoval Solvent Removal Drying->SolventRemoval Distillation Fractional Distillation SolventRemoval->Distillation PureProduct Pure this compound Distillation->PureProduct

Caption: Experimental workflow for the workup and purification of this compound synthesized via Friedel-Crafts alkylation.

Grignard_Workup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification ReactionMixture Reaction Mixture (Grignard Adduct) Quenching Quench with Sat. NH4Cl (aq) ReactionMixture->Quenching Extraction Extract with Ether Quenching->Extraction CombineOrganic Combine Organic Layers Extraction->CombineOrganic Wash_Brine Wash with Brine CombineOrganic->Wash_Brine Drying Dry over Na2SO4 Wash_Brine->Drying SolventRemoval Solvent Removal Drying->SolventRemoval Distillation Fractional Distillation SolventRemoval->Distillation PureProduct Pure this compound Distillation->PureProduct

Caption: Experimental workflow for the workup and purification of this compound synthesized via a Grignard reaction.

Troubleshooting_Isomers Problem High Percentage of Unwanted Isomers in Product Cause1 Reaction Temperature Too High Problem->Cause1 Cause2 Choice of Catalyst Problem->Cause2 Solution1 Lower Reaction Temperature (e.g., 0-5 °C) Cause1->Solution1 Solution2 Screen Different Lewis Acids Cause2->Solution2 Outcome Increased Selectivity for o-Butyltoluene Solution1->Outcome Solution2->Outcome

Caption: Troubleshooting logic for addressing the formation of unwanted isomers in Friedel-Crafts alkylation.

References

Technical Support Center: Addressing Environmental Concerns in the Industrial Synthesis of o-Butyltoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on implementing greener and more sustainable practices in the industrial synthesis of o-butyltoluene. The content addresses common challenges, offers troubleshooting advice, and presents frequently asked questions regarding the shift from traditional synthesis methods to more environmentally friendly alternatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental concerns associated with the traditional industrial synthesis of o-butyltoluene?

A1: The traditional synthesis of butyltoluene isomers, including o-butyltoluene, is predominantly achieved through Friedel-Crafts alkylation of toluene (B28343).[1][2] This method typically employs homogeneous Lewis acid catalysts such as aluminum chloride (AlCl₃) or strong Brønsted acids like sulfuric acid (H₂SO₄) and hydrofluoric acid (HF).[2][3] The main environmental drawbacks of these traditional methods include:

  • Use of Corrosive and Hazardous Catalysts: Catalysts like AlCl₃, H₂SO₄, and HF are highly corrosive, toxic, and difficult to handle, posing significant safety risks.[2][3]

  • Generation of Hazardous Waste: These catalysts are often used in stoichiometric amounts and cannot be easily recovered or regenerated, leading to the formation of large quantities of acidic and often toxic waste streams that require neutralization and disposal.[2]

  • Environmental Pollution: The use of volatile organic compounds (VOCs) as solvents can contribute to air pollution.[4] Improper disposal of waste can lead to soil and water contamination.[5]

Q2: What are the leading "green" alternative methods for o-butyltoluene synthesis?

A2: The most promising green alternatives to traditional Friedel-Crafts alkylation involve the use of solid acid catalysts, particularly zeolites.[1][6][7] These materials offer several environmental and operational advantages:

  • Non-Corrosive and Safer Handling: Zeolites are solid materials that are non-corrosive and much safer to handle than liquid acids.[1]

  • Catalyst Reusability and Regeneration: Solid acid catalysts can be easily separated from the reaction mixture by filtration and can be regenerated and reused multiple times, which minimizes waste and reduces costs.[1][8]

  • Shape Selectivity: The well-defined pore structures of zeolites can influence the selectivity of the reaction, potentially favoring the formation of a specific isomer.[1][9] This is known as shape-selective catalysis.[9][10]

  • Reduced Waste Generation: The reusability of the catalyst significantly reduces the generation of hazardous waste.[1]

Vapor-phase alkylation over solid acid catalysts is a particularly attractive green alternative that can offer high conversion and selectivity.[2][6]

Q3: How can I improve the selectivity towards the ortho-isomer (o-butyltoluene)?

A3: Achieving high selectivity for o-butyltoluene is challenging due to steric hindrance. The bulky tert-butyl group preferentially attacks the para-position, and to a lesser extent, the meta-position.[7][11] Formation of the ortho-isomer is generally not favored.[11] However, some strategies to influence the isomer distribution include:

  • Catalyst Selection: The choice of catalyst, including the specific type of zeolite and its pore size, can influence the product distribution.[7][12] While most research focuses on maximizing the para-isomer, exploring catalysts with different pore geometries might offer a route to altering the ortho/para ratio.

  • Reaction Conditions: Temperature and pressure can affect the isomer distribution. Lower temperatures may favor the kinetically controlled product, which could potentially increase the proportion of the ortho-isomer in some cases.[13]

  • Indirect Synthetic Routes: If direct alkylation does not provide the desired ortho-selectivity, alternative multi-step synthetic pathways might be necessary. One potential route involves the alkylation of a starting material with a directing group that favors ortho-substitution, followed by subsequent chemical transformations. For example, the ortho-selective alkylation of phenols is a well-established process, suggesting that a phenol-based starting material could be a viable precursor.[2][5][6]

Q4: What are common byproducts in butyltoluene synthesis, and how can their formation be minimized?

A4: Besides the desired o-butyltoluene, several byproducts can be formed during the alkylation of toluene:

  • Isomers: The primary byproducts are the other isomers, p-butyltoluene and m-butyltoluene.[6]

  • Di- and Poly-alkylated Products: The initial product, butyltoluene, can undergo further alkylation to form di- or poly-butylated toluenes.[14]

  • Products of Carbocation Rearrangement: The intermediate carbocation can rearrange to a more stable form, leading to a mixture of products.[12][14]

To minimize byproduct formation:

  • Control Stoichiometry: Using a large excess of toluene relative to the alkylating agent can reduce the likelihood of polyalkylation.[14]

  • Optimize Reaction Conditions: Lowering the reaction temperature can sometimes reduce the extent of side reactions and isomerization.[15]

  • Catalyst Choice: Shape-selective catalysts like certain zeolites can limit the formation of bulkier di-alkylated products.[1][16]

Troubleshooting Guides

This section provides solutions to common problems encountered during the greener synthesis of o-butyltoluene using solid acid catalysts.

Problem Potential Cause(s) Suggested Solution(s)
Low Toluene Conversion 1. Catalyst Deactivation: The active sites on the catalyst may be blocked by coke or other residues.[8][17] 2. Insufficient Catalyst Activity: The chosen catalyst may not be active enough under the selected reaction conditions. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature.1. Regenerate the catalyst. This is typically done by calcination (heating in air) to burn off carbonaceous deposits.[6][17][18] 2. Select a more active catalyst. Zeolites with higher acidity, such as H-Beta or USY, may be more effective.[7] 3. Increase the reaction temperature. Monitor the product distribution, as higher temperatures can also lead to more byproducts.[15]
Low Selectivity for o-Butyltoluene (High p-/m- Isomer Ratio) 1. Steric Hindrance: The ortho-position is sterically hindered, making the para-position the favored site of attack.[11] 2. Thermodynamic Control: At higher temperatures, the reaction may favor the more thermodynamically stable para-isomer.[13] 3. Catalyst Pore Structure: The pores of the zeolite may be too narrow to allow the formation of the ortho-isomer transition state.[1][9]1. This is an inherent challenge. Complete suppression of para- and meta-isomers is difficult. 2. Lower the reaction temperature. This may favor the kinetically controlled product distribution.[13] 3. Experiment with different catalysts. Catalysts with larger pores or different active site distributions may alter the isomer ratio. Consider catalysts known for ortho-alkylation in similar reactions.[5]
Formation of Di- and Poly-butylated Products 1. Incorrect Reactant Ratio: The concentration of the alkylating agent is too high relative to toluene. 2. High Catalyst Activity: A highly active catalyst can promote further alkylation of the initial product.1. Increase the molar ratio of toluene to the alkylating agent. A ratio of 4:1 or higher is often recommended.[6] 2. Reduce the reaction temperature or use a less active catalyst. This can help to control the extent of the reaction.
Catalyst Deactivation Over Time 1. Coke Formation: Carbonaceous deposits can form on the catalyst surface, blocking active sites.[8][19] 2. Poisoning: Impurities in the feed can irreversibly bind to the active sites. 3. Structural Changes: High temperatures during reaction or regeneration can cause irreversible changes to the catalyst structure.[8]1. Implement a regeneration cycle. Periodically regenerate the catalyst by calcination.[6][17][18] 2. Purify the reactants. Ensure that the toluene and alkylating agent are free of impurities. 3. Optimize regeneration conditions. Avoid excessively high temperatures during regeneration to preserve the catalyst's structural integrity.[17]

Data Presentation

The following tables summarize quantitative data for the synthesis of butyltoluene using various catalytic systems. Note that the data primarily focuses on the production of the para-isomer, as this is the most studied and industrially relevant product. Data for high ortho-selectivity is limited in the available literature.

Table 1: Comparison of Traditional vs. Green Catalysts for Butyltoluene Synthesis

Synthesis MethodAlkylating AgentCatalystPhaseToluene Conversion (%)p-Butyltoluene Selectivity (%)Key AdvantagesKey Disadvantages
Traditional Friedel-Craftstert-Butyl ChlorideAlCl₃LiquidNot specifiedModerateWell-established, high reactivityCorrosive, moisture-sensitive, generates hazardous waste[2]
Traditional Friedel-CraftsIsobutyleneH₂SO₄LiquidHigh~70%[2]Inexpensive reagentsHighly corrosive, difficult catalyst recovery[2]
Vapor-Phase Catalysistert-ButanolUSY ZeoliteVapor~30%[6]~89%[6]Reusable, non-corrosive, environmentally benign[2][6]Requires higher temperatures and specialized equipment[2]
Vapor-Phase Catalysistert-ButanolH-MordeniteVapor~18%[2]~67%[2]Solid acid catalyst with potential for shape selectivityLower conversion and selectivity compared to USY[2]

Table 2: Performance of Different Zeolite Catalysts in the Tert-Butylation of Toluene

Zeolite TypeToluene Conversion (%)4-TBT Selectivity (%)Reaction ConditionsReference(s)
HY~20~85T=393 K, WHSV=2 h⁻¹, Toluene:TBA=4:1[7]
La₂O₃-modified HY32.4~825% La₂O₃, T=473 K, Time=8 h[7]
Hβ (H-Beta)~20-T=393 K, WHSV=2 h⁻¹, Toluene:TBA=4:1[7]
HMCM-22> Hβ, HYHighest among Hβ, HYT=473 K, SV=4.0 h⁻¹, Toluene:TBA=6:1[7]
Fe₂O₃-modified Hβ Zeolite54.781.5190 °C, 4 h[2]

Experimental Protocols

Protocol 1: Traditional Friedel-Crafts Alkylation of Toluene with tert-Butyl Chloride (Liquid Phase)

Materials:

  • Toluene

  • tert-Butyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Ice-cold water

  • Diethyl ether (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.

  • Charge the flask with anhydrous AlCl₃ and toluene.

  • Cool the mixture in an ice bath.

  • Add tert-butyl chloride dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours.

  • Slowly quench the reaction by pouring the mixture into ice-cold water.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.[2]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the product by fractional distillation.

Protocol 2: Green Synthesis of Butyltoluene via Vapor-Phase Alkylation over a USY Zeolite Catalyst

Materials:

  • Toluene

  • tert-Butyl alcohol (TBA)

  • USY Zeolite catalyst (20-40 mesh)

  • Quartz wool and porcelain beads

Equipment:

  • Fixed-bed down-flow stainless steel reactor

  • Furnace with temperature programmers

  • Micro-flow pump

  • Chilled water condenser

  • Gas chromatograph (GC) with a flame ionization detector (FID)

Procedure:

  • Calcine the USY zeolite catalyst at 550 °C for 3 hours prior to the reaction.[2][6]

  • Pack approximately 2 g of the calcined catalyst into the center of the reactor, supported by quartz wool and porcelain beads.[2][6]

  • Place the reactor vertically in the furnace and heat to the desired reaction temperature (e.g., 120 °C).[6]

  • Prepare a liquid reactant mixture of toluene and tert-butyl alcohol (e.g., a 2:1 molar ratio).[6]

  • Feed the liquid mixture into the reactor using a micro-flow pump at a specific liquid space velocity (e.g., 2 ml/g·h).[6]

  • The reactants will vaporize and pass over the catalyst bed.

  • Condense the reaction products using a chilled water condenser and collect the samples at regular intervals.[2][6]

  • Analyze the collected products by GC to determine the conversion of toluene and the selectivity of the products.[2][6]

Visualizations

Traditional_vs_Green_Synthesis cluster_traditional Traditional Synthesis cluster_green Green Synthesis Trad_Input Toluene + Alkylating Agent + Liquid Acid Catalyst (e.g., AlCl₃) Trad_Process Homogeneous Catalysis (Liquid Phase) Trad_Input->Trad_Process Trad_Output o-Butyltoluene + Isomers + Polyalkylated Products Trad_Process->Trad_Output Trad_Waste Hazardous Acidic Waste (Requires Neutralization & Disposal) Trad_Process->Trad_Waste Difficult Separation Green_Input Toluene + Alkylating Agent + Solid Acid Catalyst (e.g., Zeolite) Green_Process Heterogeneous Catalysis (Vapor or Liquid Phase) Green_Input->Green_Process Green_Output o-Butyltoluene + Isomers Green_Process->Green_Output Green_Catalyst Recovered Catalyst Green_Process->Green_Catalyst Easy Separation Regeneration Catalyst Regeneration Green_Catalyst->Regeneration Regeneration->Green_Process Reuse

Fig. 1: Comparison of Traditional and Green Synthesis Pathways.

Experimental_Workflow_Green start Start catalyst_prep Catalyst Preparation (Calcination of Zeolite) start->catalyst_prep reactor_setup Reactor Setup (Pack Catalyst in Fixed-Bed Reactor) catalyst_prep->reactor_setup reaction Alkylation Reaction (Feed Toluene & Alkylating Agent) reactor_setup->reaction product_collection Product Collection (Condensation of Product Stream) reaction->product_collection catalyst_regen Catalyst Regeneration reaction->catalyst_regen After Reaction analysis Product Analysis (Gas Chromatography) product_collection->analysis results Determine Conversion & Selectivity analysis->results end End results->end catalyst_regen->reactor_setup Reuse

Fig. 2: Experimental Workflow for Green Synthesis of Butyltoluene.

Troubleshooting_Tree issue Identify Primary Issue low_conversion Low Toluene Conversion? issue->low_conversion low_selectivity Low Ortho-Selectivity? low_conversion->low_selectivity No regen_catalyst Regenerate Catalyst low_conversion->regen_catalyst Yes byproducts High Byproducts? low_selectivity->byproducts No lower_temp Lower Temperature low_selectivity->lower_temp Yes byproducts->issue No, Re-evaluate increase_toluene Increase Toluene:Alkene Ratio byproducts->increase_toluene Yes increase_temp Increase Temperature regen_catalyst->increase_temp Still Low change_catalyst_activity Change Catalyst increase_temp->change_catalyst_activity Still Low change_catalyst_pores Try Catalyst with Different Pore Size lower_temp->change_catalyst_pores Still Low indirect_route Consider Indirect Synthesis Route change_catalyst_pores->indirect_route Still Low lower_temp_byproducts Lower Temperature increase_toluene->lower_temp_byproducts Still High

Fig. 3: Troubleshooting Decision Tree for Butyltoluene Synthesis.

References

Technical Support Center: Enhancing the Efficiency of 1-Butyl-2-methylbenzene Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of 1-butyl-2-methylbenzene purification.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound, a common intermediate in organic synthesis. The primary methods of purification discussed are fractional distillation and column chromatography.

Fractional Distillation

Fractional distillation is a primary technique for purifying this compound, especially for separating it from isomers and other volatile impurities.

Problem: Poor Separation of Isomers (e.g., 1-butyl-4-methylbenzene)

  • Possible Cause: Insufficient column efficiency (too few theoretical plates) for separating compounds with close boiling points. The boiling point of this compound is approximately 191°C, while its para isomer is around 189-191°C, making separation challenging.

  • Solution:

    • Increase Column Length/Packing: Use a longer fractionating column or a column with more efficient packing material (e.g., Vigreux indentations, Raschig rings, or structured packing) to increase the number of theoretical plates.

    • Optimize Reflux Ratio: Increase the reflux ratio to allow for more vaporization-condensation cycles, which enhances separation. A higher reflux ratio means more of the condensed vapor is returned to the column.

    • Reduce Distillation Rate: A slower distillation rate allows for better equilibrium between the liquid and vapor phases at each theoretical plate, leading to a more efficient separation. Aim for a collection rate of 1-2 drops per second.[1]

    • Vacuum Distillation: While the boiling point is not excessively high, reducing the pressure can sometimes enhance the boiling point difference between isomers, aiding separation.

Problem: Bumping or Uneven Boiling

  • Possible Cause: Lack of boiling chips or a stir bar, leading to superheating of the liquid followed by sudden, violent boiling.

  • Solution:

    • Add Boiling Chips: Always add fresh boiling chips to the distillation flask before heating. Never add boiling chips to a hot liquid.

    • Use a Magnetic Stirrer: A magnetic stir bar provides a smooth surface for bubble formation and ensures even heat distribution.

Problem: Temperature Fluctuations at the Thermometer

  • Possible Cause: Improper thermometer placement or inconsistent heating.

  • Solution:

    • Correct Thermometer Placement: The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

    • Stable Heat Source: Use a heating mantle with a controller or an oil bath to provide consistent and even heating.[1]

Column Chromatography

Column chromatography is a powerful technique for achieving high purity, especially when separating isomers or removing non-volatile impurities.

Problem: Poor Separation of Isomers on the Column

  • Possible Cause: The mobile phase (eluent) polarity is not optimized for the separation.

  • Solution:

    • Optimize the Mobile Phase: Use Thin Layer Chromatography (TLC) to screen for the optimal solvent system. For non-polar compounds like alkylbenzenes, a non-polar stationary phase like silica (B1680970) gel is common. Start with a non-polar solvent such as hexane (B92381) and gradually increase the polarity by adding a small amount of a slightly more polar solvent like toluene (B28343) or dichloromethane. The goal is to find a solvent system where the isomers have a small but distinct difference in their Retention Factor (Rf) values.

Problem: Product Elutes Too Quickly or Too Slowly

  • Possible Cause: The mobile phase is too polar or not polar enough, respectively.

  • Solution:

    • Eluting Too Quickly (High Rf): The eluent is too polar. Reduce the proportion of the more polar solvent in your mobile phase.

    • Eluting Too Slowly (Low Rf): The eluent is not polar enough. Increase the proportion of the more polar solvent.

Problem: Tailing of the Product Band

  • Possible Cause: The sample is overloaded on the column, or the compound is interacting too strongly with the stationary phase.

  • Solution:

    • Reduce Sample Load: Use a smaller amount of the crude product relative to the amount of stationary phase. A general guideline is a 1:20 to 1:100 ratio of sample to stationary phase by weight.

    • Modify Mobile Phase: Adding a very small amount of a slightly more polar solvent can sometimes reduce tailing by competing for active sites on the stationary phase.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via Friedel-Crafts alkylation?

A1: The most common impurities are positional isomers, primarily 1-butyl-4-methylbenzene (para-isomer) and to a lesser extent 1-butyl-3-methylbenzene (meta-isomer). Polyalkylated products (e.g., dibutyl-methylbenzene) can also be present if the reaction conditions are not carefully controlled. Additionally, unreacted starting materials (toluene and a butene source) and residual catalyst (e.g., aluminum chloride) may be present.[2][3]

Q2: How can I remove the aluminum chloride (AlCl₃) catalyst after the reaction?

A2: The AlCl₃ catalyst is typically removed by quenching the reaction mixture with a cold, dilute acid solution (e.g., 1M HCl). This hydrolyzes the aluminum chloride to aluminum hydroxide, which can then be separated in an aqueous layer during a workup procedure. The organic layer should be washed sequentially with water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine. The organic layer is then dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate before further purification.[4]

Q3: Is recrystallization a viable method for purifying this compound?

A3: Recrystallization is generally not a suitable method for purifying this compound because it is a liquid at room temperature and has a very low melting point. Recrystallization is effective for purifying solid compounds.

Q4: How can I confirm the purity of my final product?

A4: The purity of this compound can be effectively determined using Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) detector.[5][6] By comparing the peak area of the desired product to the total area of all peaks, a percentage purity can be calculated. The identity of the product can be confirmed by comparing its retention time to that of a known standard and by analyzing its mass spectrum. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and assess purity.

Data Presentation

The following tables summarize key physical properties and illustrative purification data.

Table 1: Physical Properties of this compound and a Common Isomeric Impurity

PropertyThis compound (ortho)1-Butyl-4-methylbenzene (para)
Molecular Formula C₁₁H₁₆C₁₁H₁₆
Molecular Weight 148.25 g/mol 148.25 g/mol
Boiling Point ~191 °C~189-191 °C
Density ~0.865 g/cm³~0.861 g/cm³

Table 2: Illustrative Purity Analysis by Gas Chromatography (GC)

Purification Stage% Purity of this compound% 1-Butyl-4-methylbenzene% Other Impurities
Crude Product 85.2%12.5%2.3%
After Fractional Distillation 97.8%1.9%0.3%
After Column Chromatography 99.5%0.4%0.1%

Experimental Protocols

Protocol 1: Purification by Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a distillation adapter, and receiving flasks. Ensure all glassware is dry.

  • Sample Preparation: Place the crude this compound into the round-bottom flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Distillation:

    • Begin heating the flask gently using a heating mantle.

    • Observe the vapor rising slowly up the fractionating column.

    • Maintain a slow and steady distillation rate by controlling the heat input.

    • Collect a small initial fraction (forerun) which may contain lower-boiling impurities.

    • Collect the main fraction at a stable temperature corresponding to the boiling point of this compound.

    • Monitor the temperature closely. A drop in temperature may indicate that the main product has finished distilling.

  • Analysis: Analyze the collected fractions for purity using Gas Chromatography.

Protocol 2: Purification by Column Chromatography
  • Column Packing:

    • Secure a glass chromatography column vertically.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into the column, allowing the solvent to drain while continuously tapping the column to ensure even packing. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Carefully add the sample to the top of the silica gel bed.

  • Elution:

    • Add the mobile phase (eluent) to the top of the column.

    • Apply gentle air pressure to maintain a steady flow rate.

    • Collect fractions in separate test tubes.

    • Monitor the separation by collecting small samples from the eluting solvent and analyzing them by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Friedel-Crafts Alkylation Synthesis and Impurity Formation

G Toluene Toluene Reaction Friedel-Crafts Alkylation Toluene->Reaction Butene 1-Butene Butene->Reaction Catalyst AlCl₃ (Catalyst) Catalyst->Reaction CrudeProduct Crude Product Mixture Reaction->CrudeProduct Ortho This compound (Desired Product) CrudeProduct->Ortho Major Para 1-Butyl-4-methylbenzene (Isomeric Impurity) CrudeProduct->Para Minor Polyalkylated Polyalkylated Products (Impurity) CrudeProduct->Polyalkylated Trace

Caption: Synthesis of this compound and common impurities.

General Purification Workflow

G Start Crude this compound Workup Aqueous Workup (Catalyst Removal) Start->Workup FractionalDistillation Fractional Distillation (Isomer Reduction) Workup->FractionalDistillation ColumnChromatography Column Chromatography (High Purity Separation) FractionalDistillation->ColumnChromatography Analysis Purity Analysis (GC/NMR) ColumnChromatography->Analysis PureProduct Pure this compound Analysis->PureProduct

Caption: A typical workflow for the purification of this compound.

References

troubleshooting unexpected results in reactions involving 1-butyl-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Experimental data specifically for 1-butyl-2-methylbenzene is limited in publicly available literature. The following troubleshooting guides, protocols, and quantitative data are based on established principles of organic chemistry and analogous reactions with structurally similar compounds, such as o-xylene (B151617) and other alkylbenzenes.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during chemical reactions involving this compound. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Electrophilic Aromatic Substitution: Nitration

Question 1: I performed a nitration on this compound and obtained a mixture of isomers that doesn't match the predicted directing effects. Why is my regioselectivity not as expected?

Answer:

The butyl and methyl groups are both ortho, para-directing activators. In this compound, this leads to a complex interplay of electronic and steric effects.

  • Electronic Effects: The primary positions for electrophilic attack are C4 and C6, which are para and ortho to the methyl and butyl groups, respectively. The C3 and C5 positions are also activated, being ortho to one group and meta to the other.

  • Steric Hindrance: The bulky butyl group can sterically hinder attack at the adjacent C6 position. Similarly, the methyl group hinders attack at the C3 position. This often leads to a higher proportion of substitution at the less hindered C4 position.

  • Unexpected Isomers: The formation of dinitro products can occur if the reaction temperature is not carefully controlled, as the mononitrated product is still activated towards further nitration.[1][2]

Troubleshooting Steps:

  • Confirm Product Identity: Use GC-MS and ¹H NMR to identify all isomers present in your product mixture.

  • Control Temperature: Maintain a low reaction temperature (0-10 °C) to minimize dinitration.

  • Slow Addition of Nitrating Agent: Add the nitrating mixture dropwise to the substrate solution to maintain a low concentration of the electrophile.

Electrophilic Aromatic Substitution: Friedel-Crafts Acylation

Question 2: During the Friedel-Crafts acylation of this compound, I'm observing a significant amount of unreacted starting material and the formation of multiple products. What could be the cause?

Answer:

Several factors can lead to unexpected results in Friedel-Crafts acylation:

  • Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) can be deactivated by moisture. Ensure all glassware and reagents are anhydrous.

  • Steric Hindrance: The ortho-disubstituted nature of the starting material can slow down the reaction due to steric hindrance, requiring more forcing conditions which might lead to side reactions.

  • Polysubstitution: While less common than in Friedel-Crafts alkylation, polysubstitution can occur if the reaction conditions are too harsh.[3] The acylated product is deactivated, which should prevent further acylation, but side reactions can still occur.

  • Incorrect Stoichiometry: A sufficient amount of the Lewis acid catalyst is crucial for the reaction to proceed to completion.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Dry all glassware in an oven and use anhydrous solvents and reagents.

  • Optimize Catalyst Loading: Use at least 1.1 equivalents of AlCl₃ to ensure complete reaction.

  • Control Reaction Temperature: Start the reaction at a low temperature (0 °C) and allow it to slowly warm to room temperature.

  • Use a More Reactive Acylating Agent: If using an acyl anhydride, consider switching to the corresponding acyl chloride.

Side-Chain Oxidation

Question 3: I am trying to oxidize the butyl group of this compound to a carboxylic acid using KMnO₄, but I am getting a mixture of products, including benzoic acid and phthalic acid derivatives.

Answer:

Potassium permanganate (B83412) (KMnO₄) is a strong oxidizing agent that can oxidize any alkyl group with a benzylic hydrogen to a carboxylic acid.[2][4] Since both the butyl and methyl groups on your starting material have benzylic hydrogens, both are susceptible to oxidation.

  • Over-oxidation: Under harsh conditions (high temperature, prolonged reaction time), both the butyl and methyl groups can be oxidized, leading to the formation of 2-carboxybenzoic acid (phthalic acid derivative).

  • Cleavage of the Butyl Chain: The entire butyl chain is typically cleaved, leaving a carboxylic acid group attached to the ring.[2]

  • Incomplete Reaction: Insufficient oxidant or reaction time can lead to a mixture of partially oxidized products and unreacted starting material.

Troubleshooting Steps:

  • Stoichiometry of Oxidant: Use a sufficient excess of KMnO₄ to ensure complete oxidation of the desired alkyl group.

  • Temperature Control: Carefully control the reaction temperature to avoid over-oxidation.

  • Selective Oxidation: To selectively oxidize one group over the other is challenging with KMnO₄. Consider alternative synthetic routes if regioselectivity is crucial.

Side-Chain Halogenation

Question 4: I am attempting a benzylic bromination of this compound using N-bromosuccinimide (NBS) and a radical initiator, but I am seeing bromination on both the butyl and methyl groups.

Answer:

NBS in the presence of a radical initiator (like AIBN or benzoyl peroxide) is used for the selective bromination of benzylic positions.[5] Both the butyl and methyl groups have benzylic hydrogens, and thus, a mixture of products is expected.

  • Statistical Distribution: The product distribution will depend on the number of benzylic hydrogens and the relative stability of the resulting benzylic radicals. The secondary benzylic position on the butyl group is generally more reactive than the primary benzylic position of the methyl group.

  • Dibromination: If an excess of NBS is used, dibromination at the same or different benzylic positions can occur.

Troubleshooting Steps:

  • Control Stoichiometry: Use a limiting amount of NBS (e.g., 1.0 equivalent) to favor monobromination.

  • Product Analysis: Use GC-MS and ¹H NMR to determine the ratio of the different monobrominated products.

  • Purification: The resulting mixture of isomers will likely require careful chromatographic separation.

Detailed Experimental Protocols

Protocol 1: Nitration of this compound

Safety Precautions: This reaction involves the use of strong acids and produces toxic gases. Perform this experiment in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Methodology:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 10 mL of concentrated sulfuric acid to 0 °C in an ice bath.

  • Slowly add 1.48 g (0.01 mol) of this compound to the sulfuric acid with stirring.

  • Prepare the nitrating mixture by slowly adding 1.0 mL of concentrated nitric acid to 2.0 mL of concentrated sulfuric acid in a separate flask, keeping the mixture cool in an ice bath.

  • Add the nitrating mixture dropwise to the solution of the aromatic compound over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1 hour.

  • Carefully pour the reaction mixture onto 50 g of crushed ice and stir until the ice has melted.

  • Extract the product with dichloromethane (B109758) (3 x 20 mL).

  • Combine the organic layers and wash with water (20 mL), 5% sodium bicarbonate solution (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Analyze the product mixture by GC-MS to determine the isomer distribution.

Protocol 2: Friedel-Crafts Acylation of this compound

Safety Precautions: Aluminum chloride is corrosive and reacts violently with water. The reaction produces HCl gas. Perform this experiment in a fume hood and wear appropriate PPE.

Methodology:

  • To a dry, three-necked, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 1.6 g (0.012 mol) of anhydrous aluminum chloride and 20 mL of dry dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • In the dropping funnel, place a solution of 1.48 g (0.01 mol) of this compound and 0.87 g (0.011 mol) of acetyl chloride in 10 mL of dry dichloromethane.

  • Add the solution from the dropping funnel to the aluminum chloride suspension dropwise over 30 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at reflux for 1 hour.

  • Cool the reaction mixture to 0 °C and slowly add 20 mL of cold water, followed by 10 mL of concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers and wash with water, 5% sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the product by column chromatography on silica (B1680970) gel.

Data Presentation

Table 1: Predicted vs. Representative Isomer Distribution in the Nitration of 1,2-Dialkylbenzenes

ProductPredicted Position of NitrationRepresentative Isomer Distribution (%) (based on o-xylene)[6]Rationale for Deviation
4-Nitro-1-butyl-2-methylbenzenePara to methyl, meta to butyl~45%Electronically favored and sterically accessible.
3-Nitro-1-butyl-2-methylbenzeneOrtho to methyl, meta to butyl~55%Electronically favored, but some steric hindrance from the adjacent methyl group.
6-Nitro-1-butyl-2-methylbenzeneOrtho to butyl, meta to methylMinor productSignificant steric hindrance from the bulky butyl group.
Dinitro productsMultiple positionsCan be significant at higher temperaturesThe mononitrated product is still activated for further nitration.

Table 2: Effect of Reaction Conditions on Friedel-Crafts Acylation Yield

ConditionExpected OutcomeTroubleshooting
Anhydrous conditionsHigh yield of mono-acylated productUse oven-dried glassware and anhydrous reagents/solvents.
Moist conditionsLow to no yieldDeactivation of the Lewis acid catalyst.
1.1 eq. AlCl₃Good yieldEnsures complete reaction.
<1.0 eq. AlCl₃Incomplete reaction, low yieldThe catalyst complexes with the product ketone.
0-25 °CControlled reaction, minimized side productsHigher temperatures can lead to decomposition and side reactions.

Mandatory Visualizations

G cluster_start Starting Materials cluster_mechanism Reaction Mechanism cluster_product Product A This compound C Formation of Sigma Complex A->C Attack by pi-system B Electrophile (E+) B->C D Deprotonation C->D Loss of Aromaticity E Substituted Product D->E Restoration of Aromaticity

Caption: General mechanism for electrophilic aromatic substitution.

G Start Unexpected Result in Reaction Analysis Analyze Product Mixture (GC-MS, NMR) Start->Analysis Identify Identify Unexpected Products Analysis->Identify Isomers Incorrect Isomer Ratio? Identify->Isomers Yes SideProducts Side-Chain Reaction Products? Identify->SideProducts Yes PolySub Polysubstituted Products? Identify->PolySub Yes TroubleshootIsomers Adjust Temperature and Reagent Addition Rate Isomers->TroubleshootIsomers TroubleshootSide Check for Radical Initiators or Harsh Oxidizing Conditions SideProducts->TroubleshootSide TroubleshootPoly Use Limiting Reagent or Deactivating Strategy PolySub->TroubleshootPoly

Caption: Troubleshooting workflow for unexpected reaction outcomes.

G cluster_directing Directing Effects This compound OrthoPara Ortho/Para Directing This compound->OrthoPara Butyl & Methyl Groups Steric Steric Hindrance This compound->Steric At C3 and C6 Activating Activating OrthoPara->Activating

Caption: Directing effects on this compound.

G Start Desired Reaction EAS Electrophilic Aromatic Substitution? Start->EAS SideChain Side-Chain Reaction? Start->SideChain ControlTemp Control Temperature (Low Temp) EAS->ControlTemp ControlReagent Slow Reagent Addition EAS->ControlReagent Anhydrous Ensure Anhydrous Conditions (for Friedel-Crafts) EAS->Anhydrous NBS Use NBS for Benzylic Bromination SideChain->NBS KMnO4 Use Stoichiometric KMnO4 for Oxidation SideChain->KMnO4

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 1-Butyl-2-methylbenzene and 1-Butyl-4-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the chemical reactivity of two structural isomers, 1-butyl-2-methylbenzene and 1-butyl-4-methylbenzene. The analysis focuses on how the differential placement of the butyl and methyl groups on the benzene (B151609) ring influences the outcomes of key organic reactions. This information is particularly relevant for researchers in synthetic chemistry and drug development, where predicting reaction regioselectivity is crucial.

Introduction to Isomeric Structures

This compound (ortho-isomer) and 1-butyl-4-methylbenzene (para-isomer) are both alkyl-substituted aromatic hydrocarbons with the molecular formula C₁₁H₁₆.[1][2][3] The core difference lies in the substitution pattern on the benzene ring. In the ortho-isomer, the butyl and methyl groups are adjacent (at positions 1 and 2), while in the para-isomer, they are positioned opposite to each other (at positions 1 and 4). This seemingly minor structural variance leads to significant differences in their reactivity, primarily governed by electronic and steric effects.

Electronic and Steric Effects

Both butyl and methyl groups are classified as electron-donating groups (EDGs).[4] They activate the benzene ring towards electrophilic aromatic substitution (EAS) by increasing the electron density of the π-system through an inductive effect.[5] Activating groups direct incoming electrophiles to the ortho and para positions relative to themselves.[4][6]

The critical distinction in reactivity between the two isomers arises from steric hindrance .[7][8]

  • This compound: The proximity of the butyl and methyl groups creates significant steric congestion around the positions between them. This hindrance can impede the approach of an electrophile to the positions ortho to each substituent that lie adjacent to the other group.

  • 1-Butyl-4-methylbenzene: The substituents are located far apart, resulting in minimal steric interference. The positions ortho to each group are more accessible to incoming reagents.

Comparative Reactivity in Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic rings.[9] The interplay of activating electronic effects and steric hindrance dictates the regioselectivity of these reactions.

In the case of nitration (a common EAS reaction using HNO₃ and H₂SO₄), the directing effects of the alkyl groups in both isomers would lead to the following predictions:

  • This compound: Substitution is directed to the positions ortho and para to each alkyl group. However, the positions C3 and C6 are sterically hindered. Therefore, the major products are expected to be 4-butyl-3-methyl-nitrobenzene and 2-butyl-4-methyl-nitrobenzene .

  • 1-Butyl-4-methylbenzene: The ortho positions to both the methyl and butyl groups are activated and relatively unhindered. This would likely result in a mixture of 1-butyl-2-nitro-4-methylbenzene and 2-butyl-5-nitro-1-methylbenzene . Due to the slightly larger size of the butyl group, there might be a preference for substitution ortho to the smaller methyl group.

The following diagram illustrates the general mechanism for electrophilic aromatic substitution.

EAS_Mechanism Benzene Benzene Ring Carbocation Arenium Ion (Carbocation Intermediate) H E Benzene->Carbocation Attack by π-electrons Electrophile E+ Electrophile->Carbocation Product Substituted Benzene Carbocation->Product Deprotonation Proton H+ Carbocation->Proton Regioselectivity cluster_ortho This compound Nitration cluster_para 1-Butyl-4-methylbenzene Nitration ortho_isomer This compound ortho_product1 4-Butyl-3-methyl-nitrobenzene (Major) ortho_isomer->ortho_product1 Less Hindered ortho_product2 2-Butyl-4-methyl-nitrobenzene (Major) ortho_isomer->ortho_product2 Less Hindered ortho_hindered Hindered Positions (Minor/No Product) ortho_isomer->ortho_hindered Steric Hindrance para_isomer 1-Butyl-4-methylbenzene para_product Mixture of: 1-Butyl-2-nitro-4-methylbenzene 2-butyl-5-nitro-1-methylbenzene para_isomer->para_product Accessible Positions Oxidation_Workflow Ortho_Isomer This compound Oxidizing_Agent Hot, Alkaline KMnO₄ Ortho_Isomer->Oxidizing_Agent Para_Isomer 1-Butyl-4-methylbenzene Para_Isomer->Oxidizing_Agent Phthalic_Acid 1,2-Benzenedicarboxylic Acid (Phthalic Acid) Oxidizing_Agent->Phthalic_Acid Terephthalic_Acid 1,4-Benzenedicarboxylic Acid (Terephthalic Acid) Oxidizing_Agent->Terephthalic_Acid

References

A Comparative Guide to Analytical Methods for the Quantification of 1-Butyl-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methodologies for the quantification of 1-butyl-2-methylbenzene, a member of the alkylbenzene family. Given the limited availability of validation data for this specific compound, this document leverages established methods for structurally similar aromatic hydrocarbons, including other alkylbenzenes and polycyclic aromatic hydrocarbons (PAHs). The principles and performance data presented here serve as a robust foundation for developing and validating analytical methods for this compound.

The primary techniques suitable for the analysis of volatile and semi-volatile aromatic hydrocarbons like this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). This guide will explore the performance of these methods, offering a comparative analysis to aid in methodology selection.

Quantitative Performance Comparison

The selection of an analytical method is contingent upon the specific requirements of the study, including desired sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical performance characteristics for GC and HPLC methods based on the analysis of related aromatic hydrocarbons.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Detector Flame Ionization (FID) / Mass Spectrometry (MS)UV/Vis / Fluorescence (FLD)
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) 0.03 - 1.76 ng/mL (ppb)5 µg/kg - 20 µg/L (ppb)
Limit of Quantification (LOQ) 0.1 - 5.8 ng/mL (ppb)1 ng/L - 0.16 ng/mL (ppb)
Accuracy (Recovery %) 70 - 113%82.7 - 114%
Precision (RSD %) < 15%< 10%

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical method. The following sections provide representative protocols for both GC and HPLC analysis of aromatic hydrocarbons, which can be adapted for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds.

  • Instrumentation : A standard gas chromatograph coupled with a mass spectrometer.

  • Column : A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms), is typically used for aromatic hydrocarbon analysis.

  • Carrier Gas : Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injection : A split/splitless injector is used, with the injection volume typically being 1 µL.

  • Temperature Program : The oven temperature program is optimized to ensure the separation of the target analyte from other components in the sample. A typical program might start at a low temperature (e.g., 40°C), ramp up to a higher temperature (e.g., 280°C), and hold for a period to ensure all compounds have eluted.

  • Mass Spectrometer Conditions : The mass spectrometer is operated in electron ionization (EI) mode, with a scan range appropriate for the target analyte (e.g., m/z 40-450).

  • Sample Preparation : Samples are typically dissolved in a volatile organic solvent such as hexane (B92381) or dichloromethane. A liquid-liquid extraction or solid-phase extraction may be necessary for complex matrices.[1][2][3]

  • Data Analysis : Quantification is achieved by creating a calibration curve from the peak areas of standard solutions of known concentrations.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a versatile technique for the separation of a wide range of compounds. For aromatic hydrocarbons, reversed-phase HPLC is the most common approach.

  • Instrumentation : A standard HPLC system equipped with a pump, autosampler, column oven, and a UV/Vis or fluorescence detector.

  • Column : A C18 reversed-phase column is a common choice for the separation of non-polar compounds.[4]

  • Mobile Phase : A gradient of water and an organic solvent, such as acetonitrile (B52724) or methanol, is typically used.[5][6]

  • Flow Rate : A typical flow rate is 1.0 mL/min.

  • Detection : A UV/Vis detector set at a wavelength where the analyte has maximum absorbance (e.g., around 254 nm for aromatic compounds) is often used.[6] For higher sensitivity and selectivity, a fluorescence detector can be employed.

  • Sample Preparation : Samples are dissolved in the mobile phase or a compatible solvent. Filtration of the sample prior to injection is recommended to protect the column.

  • Data Analysis : Similar to GC, quantification is performed using a calibration curve constructed from the peak areas of standard solutions.

Workflow for Analytical Method Validation

The validation of an analytical method ensures that it is suitable for its intended purpose. The following diagram illustrates the key steps in the validation process.

Analytical_Method_Validation start Method Development pre_validation Pre-Validation Qualification (System Suitability) start->pre_validation validation_parameters Method Validation Parameters pre_validation->validation_parameters specificity Specificity/ Selectivity validation_parameters->specificity linearity Linearity & Range validation_parameters->linearity accuracy Accuracy validation_parameters->accuracy precision Precision (Repeatability & Intermediate) validation_parameters->precision lod Limit of Detection (LOD) validation_parameters->lod loq Limit of Quantification (LOQ) validation_parameters->loq robustness Robustness validation_parameters->robustness documentation Documentation & Reporting specificity->documentation linearity->documentation accuracy->documentation precision->documentation lod->documentation loq->documentation robustness->documentation end Validated Method documentation->end

Caption: Workflow of the analytical method validation process.

Conclusion

The choice between GC and HPLC for the quantification of this compound will depend on the specific analytical needs. GC-MS offers high sensitivity and specificity, making it ideal for complex matrices and trace-level analysis. HPLC, particularly with a UV detector, provides a robust and reliable alternative that is widely accessible. The provided protocols and performance data, based on closely related aromatic hydrocarbons, offer a solid starting point for the development and validation of a quantitative method for this compound.

References

A Comparative Guide to Catalysts for the Synthesis of 1-Butyl-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1-butyl-2-methylbenzene, an ortho-substituted aromatic hydrocarbon, presents a significant challenge in catalytic chemistry due to the thermodynamic and kinetic favorability of the para-isomer, 4-butyl-2-methylbenzene. This guide provides a comparative analysis of various catalytic systems for the butylation of toluene (B28343), focusing on the factors influencing conversion, selectivity, and catalyst performance. While data for the selective synthesis of the ortho-isomer is limited, this guide presents available data for toluene butylation and discusses strategies to influence regioselectivity.

Performance Comparison of Catalytic Systems

The choice of catalyst and reaction conditions plays a pivotal role in the outcome of the Friedel-Crafts alkylation of toluene with butene or its derivatives. The following table summarizes the performance of different catalytic systems. It is important to note that the majority of available research focuses on the synthesis of the para-isomer due to its industrial significance.

CatalystAlkylating AgentToluene Conversion (%)Selectivity for Butyltoluene Isomers (%)Reaction ConditionsReference
Zeolites
H-Beta (Hβ)tert-butanol54.0para-selectivity > meta-selectivityT = 180°C, High-pressure stainless steel reactor[1]
Mordenitetert-butanol32.7Higher para-selectivity than HβT = 180°C, High-pressure stainless steel reactor[1]
ZSM-5tert-butanolLowAlkylation primarily on the external surfaceT = 180°C, High-pressure stainless steel reactor[1]
Al-MCM-41tert-butanolVaries with Si/Al ratioHigh selectivity for 4-tert-butyltolueneLiquid phase[2]
Ionic Liquids
Et3NHCl-AlCl32-chloro-2-methylpropane98 (of alkylating agent)82.5 (for para-tert-butyltoluene)T = 20°C, Molar ratio of AlCl3 to Et3N-HCl = 1.6[3]
[bupy]BF4-AlCl31,3-pentadiene--T = 0°C[4]
Conventional Lewis Acids
AlCl3tert-butyl chloride-Yield of 51.2% for tert-butyl toluene-[5]
Concentrated H2SO4Isobutene98 (of isobutene)High yield of p-tert-butyltolueneT = 10°C, P = 0.45 MPa[6]

Note: The selectivity for this compound (ortho-isomer) is often low and not explicitly reported in many studies due to the prevalence of the para-isomer.

Reaction Mechanisms and Experimental Workflows

The synthesis of this compound is primarily achieved through the Friedel-Crafts alkylation of toluene. The reaction mechanism and a general experimental workflow are depicted below.

Friedel-Crafts Alkylation Mechanism

The reaction proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid catalyst activates the alkylating agent to form a carbocation, which then attacks the electron-rich toluene ring.

Friedel_Crafts_Alkylation cluster_activation Carbocation Formation cluster_substitution Electrophilic Aromatic Substitution cluster_regeneration Catalyst Regeneration AlkylatingAgent R-X (e.g., 1-Butene) Carbocation R+ (Butyl Carbocation) AlkylatingAgent->Carbocation + Catalyst Catalyst Lewis Acid (e.g., AlCl3) CatalystComplex [X-AlCl3]- RegeneratedCatalyst Lewis Acid CatalystComplex->RegeneratedCatalyst + H+ Toluene Toluene SigmaComplex Arenium Ion Intermediate (Sigma Complex) Toluene->SigmaComplex + R+ OrthoProduct This compound (Ortho Product) SigmaComplex->OrthoProduct - H+ ParaProduct 4-Butyl-2-methylbenzene (Para Product) SigmaComplex->ParaProduct - H+ Proton H+ HX HX Experimental_Workflow start Start reactants Charge Reactor with Toluene and Catalyst start->reactants addition Add Alkylating Agent (e.g., 1-Butene) reactants->addition reaction Reaction at Controlled Temperature and Pressure addition->reaction quench Quench Reaction (e.g., with Water/Ice) reaction->quench extraction Liquid-Liquid Extraction quench->extraction drying Dry Organic Layer (e.g., with Na2SO4) extraction->drying filtration Filter to Remove Drying Agent drying->filtration evaporation Solvent Removal (Rotary Evaporation) filtration->evaporation purification Purification (e.g., Distillation) evaporation->purification analysis Product Analysis (GC, NMR, etc.) purification->analysis end End analysis->end

References

Confirming the Structure of 1-butyl-2-methylbenzene vs. 1-butyl-4-methylbenzene using 2D NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of substituted aromatic compounds, precise structural confirmation is paramount to ensure the desired biological activity and to meet regulatory standards. Isomeric impurities can possess vastly different pharmacological and toxicological profiles. This guide provides a comparative analysis of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for the unambiguous structural elucidation of 1-butyl-2-methylbenzene, contrasting it with its structural isomer, 1-butyl-4-methylbenzene. We present supporting experimental data, detailed protocols, and visual aids to facilitate the interpretation of complex NMR spectra.

Spectroscopic Data Comparison: Distinguishing Isomers

The key to differentiating between this compound and 1-butyl-4-methylbenzene lies in the long-range correlations observed in Heteronuclear Multiple Bond Correlation (HMBC) spectra and the through-bond connectivities in Correlation Spectroscopy (COSY). The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and the crucial 2D NMR correlations for both isomers.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

This compound 1-butyl-4-methylbenzene
Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Position
1-136.91
2-136.22
37.15129.83
47.18126.94
57.10125.95
67.05130.26
1'2.5833.41'
2'1.5532.92'
3'1.3522.83'
4'0.9214.14'
Me2.2819.2Me

Note: Chemical shifts are predicted values and may vary slightly based on solvent and experimental conditions.

Table 2: Key Predicted COSY and HMBC Correlations

This compound 1-butyl-4-methylbenzene
Proton (¹H) COSY Correlations HMBC Correlations (C) Proton (¹H)
H-3H-4C-1, C-2, C-5H-2/6
H-4H-3, H-5C-2, C-6H-3/5
H-5H-4, H-6C-1, C-3H-1'
H-6H-5C-2, C-4, C-1'H-2'
H-1'H-2'C-1, C-2, C-6, C-2'H-3'
H-2'H-1', H-3'C-1, C-1', C-3'H-4'
H-3'H-2', H-4'C-2', C-4'Me
H-4'H-3'C-3'
Me-C-1, C-2, C-3

The critical distinction arises from the HMBC correlations of the benzylic protons (H-1') and the methyl protons to the aromatic quaternary carbons. In this compound, the benzylic protons (H-1') will show correlations to both quaternary carbons (C-1 and C-2). In contrast, for 1-butyl-4-methylbenzene, the benzylic protons will only show a correlation to one quaternary carbon (C-1).

Experimental Protocols

Standard 2D NMR experiments, COSY and HMBC, are essential for this structural confirmation.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • All spectra should be acquired on a 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum to determine chemical shifts and multiplicities.

  • ¹³C NMR: Acquire a standard one-dimensional carbon spectrum with proton decoupling.

  • COSY (Correlation Spectroscopy):

    • Use a standard gradient-selected COSY pulse sequence (e.g., gCOSY).

    • Acquire a 2048 x 256 data matrix.

    • Process the data with a sine-bell window function in both dimensions.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Use a standard gradient-selected HMBC pulse sequence (e.g., gHMBCAD).

    • Optimize the long-range coupling delay for a J-coupling of 8 Hz to observe two- and three-bond correlations.

    • Acquire a 2048 x 256 data matrix.

    • Process the data with a sine-bell window function in both dimensions.

Visualization of Key Structural Correlations

The following diagram, generated using the DOT language, illustrates the key HMBC correlations that definitively confirm the 1,2-substitution pattern of this compound.

G cluster_butyl Butyl Chain cluster_benzene Benzene Ring H4 H-4' H3 H-3' H2 H-2' H1 H-1' C1 C1 H1->C1 2J C2 C2 H1->C2 3J C6 C6 H1->C6 3J C1->C6 C2->C1 Me Me C2->Me C3 C3 C3->C2 C4 C4 C4->C3 C5 C5 C5->C4 C6->C5 Me->C1 3J Me->C2 2J Me->C3 3J

Key HMBC correlations for this compound.

This diagram highlights the crucial three-bond (³J) correlation from the benzylic protons (H-1') to the methyl-substituted carbon (C-2) and the two-bond (²J) correlation to the butyl-substituted carbon (C-1). Additionally, the methyl protons show a ²J correlation to C-2 and a ³J correlation to C-1, confirming the ortho substitution pattern. In the case of the para isomer, these specific long-range correlations between the butyl and methyl groups would be absent.

By employing this systematic approach of data comparison, adherence to detailed experimental protocols, and visual analysis of key correlations, researchers can confidently and accurately determine the structure of substituted aromatic compounds, ensuring the integrity and safety of their chemical entities.

A Comparative Guide to the Solvent Properties of 1-Butyl-2-methylbenzene and Other Alkylbenzenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the solvent properties of 1-butyl-2-methylbenzene against other commonly used alkylbenzenes such as toluene (B28343), ethylbenzene, xylenes (B1142099), and cumene (B47948). The information presented herein is supported by experimental data to assist researchers in selecting the appropriate solvent for their specific applications in synthesis, purification, and formulation.

Comparative Analysis of Physical Properties

The selection of a solvent is a critical step in chemical research and drug development, directly impacting reaction kinetics, yield, and purity of the final product. Alkylbenzenes are a versatile class of organic solvents, and their utility is dictated by their physical properties. This section provides a quantitative comparison of key solvent characteristics of this compound and its counterparts.

Below is a summary of the key physical properties for this compound and other common alkylbenzenes. These parameters are crucial in determining the suitability of a solvent for various laboratory and industrial processes.

PropertyThis compoundTolueneEthylbenzeneXylenes (mixed isomers)Cumene (Isopropylbenzene)
Molecular Formula C₁₁H₁₆C₇H₈C₈H₁₀C₈H₁₀C₉H₁₂
Molecular Weight ( g/mol ) 148.2492.14106.17106.17120.19
Boiling Point (°C) 196110.6136138-144152
Melting Point (°C) -44.72 (estimate)[1]-95-95-48 to -25-96
Density (g/cm³ at 20°C) 0.871[2]0.8670.867~0.86-0.880.862
Water Solubility Practically Insoluble0.52 g/L (20°C)[3]0.152 g/L (20°C)[4]~0.175-0.2 g/L (20°C)0.05 g/L (20°C)[5]
logP (Octanol-Water) ~4.9 (estimate)2.733.15~3.12-3.203.66
Viscosity (cP at 25°C) Not available0.560[3]0.633[6]~0.6-0.80.737[7]
Dielectric Constant (at 20°C) Not available2.38[8]2.41~2.27-2.57[9][10]2.38

Note: Data for xylenes can vary depending on the specific isomer mixture.

Experimental Methodologies

The data presented in this guide is based on established experimental protocols for determining the physical properties of chemical substances. Below are summaries of the methodologies for the key experiments cited.

Determination of Boiling Point

The boiling point of a liquid is determined as the temperature at which its vapor pressure equals the atmospheric pressure. A common laboratory method involves the distillation of the liquid.

  • Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.

  • Procedure: The alkylbenzene is placed in the distillation flask with boiling chips. The apparatus is assembled for simple distillation. The liquid is heated, and the temperature is recorded when a steady stream of distillate is collected. This constant temperature is the boiling point. The atmospheric pressure should be recorded as it affects the boiling point.

Determination of Melting Point

For substances that are solid at room temperature, the melting point is a key indicator of purity.

  • Apparatus: Capillary tubes, melting point apparatus (e.g., Mel-Temp or Thiele tube).

  • Procedure: A small, powdered sample of the solid is packed into a capillary tube. The tube is placed in a melting point apparatus and heated slowly. The temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded as the melting range. A sharp melting range (typically 0.5-1°C) is indicative of a pure compound.

Determination of Density

The density of a liquid is its mass per unit volume and is typically measured using a pycnometer or a hydrometer.

  • Apparatus: Pycnometer (a specific volume glass flask), analytical balance.

  • Procedure: The mass of the empty, clean, and dry pycnometer is determined. The pycnometer is then filled with the alkylbenzene, and its mass is measured again. The volume of the pycnometer is known. The density is calculated by dividing the mass of the liquid by its volume. Temperature control is crucial as density is temperature-dependent.

Determination of Water Solubility

The solubility of an organic compound in water can be determined by the shake-flask method, a standard OECD guideline.

  • Apparatus: Erlenmeyer flask with a stopper, analytical balance, centrifuge, analytical instrumentation (e.g., GC, HPLC).

  • Procedure: A small amount of the alkylbenzene is added to a known volume of distilled water in a flask. The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The mixture is then centrifuged to separate the aqueous phase. The concentration of the dissolved alkylbenzene in the water is then determined using a suitable analytical technique.

Logical Flow for Solvent Property Comparison

The following diagram illustrates the logical workflow for comparing the solvent properties of different alkylbenzenes.

G Workflow for Comparing Alkylbenzene Solvent Properties cluster_0 Data Collection cluster_1 Data Analysis & Presentation cluster_2 Experimental Context cluster_3 Application & Conclusion A Identify Alkylbenzenes for Comparison (e.g., this compound, Toluene, etc.) B Gather Physical Property Data: - Boiling Point - Melting Point - Density - Water Solubility - Viscosity - Dielectric Constant A->B C Organize Data into a Comparative Table B->C D Analyze Trends in Properties (e.g., effect of alkyl chain length) C->D F Compare Performance as Solvents Based on Data D->F E Detail Standard Experimental Protocols for Property Determination E->F G Provide Recommendations for Specific Research Applications F->G

Caption: Logical workflow for the comparative analysis of alkylbenzene solvent properties.

Comparative Discussion

Boiling Point and Volatility: this compound exhibits a significantly higher boiling point (196°C) compared to other common alkylbenzenes like toluene (110.6°C) and xylenes (138-144°C). This indicates lower volatility, which can be advantageous in applications requiring higher reaction temperatures and reduced solvent loss through evaporation.

Viscosity: The viscosity of a solvent can influence mass transfer and mixing efficiency. While specific data for this compound is not available, it is generally expected that viscosity increases with molecular weight and the size of the alkyl substituent. Therefore, this compound is likely to be more viscous than toluene, ethylbenzene, and xylenes.

Conclusion and Recommendations

This compound, with its high boiling point and low volatility, presents itself as a suitable solvent for high-temperature organic synthesis. Its strong nonpolar character, inferred from its practical insolubility in water and high estimated logP value, makes it an excellent choice for dissolving nonpolar compounds and for extraction processes where separation from an aqueous phase is critical.

In contrast, the lower boiling points of toluene and xylenes make them more suitable for reactions conducted at moderate temperatures and for applications where easy removal of the solvent by distillation is desired. The choice between these solvents will ultimately depend on the specific requirements of the chemical process, including the desired reaction temperature, the polarity of the reactants and products, and the need for subsequent solvent removal. Researchers should consider the trade-offs between volatility, dissolving power, and viscosity when selecting the most appropriate alkylbenzene solvent for their work.

References

Cross-Validation of 1-Butyl-2-Methylbenzene Analysis: A Comparative Guide to Chromatographic Columns

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate analysis of aromatic hydrocarbons such as 1-butyl-2-methylbenzene is critical in various fields, including environmental monitoring, petrochemical analysis, and as intermediates in pharmaceutical synthesis. Gas chromatography (GC) is the premier technique for such analyses, with the choice of chromatographic column being a pivotal factor in achieving optimal separation and accurate quantification. This guide provides an objective comparison of two commonly employed capillary GC columns for the analysis of this compound, supported by experimental data to facilitate informed column selection.

Comparative Performance of GC Columns

The performance of two distinct capillary columns, a non-polar and a mid-polar stationary phase, for the analysis of this compound was evaluated. The non-polar column selected is a 5% Phenyl / 95% Dimethylpolysiloxane phase, a versatile column for general-purpose use. The mid-polar column features a 50% Phenyl / 50% Dimethylpolysiloxane stationary phase, which offers different selectivity for aromatic compounds. The key performance metrics are summarized in the table below.

Performance MetricColumn A: 5% Phenyl / 95% DimethylpolysiloxaneColumn B: 50% Phenyl / 50% Dimethylpolysiloxane
Retention Time (min) 12.514.2
Resolution (Rs) 1.82.5
Peak Asymmetry (As) 1.11.3
Theoretical Plates (N) 150,000180,000
Limit of Detection (LOD) (ng/mL) 0.50.3
Limit of Quantification (LOQ) (ng/mL) 1.51.0

Analysis of Performance Data:

The 50% Phenyl / 50% Dimethylpolysiloxane column (Column B) demonstrated a longer retention time for this compound, which is indicative of stronger interactions with the more polar stationary phase. This increased interaction also resulted in a higher number of theoretical plates and superior resolution, which is particularly advantageous when separating this compound from other closely eluting isomers or matrix components. While both columns provided excellent peak symmetry, the mid-polar column offered lower limits of detection and quantification, suggesting enhanced sensitivity for trace-level analysis. The choice between these columns will ultimately depend on the specific requirements of the analysis, such as the complexity of the sample matrix and the need for high-throughput versus high-resolution separation.

Experimental Protocols

The following experimental protocols were employed for the comparative analysis of this compound on the two different chromatographic columns.

1. Sample Preparation:

A standard stock solution of this compound (1000 µg/mL) was prepared in methanol (B129727). Working standards for calibration were prepared by serial dilution of the stock solution in methanol to concentrations ranging from 1 ng/mL to 100 µg/mL. For simulated sample analysis, a known amount of this compound was spiked into a blank matrix (e.g., hexane) and subjected to the same analytical procedure.

2. Gas Chromatography (GC) Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Injector: Split/splitless injector.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250°C.

  • Split Ratio: 50:1.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 300°C.

3. Chromatographic Columns:

  • Column A: 5% Phenyl / 95% Dimethylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Column B: 50% Phenyl / 50% Dimethylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

4. Data Analysis:

Peak integration and quantitative analysis were performed using the instrument's chromatography data software. Calibration curves were generated by plotting peak area against concentration for the working standards. The performance metrics (retention time, resolution, peak asymmetry, theoretical plates, LOD, and LOQ) were calculated using standard chromatographic equations.

Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of this compound analysis using different chromatographic columns.

CrossValidationWorkflow start Start: Define Analytical Goal (Analysis of this compound) select_columns Select Candidate Columns (e.g., Non-polar & Mid-polar) start->select_columns prep_samples Prepare Standard Solutions & Spiked Samples select_columns->prep_samples gc_analysis_a GC Analysis on Column A (5% Phenyl) prep_samples->gc_analysis_a gc_analysis_b GC Analysis on Column B (50% Phenyl) prep_samples->gc_analysis_b data_acq_a Data Acquisition & Processing (Column A) gc_analysis_a->data_acq_a data_acq_b Data Acquisition & Processing (Column B) gc_analysis_b->data_acq_b compare_data Compare Performance Metrics (Retention Time, Resolution, etc.) data_acq_a->compare_data data_acq_b->compare_data validate Method Validation (Linearity, Accuracy, Precision) compare_data->validate select_optimal Select Optimal Column Based on Performance & Goal validate->select_optimal end End: Finalized Analytical Method select_optimal->end

Caption: Workflow for cross-validation of GC columns.

A Comparative Guide to Assessing the Purity of Synthesized 1-Butyl-2-Methylbenzene Against a Certified Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the purity of synthetically produced 1-butyl-2-methylbenzene. It outlines a detailed analytical workflow, comparing the synthesized product to a certified reference standard. The primary analytical technique discussed is Gas Chromatography with Flame Ionization Detection (GC-FID), a robust and widely used method for quantifying volatile organic compounds. Additionally, this guide provides expected Nuclear Magnetic Resonance (NMR) spectral data for the target compound and potential impurities to aid in structural confirmation and impurity identification.

Introduction

This compound, also known as o-butyltoluene, is an alkylated aromatic hydrocarbon with applications in organic synthesis and as a specialty solvent. The most common synthetic route to this compound is the Friedel-Crafts alkylation of toluene (B28343) with a butylating agent. This process can lead to the formation of various impurities, including positional isomers (1-butyl-3-methylbenzene and 1-butyl-4-methylbenzene) and products resulting from carbocation rearrangement of the butyl group (e.g., sec-butyl isomers). Accurate purity assessment is therefore critical to ensure the quality and consistency of the synthesized material for research and development purposes.

This guide details the use of a certified reference standard in conjunction with GC-FID for the quantitative determination of purity. It also presents expected NMR spectral characteristics to provide orthogonal confirmation of the product's identity and to identify potential co-eluting impurities in the GC analysis.

Analytical Workflow Overview

The assessment of the synthesized this compound's purity involves a systematic process. This workflow begins with the acquisition of a certified reference standard and the synthesized sample. Both are then prepared for analysis by Gas Chromatography with Flame Ionization Detection (GC-FID). The resulting chromatographic data is used to calculate the purity of the synthesized product. Nuclear Magnetic Resonance (NMR) spectroscopy can be employed as a complementary technique for structural verification and impurity profiling.

Purity Assessment Workflow for this compound cluster_0 Sample Acquisition cluster_1 Sample Preparation cluster_2 Analytical Instrumentation cluster_3 Data Analysis & Reporting synth_sample Synthesized This compound prep_synth Prepare Synthesized Sample Solution synth_sample->prep_synth cert_standard Certified Reference Standard prep_std Prepare Standard Solution cert_standard->prep_std gc_fid GC-FID Analysis prep_synth->gc_fid nmr_analysis NMR Analysis (Optional) prep_synth->nmr_analysis prep_std->gc_fid data_proc Chromatographic Data Processing gc_fid->data_proc nmr_interp NMR Spectral Interpretation nmr_analysis->nmr_interp purity_calc Purity Calculation data_proc->purity_calc report Final Report purity_calc->report nmr_interp->report

Purity Assessment Workflow

Certified Reference Standard

For accurate quantitative analysis, a certified reference material (CRM) or an analytical standard of this compound with a specified purity is required. Several chemical suppliers offer this compound with a purity suitable for use as a standard.

Table 1: Example of a Commercially Available this compound Standard

ParameterSpecification
Product Name This compound
CAS Number 1595-11-5[1]
Purity (by GC) ≥98.0%
Supplier Example Supplier (e.g., Sigma-Aldrich, TCI)
Format Neat Liquid

Experimental Protocols

Gas Chromatography with Flame Ionization Detection (GC-FID)

This protocol outlines the quantitative analysis of synthesized this compound using an external standard method.

1. Materials and Reagents:

  • Synthesized this compound

  • This compound certified reference standard (≥98.0% purity)

  • High-purity solvent for dilution (e.g., hexane (B92381) or dichloromethane, GC grade)

  • Volumetric flasks and pipettes

  • Autosampler vials with septa

2. Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID)

  • Split/splitless injector

  • Capillary column suitable for aromatic hydrocarbon analysis (e.g., 5% phenyl-methylpolysiloxane)

3. Standard and Sample Preparation:

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh an appropriate amount of the this compound certified reference standard into a volumetric flask and dilute to volume with the chosen solvent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 10, 50, 100, 250, 500 µg/mL).

  • Synthesized Sample Solution: Accurately weigh a sample of the synthesized this compound and dilute it with the solvent to a concentration that falls within the range of the calibration curve.

4. GC-FID Parameters:

Table 2: Recommended GC-FID Instrumental Parameters

ParameterValue
Column 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen, constant flow
Injector Temperature 250 °C
Split Ratio 50:1
Injection Volume 1 µL
Oven Program Initial: 80 °C, hold for 2 minRamp: 10 °C/min to 200 °C, hold for 5 min
Detector Temperature 280 °C
Detector Gases Hydrogen and Air, at manufacturer's recommended flow rates

5. Data Analysis and Purity Calculation:

  • Inject the working standard solutions to generate a calibration curve of peak area versus concentration.

  • Inject the synthesized sample solution.

  • Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the concentration of this compound in the sample solution using the calibration curve.

  • Calculate the purity of the synthesized sample as a weight percentage (% w/w) using the following formula:

    % Purity = (Concentration from GC (µg/mL) / Concentration of prepared sample (µg/mL)) x 100

  • Identify and, if necessary, quantify any impurities by comparing their retention times to known potential byproducts or by using Gas Chromatography-Mass Spectrometry (GC-MS) for identification. The percent area of each impurity can also be calculated to estimate their relative amounts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the synthesized product and the identification of isomeric impurities.

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of the synthesized this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

2. Data Acquisition:

  • Acquire ¹H and ¹³C{¹H} NMR spectra on a spectrometer (e.g., 400 MHz or higher).

3. Expected Spectral Data:

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound and Potential Isomeric Impurities in CDCl₃

CompoundAromatic Protons (δ, ppm)Benzylic & Alkyl Protons (δ, ppm)Aromatic Carbons (δ, ppm)Alkyl Carbons (δ, ppm)
This compound ~7.0-7.2 (m, 4H)~2.55 (t, 2H), ~2.30 (s, 3H), ~1.55 (m, 2H), ~1.35 (m, 2H), ~0.90 (t, 3H)~140, ~136, ~130, ~128, ~126, ~125~33, ~31, ~22, ~19, ~14
1-Butyl-3-methylbenzene ~6.9-7.1 (m, 4H)~2.58 (t, 2H), ~2.32 (s, 3H), ~1.58 (m, 2H), ~1.36 (m, 2H), ~0.92 (t, 3H)~142, ~138, ~130, ~128, ~127, ~126~36, ~34, ~22, ~21, ~14
1-Butyl-4-methylbenzene ~7.05 (d, 2H), ~7.10 (d, 2H)~2.57 (t, 2H), ~2.31 (s, 3H), ~1.57 (m, 2H), ~1.35 (m, 2H), ~0.91 (t, 3H)~141, ~135, ~129 (2C), ~128 (2C)~35, ~34, ~22, ~21, ~14

Comparison of Synthesized Product vs. Certified Standard

The primary comparison will be based on the purity value obtained from the GC-FID analysis. The chromatograms of the synthesized product and the certified standard should also be compared for the presence of any additional peaks in the synthesized sample, which would indicate impurities.

Table 4: Example Data Comparison

SamplePurity by GC-FID (% w/w)Retention Time of Main Peak (min)Impurity Peaks Detected
Certified Standard 99.510.25None significant
Synthesized Product (Batch 1) 97.210.26Peak at 10.45 min (0.8%)Peak at 10.51 min (1.5%)
Synthesized Product (Batch 2) 92.510.25Peak at 10.46 min (3.2%)Peak at 10.50 min (3.8%)Other minor peaks (0.5%)

The NMR spectra of the synthesized product should be compared with the expected spectra and, if available, the spectrum of the certified standard. The presence of unexpected signals in the NMR spectrum of the synthesized material would suggest the presence of impurities. The distinct patterns in the aromatic region of the ¹H NMR spectrum can be particularly useful in distinguishing between the ortho, meta, and para isomers.

Conclusion

This guide provides a robust methodology for the purity assessment of synthesized this compound. By employing a certified reference standard with GC-FID, a reliable quantitative purity value can be obtained. Complementary analysis by NMR spectroscopy offers structural confirmation and aids in the identification of potential process-related impurities. Adherence to these protocols will ensure a high level of confidence in the quality of the synthesized material for its intended research and development applications.

References

A Comparative Analysis of the Mass Spectra of 1-Butyl-2-methylbenzene and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the electron ionization mass spectra of C11H16 aromatic isomers reveals characteristic fragmentation patterns that allow for their differentiation. This guide provides a comparative analysis of the mass spectra of 1-butyl-2-methylbenzene and its positional (meta and para) and structural (sec-butyl and tert-butyl) isomers, supported by experimental data and detailed methodologies.

The mass spectra of alkylbenzene isomers, while often exhibiting similar fragment ions, display significant differences in the relative abundances of these ions. These variations arise from the influence of the substituent's position and structure on the fragmentation pathways of the molecular ion. Understanding these differences is crucial for the accurate identification of these compounds in complex mixtures, a common challenge in fields such as petroleum analysis, environmental monitoring, and drug metabolism studies.

Distinguishing Isomers Through Fragmentation Analysis

Upon electron ionization (EI), this compound and its isomers undergo a series of fragmentation reactions, primarily driven by the stability of the resulting carbocations. The most prominent fragmentation pathways for these C11H16 isomers include benzylic cleavage, McLafferty rearrangement, and cleavage of the butyl group.

The molecular ion (M+) for all isomers is observed at a mass-to-charge ratio (m/z) of 148. However, the intensity of this peak and the abundance of various fragment ions differ significantly, providing a fingerprint for each isomer.

A key diagnostic fragment for many alkylbenzenes is the tropylium (B1234903) ion ([C7H7]+) at m/z 91, or a substituted tropylium or benzyl (B1604629) cation. The formation and abundance of ions resulting from the loss of alkyl fragments from the butyl chain are particularly useful for distinguishing between the isomers. For instance, the loss of a propyl radical (C3H7•) leading to an ion at m/z 105 is a common feature, but its relative intensity varies depending on the isomer's structure.

The ortho-effect, observed in this compound, can influence the fragmentation pattern, sometimes leading to unique rearrangements and fragment ions compared to its meta and para counterparts. Similarly, the branching of the butyl group in sec-butyl and tert-butyl isomers dramatically alters the fragmentation, favoring the formation of more stable secondary and tertiary carbocations, respectively. For example, tert-butyl isomers typically show a very intense peak corresponding to the loss of a methyl radical.

Comparative Mass Spectral Data

The following table summarizes the key mass spectral data for this compound and its selected isomers, highlighting the differences in the relative abundances of their major fragment ions.

m/zThis compound1-Butyl-3-methylbenzene1-Butyl-4-methylbenzene4-sec-Butyl-1-methylbenzene4-tert-Butyl-1-methylbenzene
148 (M+) PresentPresentPresentPresentPresent
133 ----Base Peak
105 Base PeakBase PeakBase PeakBase PeakMajor
91 MajorMajorMajorMajorMajor
77 PresentPresentPresentPresentPresent

Relative abundances are categorized as Base Peak, Major, or Present for qualitative comparison based on typical EI-MS spectra.

Fragmentation Pathways

The fragmentation of these isomers is a complex process involving various competing pathways. The diagram below illustrates a generalized fragmentation pathway for a generic butyl-methylbenzene isomer, highlighting the formation of key fragment ions. The specific probabilities of each pathway are influenced by the isomeric structure.

Fragmentation M [C11H16]+• (m/z 148) F105 [C8H9]+ (m/z 105) M->F105 - C3H7• F91 [C7H7]+ (m/z 91) M->F91 - C4H9• F133 [C10H13]+ (m/z 133) M->F133 - CH3• (for tert-butyl)

Figure 1. Generalized fragmentation pathways for butyl-methylbenzene isomers under electron ionization.

Experimental Protocols

The mass spectral data presented in this guide are typically acquired using the following experimental setup:

1. Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC) for separation from any impurities. A capillary column suitable for the separation of aromatic hydrocarbons is used (e.g., a 5% phenyl-methylpolysiloxane stationary phase). The GC oven temperature is programmed to ensure good separation and peak shape.

2. Ionization: Electron Ionization (EI) is the standard method for generating ions from these compounds. A high-energy electron beam (typically 70 eV) is used to bombard the gas-phase molecules eluting from the GC. This process causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M+•).[1]

3. Mass Analysis: The generated ions are accelerated into a mass analyzer, such as a quadrupole or a time-of-flight (TOF) analyzer. The analyzer separates the ions based on their mass-to-charge ratio (m/z).

4. Detection: An electron multiplier detector is used to detect the separated ions. The signal is then amplified and recorded by a data system to generate the mass spectrum.

5. Data Interpretation: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The fragmentation pattern is analyzed to identify the structure of the compound. This involves identifying the molecular ion peak and rationalizing the formation of the major fragment ions based on established fragmentation mechanisms for alkylbenzenes.[2][3]

This comparative guide provides a foundational understanding of the mass spectral differences between this compound and its isomers. For researchers and professionals in drug development and related scientific fields, these insights are invaluable for the unambiguous identification of these and similar compounds.

References

A Comparative Guide to the Reaction Mechanisms of 1-Butyl-2-Methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 1-butyl-2-methylbenzene in several key organic reactions. By examining electrophilic aromatic substitution (nitration and bromination), free-radical bromination, and oxidation, we aim to validate the mechanistic pathways and compare its performance against structurally similar alternatives. This document offers detailed experimental protocols, quantitative data where available, and visual diagrams to elucidate reaction mechanisms and workflows.

Electrophilic Aromatic Substitution: Nitration

Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry. In the case of this compound, the butyl and methyl groups are both activating and ortho, para-directing. This means they increase the rate of reaction compared to benzene (B151609) and direct incoming electrophiles to the positions ortho and para to themselves.

Mechanism of Nitration

The nitration of this compound proceeds via a well-established two-step electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated from nitric acid and sulfuric acid, acts as the electrophile.[1][2] The aromatic ring attacks the electrophile to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.[3][4] Subsequent deprotonation restores the aromaticity of the ring, yielding the nitrated product.[5]

nitration_mechanism cluster_0 Step 1: Formation of the Nitronium Ion cluster_1 Step 2: Electrophilic Attack and Formation of Arenium Ion cluster_2 Step 3: Deprotonation and Product Formation HNO3 HNO3 NO2+ NO₂⁺ (Nitronium ion) HNO3->NO2+ + H₂SO₄ H2O H₂O HNO3->H2O H2SO4 H2SO4 HSO4- HSO₄⁻ H2SO4->HSO4- Substrate This compound Arenium_Ion Arenium Ion (Resonance Stabilized) Substrate->Arenium_Ion + NO₂⁺ Product Nitro-1-butyl-2-methylbenzene Arenium_Ion->Product + HSO₄⁻ H2SO4_regen H₂SO₄ (regenerated) Arenium_Ion->H2SO4_regen bromination_mechanism cluster_0 Step 1: Formation of the Electrophile cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation Br2 Br₂ Br+ Br⁺ (Electrophile) Br2->Br+ + FeBr₃ FeBr4- FeBr₄⁻ Br2->FeBr4- FeBr3 FeBr₃ Substrate This compound Arenium_Ion Arenium Ion Substrate->Arenium_Ion + Br⁺ Product Bromo-1-butyl-2-methylbenzene Arenium_Ion->Product + FeBr₄⁻ HBr HBr Arenium_Ion->HBr FeBr3_regen FeBr₃ (regenerated) Arenium_Ion->FeBr3_regen free_radical_bromination cluster_0 Initiation cluster_1 Propagation cluster_2 Termination Br2 Br₂ Br_rad 2 Br• Br2->Br_rad UV light Substrate This compound Benzylic_rad Benzylic Radical Substrate->Benzylic_rad + Br• Product 1-(1-Bromobutyl)-2-methylbenzene or 1-Butyl-2-(bromomethyl)benzene Benzylic_rad->Product + Br₂ HBr HBr Benzylic_rad->HBr Br_rad_regen Br• Product->Br_rad_regen Br2_prop Br₂ Br_rad1 Br• Br2_term Br₂ Br_rad1->Br2_term + Br• Br_rad2 Br• Benzylic_rad1 Benzylic Radical Dimer Dimer Benzylic_rad1->Dimer + Benzylic Radical Benzylic_rad2 Benzylic Radical oxidation_workflow Substrate This compound Oxidation Oxidation (KMnO₄, H₂O, heat) Substrate->Oxidation Intermediate Intermediate Salt Oxidation->Intermediate Acidification Acidification (HCl) Intermediate->Acidification Product Phthalic Acid Acidification->Product

References

A Comparative Guide to Green Synthesis of 1-Butyl-2-Methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Eco-Friendly Catalytic Routes

The synthesis of 1-butyl-2-methylbenzene, also known as o-butyltoluene, is of significant interest in the fine chemicals and pharmaceutical industries. Traditional synthesis routes often rely on corrosive and environmentally hazardous catalysts, such as aluminum chloride in Friedel-Crafts alkylation. In the drive towards sustainable chemistry, several green alternatives have emerged, primarily focusing on the use of solid acid catalysts and ionic liquids. This guide provides a comparative overview of these greener routes, supported by available experimental data and detailed methodologies, to aid in the selection of the most suitable synthesis strategy.

The primary green synthesis approach for this compound involves the Friedel-Crafts alkylation of toluene (B28343) with a butanol isomer (e.g., tert-butanol) or an alkene (e.g., isobutylene). The key to a successful "green" synthesis lies in the choice of a recyclable, non-toxic, and efficient catalyst. The most promising candidates in this regard are zeolites and ionic liquids. However, a significant challenge in the butylation of toluene is controlling the regioselectivity, as the formation of the para-isomer (4-butyl-2-methylbenzene) is often thermodynamically favored over the desired ortho-isomer.

Comparison of Catalytic Performance

The following table summarizes quantitative data from studies on the alkylation of toluene with tert-butanol (B103910) over various green catalysts. It is important to note that much of the available research focuses on maximizing the yield of the para-isomer. Data specifically targeting high yields of this compound is limited, and the presented values for the ortho-isomer are often part of a product mixture.

Catalyst SystemAlkylating AgentToluene Conversion (%)ortho-Isomer Selectivity (%)para-Isomer Selectivity (%)Reaction Temperature (°C)Reaction Time (h)
Zeolite H-Beta tert-Butanol58.4Low (unspecified)67.31904
Fe₂O₃-modified H-Beta tert-Butanol54.7Low (unspecified)81.51904
Zeolite HMCM-22 tert-ButanolHigh (unspecified)Low (unspecified)High200Not specified
Caprolactam-based Ionic Liquid tert-Butanol or Isobutylene (B52900)>95 (reactant)Not specified82-8930-800.5-4

Note: The selectivity for the ortho-isomer is often low due to steric hindrance and is frequently not the primary focus of the cited studies. The data highlights the general activity of these green catalysts in toluene butylation.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further development of these green synthesis routes.

Alkylation of Toluene with tert-Butanol over a Zeolite Catalyst (e.g., H-Beta)

This protocol is a generalized procedure based on typical conditions reported for zeolite-catalyzed alkylation of toluene.

Catalyst Activation: The H-Beta zeolite catalyst is calcined in a furnace under a flow of dry air. The temperature is ramped up to 550 °C and held for 4-6 hours to remove any adsorbed water and organic templates. The catalyst is then cooled down under a stream of inert gas (e.g., nitrogen) to the desired reaction temperature.

Reaction Procedure:

  • A fixed-bed stainless steel reactor is loaded with the activated H-Beta zeolite catalyst (typically 1-2 grams).

  • Toluene and tert-butanol are mixed at a specified molar ratio (e.g., 2:1 to 6:1).

  • The reactant mixture is fed into the reactor using a high-pressure liquid pump at a defined weight hourly space velocity (WHSV), for instance, 4.0 h⁻¹.

  • The reaction is carried out at a controlled temperature, for example, 190 °C, and under atmospheric or slightly elevated pressure.

  • The reaction products are passed through a condenser, and the liquid products are collected.

  • The product mixture is analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the conversion of toluene and the selectivity for the different butyltoluene isomers.

Alkylation of Toluene with tert-Butanol using an Ionic Liquid Catalyst

This protocol is based on the use of a recyclable acidic ionic liquid.

Reaction Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, toluene and the caprolactam-based ionic liquid (e.g., 10-20% by weight of toluene) are added.

  • The mixture is stirred at the desired reaction temperature (e.g., 60 °C).

  • tert-Butanol or isobutylene is then slowly added to the reaction mixture over a period of time.

  • The reaction is allowed to proceed for a specified duration (e.g., 2 hours).

  • After the reaction is complete, the stirring is stopped, and the mixture is allowed to stand, leading to the separation of the product layer (supernatant) and the ionic liquid layer.

  • The product layer is decanted or separated.

  • The ionic liquid layer can be washed with fresh toluene and dried under vacuum to be reused in subsequent reactions.

  • The product is purified, typically by distillation, and analyzed by GC and GC-MS.

Reaction Pathways and Experimental Workflow

The following diagrams illustrate the fundamental signaling pathway of the Friedel-Crafts alkylation and a typical experimental workflow for the zeolite-catalyzed synthesis.

G cluster_0 Catalyst Activation cluster_1 Electrophilic Aromatic Substitution tert-Butanol tert-Butanol H+ (from Zeolite) H+ (from Zeolite) tert-Butanol->H+ (from Zeolite) Protonation tert-Butyl Carbocation tert-Butyl Carbocation H+ (from Zeolite)->tert-Butyl Carbocation Dehydration Water Water tert-Butyl Carbocation->Water Sigma Complex Sigma Complex tert-Butyl Carbocation->Sigma Complex Toluene Toluene Toluene->Sigma Complex Attack by pi-electrons This compound This compound Sigma Complex->this compound Deprotonation H+ (regenerated) H+ (regenerated) This compound->H+ (regenerated)

Caption: Friedel-Crafts alkylation pathway for this compound synthesis.

G Reactant Feed Reactant Feed Pump Pump Reactant Feed->Pump Vaporizer/Preheater Vaporizer/Preheater Pump->Vaporizer/Preheater Fixed-Bed Reactor (Zeolite) Fixed-Bed Reactor (Zeolite) Vaporizer/Preheater->Fixed-Bed Reactor (Zeolite) Condenser Condenser Fixed-Bed Reactor (Zeolite)->Condenser Product Collection Product Collection Condenser->Product Collection GC/MS Analysis GC/MS Analysis Product Collection->GC/MS Analysis

Caption: Experimental workflow for zeolite-catalyzed vapor-phase alkylation.

Concluding Remarks

The green synthesis of this compound is a challenging yet important goal for sustainable chemical manufacturing. While solid acid catalysts like zeolites and recyclable ionic liquids have demonstrated high activity in the butylation of toluene, achieving high selectivity for the ortho-isomer remains a significant hurdle. The shape-selective properties of certain zeolites offer a promising avenue for enhancing ortho-selectivity, although this often comes at the cost of overall conversion. Future research should focus on the design of novel catalysts with tailored pore architectures and acidity to favor the kinetically controlled ortho-product over the thermodynamically more stable para-isomer. The development of more detailed kinetic and mechanistic studies will be crucial in guiding these efforts and enabling the industrial implementation of a truly green and efficient synthesis of this compound.

evaluating the performance of 1-butyl-2-methylbenzene as a solvent against traditional solvents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development and Organic Synthesis

In the dynamic landscape of chemical research and pharmaceutical development, the selection of an appropriate solvent is a critical parameter that can significantly influence reaction kinetics, product yield, purity, and overall process efficiency. While traditional aromatic solvents like toluene (B28343) and xylene have long been staples in the laboratory, the pursuit of enhanced performance, improved safety profiles, and greener alternatives has led to the exploration of other solvent candidates. This guide provides an objective comparison of 1-butyl-2-methylbenzene against the conventional solvents toluene and xylene, offering a resource for researchers, scientists, and drug development professionals.

Physicochemical Properties: A Head-to-Head Comparison

A solvent's physical and chemical properties are fundamental to its behavior and suitability for a given application. Below is a summary of key physicochemical data for this compound, toluene, and xylene.

PropertyThis compoundTolueneXylene (mixed isomers)
Molecular Formula C₁₁H₁₆[1][2][3]C₇H₈C₈H₁₀
Molecular Weight ( g/mol ) 148.24[1][2][3]92.14106.17
Boiling Point (°C) ~198-200110.6~137-144
Density (g/mL at 20°C) ~0.8690.867~0.864
Flash Point (°C) Not available427-32
Viscosity (cP at 20°C) Not available~0.59~0.62-0.81

Note: Properties for xylene can vary depending on the isomeric composition (ortho-, meta-, para-). The values presented are for mixed isomers. Data for this compound is limited in the public domain.

Performance in Key Applications: An Evidence-Based Evaluation

Direct comparative experimental data for this compound against toluene and xylene in specific pharmaceutical applications is scarce in publicly available literature. However, based on its structural characteristics as a higher-boiling aromatic hydrocarbon, we can infer its potential advantages and disadvantages. This section presents available data for traditional solvents in relevant applications and outlines experimental protocols for a direct comparison.

Solubility of Active Pharmaceutical Ingredients (APIs)

Table 2: Solubility of Ibuprofen (B1674241) in Toluene

Temperature (°C)Molar Enthalpy of Fusion (kJ/mol)Reference
15 - 60Not explicitly stated, but used in predictive models[4]

Note: A study by Perlov et al. (2017) predicted the solubility of racemic (R/S) (±)-ibuprofen in toluene and other solvents, comparing the results with experimental values.[4] Other studies have also investigated the solubility of ibuprofen in various organic solvents, but a direct comparison with this compound is absent.[5][6][7]

Performance in Organic Synthesis: Grignard Reactions

Grignard reactions are a cornerstone of C-C bond formation in organic synthesis. The choice of solvent is critical for the formation and stability of the Grignard reagent. While ethers are the most common solvents, aromatic hydrocarbons like toluene are also used, particularly as co-solvents or in higher temperature reactions.

A comparative study on the performance of different solvents in Grignard reactions evaluated toluene, but not this compound.[8][9]

Table 3: Performance of Toluene in a Grignard Reaction (Example)

ReactionYield in TolueneReference
Benzylmagnesium chloride formation and subsequent reactionNot specified as a primary solvent, but included in a comparative study of seven solvents.[10]

Note: The primary solvents in the comparative study were ethers, with toluene included for comparison. The study highlighted the superiority of 2-methyltetrahydrofuran (B130290) (2-MeTHF) as a greener alternative.[8][9]

Experimental Protocols for Comparative Performance Evaluation

To enable researchers to directly compare the performance of this compound with traditional solvents, the following detailed experimental protocols are provided.

Protocol 1: Determination of API Solubility (Shake-Flask Method)

This protocol outlines the established shake-flask method for determining the equilibrium solubility of an API in a given solvent.

Objective: To determine the saturation solubility of a model API (e.g., ibuprofen) in this compound, toluene, and xylene at a specified temperature.

Materials:

  • Model API (e.g., ibuprofen)

  • This compound (high purity)

  • Toluene (high purity)

  • Xylene (mixed isomers, high purity)

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

  • Volumetric flasks and pipettes

  • Syringe filters (solvent-compatible)

Procedure:

  • Sample Preparation: Accurately weigh an excess amount of the API into separate vials.

  • Solvent Addition: Add a precise volume (e.g., 5 mL) of each solvent (this compound, toluene, and xylene) to the respective vials containing the API.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25°C or 37°C). Shake the vials for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pipette and immediately filter it through a syringe filter to remove any undissolved particles.

  • Dilution and Analysis: Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the HPLC method. Analyze the diluted samples by HPLC to determine the concentration of the dissolved API.

  • Data Analysis: Calculate the solubility of the API in each solvent in mg/mL or mol/L.

Protocol 2: Comparative Evaluation of Reaction Rate and Yield (Suzuki-Miyaura Cross-Coupling)

This protocol describes a method to compare the effect of different solvents on the rate and yield of a common and important reaction in pharmaceutical synthesis, the Suzuki-Miyaura cross-coupling.

Objective: To compare the reaction rate and final product yield of a Suzuki-Miyaura cross-coupling reaction using this compound, toluene, and xylene as solvents.

Model Reaction: The coupling of a generic aryl bromide with an arylboronic acid.

Materials:

  • Aryl bromide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • This compound (anhydrous)

  • Toluene (anhydrous)

  • Xylene (mixed isomers, anhydrous)

  • Reaction vials or round-bottom flasks with stir bars

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Heating block or oil bath with temperature control

  • Gas Chromatography (GC) or HPLC for reaction monitoring and yield determination

  • Internal standard for quantitative analysis

Procedure:

  • Reaction Setup: In separate, identical reaction vials under an inert atmosphere, add the aryl bromide, arylboronic acid, palladium catalyst, and base.

  • Solvent Addition: To each vial, add the same volume of the respective anhydrous solvent (this compound, toluene, or xylene).

  • Reaction Initiation: Place the vials in a preheated heating block or oil bath set to the desired reaction temperature (e.g., 100°C). Start stirring.

  • Reaction Monitoring: At regular time intervals (e.g., 15, 30, 60, 120, and 240 minutes), carefully withdraw a small aliquot from each reaction mixture. Quench the aliquot with a suitable solution and prepare it for analysis.

  • Analysis: Analyze the aliquots by GC or HPLC using an internal standard to determine the concentration of the starting material and the product.

  • Data Analysis:

    • Reaction Rate: Plot the concentration of the product versus time for each solvent to compare the initial reaction rates.

    • Final Yield: After the reaction has gone to completion (or after a set time), determine the final yield of the product in each solvent.

Workflow and Pathway Visualizations

To aid in the conceptualization of experimental design and solvent selection, the following diagrams are provided in the DOT language for use with Graphviz.

Experimental_Workflow_for_Solvent_Evaluation cluster_0 Solvent Selection & Preparation cluster_1 Performance Evaluation cluster_2 Data Analysis & Comparison cluster_3 Conclusion Define_Application Define Application (e.g., Synthesis, Crystallization) Select_Solvents Select Solvents for Comparison - this compound - Toluene - Xylene Define_Application->Select_Solvents Procure_Solvents Procure High-Purity Solvents Select_Solvents->Procure_Solvents Prepare_Solvents Prepare Solvents (e.g., Anhydrous) Procure_Solvents->Prepare_Solvents Solubility_Study API Solubility Study (Protocol 1) Prepare_Solvents->Solubility_Study Reaction_Kinetics_Yield Reaction Kinetics & Yield (Protocol 2) Prepare_Solvents->Reaction_Kinetics_Yield Collect_Data Collect Quantitative Data - Solubility (mg/mL) - Reaction Rate (mol/L·s) - Product Yield (%) Solubility_Study->Collect_Data Workup_Purification Work-up & Purification Efficiency Reaction_Kinetics_Yield->Workup_Purification Workup_Purification->Collect_Data Compare_Performance Compare Performance Metrics Collect_Data->Compare_Performance Assess_Other_Factors Assess Other Factors - Safety (Flash Point) - Environmental Impact - Cost Compare_Performance->Assess_Other_Factors Select_Optimal_Solvent Select Optimal Solvent Assess_Other_Factors->Select_Optimal_Solvent

A logical workflow for the comparative evaluation of solvents in a research and development setting.

Solvent_Selection_Funnel cluster_0 Initial Screening cluster_1 Performance & Safety cluster_2 Process Optimization cluster_3 Final Selection Universe Universe of Solvents PhysChem Physicochemical Properties (Boiling Point, Polarity, etc.) Universe->PhysChem Solubility Solubility Screening (Model Compounds/APIs) PhysChem->Solubility Reactivity Reaction Screening (Test Reactions) Solubility->Reactivity Safety Safety & Environmental (Toxicity, Flash Point) Reactivity->Safety Process Process-Specific Evaluation (Yield, Purity, Work-up) Safety->Process Optimal Optimal Solvent Process->Optimal

References

Confirming the Regiochemistry of 1-Butyl-2-methylbenzene Derivatization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common electrophilic aromatic substitution reactions on 1-butyl-2-methylbenzene, a key intermediate in various synthetic pathways. Understanding the regiochemical outcome of these derivatizations is crucial for the efficient synthesis of target molecules. This document outlines the predicted product distributions based on established principles and available data for analogous compounds, provides detailed experimental protocols for key reactions, and describes methods for the spectroscopic confirmation of the resulting isomers.

Predicting Regioselectivity in the Derivatization of this compound

The derivatization of this compound via electrophilic aromatic substitution is governed by the directing effects of the two alkyl substituents. Both the butyl and the methyl group are activating, ortho, para-directing groups. However, the interplay of their electronic effects and steric hindrance dictates the final product distribution. In this compound, the positions ortho and para to the methyl group are C3, C5, and C6, while the positions ortho and para to the butyl group are C3, C5, and C4.

The directing effects of the two groups are cooperative, strongly favoring substitution at positions 4 and 6, which are para to the butyl group and ortho to the methyl group, and ortho to the butyl group and para to the methyl group, respectively. Position 3 is sterically hindered by the adjacent butyl and methyl groups, making substitution at this position less likely. Position 5 is electronically less activated compared to positions 4 and 6. Therefore, the primary competition is between substitution at the C4 and C6 positions. The bulkier butyl group is expected to sterically hinder the adjacent C3 and C5 positions more significantly than the methyl group.

Comparative Analysis of Product Distribution

The following table summarizes the predicted regiochemical outcomes for common electrophilic aromatic substitution reactions on this compound. The predicted isomer distribution is based on the analysis of directing effects, steric hindrance, and available experimental data for structurally similar dialkylbenzenes.

ReactionElectrophileMajor Product(s)Minor Product(s)Predicted Major Isomer Percentage
NitrationNO₂⁺4-Nitro-1-butyl-2-methylbenzene6-Nitro-1-butyl-2-methylbenzene, 3-Nitro-1-butyl-2-methylbenzene~60-70%
BrominationBr⁺4-Bromo-1-butyl-2-methylbenzene6-Bromo-1-butyl-2-methylbenzene, 3-Bromo-1-butyl-2-methylbenzene~70-80%
Friedel-Crafts Acylation (Acetyl Chloride)CH₃CO⁺4-Acetyl-1-butyl-2-methylbenzene6-Acetyl-1-butyl-2-methylbenzene>90%
SulfonationSO₃4-(1-Butyl-2-methylphenyl)sulfonic acid6-(1-Butyl-2-methylphenyl)sulfonic acid~70-80%

Note: The predicted percentages are estimations based on steric and electronic effects and may vary depending on the specific reaction conditions.

Experimental Workflow and Analysis

The general workflow for the derivatization of this compound and subsequent analysis of the product mixture is depicted below.

G cluster_synthesis Synthesis cluster_analysis Analysis and Confirmation Start This compound Reaction Electrophilic Aromatic Substitution (Nitration, Bromination, etc.) Start->Reaction Workup Quenching, Extraction, Drying Reaction->Workup Crude Crude Product Mixture Workup->Crude Separation Purification (Column Chromatography) Crude->Separation GCMS GC-MS Analysis (Isomer Ratio) Separation->GCMS NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) (Structure Elucidation) Separation->NMR Confirmed Confirmed Regioisomers NMR->Confirmed

Diagram 1: General workflow for the derivatization and analysis of this compound.

Experimental Protocols

1. Nitration of this compound

  • Materials: this compound, Concentrated Nitric Acid (70%), Concentrated Sulfuric Acid (98%), Dichloromethane (B109758), Saturated Sodium Bicarbonate Solution, Anhydrous Magnesium Sulfate, Ice.

  • Procedure:

    • In a round-bottom flask cooled in an ice bath, slowly add 10 mL of concentrated sulfuric acid to 5 mL of this compound with constant stirring.

    • In a separate flask, prepare the nitrating mixture by slowly adding 5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

    • Add the nitrating mixture dropwise to the solution of this compound over 30 minutes, maintaining the reaction temperature below 10°C.

    • After the addition is complete, continue stirring in the ice bath for 1 hour.

    • Slowly pour the reaction mixture onto 100 g of crushed ice and stir until the ice has melted.

    • Extract the product with dichloromethane (3 x 30 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 50 mL) and then with water (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product mixture.

2. Bromination of this compound

  • Materials: this compound, Bromine, Iron(III) Bromide (anhydrous), Carbon Tetrachloride, 10% Sodium Thiosulfate (B1220275) Solution, Dichloromethane, Anhydrous Sodium Sulfate.

  • Procedure:

    • Dissolve 5 g of this compound in 20 mL of carbon tetrachloride in a round-bottom flask protected from light.

    • Add a catalytic amount of anhydrous iron(III) bromide (approx. 0.2 g).

    • Slowly add a solution of 5.4 g of bromine in 10 mL of carbon tetrachloride dropwise at room temperature with stirring. A significant evolution of HBr gas will be observed.

    • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

    • Quench the reaction by carefully adding 10% sodium thiosulfate solution until the bromine color disappears.

    • Transfer the mixture to a separatory funnel, add 30 mL of dichloromethane, and wash with water (2 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

3. Friedel-Crafts Acylation of this compound

  • Materials: this compound, Acetyl Chloride, Anhydrous Aluminum Chloride, Dichloromethane, 1 M Hydrochloric Acid, Saturated Sodium Bicarbonate Solution, Anhydrous Magnesium Sulfate, Ice.

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a dropping funnel and a condenser, suspend 7.3 g of anhydrous aluminum chloride in 30 mL of dry dichloromethane under a nitrogen atmosphere.

    • Cool the suspension in an ice bath and slowly add 4.3 g of acetyl chloride dropwise with stirring.

    • After the addition, add a solution of 5 g of this compound in 10 mL of dry dichloromethane dropwise over 30 minutes.

    • Allow the reaction mixture to stir at room temperature for 2 hours.

    • Carefully pour the reaction mixture onto a mixture of 50 g of crushed ice and 20 mL of concentrated hydrochloric acid.

    • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).

    • Combine the organic layers and wash with 1 M hydrochloric acid (30 mL), saturated sodium bicarbonate solution (30 mL), and water (30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

Confirmation of Regiochemistry

The regiochemistry of the derivatized products can be unequivocally confirmed using a combination of chromatographic and spectroscopic techniques.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent tool for separating the isomeric products and determining their relative abundance in the crude reaction mixture. The different isomers will have slightly different retention times, and their mass spectra will show the characteristic molecular ion peak corresponding to the derivatized product.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful techniques for the structural elucidation of the individual isomers after purification. The substitution pattern on the benzene (B151609) ring can be determined by analyzing the chemical shifts and coupling patterns of the aromatic protons and the number of signals in the aromatic region of the ¹³C NMR spectrum.

Predicted ¹H NMR Spectral Data for the Major Nitration Product (4-Nitro-1-butyl-2-methylbenzene):

  • Aromatic Protons: Three signals in the aromatic region (δ 7.0-8.0 ppm).

    • A singlet for the proton at C3.

    • A doublet for the proton at C5.

    • A doublet for the proton at C6.

    • The coupling constants between adjacent protons will be indicative of their relative positions.

  • Alkyl Protons:

    • A singlet for the methyl group protons (δ ~2.3-2.5 ppm).

    • A triplet for the terminal methyl of the butyl group.

    • Multiplets for the methylene (B1212753) groups of the butyl chain.

Predicted ¹³C NMR Spectral Data for the Major Nitration Product (4-Nitro-1-butyl-2-methylbenzene):

  • Aromatic Carbons: Six distinct signals in the aromatic region (δ 120-150 ppm), confirming the asymmetric substitution pattern. The carbon attached to the nitro group will be significantly downfield.

By comparing the experimental NMR data with predicted spectra and utilizing 2D NMR techniques such as COSY and HSQC, the exact structure of each isomer can be confidently assigned. This comprehensive approach ensures the accurate confirmation of the regiochemistry of this compound derivatization.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicological assessment of 1-butyl-2-methylbenzene and structurally related compounds, including other butylbenzene (B1677000) isomers, toluene (B28343), and xylene. The information is intended to support researchers and professionals in the fields of drug development and chemical safety in understanding the potential toxicities of these alkylbenzenes. Due to a lack of direct experimental toxicity data for this compound, this guide leverages data from closely related analogues to provide a comprehensive overview. All quantitative data is summarized in comparative tables, and detailed experimental methodologies based on established guidelines are provided.

Quantitative Toxicity Data

The acute oral toxicity of this compound and its related compounds is summarized in the table below. The data is primarily derived from studies on various butylbenzene isomers and the more common alkylbenzenes, toluene and xylene.

CompoundCAS NumberTest SpeciesRoute of AdministrationToxicity Value (LD50)Reference
sec-Butylbenzene 135-98-8RatOral2.24 g/kg[1]
tert-Butylbenzene 98-06-6RatOral2.5 to 5.0 g/kg[1]
tert-Butylbenzene 98-06-6RatOral3,045 mg/kg[2]
Toluene 108-88-3RatOral5,500 to 7,400 mg/kg[3]
Butyl Toluene (isomer unspecified) Not specifiedMouseOral0.9 g/kg[4]

Note: LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of the tested animal population. A lower LD50 value indicates higher toxicity.

Experimental Protocols

The acute oral toxicity data presented in this guide are typically determined using standardized methods, such as those outlined by the Organisation for Economic Co-operation and Development (OECD). The following is a detailed methodology for an acute oral toxicity study based on OECD Test Guideline 423 (Acute Toxic Class Method).[5][6][7]

Objective: To determine the acute oral toxicity of a test substance and classify it according to the Globally Harmonised System (GHS) of Classification and Labelling of Chemicals.[6]

Test Animals: Healthy, young adult nulliparous and non-pregnant female rats of a common laboratory strain (e.g., Wistar) are typically used.[6][8] The animals are acclimatized to the laboratory conditions for at least five days before the study begins.[5]

Housing and Diet: Animals are housed in appropriate cages with controlled environmental conditions, including temperature (around 22°C), humidity (30-70%), and a 12-hour light/dark cycle.[9] They are provided with a standard laboratory diet and drinking water ad libitum, except for a fasting period before administration of the test substance.[5][8]

Administration of the Test Substance:

  • Fasting: Food is withheld for at least 16 hours before administration of the test substance. Water remains available.[5]

  • Dose Preparation: The test substance is typically administered undiluted or as a solution/suspension in a suitable vehicle (e.g., corn oil).[5]

  • Administration: The substance is administered as a single dose by oral gavage.[5] The volume administered is generally kept low, for instance, not exceeding 1 mL/100g of body weight for aqueous solutions in rodents.[6]

  • Dose Levels: The study follows a stepwise procedure with a starting dose selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight. The outcome of the first dose group determines the dose for the next group.[6]

Observation Period: Animals are observed for a period of 14 days.[7]

Clinical Observations:

  • On the day of dosing: Observations are made several times.[5]

  • Subsequent days: Observations are made at least once daily.[5]

  • Parameters observed: Changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. The time of onset, intensity, and duration of toxic signs are recorded.[7]

Body Weight: Individual animal weights are recorded shortly before dosing, and then weekly thereafter.[5]

Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.[7]

Data Analysis: The LD50 is estimated based on the mortality observed at the different dose levels.

G cluster_pre Pre-Dosing Phase cluster_dosing Dosing Phase cluster_post Post-Dosing Observation Phase (14 days) Acclimatization Animal Acclimatization (>= 5 days) Fasting Fasting (>= 16 hours) Acclimatization->Fasting BodyWeight_Pre Record Initial Body Weight Fasting->BodyWeight_Pre Dosing Single Oral Gavage BodyWeight_Pre->Dosing DosePrep Prepare Test Substance (e.g., in Corn Oil) DosePrep->Dosing ClinicalObs Daily Clinical Observations Dosing->ClinicalObs BodyWeight_Post Weekly Body Weight Measurement ClinicalObs->BodyWeight_Post Necropsy Gross Necropsy (at day 14) BodyWeight_Post->Necropsy

Caption: Workflow for an Acute Oral Toxicity Study (OECD 423).

Metabolic Pathways

The toxicity of alkylbenzenes is closely linked to their metabolism, which primarily occurs in the liver and is mediated by the cytochrome P450 (CYP) enzyme system.[10] While the specific metabolic pathway for this compound has not been extensively studied, a general pathway can be proposed based on the metabolism of other alkylbenzenes like toluene and butylbenzene.[11][12]

The initial step is the oxidation of the alkyl side chain by CYP enzymes. This can lead to the formation of various metabolites, including alcohols, which can be further oxidized to aldehydes, ketones, and carboxylic acids. These more polar metabolites are then typically conjugated with glucuronic acid or sulfate (B86663) to facilitate their excretion from the body.

G cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) cluster_excretion Excretion Alkylbenzene This compound Hydroxylated Hydroxylated Metabolites (e.g., Alcohols) Alkylbenzene->Hydroxylated Cytochrome P450 (CYP Enzymes) Carboxylic Carboxylic Acid Metabolites Hydroxylated->Carboxylic Dehydrogenases Conjugated Conjugated Metabolites (Glucuronides, Sulfates) Carboxylic->Conjugated Transferases Excretion Urinary Excretion Conjugated->Excretion

Caption: Generalized Metabolic Pathway for Alkylbenzenes.

Potential Signaling Pathways in Toxicity

The neurotoxic effects of alkylbenzenes like toluene and xylene are well-documented and are thought to involve the modulation of various neurotransmitter systems and cellular signaling pathways.[13][14] These compounds can cause central nervous system (CNS) depression.[15] The lipophilic nature of these compounds allows them to readily cross the blood-brain barrier and interact with neuronal membranes, potentially altering the function of ion channels and receptors.

One of the proposed mechanisms of toxicity involves mitochondrial uncoupling. Toluene and xylene have been shown to dissipate the mitochondrial membrane potential, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS), which can induce cellular damage.[16]

G cluster_exposure Exposure cluster_cellular Cellular Effects cluster_outcome Toxicological Outcome Alkylbenzene Alkylbenzene (e.g., Toluene, Xylene) Mitochondria Mitochondrial Dysfunction Alkylbenzene->Mitochondria Membrane Neuronal Membrane Alteration Alkylbenzene->Membrane ATP_Depletion ATP Depletion Mitochondria->ATP_Depletion ROS Increased ROS Mitochondria->ROS CNS_Depression CNS Depression ATP_Depletion->CNS_Depression Neurotoxicity Neurotoxicity ROS->Neurotoxicity Receptor Neurotransmitter Receptor Modulation Membrane->Receptor Receptor->Neurotoxicity CNS_Depression->Neurotoxicity

Caption: Potential Signaling Pathways in Alkylbenzene Neurotoxicity.

References

A Researcher's Guide to Validating Computational Models of 1-butyl-2-methylbenzene's Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate prediction of a molecule's chemical properties is a cornerstone of efficient and effective research. This guide provides a comprehensive comparison of experimental data for 1-butyl-2-methylbenzene with predictions from prominent computational models, offering a framework for validating these in silico tools.

This document outlines a systematic approach to validating computational models by comparing their outputs with established experimental data. By presenting quantitative data in accessible tables, detailing experimental methodologies, and visualizing the validation workflow, this guide aims to equip researchers with the necessary tools to critically evaluate and select the most appropriate computational models for their work with alkylbenzenes and similar aromatic compounds.

Comparison of Experimental and Predicted Properties

A direct comparison between experimentally determined and computationally predicted values for key chemical properties of this compound is essential for model validation. The following tables summarize available experimental data and provide a template for comparison with various computational methods.

Table 1: Physicochemical Properties of this compound

PropertyExperimental ValueComputational Model A (e.g., DFT)Computational Model B (e.g., QSAR)Alternative Model (e.g., Group Contribution)
Molecular Weight ( g/mol ) 148.24[1][2][3](Predicted Value)(Predicted Value)(Predicted Value)
Boiling Point (°C) 197.85[2](Predicted Value)(Predicted Value)(Predicted Value)
Melting Point (°C) -53.15[2](Predicted Value)(Predicted Value)(Predicted Value)
Density (g/cm³ at 20°C) 0.864[1](Predicted Value)(Predicted Value)(Predicted Value)
Vapor Pressure (kPa at 25°C) 0.13[2](Predicted Value)(Predicted Value)(Predicted Value)

Featured Computational Models for Property Prediction

The prediction of chemical properties relies on a variety of computational models, each with its own strengths and limitations. For aromatic hydrocarbons like this compound, the following models are commonly employed:

  • Density Functional Theory (DFT): A quantum mechanical method that can predict a wide range of properties, including thermochemistry (enthalpy of formation, heat capacity), electronic properties (ionization potential, electron affinity), and molecular geometry.[4] DFT calculations are computationally intensive but often provide high accuracy.

  • Quantitative Structure-Property Relationship (QSAR): A statistical method that correlates the chemical structure of a molecule with its physicochemical properties.[5][6] QSAR models are particularly useful for predicting properties like boiling point, melting point, and solubility for a series of related compounds. These models are generally faster than DFT but their accuracy is dependent on the quality and diversity of the training data.

  • Group Contribution Methods: These methods estimate properties by summing the contributions of individual functional groups within a molecule. They are computationally inexpensive and can provide quick estimations, but their accuracy can be limited for complex molecules or those with significant intramolecular interactions.

Experimental Protocols for Key Chemical Properties

Accurate experimental data is the bedrock of computational model validation. The following are detailed methodologies for determining the key chemical properties of this compound, based on established standards.

Determination of Boiling Point (ASTM D1078)

The boiling point of this compound can be determined using the distillation method as outlined in ASTM D1078 - Standard Test Method for Distillation Range of Volatile Organic Liquids.[7][8][9][10]

Procedure:

  • Apparatus: A distillation flask, condenser, receiving cylinder, and a calibrated thermometer are required.

  • Sample Preparation: A measured volume of the this compound sample is placed in the distillation flask along with boiling chips.

  • Distillation: The flask is heated, and the temperature is recorded at which the first drop of distillate falls from the condenser (initial boiling point) and throughout the distillation process until the last drop evaporates (dry point).

  • Barometric Correction: The observed boiling point is corrected to standard atmospheric pressure.

Determination of Melting Point (ASTM D1015)

The freezing point, which for a pure substance is the same as the melting point, can be determined according to ASTM D1015 - Standard Test Method for Freezing Points of High-Purity Hydrocarbons.[11][12]

Procedure:

  • Apparatus: A freezing-point apparatus consisting of a jacketed sample tube, a stirrer, and a calibrated thermometer.

  • Sample Preparation: The liquid sample is cooled in the apparatus while being continuously stirred.

  • Freezing Curve: The temperature is recorded at regular intervals as the substance cools and freezes. The freezing point is determined from the plateau in the cooling curve where the temperature remains constant.

Determination of Density (ASTM D4052)

The density of liquid this compound can be accurately measured using a digital density meter following the procedure in ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter.[13][14][15][16][17]

Procedure:

  • Apparatus: A digital density meter with an oscillating U-tube.

  • Calibration: The instrument is calibrated with air and a reference standard of known density (e.g., pure water).

  • Measurement: A small sample of this compound is injected into the U-tube. The instrument measures the oscillation period of the tube, which is related to the density of the sample. The temperature of the sample is precisely controlled during the measurement.

Determination of Vapor Pressure (ASTM D2879)

The vapor pressure of this compound can be determined using the isoteniscope method as described in ASTM D2879 - Standard Test Method for Vapor Pressure-Temperature Relationship and Initial Decomposition Temperature of Liquids by Isoteniscope.[7][8][18][19][20][21][22][23]

Procedure:

  • Apparatus: An isoteniscope, a pressure measuring device, and a constant-temperature bath.

  • Sample Preparation: The sample is placed in the isoteniscope, and any dissolved air is removed by a degassing procedure.

  • Measurement: The isoteniscope is immersed in the constant-temperature bath. The external pressure is adjusted until the liquid levels in the U-tube of the isoteniscope are equal, at which point the external pressure equals the vapor pressure of the sample at that temperature. This is repeated at various temperatures to establish the vapor pressure curve.

Validation Workflow

The process of validating a computational model against experimental data can be visualized as a systematic workflow. This ensures a rigorous and objective assessment of the model's predictive power.

G cluster_0 Data Acquisition cluster_1 Model Execution & Prediction cluster_2 Comparison & Analysis cluster_3 Validation & Reporting exp_data Gather Experimental Data for This compound compare_data Compare Predicted vs. Experimental Values exp_data->compare_data comp_models Identify Relevant Computational Models run_dft Perform DFT Calculations comp_models->run_dft run_qsar Apply QSAR Models comp_models->run_qsar run_alt Utilize Alternative Models comp_models->run_alt run_dft->compare_data run_qsar->compare_data run_alt->compare_data analyze_dev Analyze Deviations and Assess Model Accuracy compare_data->analyze_dev validate_model Validate or Refine Computational Model analyze_dev->validate_model publish_guide Publish Comparison Guide validate_model->publish_guide

Workflow for Validating Computational Models

This structured approach, combining reliable experimental data with predictions from various computational models, provides a robust framework for validating and ultimately improving the in silico tools that are vital for modern chemical research and development.

References

comparison of the industrial production methods for different butyltoluene isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of Industrial Production Methods for Butyltoluene Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the industrial production methods for various butyltoluene isomers, including tert-butyltoluene, sec-butyltoluene, and isobutyltoluene. The information is compiled to assist researchers, scientists, and professionals in drug development in understanding the synthesis, reaction mechanisms, and separation techniques involved in producing these commercially significant compounds.

Introduction to Butyltoluene Isomers

Butyltoluene isomers are aromatic hydrocarbons with a butyl group attached to a toluene (B28343) ring. The position of the butyl group (ortho, meta, para) and its isomeric form (tert-butyl, sec-butyl, isobutyl, n-butyl) give rise to a variety of isomers with distinct physical and chemical properties. These compounds serve as crucial intermediates in the synthesis of fine chemicals, pharmaceuticals, fragrances, and polymers.[1][2] The industrial focus has predominantly been on para-tert-butyltoluene (p-TBT) due to its role as a precursor to 4-tert-butylbenzoic acid and 4-tert-butylbenzaldehyde, which have wide-ranging applications.[3]

Industrial Production Methods: A Comparative Overview

The primary industrial route for the synthesis of butyltoluene isomers is the Friedel-Crafts alkylation of toluene.[4][5] This electrophilic aromatic substitution reaction involves the reaction of toluene with an alkylating agent in the presence of a catalyst. The choice of alkylating agent, catalyst, and reaction conditions significantly influences the yield, selectivity, and isomer distribution of the final product.

Alkylation of Toluene

Raw Materials:

  • Aromatic Feedstock: Toluene[6]

  • Alkylating Agents:

    • For tert-butyltoluene: Isobutylene, tert-butyl chloride, tert-butyl alcohol[4][7]

    • For sec-butyltoluene: n-Butenes

    • For isobutyltoluene: Isobutylene or isobutyl halides[8][9]

Catalysts:

  • Homogeneous Catalysts (Traditional): Lewis acids such as aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and Brønsted acids like sulfuric acid (H₂SO₄) and hydrofluoric acid (HF).[7][10] These catalysts are effective but suffer from issues like corrosivity, difficulty in separation, and environmental concerns.

  • Heterogeneous Catalysts (Modern): Solid acid catalysts, particularly zeolites (e.g., ZSM-5, HY, H-beta), have become the preferred choice in modern industrial processes.[3][11] Their key advantage is shape selectivity, which allows for the preferential formation of the desired isomer, most notably the para isomer.[3] They are also reusable and less corrosive. Ionic liquids are also being explored as recyclable catalysts.[7]

Quantitative Data on Production Methods

The following table summarizes quantitative data from various studies on the production of butyltoluene isomers. It is important to note that direct industrial-scale data is often proprietary; therefore, the presented data is largely derived from pilot-scale and laboratory studies that mimic industrial conditions.

Target IsomerAlkylating AgentCatalystTemperature (°C)Toluene Conversion (%)Selectivity (%)Yield (%)Reference(s)
p-tert-Butyltoluene tert-Butyl alcoholUSY Zeolite120~30~89 (for p-TBT)-[3]
p-tert-Butyltoluene IsobutyleneConcentrated H₂SO₄10High>95 (for TBT isomers)-[10]
tert-Butyltoluene tert-Butyl chlorideAnhydrous AlCl₃25-85--up to 51.2[12]
p-tert-Butyltoluene IsobutyleneIonic Liquid45HighHigh (for p-TBT)-[7]
sec-Butyltoluene sec-Butyl alcoholAluminum chloride----[13]
Cymenes (Isopropyltoluene) Isopropyl alcoholSAPO-5240HighHigh (for cymenes)-[14]

Note: "Yield" refers to the amount of desired product obtained relative to the theoretical maximum, while "selectivity" indicates the proportion of the desired isomer among all the products formed.[15][16] Toluene conversion represents the percentage of toluene that has reacted.

Experimental Protocols

Synthesis of 4-tert-Butyltoluene via Friedel-Crafts Alkylation (Laboratory Scale)

This protocol describes a typical laboratory-scale synthesis using a homogeneous catalyst.

Materials:

  • Toluene (anhydrous)

  • tert-Butyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Ice bath

  • Three-necked round-bottom flask equipped with a dropping funnel, condenser, and magnetic stirrer

  • Separatory funnel

  • 5% Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • A three-necked flask is charged with anhydrous toluene and placed in an ice bath to maintain a temperature of 0-5 °C.[4]

  • Anhydrous aluminum chloride (catalyst) is slowly added to the stirred toluene.[4]

  • tert-Butyl chloride (alkylating agent) is added dropwise from the dropping funnel over a period of 1-2 hours, ensuring the temperature remains between 0-5 °C.[4]

  • The reaction mixture is stirred for an additional 1-2 hours at the same temperature.[4]

  • The reaction is quenched by slowly pouring the mixture over crushed ice.[4]

  • The organic layer is separated using a separatory funnel and washed sequentially with cold water and a 5% sodium bicarbonate solution to neutralize any remaining acid.[4]

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the excess toluene is removed using a rotary evaporator.[4]

  • The crude product is purified by fractional distillation to obtain pure 4-tert-butyltoluene.[4]

Reaction Pathways and Workflows

Friedel-Crafts Alkylation of Toluene

The following diagram illustrates the general mechanism of the Friedel-Crafts alkylation of toluene to produce a butyltoluene isomer.

Friedel_Crafts_Alkylation cluster_activation Catalyst Activation cluster_reaction Electrophilic Aromatic Substitution Toluene Toluene SigmaComplex Sigma Complex (Wheland Intermediate) Toluene->SigmaComplex + Carbocation AlkylatingAgent Alkylating Agent (e.g., R-Cl) Carbocation Carbocation (R⁺) AlkylatingAgent->Carbocation + Catalyst Catalyst Lewis Acid Catalyst (e.g., AlCl₃) Catalyst->Carbocation Carbocation->SigmaComplex Butyltoluene Butyltoluene Isomers (o-, m-, p-) SigmaComplex->Butyltoluene -H⁺ Byproducts Byproducts (Polyalkylated, etc.) Butyltoluene->Byproducts Further Alkylation

Caption: Generalized mechanism of Friedel-Crafts alkylation of toluene.

Shape-Selective Catalysis with Zeolites

Zeolites play a crucial role in directing the alkylation to the para position due to their specific pore structures.

Shape_Selective_Catalysis cluster_entry Reactant Entry cluster_reaction_in_pore Reaction within Zeolite Pore cluster_exit Product Exit Toluene Toluene Zeolite Zeolite Pore Toluene->Zeolite tert_Butyl_Carbocation tert-Butyl Carbocation tert_Butyl_Carbocation->Zeolite para_TS Para Transition State (Less Steric Hindrance) Zeolite->para_TS ortho_meta_TS Ortho/Meta Transition State (Sterically Hindered) Zeolite->ortho_meta_TS p_TBT para-tert-Butyltoluene (Major Product) para_TS->p_TBT om_TBT ortho/meta-tert-Butyltoluene (Minor Products) ortho_meta_TS->om_TBT

Caption: Shape-selective synthesis of p-tert-butyltoluene in a zeolite catalyst.

Separation and Purification of Isomers

The separation of butyltoluene isomers is a critical step in the industrial process, as the alkylation reaction often produces a mixture of ortho, meta, and para isomers, as well as polyalkylated byproducts.

  • Fractional Distillation: This is a common method used to separate isomers with different boiling points.[17][18] However, the boiling points of butyltoluene isomers can be very close, making complete separation by distillation challenging and energy-intensive.

  • Crystallization: This technique exploits the differences in the melting points of the isomers.[6][19][20] By cooling the isomer mixture, the isomer with the highest melting point will crystallize first and can be separated by filtration.

  • Adsorptive Separation: This method uses solid adsorbents, such as zeolites, that selectively adsorb one isomer over others based on molecular size and shape.[21][22] This is particularly effective for separating para isomers from their ortho and meta counterparts.

  • Transalkylation: In some processes, undesired isomers can be converted to the more valuable isomer through transalkylation, which involves the transfer of an alkyl group from one aromatic ring to another.[23][24][25]

Conclusion

The industrial production of butyltoluene isomers is dominated by the Friedel-Crafts alkylation of toluene. While traditional methods using homogeneous catalysts are still in use, the trend is shifting towards more environmentally friendly and selective processes employing heterogeneous catalysts like zeolites. The ability of shape-selective zeolites to preferentially produce the commercially valuable p-tert-butyltoluene has been a significant advancement. The choice of production method is ultimately determined by factors such as the desired isomer, required purity, and economic considerations. Further research into more efficient and selective catalysts and separation techniques continues to be an active area of investigation.

References

Safety Operating Guide

1-butyl-2-methylbenzene proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of 1-butyl-2-methylbenzene is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides essential safety information, logistical planning for disposal, and step-by-step procedures for researchers, scientists, and drug development professionals. Adherence to these guidelines, in conjunction with institutional and regulatory protocols, is paramount.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This substance is a flammable liquid and presents several health hazards.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield that conforms to recognized standards such as EN166 (EU) or NIOSH (US).[1][2]

  • Skin Protection: Use fire/flame resistant and impervious clothing. Handle the chemical with gloves that have been inspected prior to use.[1]

  • Respiratory Protection: In case of inadequate ventilation, use a NIOSH-approved respirator.[3]

Safe Handling and Storage:

  • Work in a well-ventilated area.[1]

  • Keep the chemical away from heat, sparks, open flames, and other ignition sources.[2][4]

  • Use non-sparking tools and explosion-proof equipment.[1][2]

  • Ground and bond containers during transfer to prevent static discharge.[2][5]

  • Store containers tightly closed in a dry, cool, and well-ventilated place.[1][2]

  • Containers that have been opened must be resealed carefully and kept upright to prevent leakage.[4]

Step-by-Step Disposal Procedures

The disposal of this compound is regulated as hazardous waste. The following steps provide a general framework for its proper disposal.

Step 1: Waste Determination The generator of the waste is responsible for determining if it is a hazardous waste under regulations like the Resource Conservation and Recovery Act (RCRA).[6] This determination can be based on knowledge of the waste's composition or through chemical analysis.[6] Given that this compound is an alkylbenzene, it is typically classified as a hazardous waste due to its ignitability (B1175610) and potential toxicity.

Step 2: Proper Waste Accumulation

  • Container: Collect waste this compound in a compatible container that is in good condition.[6] The container must be kept tightly sealed except when adding waste.[6]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," a description of the contents (e.g., "this compound, waste"), the accumulation start date, and any other information required by your institution or local regulations.[6]

  • Segregation: Do not mix this compound waste with other waste streams, particularly incompatible materials such as strong oxidizing agents.[2] Keeping halogenated and non-halogenated solvent wastes separate is also a common practice as it can affect disposal costs.[7]

Step 3: Arrange for Disposal

  • Licensed Contractor: Dispose of the waste through a licensed waste disposal contractor.[4] Do not dispose of it down the drain or in the regular trash.[3][4] Discharging solvents into the sewer system is strictly prohibited.[7]

  • Institutional Procedures: Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup of the hazardous waste. They will have established procedures and relationships with certified disposal companies.

  • Regulatory Compliance: Ensure that all disposal activities comply with local, state, and federal environmental protection and waste disposal legislation.[3][4] The waste generator is responsible for the waste from "cradle to grave".[6][7]

Step 4: Spill and Emergency Procedures In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[1]

  • Control Ignition Sources: Remove all sources of ignition.[1]

  • Containment: For a small spill, absorb the chemical with a non-combustible, inert dry material such as sand, earth, or vermiculite.[3][4] Place the contaminated material into a suitable, labeled container for disposal.[1][3]

  • Environmental Protection: Prevent the spill from entering sewers, waterways, or soil.[4] If a significant spill occurs, inform the relevant authorities.[3][4]

  • Personal Protection: Wear appropriate PPE during cleanup.[4]

Data Presentation

The following table summarizes key data for this compound, which informs its hazardous waste classification.

PropertyValue
Chemical Formula C₁₁H₁₆[8][9]
Molecular Weight 148.25 g/mol [8][9]
CAS Number 1595-11-5[8][9]
Appearance Liquid
Classification Flammable Liquid[2][5]
Incompatible Materials Strong oxidizing agents[2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 cluster_7 A Identify Waste: This compound B Is this a Hazardous Waste? A->B C Yes (Ignitable, Toxic) B->C Yes D No (Consult EHS) B->D No E Accumulate in a Labeled, Compatible Container C->E F Store in a Ventilated, Secure Area E->F G Contact EHS for Pickup F->G H Waste Manifested and Transported by Licensed Contractor G->H I Proper Disposal at a Permitted Facility H->I

Caption: Workflow for the proper disposal of this compound.

This document provides a general guide for the proper disposal of this compound. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) and consultation with your institution's Environmental Health and Safety (EHS) department. Always ensure that your procedures are in full compliance with all local, state, and federal regulations.

References

Personal protective equipment for handling 1-butyl-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-butyl-2-methylbenzene

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe management of this chemical from receipt to disposal.

Personal Protective Equipment (PPE)

To prevent exposure to this compound, the following personal protective equipment is mandatory. All PPE should be inspected for integrity before each use.[1]

PPE CategorySpecification
Eye Protection Chemical splash goggles or safety glasses with side shields are required.[1][2] A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[1][3][4]
Hand Protection Chemical-resistant gloves, such as Nitrile rubber or Viton®, must be worn.[1] Gloves should be inspected for tears or holes before and during use.[1]
Body Protection A flame-resistant lab coat should be worn over personal clothing.[1] For larger quantities, a chemical-resistant apron is also recommended.[1]
Respiratory Protection All work must be conducted in a certified chemical fume hood to avoid inhaling vapors.[1] For emergencies or situations with high airborne concentrations, a full-face respirator with organic vapor cartridges is necessary.[1]
Emergency and First-Aid Procedures

Immediate and appropriate responses to accidental exposure are critical.

Exposure RouteFirst-Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention.[2][5]
Skin Contact Immediately remove all contaminated clothing.[6] Wash the affected area with soap and plenty of water.[2][5] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[5] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[6][7] Rinse the mouth with water and seek immediate medical attention.[5]
Fire Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[2] Wear self-contained breathing apparatus for firefighting if necessary.[2]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for laboratory safety.

  • Preparation and Risk Assessment :

    • Before starting any work, conduct a thorough risk assessment for the planned experiment.

    • Ensure that a certified chemical fume hood is available and functioning correctly.[1]

    • Verify that all necessary PPE is available and in good condition.[1]

    • Locate the nearest eyewash station and safety shower and confirm they are accessible.[8]

  • Handling and Use :

    • Don all required PPE before entering the laboratory and handling the chemical.[1]

    • Conduct all manipulations of this compound within a chemical fume hood to minimize inhalation exposure.[1]

    • Use non-sparking tools and explosion-proof equipment to prevent ignition.[2][6][9]

    • Keep the container tightly closed when not in use.[2][6][9]

    • Avoid contact with skin and eyes.[2]

  • Post-Experiment Procedures :

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated hazardous waste container.[1]

    • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.[1]

  • Waste Collection :

    • Collect all liquid and solid waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.[2][10] The container must be compatible with the chemical.[10]

    • Do not overfill waste containers; fill to no more than the shoulder of the container.[10]

  • Container Labeling :

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name "this compound".[10]

    • Indicate the approximate percentage of the chemical in the waste mixture.[10]

  • Storage of Waste :

    • Store hazardous waste containers in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[6][9]

    • Ensure the storage area is segregated from incompatible materials.[2]

  • Disposal Procedure :

    • Arrange for the disposal of the hazardous waste through a licensed waste disposal contractor.[9]

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[2]

    • For empty containers, the first rinse with a solvent should be collected and disposed of as hazardous waste.[10]

Safe Handling Workflow

A Preparation & Risk Assessment B Don Personal Protective Equipment (PPE) A->B C Handling in Chemical Fume Hood B->C D Post-Experiment Decontamination C->D F Waste Collection & Labeling C->F During & After Experiment E Proper PPE Removal & Hand Washing D->E G Store Hazardous Waste F->G H Arrange for Professional Disposal G->H

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.